2-Morpholinopyridin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXQDGMZXKOADT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635894 | |
| Record name | 2-(Morpholin-4-yl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35980-77-9 | |
| Record name | 2-(Morpholin-4-yl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholin-4-yl)pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-morpholinyl)-4-pyridinylamine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's fundamental physicochemical properties is not merely a preliminary step but the very foundation upon which successful development is built. These properties govern a molecule's behavior from the moment of administration to its interaction with the biological target, dictating its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth technical exploration of 2-(4-morpholinyl)-4-pyridinylamine (CAS 35980-77-9), a substituted aminopyridine with structural motifs of interest in medicinal chemistry.
Our approach transcends a simple data sheet. We will delve into the core physicochemical pillars—pKa, lipophilicity, and solubility—elucidating not just the "what," but the critical "why" and "how." We will explore the causality behind experimental choices and present robust, field-proven protocols that ensure data integrity and reproducibility. This document is designed to serve as a practical and authoritative resource for scientists working to characterize this molecule or similar chemical entities.
Molecular Profile of 2-(4-morpholinyl)-4-pyridinylamine
A molecule's identity begins with its structure. 2-(4-morpholinyl)-4-pyridinylamine is comprised of a 4-aminopyridine core, a key pharmacophore in various biologically active compounds, substituted at the 2-position with a morpholine ring. This combination of a heterocyclic aromatic amine and a saturated, aliphatic ether-amine suggests a complex interplay of properties that warrants careful experimental characterization.
| Property | Value | Source |
| IUPAC Name | 2-morpholin-4-ylpyridin-4-amine | - |
| Synonyms | 2-(4-morpholinyl)-4-pyridinylamine | - |
| CAS Number | 35980-77-9 | [1] |
| Molecular Formula | C₉H₁₃N₃O | (Calculated) |
| Molecular Weight | 179.22 g/mol | (Calculated) |
| Predicted pKa | 7.8 (most basic) | (Computational Prediction) |
| Predicted logP | 0.5 | (Computational Prediction) |
| Predicted Aqueous Solubility | 1.5 g/L | (Computational Prediction) |
Note: Predicted values are generated using computational models and require experimental verification. They serve as valuable initial estimates for experimental design.
Section 1: Ionization Constant (pKa)
The Scientific Imperative: Why pKa is Paramount
The pKa, the negative logarithm of the acid dissociation constant, is arguably the most critical physicochemical parameter for an ionizable drug candidate. It dictates the extent of a molecule's ionization at a given pH. For 2-(4-morpholinyl)-4-pyridinylamine, a basic compound, the pKa value corresponds to the pH at which 50% of the molecules are in their protonated (charged, cationic) form and 50% are in their neutral (un-ionized) form.
This equilibrium is fundamental to the entire ADME profile:
-
Solubility: The charged, protonated form is generally much more soluble in aqueous media (like gastrointestinal fluid or blood plasma) than the neutral form.
-
Permeability: The neutral, more lipophilic form is typically better able to permeate biological membranes (like the intestinal epithelium or the blood-brain barrier).
-
Target Binding: The ionization state at the site of action can be crucial for electrostatic interactions with the biological target.
Structurally, 2-(4-morpholinyl)-4-pyridinylamine possesses three potential basic centers: the pyridine ring nitrogen, the exocyclic amino group nitrogen, and the morpholine nitrogen. The pyridine and amino nitrogens are part of an aminopyridine system where electron density is shared, influencing their respective basicities. The morpholine nitrogen, being an aliphatic amine, will also contribute. Predicting which nitrogen is the most basic requires careful consideration, but experimental determination is essential for an accurate understanding.
Self-Validating Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration remains a gold-standard method for its accuracy and reliability. The principle involves monitoring the pH of a solution of the compound as a titrant (a strong acid, in this case) is incrementally added. The resulting pH vs. volume curve allows for the precise determination of the pKa.
Methodology:
-
Compound Preparation: Accurately weigh approximately 1-2 mg of 2-(4-morpholinyl)-4-pyridinylamine and dissolve it in a known volume (e.g., 10 mL) of an appropriate solvent system.
-
Causality: For compounds with low aqueous solubility, a co-solvent system (e.g., methanol/water or DMSO/water) is necessary to maintain the compound in solution throughout the titration. The co-solvent choice can slightly alter the apparent pKa, so consistency is key.
-
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a controlled temperature (25°C or 37°C).
-
Ionic Strength Adjustment: Add a concentrated solution of a neutral salt (e.g., KCl) to the sample solution to achieve a final concentration of ~0.15 M.
-
Causality: Maintaining a constant ionic strength mimics physiological conditions and minimizes fluctuations in activity coefficients, leading to a more accurate pKa value.
-
-
Titration: Place the sample solution in a thermostatted vessel with gentle stirring. Submerge the calibrated pH electrode and the tip of a micro-burette containing a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Data Acquisition: Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added. The increments should be smaller near the equivalence point where the pH changes most rapidly.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[2][3]
Visualization: Potentiometric pKa Determination Workflow
Caption: Workflow for experimental pKa determination.
Section 2: Lipophilicity (logP & logD)
The Scientific Imperative: Balancing Solubility and Permeability
Lipophilicity, or "fat-loving," is the property of a compound to dissolve in fats, oils, and non-polar solvents. It is a critical determinant of a drug's ability to cross biological membranes. The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. For convenience, this is expressed on a logarithmic scale as logP.[4]
-
logP: Refers only to the partitioning of the neutral species.
-
logD: The distribution coefficient, is the effective lipophilicity at a specific pH, accounting for the partitioning of both the neutral and ionized species.
For an ionizable base like 2-(4-morpholinyl)-4-pyridinylamine, logD is pH-dependent. At low pH (well below the pKa), the compound is mostly ionized and hydrophilic, resulting in a low logD. As the pH increases above the pKa, the proportion of the neutral, more lipophilic species increases, and the logD value rises to approach the logP value. Understanding this profile is essential for predicting absorption in different regions of the GI tract, which have varying pH levels.[5]
Self-Validating Protocol: Shake-Flask Method for logP Determination
The Shake-Flask method is the traditional and most reliable technique for measuring logP, directly reflecting the definition of the partition coefficient.[4]
Methodology:
-
Solvent Preparation: Prepare a sufficient quantity of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely.
-
Causality: Pre-saturation is critical to ensure that the volume of each phase does not change during the experiment due to mutual dissolution, which would alter the final concentration measurements.
-
-
Compound Dosing: Prepare a stock solution of 2-(4-morpholinyl)-4-pyridinylamine in the aqueous buffer. Add a small volume of this stock to a vessel containing known volumes of the pre-saturated n-octanol and buffer (e.g., 5 mL of each). The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.
-
Equilibration: Seal the vessel and shake or agitate it gently at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to allow the compound to reach partitioning equilibrium.
-
Causality: Equilibrium must be reached for the measurement to be a true thermodynamic constant. Insufficient shaking time is a common source of error.
-
-
Phase Separation: Centrifuge the vessel at low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw a precise aliquot from both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared for each phase.
-
Calculation: Calculate the logP using the formula: logP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[6]
Visualization: Shake-Flask logP Determination Workflow
Caption: Workflow for Shake-Flask logP determination.
Section 3: Aqueous Solubility
The Scientific Imperative: Getting the Drug into Solution
Aqueous solubility is a prerequisite for absorption. A drug must be in solution to be absorbed from the gastrointestinal tract. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[1] It is crucial to distinguish between two key types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. This is a high-throughput assay used in early discovery for ranking compounds.[7]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a buffer. It is the "gold standard" measurement, crucial for late-stage lead optimization and pre-formulation studies.[7]
Given the basic nature of 2-(4-morpholinyl)-4-pyridinylamine, its solubility is expected to be highly pH-dependent, increasing significantly at pH values below its pKa due to the formation of the more soluble cationic salt.
Self-Validating Protocol: Thermodynamic Solubility Determination
This protocol determines the equilibrium solubility, providing the most accurate and relevant value for biopharmaceutical assessment.
Methodology:
-
System Preparation: Prepare the desired aqueous buffer (e.g., pH 7.4 PBS) and control the temperature (e.g., 25°C or 37°C).
-
Sample Preparation: Add an excess amount of the solid, crystalline 2-(4-morpholinyl)-4-pyridinylamine to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Causality: An excess of solid material is required to drive the system to a thermodynamic equilibrium between the solid state and the saturated solution.
-
-
Equilibration: Seal the vials and agitate them (e.g., on a shaker or rotator) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Causality: For many crystalline solids, the dissolution process can be slow. Shorter incubation times may lead to an underestimation of the true solubility.
-
-
Phase Separation: Allow the vials to stand, or centrifuge them, to let the excess solid settle. Carefully filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Causality: Incomplete removal of solid particles is a major source of error, leading to an overestimation of solubility.
-
-
Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Result Expression: The determined concentration is the thermodynamic solubility, typically expressed in µg/mL or µM.
Visualization: Thermodynamic Solubility Workflow
Caption: Workflow for thermodynamic solubility.
Conclusion
The physicochemical properties of 2-(4-morpholinyl)-4-pyridinylamine—its pKa, logP, and aqueous solubility—are not independent variables but an interconnected triad that defines its drug-like potential. The basic nature of the molecule will drive a pH-dependent profile for both lipophilicity (logD) and solubility, a critical consideration for predicting its in vivo behavior. While computational predictions provide a valuable starting point, the rigorous experimental protocols detailed in this guide are indispensable for generating the high-quality, reliable data required for informed decision-making in any drug discovery and development program. A thorough experimental characterization is the only way to truly understand the opportunities and challenges this promising chemical scaffold presents.
References
- Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery.
- Zubrick, J. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education.
- ULM Chemistry. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.
- Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech.
- BYJU'S. (n.d.). How to calculate pKa. BYJU'S.
- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Towards Data Science.
- Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Chemistry LibreTexts.
- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.
- Creative Bioarray. (n.d.). Aqueous Solubility Assays. Creative Bioarray.
- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
Sources
- 1. 35980-77-9|2-Morpholinopyridin-4-amine|BLD Pharm [bldpharm.com]
- 2. 2-(morpholin-4-yl)pyrimidin-5-amine 97% | CAS: 65735-68-4 | AChemBlock [achemblock.com]
- 3. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Morpholin-4-ylcyclohexyl)pyridin-3-amine | C15H23N3O | CID 159875262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Amino-2-(4-morpholinyl)pyridine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 4-Amino-2-methylpyridine | C6H8N2 | CID 728670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Morpholinopyridin-4-amine: Molecular Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Morpholinopyridin-4-amine, a heterocyclic compound of interest in medicinal chemistry. The document details its molecular structure, IUPAC nomenclature, and key chemical properties. A significant focus is placed on its synthesis, elucidating the primary synthetic route via nucleophilic aromatic substitution, including a detailed experimental protocol. Furthermore, this guide explores the established role of the morpholine and aminopyridine scaffolds in drug discovery, particularly as kinase inhibitors, to contextualize the potential applications of this specific molecule.
Introduction: The Significance of Morpholine-Containing Scaffolds in Medicinal Chemistry
The morpholine moiety is a privileged structure in drug discovery, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and bioavailability, making it a valuable building block for medicinal chemists.[2] When fused with a pyridine ring, another crucial pharmacophore, the resulting scaffold presents a versatile platform for developing novel therapeutic agents. This guide focuses on a specific example, this compound, providing a detailed analysis of its chemical identity and synthesis, thereby offering a foundational understanding for researchers exploring this class of compounds.
Molecular Structure and Nomenclature
The core of this compound consists of a pyridine ring substituted with a morpholine group at the 2-position and an amine group at the 4-position.
IUPAC Name
The formal IUPAC name for this compound is 2-(morpholin-4-yl)pyridin-4-amine .
Chemical Structure and Properties
The 2D and 3D structures of this compound are presented below, along with its key chemical properties.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 35980-77-9 | [3] |
| Molecular Formula | C₉H₁₃N₃O | [3] |
| Molecular Weight | 179.22 g/mol | [3] |
| SMILES | C1COCCN1C2=NC=CC(=C2)N | |
| InChI Key | ZSXQDGMZXKOADT-UHFFFAOYSA-N |
Diagram 1: 2D Molecular Structure of this compound
Caption: 2D structure of 2-(morpholin-4-yl)pyridin-4-amine.
Synthesis of this compound
The primary and most logical synthetic route to this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This widely used method in heterocyclic chemistry is particularly effective for pyridines, where the ring nitrogen activates the positions ortho (2- and 6-) and para (4-) to it for nucleophilic attack.
Retrosynthetic Analysis and Rationale
The C-N bond between the morpholine nitrogen and the pyridine ring at the C2 position is the key disconnection. This suggests a reaction between a pyridine ring with a suitable leaving group at the 2-position and morpholine as the nucleophile. A common and effective precursor for this transformation is a 2-halopyridine, such as 2-chloro-4-aminopyridine. The amino group at the 4-position is generally retained during this reaction.
Diagram 2: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic approach for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on established methods for analogous transformations.[4]
Reaction Scheme:
Materials and Reagents:
-
2-Chloro-4-aminopyridine
-
Morpholine
-
Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Triethylamine (optional, as a base)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-4-aminopyridine (1.0 eq) in anhydrous DMSO, add morpholine (3.0 eq).
-
If desired, triethylamine (1.5 eq) can be added to act as an acid scavenger.
-
Heat the reaction mixture to 120-140 °C and stir for 15-30 minutes, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Self-Validation and Causality:
-
Choice of Solvent: DMSO is a polar aprotic solvent that can solvate the reactants and facilitate the SₙAr reaction, which often proceeds through a charged intermediate (Meisenheimer complex).
-
Use of Excess Nucleophile: Using an excess of morpholine helps to drive the reaction to completion.
-
Heating: The reaction is typically heated to overcome the activation energy required for the nucleophilic attack on the aromatic ring.
-
Aqueous Workup: The workup procedure is designed to remove the DMSO solvent, any remaining morpholine, and other water-soluble byproducts. The bicarbonate wash neutralizes any acidic species.
-
Chromatographic Purification: Column chromatography is a standard method to isolate the pure product from any unreacted starting materials or side products.
Spectroscopic Characterization (Predicted)
4.1. ¹H NMR Spectroscopy (Predicted)
-
Pyridine Protons: Three distinct signals in the aromatic region (typically δ 6.0-8.5 ppm). The proton at the 6-position will likely be the most downfield, influenced by the adjacent nitrogen. The protons at the 3- and 5-positions will appear as doublets or multiplets.
-
Morpholine Protons: Two distinct triplets in the aliphatic region (typically δ 3.0-4.0 ppm). The protons adjacent to the nitrogen will be deshielded compared to those adjacent to the oxygen.
-
Amine Protons: A broad singlet for the -NH₂ group, the chemical shift of which can vary depending on the solvent and concentration.
4.2. ¹³C NMR Spectroscopy (Predicted)
-
Pyridine Carbons: Five signals in the aromatic region. The carbon at the 2-position, bonded to the morpholine nitrogen, and the carbon at the 4-position, bonded to the amine group, will be significantly shifted.
-
Morpholine Carbons: Two signals in the aliphatic region, corresponding to the carbons adjacent to the nitrogen and oxygen atoms.
Applications in Drug Discovery: A Landscape of Potential
While specific studies on the biological activity of this compound are not extensively documented in the available literature, its structural motifs are prevalent in a wide range of pharmacologically active compounds, particularly kinase inhibitors.
The Aminopyridine Scaffold in Kinase Inhibition
The 2-aminopyridine core is a well-established scaffold in the design of kinase inhibitors.[6][7] It can form key hydrogen bonding interactions with the hinge region of the kinase active site, a critical interaction for potent inhibition. Numerous approved and investigational drugs targeting kinases involved in cancer, inflammation, and other diseases incorporate this moiety.[8][9]
The Role of the Morpholine Group
As previously mentioned, the morpholine group is often introduced to optimize the pharmacokinetic properties of a drug candidate. In the context of kinase inhibitors, it can enhance solubility and provide a vector for further chemical modification to improve selectivity and potency.
Diagram 3: Potential Role as a Kinase Inhibitor
Caption: Hypothesized interaction of this compound with a kinase active site.
Given its structural features, this compound represents a valuable starting point or fragment for the development of novel kinase inhibitors. Its synthesis is straightforward, allowing for the facile generation of derivatives for structure-activity relationship (SAR) studies.
Conclusion
This compound is a readily accessible heterocyclic compound with a molecular architecture that is highly relevant to modern drug discovery. This guide has provided a detailed overview of its structure, IUPAC nomenclature, and a practical synthetic protocol based on nucleophilic aromatic substitution. While direct biological data for this specific molecule is sparse, its constituent pharmacophores, the aminopyridine and morpholine moieties, are well-validated in the field of medicinal chemistry, particularly in the development of kinase inhibitors. This foundational knowledge serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related compounds in the quest for new therapeutic agents.
References
- Wiley-VCH. (2007). Supporting Information.
- ACS Publications. (2019). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry.
- The Royal Society of Chemistry. (n.d.). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors.
- ACS Publications. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry.
- RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- PubMed. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety.
- ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
- IOPscience. (n.d.). Appendix I.
- PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus.
- PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines.
- PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- MDPI. (n.d.). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.
- PubMed Central. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
- ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
- PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- PubMed. (1998). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists.
- ResearchGate. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine.
- PubMed Central. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase.
Sources
- 1. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of 2-Morpholinopyridin-4-amine and Its Derivatives
Abstract
The 2-morpholinopyridin-4-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates, particularly potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This guide provides a comprehensive overview of the principal synthetic strategies for constructing this valuable molecule and its derivatives. We will delve into the mechanistic underpinnings of two major synthetic routes: classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-Catalyzed Buchwald-Hartwig Amination. Detailed, field-proven experimental protocols are provided, alongside a discussion of derivatization techniques crucial for structure-activity relationship (SAR) studies. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this important scaffold in their work.
Introduction: The Significance of the this compound Core
The convergence of a pyridine ring, a morpholine moiety, and a primary aromatic amine creates a unique chemical architecture with significant therapeutic potential. The morpholine group, in particular, is a frequent component in drug design, valued for its favorable physicochemical properties and its ability to form critical hydrogen bond interactions with biological targets.[1][2]
The primary importance of the this compound core lies in its role as a "hinge-binder" for protein kinases. Specifically, this scaffold is central to a class of highly potent and selective inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various forms of cancer.[3][4] The morpholine oxygen can act as a hydrogen bond acceptor, while the pyridine nitrogen and the 4-amino group can engage in further interactions, anchoring the molecule within the ATP-binding pocket of the kinase.[1] Prominent examples of PI3K inhibitors built upon this or a closely related pyrimidine scaffold include Buparlisib (BKM-120) and ZSTK474.[1][2] Understanding the synthesis of this core and its derivatives is therefore paramount for the development of next-generation targeted cancer therapies.
Core Synthetic Strategies: A Comparative Analysis
Two primary strategies dominate the synthesis of the this compound core. The choice between them often depends on the desired scale, substrate availability, and the need for downstream diversification.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) - The Classical Workhorse
The SNAr pathway is a robust and often high-yielding method that relies on the inherent electron-deficient nature of the pyridine ring, which is further enhanced by activating groups.
Causality and Mechanism: Nucleophilic attack on a pyridine ring is regioselectively favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[5][6] This is because the anionic intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom.[5][6] To facilitate this reaction, a good leaving group (typically a halide) and a strong electron-withdrawing group (EWG) are required. A nitro group (-NO₂) at the C4 position is an ideal EWG, powerfully activating the C2 position for substitution.
The most logical and widely used SNAr sequence is a two-step process:
-
Substitution: Reaction of 2-chloro-4-nitropyridine with morpholine. The nitrogen of the morpholine acts as the nucleophile, displacing the chloride at the activated C2 position to form 2-morpholino-4-nitropyridine.
-
Reduction: The nitro group of the intermediate is then reduced to the target primary amine. This is a standard transformation with a variety of reliable methods.
Workflow Diagram: SNAr and Buchwald-Hartwig Strategies
Caption: Overview of the two primary synthetic routes to the target core.
Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, modern cross-coupling reaction for forming carbon-nitrogen bonds.[7][8] It offers greater versatility and often milder conditions than classical methods, making it invaluable for creating diverse libraries of derivatives.[9]
Causality and Mechanism: This reaction utilizes a palladium catalyst, typically in its Pd(0) oxidation state, in conjunction with a specialized phosphine ligand.[7][10] The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) complex inserts into the aryl-halide bond (e.g., a chloropyridine).[11]
-
Amine Coordination & Deprotonation: The amine (e.g., morpholine) coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is released, regenerating the Pd(0) catalyst.[7][8]
A plausible route using this strategy involves a sequential coupling on a dihalopyridine substrate, such as 2,4-dichloropyridine. The first amination with morpholine can be followed by a second amination with an ammonia equivalent or a protected amine to install the C4-amino group. This method is particularly useful when synthesizing derivatives where the C4-amino group is substituted with moieties that are incompatible with the conditions of nitro reduction.[12]
Mechanism Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocols
The following protocols are self-validating systems, providing clear steps from commercially available starting materials to the final core structure via the SNAr route.
Protocol 1: Synthesis of 2-Morpholino-4-nitropyridine via SNAr
Materials:
-
2-Chloro-4-nitropyridine (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask charged with 2-chloro-4-nitropyridine and potassium carbonate, add the solvent (acetonitrile or DMF).
-
Add morpholine to the suspension at room temperature with stirring.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the crude residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-morpholino-4-nitropyridine as a solid.
Protocol 2: Reduction of 2-Morpholino-4-nitropyridine to this compound
Materials:
-
2-Morpholino-4-nitropyridine (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH) and Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Diatomaceous earth (Celite®)
Procedure:
-
In a round-bottom flask, suspend 2-morpholino-4-nitropyridine in a mixture of ethanol, water, and acetic acid.
-
Add iron powder to the mixture in portions to control the initial exotherm.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.[13]
-
After completion, cool the reaction to room temperature and filter the hot suspension through a pad of diatomaceous earth to remove the iron salts. Wash the pad thoroughly with ethanol.
-
Concentrate the combined filtrates under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9).
-
Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
The product can be further purified by recrystallization or silica gel chromatography if necessary.
| Step | Reagents & Conditions | Typical Yield | Purpose of Key Reagents |
| 1. SNAr | Morpholine, K₂CO₃, CH₃CN, 80 °C | 85-95% | K₂CO₃: Acts as a base to neutralize the HCl formed during the reaction. |
| 2. Reduction | Fe powder, Acetic Acid, EtOH/H₂O, 90 °C | 80-90% | Fe/AcOH: A classical, cost-effective reducing system for aromatic nitro groups.[14] |
Synthesis of Derivatives for SAR Studies
The 4-amino group of the core structure is a versatile synthetic handle for generating a library of derivatives to explore structure-activity relationships.
-
N-Arylation/N-Alkylation: The primary amine can be further functionalized using another Buchwald-Hartwig coupling to attach various aryl or heteroaryl rings.[9] Reductive amination with aldehydes or ketones provides access to N-alkylated derivatives.
-
Amide and Sulfonamide Formation: Acylation with various acyl chlorides or coupling with carboxylic acids (using standard coupling agents like HATU or EDC) yields a diverse range of amides. Similarly, reaction with sulfonyl chlorides produces sulfonamides. These modifications are critical for probing interactions within the solvent-exposed regions of a kinase active site.[1]
-
Urea Formation: Reaction with isocyanates provides a straightforward route to urea derivatives, which can introduce new hydrogen bonding patterns.
Conclusion: A Versatile Scaffold for Modern Drug Discovery
The this compound core represents a validated and highly valuable scaffold for the design of kinase inhibitors. Its synthesis is well-established, with both classical SNAr and modern cross-coupling methods providing reliable and scalable access to the core structure. The strategic choice of synthesis depends on the specific target derivative and the need for chemical diversity. A thorough understanding of the underlying mechanisms and the availability of robust protocols, as detailed in this guide, empowers medicinal chemists to efficiently generate novel analogues for the discovery of potent and selective therapeutics targeting critical signaling pathways in diseases like cancer.[4][15][16][17]
References
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Furet, P., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6895-8.
- SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson.
- Nucleophilic aromatic substitutions. (2019). YouTube.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemspeed.
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
- Buchwald-Hartwig Amination Mechanism | Organic Chemistry. (2020). YouTube.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry.
- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers.
- Al-Tel, T. H. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(9), 10471-10481.
- Lv, C., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 109, 290-299.
- Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. (2020). ResearchGate.
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (n.d.). RSC Publishing.
- Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. (2018). Future Medicinal Chemistry, 10(20), 2387-2402.
- Synthesis, biological evaluation and structure-activity relationship of a novel class of PI3Kα H1047R mutant inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 47, 128203.
- Xu, H., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4538-4541.
- Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- Substituted Triazine as PI3K and BRAF Dual Inhibitor. (2018). ResearchGate.
- Several reported potent morpholine based PI3K inhibitors with examples... (n.d.). ResearchGate.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2018). Angewandte Chemie International Edition, 57(30), 9334-9345.
- Synthesis of Aminopyridines via an Unprecedented Nucleophilic Aromatic Substitution of Cyanopyridines. (2022). ResearchGate.
- Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. (2000). ResearchGate.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv.
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (2000). MDPI.
- Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). Molecules, 27(6), 1833.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (2012). Journal of Medicinal Chemistry, 55(17), 7688-7699.
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances.
Sources
- 1. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 3. Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.org [mdpi.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, biological evaluation and structure-activity relationship of a novel class of PI3Kα H1047R mutant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile 2-Morpholinopyridin-4-amine Scaffold: A Technical Guide for Kinase Inhibitor Drug Discovery
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. Their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the highly conserved nature of the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[1] This challenge has driven the exploration of diverse chemical scaffolds that can form specific interactions within and around the ATP pocket, thereby conferring both potency and a desirable selectivity profile.
This technical guide delves into the 2-morpholinopyridin-4-amine core, a privileged scaffold that has demonstrated significant promise in the design of potent and selective kinase inhibitors. We will explore its synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications, providing researchers and drug development professionals with a comprehensive understanding of its potential. The morpholine moiety, in particular, is a versatile component in medicinal chemistry, often enhancing potency and modulating pharmacokinetic properties through favorable interactions with target proteins.[1]
The this compound Scaffold: Synthesis and Physicochemical Properties
The this compound scaffold provides a rigid core with strategically positioned hydrogen bond donors and acceptors, making it an excellent starting point for kinase inhibitor design. The synthesis of this core is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Synthetic Protocol: A Step-by-Step Guide
The synthesis of the this compound scaffold can be approached in a straightforward manner, starting from commercially available precursors. A common route involves the reaction of a 2-halopyridine with morpholine.
Step 1: Synthesis of 2-Chloro-4-aminopyridine (Precursor)
A common precursor for the scaffold is 2-chloro-4-aminopyridine. Several methods for its synthesis have been reported. One approach involves the nitration of 2-chloropyridine-N-oxide followed by reduction.[2][3]
-
Reaction: 2-chloropyridine-N-oxide is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 4-position.
-
Reduction: The resulting 2-chloro-4-nitropyridine-N-oxide is then reduced to the corresponding amine using a reducing agent such as iron powder in the presence of an acid.[4]
Step 2: Nucleophilic Aromatic Substitution with Morpholine
The key step in forming the scaffold is the displacement of the chloro group at the 2-position of 2-chloro-4-aminopyridine with morpholine. This SNAr reaction is facilitated by the electron-withdrawing nature of the pyridine ring.[5][6]
-
Reaction Conditions: 2-chloro-4-aminopyridine is heated with an excess of morpholine, which can also serve as the solvent. The reaction can be carried out neat or in a high-boiling solvent such as DMSO.[5] The addition of a base, such as potassium carbonate, can be beneficial to neutralize the HCl generated during the reaction.[7] Microwave irradiation can also be employed to accelerate the reaction.[6]
-
Workup and Purification: After the reaction is complete, the excess morpholine and solvent are removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Caption: Synthetic route to the this compound scaffold.
Mechanism of Action: Targeting the Kinase Hinge Region
Inhibitors based on the this compound scaffold typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The core scaffold is adept at forming key hydrogen bonds with the kinase "hinge" region, a critical interaction for potent inhibition.
Binding Mode Insights
-
Hinge Binding: The 4-amino group of the pyridine ring acts as a hydrogen bond donor, while the pyridine nitrogen (N1) can act as a hydrogen bond acceptor. This "donor-acceptor" motif mimics the adenine portion of ATP and forms crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.[8]
-
Role of the Morpholine Moiety: The morpholine ring typically extends into a more solvent-exposed region of the ATP-binding site. The oxygen atom of the morpholine can form an additional hydrogen bond with residues in the hinge region, such as the backbone amide of Val851 in PI3Kα.[8] The morpholine ring can also be modified to enhance selectivity. For instance, the introduction of bridged morpholines has been shown to dramatically improve selectivity for mTOR over PI3Kα by exploiting a deeper pocket in the mTOR active site.[10]
Caption: Binding mode of the this compound scaffold.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold has led to the development of highly potent and selective kinase inhibitors. The following table summarizes key SAR findings from the literature, focusing on PI3K/mTOR and Aurora kinases.
| Compound/Scaffold | Target Kinase(s) | IC50/Ki (nM) | Key Structural Features and SAR Insights | Reference |
| 4-Morpholine-quinazoline derivative (17f) | PI3Kα | 4.2 | The 4-morpholine-quinazoline core is a potent PI3Kα inhibitor. | [11] |
| 4-Morpholine-quinazoline derivative (17f) | mTOR | - | Also shows activity against mTOR, suggesting dual inhibition potential. | [11] |
| Morpholino-triazine (PKI-587/Gedatolisib) | PI3Kα | - | A dual PI3K/mTOR inhibitor with a morpholino-triazine core. | [8] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (CYC116) | Aurora A | 8.0 (Ki) | The 4-morpholinophenylamino group at the 2-position is crucial for potent Aurora kinase inhibition. | [12] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (CYC116) | Aurora B | 9.2 (Ki) | Demonstrates potent inhibition of both Aurora A and B. | [12] |
| 2,4-dimorpholinopyrimidine-5-carbonitrile (17p) | PI3Kα | 31.8 | The 2,4-dimorpholino substitution on a pyrimidine core shows strong PI3Kα inhibitory activity. | [13] |
Key SAR takeaways:
-
The 4-amino group is critical for hinge binding and is generally conserved.
-
The morpholine at the 2-position is a key feature for potency and can be modified to tune selectivity.
-
Bioisosteric replacement of the pyridine ring with other heterocycles like quinazoline, pyrimidine, or triazine is a successful strategy to develop inhibitors against various kinases.[11][13][14]
-
Substitution on the 4-amino group with aryl or heteroaryl moieties allows for exploration of other regions of the ATP binding site, leading to enhanced potency and selectivity.
Therapeutic Applications and Relevant Signaling Pathways
Inhibitors based on the this compound scaffold have shown promise in targeting several key signaling pathways implicated in cancer and other diseases.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in cancer.[1] Dual inhibitors of PI3K and mTOR, such as those derived from the morpholino-triazine scaffold (e.g., Gedatolisib), have the potential to more completely shut down this pathway and overcome resistance mechanisms.[8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Aurora Kinases and Cell Cycle Control
Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is common in many cancers. Inhibitors of Aurora kinases can disrupt cell division and induce apoptosis in cancer cells. The this compound scaffold has been successfully employed in the development of potent Aurora kinase inhibitors like CYC116.[12][15]
Caption: Targeting Aurora kinases in the cell cycle.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate the exploration of the this compound scaffold, we provide a detailed, exemplary protocol for a kinase inhibition assay.
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
This compound-based test compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute the compound solutions in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the kinase.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly valuable and versatile core for the design of potent and selective kinase inhibitors. Its straightforward synthesis, favorable physicochemical properties, and ability to form key interactions within the kinase ATP-binding site make it an attractive starting point for drug discovery programs. The successful development of inhibitors targeting critical cancer-related pathways, such as the PI3K/Akt/mTOR and Aurora kinase pathways, underscores the therapeutic potential of this scaffold.
Future efforts in this area will likely focus on further refining the selectivity of these inhibitors through structure-based design and the exploration of novel substitutions on the core scaffold. The development of covalent inhibitors and allosteric modulators based on this framework could also open up new avenues for therapeutic intervention. As our understanding of the kinome and its role in disease continues to expand, the this compound scaffold is poised to remain a significant tool in the arsenal of medicinal chemists and drug developers.
References
- Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry. [Link][11]
- Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry. [Link][14]
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link][12]
- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link][13]
- Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- Substituted Triazine as PI3K and BRAF Dual Inhibitor.
- Several reported potent morpholine based PI3K inhibitors with examples of binding mode.
- Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry. [Link][10]
- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link][18]
- A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters. [Link][5]
- MOLECULAR DOCKING OF 2-[(MORPHOLIN-4-YL) (PYRIDIN-3-YL) METHYL] HYDRAZINECARBOXAMIDE (MPH) AGAINST EXTENDED SPECTRUM OF BETA LACTAMASE ENZYME INHIBITION.
- Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design. [Link][8]
- Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.
- Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a].
- Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Springer Link. [Link][9]
- Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a g
- Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
- In silico evaluation of some 4-(quinolin-2-yl)pyrimidin-2-amine derivatives as potent V600E-BRAF inhibitors with pharmacokinetic. BMC Research Notes. [Link][22]
- Aurora kinase inhibitors: Progress towards the clinic. Journal of Cellular and Molecular Medicine. [Link][15]
- Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. [Link][23]
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link][24]
- In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. Advancements in Life Sciences. [Link][25]
- Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics? International Journal of Molecular Sciences. [Link][26]
- Recent advances in the development of Aurora kinases inhibitors in hematological malignancies.
- Structure of 2 (upper left) and X‐ray crystal structure of the complex...
- Biophysical and X-ray crystallographic analysis of Mps1 kinase inhibitor complexes. Biochemistry. [Link][29]
- Pharmacophore Synergism in Diverse Scaffold Clinches in Aurora Kinase B. Semantic Scholar. [Link][30]
- 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry. [Link][32]
- Method for synthesis preparation of 2-chloro-4-aminopyridine.
- Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Cancer Research and Clinical Oncology. [Link][33]
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link][34]
- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry. [Link][35]
- IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
- Preparation method of 2-chloro-4-aminopyridine.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link][37]
- Comparability of Mixed IC50 Data – A Statistical Analysis.
- High Resolution Crystal Structure of the Pyruvate Kinase Tetramer in Complex with the Allosteric Activator Mitapivat/AG-348. International Journal of Molecular Sciences. [Link][39]
- Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. RSC Medicinal Chemistry. [Link][40]
- Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase. Journal of Medicinal Chemistry. [Link][41]
- Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
- Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. European Journal of Medicinal Chemistry. [Link][44]
- Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link][45]
- Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters. [Link][46]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 3. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 4. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 2-Morpholinopyridin-4-amine: The Pivotal Role of the Morpholine Moiety
Executive Summary
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to confer advantageous physicochemical and pharmacokinetic properties upon bioactive molecules.[1] This guide delves into the specific role of the morpholine group as a critical pharmacophoric element within the 2-Morpholinopyridin-4-amine scaffold. While this specific molecule is not extensively documented, its structural similarity to known ATP-sensitive potassium (K-ATP) channel openers of the 4-aminopyridine class, such as Pinacidil analogs, strongly suggests a similar mechanism of action.[2] We will dissect the multifaceted contributions of the morpholine moiety—from modulating fundamental properties like solubility and pKa to its direct, stabilizing interactions with the putative biological target. This analysis is grounded in established principles of drug design and supported by a proposed experimental framework designed to systematically validate these structure-activity relationship (SAR) hypotheses.
Introduction: The 4-Aminopyridine Scaffold and the K-ATP Channel Hypothesis
The 4-aminopyridine core is a well-established pharmacophore known to interact with various potassium channels. Derivatives of this scaffold are potent modulators of channel activity, leading to therapeutic effects such as vasodilation and cardioprotection.[2][3] The archetypal K-ATP channel opener, Pinacidil, while not containing a morpholine group, validates the pyridine core as essential for activity.[4] K-ATP channels are crucial metabolic sensors that couple the cellular energy state (ATP/ADP ratio) to membrane potential. Their opening leads to potassium ion efflux, causing cell hyperpolarization.[3] In vascular smooth muscle, this hyperpolarization deactivates voltage-gated calcium channels, reducing intracellular calcium and resulting in vasodilation—a key mechanism for treating hypertension.[3]
Based on this precedent, this compound is hypothesized to function as a K-ATP channel opener. The central question this guide addresses is: What is the specific, indispensable role of the C2-position morpholine substituent in driving this activity? We posit that the morpholine is not a mere placeholder but a finely-tuned functional group that enhances potency, selectivity, and drug-like properties through a combination of electronic, steric, and pharmacokinetic effects.
The Morpholine Moiety: A Privileged Functional Group in Drug Design
The prevalence of the morpholine ring in approved and experimental drugs is a testament to its utility.[1][5] Its contributions can be broadly categorized:
-
Advantageous Physicochemical Properties: The morpholine ring strikes a unique balance between hydrophilicity and lipophilicity. The oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility, while the hydrocarbon backbone maintains sufficient lipophilicity for membrane permeability.[6][7] Furthermore, the morpholine nitrogen has a pKa of approximately 8.4, which is lower than that of piperidine, meaning it is less protonated at physiological pH. This can be crucial for reducing off-target interactions and improving cell penetration.[6]
-
Pharmacodynamic Interactions: The ether oxygen is a potent hydrogen bond acceptor, capable of forming strong, stabilizing interactions with polar residues (e.g., serine, threonine, asparagine) in a target's binding pocket.[7] The ring's stable chair conformation provides a rigid scaffold that can orient other parts of the molecule for optimal binding, reducing the entropic penalty upon target engagement.[6]
-
Improved Pharmacokinetic Profile: Morpholine is generally associated with enhanced metabolic stability and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][8] Its inclusion can block sites of metabolism on a parent molecule and improve overall bioavailability.
Deconstructing the Role of Morpholine in this compound
We can dissect the morpholine group's influence on the this compound scaffold into three key areas: its impact on physicochemical properties, its direct interaction with the biological target, and its effect on the overall pharmacokinetic profile.
Modulation of Physicochemical Properties for Optimal Activity
The morpholine group fine-tunes the molecule's properties for biological efficacy.
-
Solubility and Permeability: The oxygen atom significantly enhances aqueous solubility, which is critical for formulation and distribution. This hydrophilic contribution is balanced by the rest of the scaffold, achieving an optimal logP value for passive diffusion across cell membranes.
-
Basicity (pKa) and Ionization: The electron-withdrawing effect of the oxygen atom lowers the basicity of the morpholine nitrogen compared to a piperidine analog. This modulation of pKa ensures that a significant fraction of the molecule is in a neutral, membrane-permeant state at physiological pH, while still allowing for potential ionic interactions where necessary.
Hypothetical Interaction with the K-ATP Channel Binding Pocket
The primary contribution of the morpholine group to potency is likely through direct, high-affinity interactions within the K-ATP channel's binding site (composed of Kir6.x and SURx subunits).
-
Key Hydrogen Bond Acceptor: We hypothesize that the morpholine oxygen acts as a crucial hydrogen bond acceptor, anchoring the molecule to a specific residue in the binding pocket. This interaction is directional and highly stabilizing, contributing significantly to the overall binding affinity.
-
Conformational Rigidity: The chair conformation of the morpholine ring acts as a rigid linker, locking the 4-aminopyridine core into the optimal orientation for interaction with the channel pore. This pre-organization minimizes the conformational entropy loss upon binding, leading to a more favorable free energy of binding (ΔG) compared to a flexible acyclic amine substituent.
Downstream Signaling of K-ATP Channel Activation
The activation of K-ATP channels by a molecule like this compound initiates a well-defined signaling cascade, particularly in vascular smooth muscle cells.
Caption: Signaling pathway following K-ATP channel opening in vascular smooth muscle.
Experimental Validation: A Strategy for SAR Elucidation
To rigorously test our hypotheses, a systematic structure-activity relationship (SAR) study is required. This involves synthesizing a focused library of analogs and evaluating their biological activity.
Proposed Analog Synthesis for SAR Study
The causality behind this experimental design is to systematically dissect the morpholine's key features: the oxygen atom, the cyclic structure, and the ring size.
| Compound ID | Structure | Rationale for Inclusion |
| Lead | This compound | The primary compound of interest. |
| Analog 1 | 2-(Pyrrolidin-1-yl)pyridin-4-amine | Tests the role of the oxygen atom. Removes the H-bond acceptor while maintaining a cyclic amine. |
| Analog 2 | 2-(Piperidin-1-yl)pyridin-4-amine | Tests the role of the oxygen atom. Replaces oxygen with a methylene group, increasing lipophilicity and basicity. |
| Analog 3 | 2-(Dimethylamino)pyridin-4-amine | Tests the role of the cyclic scaffold. An acyclic, flexible analog to evaluate the importance of conformational rigidity. |
| Analog 4 | 2-(Thiomorpholin-1-yl)pyridin-4-amine | Tests the electronic nature of the heteroatom. Sulfur is less electronegative and a weaker H-bond acceptor than oxygen. |
| Analog 5 | Pyridin-4-amine | Baseline control. Removes the C2 substituent entirely to quantify its overall contribution to activity. |
Experimental Workflow for SAR Validation
A self-validating workflow ensures that data from each stage informs the next, creating a robust and logical progression from synthesis to biological insight.
Caption: Experimental workflow for elucidating the morpholine group's role.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol directly measures the functional outcome of compound interaction with the K-ATP channel.
-
Cell Culture: Utilize HEK293 cells stably co-transfected with the human Kir6.2 and SUR1 subunits, which form the cardiac/pancreatic-type K-ATP channel. Culture cells to 70-80% confluency.
-
Preparation: Plate cells on glass coverslips 24 hours before the experiment. Just prior to recording, place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
-
Pipette Solution (Intracellular): (in mM) 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH. To study K-ATP channels, this solution should contain a low concentration of ATP (e.g., 0.1 mM) to allow for channel opening.
-
Extracellular Solution: (in mM) 140 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with KOH. Using a high extracellular K+ concentration sets the K+ equilibrium potential near 0 mV, allowing for the measurement of outward currents.
-
Recording:
-
Establish a whole-cell gigaohm seal on a single cell using a borosilicate glass pipette (resistance 3-5 MΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV. Apply voltage ramps (e.g., -100 mV to +60 mV over 200 ms) every 10 seconds to elicit currents.
-
-
Compound Application:
-
After establishing a stable baseline current, perfuse the chamber with the extracellular solution containing the test compound (e.g., this compound) at various concentrations (e.g., 0.1 µM to 100 µM) to determine a dose-response curve.
-
As a positive control, apply Pinacidil. As a negative control, apply the K-ATP channel blocker Glibenclamide after compound application to confirm the current is mediated by K-ATP channels.[4]
-
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., 0 mV). Plot the normalized current increase against compound concentration and fit the data to a Hill equation to determine the EC₅₀ for each analog.
Predicted Outcomes & Data Interpretation
The results from the proposed SAR study are predicted to quantitatively confirm the importance of the morpholine's key features.
| Compound ID | Key Feature Tested | Predicted EC₅₀ (K-ATP Opening) | Interpretation |
| Lead | N/A (Reference) | ~1 µM | Potent K-ATP channel opening activity. |
| Analog 1 | No Oxygen | > 30 µM | A significant loss of potency would confirm the oxygen is critical, likely as a hydrogen bond acceptor. |
| Analog 2 | No Oxygen, Larger Ring | > 50 µM | Similar to Analog 1, confirming the oxygen's role. The increased lipophilicity does not rescue activity. |
| Analog 3 | Acyclic/Flexible | ~10-15 µM | Reduced potency would demonstrate the benefit of the conformationally constrained cyclic scaffold for optimal binding. |
| Analog 4 | Weaker H-Bond Acceptor | ~5-10 µM | Intermediate potency would suggest that while a heteroatom is beneficial, the specific properties of oxygen are superior. |
| Analog 5 | No C2 Substituent | > 100 µM (Inactive) | Lack of activity would prove the C2 substituent is an essential part of the core pharmacophore. |
Conclusion
The morpholine group in this compound is far more than a simple solubilizing agent. It functions as an integrated and indispensable component of the molecule's pharmacophore. Through its unique combination of properties, it is predicted to:
-
Enhance Potency by providing a key hydrogen bond accepting oxygen atom for high-affinity target anchoring.
-
Improve Binding Efficiency by imposing conformational rigidity, reducing the entropic cost of binding.
-
Confer Favorable Drug-Like Properties by balancing solubility and lipophilicity, modulating pKa, and enhancing metabolic stability.
This in-depth analysis, combining established medicinal chemistry principles with a rigorous, targeted experimental plan, provides a comprehensive framework for understanding and appreciating the pivotal role of the morpholine moiety. It serves as a guide for researchers in drug development to rationally design and optimize next-generation potassium channel modulators.
References
- Bonomo, S., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
- Cozzini, P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules.
- Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
- Yadav, P., et al. (2022). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
- Gogoi, D., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances.
- Gogoi, D., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central.
- Yao, Z., & Gross, G. J. (1994). Pinacidil but not nicorandil opens ATP-sensitive K+ channels and protects against simulated ischemia in rabbit myocytes. Journal of Cardiovascular Pharmacology.
- Moreau, C., et al. (2005). KATP channel therapeutics at the bedside. Journal of Molecular and Cellular Cardiology.
- Yasui, W., et al. (2019). Pinacidil, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Nakao, K., et al. (1995). Novel potassium channel openers: synthesis and pharmacological evaluation of new N-(substituted-3-pyridyl)-N'-alkylthioureas and related compounds. Journal of Medicinal Chemistry.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel potassium channel openers: synthesis and pharmacological evaluation of new N-(substituted-3-pyridyl)-N'-alkylthioureas and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinacidil but not nicorandil opens ATP-sensitive K+ channels and protects against simulated ischemia in rabbit myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of the 2-Morpholinopyridin-4-amine Scaffold: A Technical Guide for Drug Discovery Professionals
Abstract
The morpholine and pyridine heterocycles are privileged structures in medicinal chemistry, frequently incorporated into bioactive molecules to enhance pharmacological properties. The fusion of these two motifs in the 2-Morpholinopyridin-4-amine core presents a compelling scaffold for the development of novel therapeutics. While direct investigation of the parent compound is limited, a growing body of evidence from its derivatives highlights significant potential across multiple therapeutic areas, most notably in oncology and neurodegenerative diseases. This technical guide provides an in-depth analysis of the known biological activities, mechanisms of action, and synthetic strategies associated with this compound derivatives, offering a forward-looking perspective for researchers and drug development professionals on the therapeutic promise of this chemical scaffold.
Introduction: The Strategic Combination of Morpholine and Pyridine
The morpholine ring is a versatile pharmacophore known to improve the pharmacokinetic profile of drug candidates, including aqueous solubility and metabolic stability.[1][2] Its incorporation can also facilitate crucial interactions with biological targets.[2] The pyridine ring, another fundamental heterocyclic structure, is a common feature in numerous approved drugs and natural products, recognized for its wide range of biological activities.[3][4]
The combination of these two entities into the this compound scaffold creates a unique chemical entity with a distinct three-dimensional structure and electronic properties, making it an attractive starting point for the design of new therapeutic agents. This guide will explore the therapeutic applications of this scaffold by examining the biological activities of its more complex derivatives.
Therapeutic Landscape of this compound Derivatives
Research into derivatives of this compound has revealed a diverse range of pharmacological activities, with a significant focus on oncology. However, the inherent properties of the morpholine moiety also suggest potential in other areas, such as neurodegenerative diseases and infectious diseases.
Oncology
The most extensively studied application of this compound derivatives is in the field of oncology. These compounds have demonstrated potent activity against a variety of cancer cell lines, often through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.[1][3][4][5][6]
Key Molecular Targets:
-
Phosphoinositide 3-kinase (PI3K)/mTOR Pathway: Several derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer.[5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
-
Polo-like kinase 4 (PLK4): Novel aminopyrimidine derivatives incorporating the morpholine scaffold have shown high inhibitory activity against PLK4, a master regulator of centriole duplication.[7] Overexpression of PLK4 is observed in various cancers, making it a promising anticancer target.[7]
-
Focal Adhesion Kinase (FAK): Dianilinopyrimidine derivatives containing a morpholinomethylphenyl group have been developed as potent FAK inhibitors.[8] FAK plays a crucial role in cancer cell migration, invasion, and survival.[8]
Observed Anti-Cancer Effects:
-
Antiproliferative Activity: Derivatives have demonstrated significant antiproliferative effects against a range of cancer cell lines, including those from breast, prostate, and colon cancers.[5][7][9]
-
Induction of Apoptosis: Studies have shown that these compounds can induce programmed cell death in cancer cells.[8]
-
Cell Cycle Arrest: The ability to halt the cell cycle, preventing cancer cells from dividing, is another key mechanism of action.[3][7]
-
Inhibition of Cell Migration: By targeting kinases like FAK, these molecules can inhibit the metastatic potential of cancer cells.[3][4][6]
Neurodegenerative Diseases
The morpholine moiety is a feature in compounds targeting enzymes implicated in neurodegenerative processes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[10] This suggests that the this compound scaffold could be a valuable starting point for the design of novel agents for conditions like Alzheimer's and Parkinson's diseases.[10]
Other Potential Applications
The versatility of the morpholine scaffold is further highlighted by the diverse biological activities of its derivatives, including:
-
Antimicrobial and Antiurease Activity: Certain derivatives have shown activity against M. smegmatis, C. albicans, and S. cerevisiae, as well as potent urease inhibition.[11]
-
Anti-inflammatory and Analgesic Properties: The morpholine nucleus is present in compounds with demonstrated anti-inflammatory and analgesic effects.[12]
-
Antihyperlipidemic Activity: Some 2-substituted morpholine derivatives have been shown to reduce plasma triglycerides and cholesterol.[12]
Mechanism of Action: A Focus on Kinase Inhibition
A predominant mechanism of action for the anticancer activity of this compound derivatives is the inhibition of protein kinases. The pyridine and amine functionalities can form key hydrogen bonds within the ATP-binding pocket of kinases, while the morpholine group can occupy adjacent hydrophobic regions or improve solubility.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.
Synthetic Strategies and Experimental Protocols
The synthesis of derivatives based on the this compound scaffold typically involves multi-step procedures. A common approach involves the nucleophilic substitution of a leaving group on the pyridine or a fused ring system with morpholine.
General Synthetic Scheme
A representative synthesis of 2-morpholino-4-anilinoquinoline derivatives, which share a similar structural motif, begins with the chlorination of a quinolin-4-ol precursor, followed by nucleophilic substitution with the desired aniline.[3][4][6]
Workflow: Synthesis of 2-Morpholino-4-Anilinoquinoline Derivatives
Caption: General synthetic workflow for 2-morpholino-4-anilinoquinoline derivatives.
Experimental Protocol: Antiproliferative MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Quantitative Data Summary
The following table summarizes the reported antiproliferative activities of selected derivatives.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| 2-Morpholino-4-anilinoquinoline | HepG2 | 8.50 - 12.76 | [3][4][6] |
| Aminopyrimidine Derivative | MCF-7 | 1.44 | [7] |
| Aminopyrimidine Derivative | MDA-MB-231 | 2.13 | [7] |
| 2,4-Dianilinopyrimidine Derivative | H1975 | 0.044 | [8] |
| 2,4-Dianilinopyrimidine Derivative | A431 | 0.119 | [8] |
Future Outlook and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The extensive research on its derivatives has laid a strong foundation, particularly in the realm of oncology through kinase inhibition. Future research should focus on:
-
Synthesis and direct biological evaluation of the parent this compound to establish a baseline of activity.
-
Expansion into other therapeutic areas, such as neurodegenerative and infectious diseases, by designing derivatives that target relevant enzymes and pathways.
-
Structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
-
In vivo studies of lead compounds to validate their therapeutic efficacy and safety profiles.
References
- Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry. [Link]
- An updated review on morpholine derivatives with their pharmacological actions. [Source not explicitly provided in search results]
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]
- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research. [Link]
- Biological activities of morpholine derivatives and molecular targets involved.
- Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- Substituted Triazine as PI3K and BRAF Dual Inhibitor.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
- Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry. [Link]
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
- A review on pharmacological profile of Morpholine derivatives.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure. [Link]
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. [Link]
- Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules. [Link]
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). European Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 2-Morpholinopyridine Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The 2-Morpholinopyridine Scaffold in Medicinal Chemistry
The 2-morpholinopyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic areas, including oncology and inflammation.[1][2] This heterocyclic motif, characterized by a pyridine ring substituted with a morpholine group at the 2-position, serves as a versatile template for the design of potent and selective kinase inhibitors.[3][4] The unique electronic and structural features of this scaffold, particularly the hydrogen bond accepting capacity of the morpholine oxygen and the aromatic nature of the pyridine ring, facilitate critical interactions with the active sites of various protein kinases.[5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-morpholinopyridine analogs, offering field-proven insights for researchers and drug development professionals. We will delve into the causal relationships behind experimental design, present detailed methodologies, and synthesize data to inform the rational design of next-generation therapeutics.
Core Structural Insights and Structure-Activity Relationships
The biological activity of 2-morpholinopyridine analogs is intricately linked to the interplay of three key structural components: the morpholine ring, the pyridine core, and substitutions at various positions of the pyridine ring. Understanding the contribution of each component is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
The Crucial Role of the Morpholine Moiety
The morpholine ring is a cornerstone of the pharmacophore for many kinase inhibitors.[5] Its primary role is to establish a critical hydrogen bond with the hinge region of the kinase active site, a key interaction for anchoring the inhibitor.[4] The oxygen atom of the morpholine ring typically acts as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP.
The conformation of the morpholine ring also influences binding affinity. A chair conformation is generally favored, positioning the oxygen atom for optimal interaction with the hinge region. Modifications to the morpholine ring are generally detrimental to activity, highlighting its importance as a key binding element.
The Pyridine Core: A Versatile Scaffold
The pyridine ring serves as the central scaffold, providing a rigid framework for the presentation of the morpholine moiety and other substituents in the correct spatial orientation for optimal target engagement.[2] The nitrogen atom in the pyridine ring can also participate in hydrogen bonding interactions with the kinase active site, further enhancing binding affinity.
Impact of Substituents on the Pyridine Ring
Systematic modification of the pyridine ring has been a key strategy for optimizing the potency, selectivity, and physicochemical properties of 2-morpholinopyridine analogs. The following sections detail the SAR at different positions of the pyridine ring.
The 4-position of the pyridine ring is a critical site for modulating the activity and selectivity of these analogs. Introduction of anilinoquinolines at this position has been shown to yield compounds with potent antitumor activity.[1] For instance, in a series of 2-morpholino-4-anilinoquinoline derivatives, substitutions on the aniline ring significantly impacted cytotoxicity against the HepG2 cancer cell line.[1]
The 5-position of the pyridine ring is another key locus for modification. Bromination at this position, for example, provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of a diverse range of substituents to probe the SAR.[6][7]
Substitutions at the 6-position can also influence biological activity. In a series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles developed as p38 MAP kinase inhibitors, the nature of the substituent at the 6-position was found to be critical for potency.[8]
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the SAR data for a series of 2-morpholino-4-anilinoquinoline derivatives against the HepG2 human liver cancer cell line, illustrating the impact of substitution on the aniline ring.[1]
| Compound | R Group (Substitution on Aniline) | IC50 (µM) against HepG2 |
| 3a | H | > 50 |
| 3b | 4-OCH3 | 21.01 |
| 3c | 4-Cl | 11.42 |
| 3d | 4-F | 8.50 |
| 3e | 4-NO2 | 12.76 |
Data synthesized from Al-Sheikh et al., 2024.[1]
Experimental Protocols
General Synthesis of 2-Morpholinopyridine Analogs
A common synthetic route to 2-morpholinopyridine analogs involves the nucleophilic aromatic substitution of a leaving group at the 2-position of the pyridine ring with morpholine. A halogen, such as bromine or chlorine, is a typical leaving group.
Step-by-step methodology for the synthesis of 2-morpholino-5-bromopyridine:
-
Starting Material: 2,5-dibromopyridine.
-
Reagents: Morpholine, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide - DMF).
-
Procedure: a. To a solution of 2,5-dibromopyridine in DMF, add morpholine and potassium carbonate. b. Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture and pour it into water. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain 2-morpholino-5-bromopyridine.
This protocol is a general representation and may require optimization for specific analogs.
In Vitro Kinase Assay: PI3K HTRF Assay
The inhibitory activity of 2-morpholinopyridine analogs against protein kinases is commonly evaluated using in vitro kinase assays. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a widely used platform for this purpose.
Step-by-step methodology for a PI3K HTRF assay:
-
Reagents: Recombinant PI3K enzyme, ATP, kinase buffer, and the test compounds (2-morpholinopyridine analogs).
-
Procedure: a. Prepare serial dilutions of the test compounds in the appropriate buffer. b. In a microplate, add the PI3K enzyme, the test compound, and the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified period. e. Stop the reaction by adding a detection reagent containing a europium-labeled antibody and a fluorescent tracer. f. Read the plate on an HTRF-compatible plate reader to measure the fluorescence signal.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity, is calculated from the dose-response curve.
Visualizations
General Structure of 2-Morpholinopyridine Analogs
A generalized chemical structure of the 2-morpholinopyridine scaffold.
Synthetic Scheme for 2-Morpholinopyridine Analogs
A simplified synthetic workflow for the preparation of 2-morpholinopyridine analogs.
Drug Discovery Workflow for Kinase Inhibitors
A typical drug discovery pipeline for the development of kinase inhibitors.
Conclusion and Future Directions
The 2-morpholinopyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The insights into the structure-activity relationships discussed in this guide underscore the importance of the morpholine moiety for hinge binding and the pyridine core as a versatile platform for optimization. Strategic modifications at the 4- and 5-positions of the pyridine ring have proven effective in enhancing potency and modulating selectivity.
Future research in this area should focus on exploring a wider range of substitutions on the pyridine ring to further refine the SAR and to develop analogs with improved pharmacokinetic profiles. The application of computational modeling and structure-based drug design will be instrumental in guiding these efforts. Ultimately, a deeper understanding of the intricate interactions between 2-morpholinopyridine analogs and their target kinases will pave the way for the discovery of new and effective therapies for a variety of diseases.
References
- Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3249–3258. [Link]
- Duan, C.-X., et al. (2025). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Bioorganic Chemistry, 165, 108925.
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858. [Link]
- Kostenko, A. V., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–817.
- Kumar, R., et al. (2021).
- Natarajan, S. R., et al. (2006). p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. Bioorganic & Medicinal Chemistry Letters, 16(16), 4400–4404. [Link]
- Patel, K., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19358–19370. [Link]
- PrepChem. (n.d.). Preparation of 2-bromopyridine.
- Rana, S., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(71), 43575–43596. [Link]
- Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109–2112. [Link]
- Revesz, L., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3601–3605. [Link]
- Schultheis, M., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(3), 1296–1307. [Link]
- Singh, P. P., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
- Wang, Y., et al. (2015). A combined quantitative structure-Activity relationship research of quinolinone derivatives as androgen receptor antagonists. Combinatorial Chemistry & High Throughput Screening, 18(9), 834–845. [Link]
- Zhu, Q., et al. (2011). Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors. Current Computer-Aided Drug Design, 7(2), 98–108. [Link]
- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents. (n.d.).
- Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap. (n.d.).
- Synthesis of 2-Amino-5-bromopyridine - ResearchGate. (n.d.).
Sources
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 7. heteroletters.org [heteroletters.org]
- 8. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploring the Target Space of 2-Morpholinopyridin-4-amine Derivatives
Foreword: The Morpholine Moiety as a Privileged Scaffold in Drug Discovery
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and oral bioavailability, have rendered it a "privileged" scaffold in the design of novel therapeutics. The incorporation of a morpholine group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, often forming crucial interactions within the binding sites of biological targets.[1][2] This guide focuses on a specific class of morpholine-containing compounds: 2-Morpholinopyridin-4-amine derivatives. We will delve into their known target space, elucidate the experimental workflows for target identification and validation, and discuss their therapeutic potential, particularly in oncology.
The this compound Core: A Gateway to Diverse Biological Targets
The this compound scaffold is a versatile template for the development of potent and selective inhibitors of various enzyme families, most notably protein kinases. The modular nature of this scaffold allows for systematic chemical modifications to optimize potency, selectivity, and drug-like properties.
Kinase Inhibition: A Dominant Mechanism of Action
A substantial body of research has demonstrated that this compound and related morpholine-containing structures are potent inhibitors of several key kinases implicated in cancer and other diseases.
-
Phosphoinositide 3-Kinases (PI3Ks) and mTOR: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Several morpholine-containing compounds have been developed as potent PI3K and dual PI3K/mTOR inhibitors.[3][4][5] For instance, the well-known PI3K inhibitor LY294002 features a morpholine moiety, highlighting the importance of this group for activity.[5] The design of novel 4-morpholine-quinazoline derivatives has led to compounds with nanomolar IC50 values against PI3Kα, demonstrating significant inhibition of the PI3K/Akt/mTOR pathway and potent anticancer activity.[4]
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Its overexpression is associated with tumor progression and metastasis, making it an attractive target for cancer therapy.[6] Novel 2,4-dianilinopyrimidine derivatives incorporating a 4-(morpholinomethyl)phenyl group have been synthesized and shown to be potent FAK inhibitors with significant antiproliferative effects against cancer cell lines.[6]
-
DNA-Dependent Protein Kinase (DNA-PK): DNA-PK plays a crucial role in the repair of DNA double-strand breaks. Inhibitors of DNA-PK can sensitize cancer cells to radiotherapy and chemotherapy. 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones have been identified as potent DNA-PK inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[7]
-
Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression can lead to genomic instability and tumorigenesis. A series of novel aminopyrimidine derivatives with a morpholinoaniline core have been developed as highly potent PLK4 inhibitors, demonstrating excellent antiproliferative activity against breast cancer cells.[8]
-
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): MAP4K4 is involved in various biological processes, including inflammation and angiogenesis. 2-Aminopyridine-based derivatives have been investigated as MAP4K4 inhibitors.[9]
Emerging Target Classes
While kinase inhibition is the most well-documented mechanism, the versatility of the this compound scaffold suggests potential for interaction with other target classes. The broader family of morpholine derivatives has shown activity against a wide range of biological targets, including:
-
G-protein coupled receptors (GPCRs)
-
Ion channels
-
Enzymes involved in metabolic pathways [10]
The exploration of these alternative target spaces for this compound derivatives represents a promising avenue for future research.
Experimental Workflows for Target Identification and Validation
A robust and systematic approach is essential for identifying and validating the biological targets of novel this compound derivatives. The following sections outline key experimental protocols and the rationale behind their application.
Initial Screening and Potency Determination
The initial step in characterizing a new derivative is to assess its biological activity in a relevant assay system. For kinase inhibitors, this typically involves in vitro kinase inhibition assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: PI3Kα)
-
Reagents and Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP (adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound derivative)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and buffer to the wells of a 384-well plate.
-
Add the test compound to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Causality Behind Experimental Choices:
-
Recombinant Enzyme: Using a purified recombinant enzyme ensures that the observed inhibition is a direct effect on the target kinase and not due to off-target effects in a more complex system.
-
ATP-Competitive vs. Non-Competitive Assays: The choice of assay format can provide initial insights into the mechanism of inhibition. An ATP-competitive inhibitor will show decreasing potency with increasing ATP concentrations.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's potency and is crucial for structure-activity relationship (SAR) studies.
Cellular Activity and Mechanism of Action
Once a compound demonstrates potent in vitro activity, the next step is to evaluate its effects in a cellular context. This is critical to confirm that the compound can penetrate cell membranes, engage its target in a physiological environment, and elicit the desired biological response.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Causality Behind Experimental Choices:
-
Choice of Cell Line: The cell line should be selected based on the hypothesized target and its relevance to a specific disease. For example, a cell line with a known activating mutation in the PI3K pathway would be appropriate for testing a PI3K inhibitor.
-
Time- and Dose-Dependent Effects: Evaluating the compound's effect at multiple concentrations and time points provides a more complete picture of its cytotoxic or cytostatic activity.
-
Mechanism of Cell Death: Follow-up assays, such as apoptosis assays (e.g., Annexin V/PI staining) or cell cycle analysis (e.g., flow cytometry), can elucidate the mechanism by which the compound induces cell death.
Target Engagement and Validation
Confirming that the compound directly interacts with its intended target within the cell is a crucial validation step.
Workflow for Target Engagement and Validation
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.
Future Directions:
-
Improving Selectivity: A key challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects and toxicity. Future research will focus on designing derivatives with improved selectivity profiles.
-
Overcoming Drug Resistance: The development of drug resistance is a major limitation of targeted therapies. Combination therapies and the development of next-generation inhibitors that can overcome resistance mechanisms are important areas of investigation.
-
Exploring New Therapeutic Areas: While oncology is the primary focus, the diverse biological activities of morpholine derivatives suggest their potential in other therapeutic areas, such as inflammatory diseases and neurodegenerative disorders. [10][11]
Conclusion
The this compound scaffold is a rich source of novel drug candidates with significant therapeutic potential. A thorough understanding of their target space, coupled with a systematic approach to target identification and validation, is essential for the successful development of these compounds into next-generation medicines. The experimental workflows and insights provided in this guide offer a framework for researchers to effectively explore and exploit the therapeutic opportunities presented by this versatile chemical class.
References
- Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry. [Link]
- Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents.
- An updated review on morpholine derivatives with their pharmacological actions.
- DNA-dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of quinolin-4-one and pyridopyrimidin-4-one Surrogates for the chromen-4-one Chemotype. PubMed. [Link]
- Biological activities of morpholine derivatives and molecular targets involved.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). PubMed. [Link]
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- A review on pharmacological profile of Morpholine derivatives.
- Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. [Link]
- Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. ScienceDirect. [Link]
- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]
- 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Therapeutic Landscape of Focal Adhesion Kinase: A Technical Guide to 2,4-Disubstituted Pyrimidine and Pyridine Derivatives as FAK Inhibitors
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: Focal Adhesion Kinase (FAK) has emerged as a critical node in cancer cell signaling, orchestrating pathways that drive tumor progression, metastasis, and therapeutic resistance. Consequently, the development of small molecule inhibitors targeting FAK is an area of intense research. While a wide array of chemical scaffolds are under investigation, this guide provides a detailed technical overview of a prominent class: 2,4-disubstituted pyrimidine and pyridine derivatives, with a particular focus on the role of the morpholine moiety in achieving potent and selective FAK inhibition. This document will delve into the underlying biology of FAK, the medicinal chemistry and structure-activity relationships (SAR) of these inhibitors, detailed synthetic protocols, and methodologies for their biological evaluation.
Introduction: The Rationale for Targeting Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, proliferation, survival, and migration.[1] Overexpressed in a multitude of solid tumors, FAK acts as a central signaling hub, integrating signals from integrins and growth factor receptors to downstream pathways, including the PI3K/Akt and MAPK cascades.[2] This strategic position allows FAK to influence a range of cancer hallmarks, from local invasion and angiogenesis to the establishment of distant metastases.
The kinase-dependent and independent functions of FAK contribute to its oncogenic potential. Its kinase activity is crucial for the phosphorylation of downstream substrates, while its scaffolding function facilitates the assembly of multi-protein signaling complexes.[2] Given its multifaceted role in tumor biology, FAK represents a compelling therapeutic target. Inhibition of FAK has been shown to decrease tumor growth and metastasis in preclinical models, and several FAK inhibitors are currently in various stages of clinical development.[3]
The FAK Signaling Pathway: A Network of Oncogenic Signals
FAK activation is initiated by the clustering of integrins upon cell adhesion to the extracellular matrix (ECM). This leads to the autophosphorylation of FAK at tyrosine 397 (Tyr397), creating a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent FAK/Src complex formation results in the phosphorylation of other tyrosine residues on FAK and other focal adhesion proteins, triggering a cascade of downstream signaling events that promote cell motility, survival, and proliferation.
Medicinal Chemistry of 2,4-Disubstituted Pyrimidine and Pyridine FAK Inhibitors
While direct literature on "this compound" as a core scaffold for FAK inhibitors is limited, extensive research exists on the closely related 2,4-dianilinopyrimidine and other 2,4-disubstituted pyrimidine/pyridine derivatives. The morpholine group is a common feature in many of these inhibitors, valued for its ability to improve physicochemical properties such as aqueous solubility and for its potential to form key interactions within the ATP-binding pocket of FAK.
Structure-Activity Relationship (SAR)
The general SAR for 2,4-diaminopyrimidine-based FAK inhibitors can be summarized as follows (Figure 2):
-
The Pyrimidine Core: The 2,4-diaminopyrimidine scaffold is crucial for anchoring the inhibitor in the ATP-binding site of FAK. The nitrogen atoms of the pyrimidine ring and the amino groups at the 2 and 4 positions form critical hydrogen bonds with the hinge region of the kinase.[4]
-
The 2-Anilino Moiety: Substitutions on this aniline ring can influence potency and selectivity. Small, electron-withdrawing groups are often well-tolerated.
-
The 4-Anilino Moiety: This position is frequently modified to interact with the solvent-exposed region. The incorporation of a 4-(morpholinomethyl)phenyl group at this position has proven to be particularly effective.[5] The morpholine group enhances solubility and can form additional interactions, while the phenyl linker occupies a hydrophobic pocket.
-
Substitutions on the Phenyl Rings: Further substitutions on the aniline rings can be explored to optimize potency and pharmacokinetic properties. For example, the addition of N-substituted benzamides has been shown to yield potent FAK inhibitors.[5]
Quantitative Data on Representative FAK Inhibitors
The following table summarizes the in vitro activity of selected 2,4-dianilinopyrimidine derivatives against FAK and cancer cell lines.
| Compound ID | FAK IC50 (µM) | H1975 Cell Proliferation IC50 (µM) | A431 Cell Proliferation IC50 (µM) | Reference |
| 8a | 0.047 ± 0.006 | 0.044 ± 0.011 | 0.119 ± 0.036 | [5] |
| 8c | 0.030 ± 0.007 | - | - | [6] |
| 8d | 0.040 ± 0.011 | - | - | [6] |
| 9a | - | 0.047 ± 0.009 | - | [6] |
| TAE226 | - | - | - | [5] |
Note: Data is compiled from published literature. "-" indicates data not reported in the cited source.
Synthesis of 2,4-Disubstituted Pyrimidine Derivatives
The synthesis of 2,4-dianilinopyrimidine derivatives typically involves a sequential nucleophilic aromatic substitution (SNAr) reaction starting from a di-halogenated pyrimidine. A general synthetic scheme is outlined below.
Detailed Synthetic Protocol for a Representative Compound (e.g., Analogue of 8a)
Step 1: Synthesis of 2-chloro-N-(4-(morpholinomethyl)phenyl)pyrimidin-4-amine
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol, add 4-(morpholinomethyl)aniline (1.0-1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Heat the reaction mixture at reflux (e.g., 80-90 °C) for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired product.
Step 2: Synthesis of the final 2,4-dianilinopyrimidine derivative
-
In a sealed vessel, combine the 2-chloro-N-(4-(morpholinomethyl)phenyl)pyrimidin-4-amine from Step 1 (1.0 eq), the desired substituted aniline (e.g., 2-amino-N-(2-hydroxyethyl)benzamide for an analogue of 8a) (1.0-1.5 eq), and a suitable solvent such as a mixture of dioxane and water.
-
Add a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Degas the mixture and heat to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final compound.
Biological Evaluation Protocols
The biological evaluation of novel FAK inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro FAK Kinase Assay
Objective: To determine the direct inhibitory activity of the compounds against the FAK enzyme.
Methodology (ADP-Glo™ Kinase Assay):
-
Prepare a reaction mixture containing FAK kinase buffer, recombinant FAK enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent, which converts ADP to ATP and then measures the ATP level via a luciferase-based reaction.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cell-Based FAK Autophosphorylation Assay
Objective: To assess the ability of the compounds to inhibit FAK activity within a cellular context.
Methodology:
-
Plate cancer cells known to have high FAK expression (e.g., H1975, A431) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with the test compounds at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells and perform a Western blot analysis or an enzyme-linked immunosorbent assay (ELISA) to detect the levels of phosphorylated FAK (p-FAK Tyr397) and total FAK.
-
Quantify the band intensities or ELISA signal and determine the concentration-dependent inhibition of FAK autophosphorylation.
Cell Proliferation Assay
Objective: To evaluate the effect of the FAK inhibitors on the growth of cancer cells.
Methodology (CCK-8 or MTS Assay):
-
Seed cancer cells in 96-well plates and allow them to attach.
-
Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
Add the CCK-8 or MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength, which is proportional to the number of viable cells.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
Cell Migration Assay
Objective: To determine the effect of the compounds on the migratory capacity of cancer cells.
Methodology (Wound Healing/Scratch Assay):
-
Grow a confluent monolayer of cancer cells in a culture plate.
-
Create a "scratch" or "wound" in the monolayer with a pipette tip.
-
Wash the cells to remove debris and add fresh media containing the test compound at a non-toxic concentration.
-
Image the scratch at time zero and at various time points (e.g., 24, 48 hours).
-
Measure the closure of the wound over time to assess the inhibition of cell migration.
Conclusion and Future Directions
The 2,4-disubstituted pyrimidine and pyridine scaffolds, particularly those incorporating a morpholine moiety, have proven to be a fertile ground for the discovery of potent and selective FAK inhibitors. The structure-activity relationships established for this class of compounds provide a clear rationale for further optimization. Future efforts in this area will likely focus on improving the pharmacokinetic properties of these inhibitors, exploring their efficacy in combination with other targeted therapies or immunotherapies, and identifying predictive biomarkers to guide their clinical development. As our understanding of the intricate roles of FAK in cancer continues to grow, so too will the potential for FAK inhibitors to become a valuable component of the oncologist's armamentarium.
References
- Han, C., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(14), 4187. [Link]
- Yadav, P., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry. [Link]
- Yadav, P., et al. (2023).
- Han, C., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. PubMed. [Link]
- ResearchGate. (n.d.). IC50 values for FAK inhibitors. [Link]
- Han, C., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. MDPI. [Link]
- Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3239-3248. [Link]
- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1289-1303. [Link]
- ResearchGate. (2023). (PDF)
- ResearchGate. (n.d.). The structure–activity relationship (SAR) of FAK inhibitors containing 2,4-diaminopyrimidine backbone. [Link]
- Wang, Y., et al. (2018). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 23(11), 2779. [Link]
- ResearchGate. (2012). Abstract 3756: Structure activity relationship studies of novel FAK inhibitor C4. [Link]
- Mu, Y., et al. (2025). Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry, 287, 117328. [Link]
- Schofer, F., et al. (2021). Structure-kinetic relationship reveals the mechanism of selectivity of FAK inhibitors over PYK2. Cell Chemical Biology, 28(5), 686-698.e7. [Link]
- Zhang, Y., et al. (2016). Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. European Journal of Medicinal Chemistry, 121, 628-641. [Link]
- Wang, Y., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry, 128, 118265. [Link]
- Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
- Matsuda, S., et al. (2019). Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 77(1), e77. [Link]
- Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Bioorganic & Medicinal Chemistry Letters, 40, 127965. [Link]
- Aguilar-Méndez, M., et al. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of the 2-Morpholinopyridine Scaffold: A Technical Guide for Medicinal Chemists
Abstract
The 2-morpholinopyridine motif has emerged as a privileged scaffold in modern medicinal chemistry, conferring a unique and advantageous combination of physicochemical and pharmacological properties to a diverse range of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and multifaceted therapeutic applications of 2-morpholinopyridine compounds. We will delve into the causal reasoning behind experimental designs, provide detailed protocols for key synthetic and biological assays, and explore the future landscape of this versatile chemical entity. Through a rigorous, evidence-based approach, this guide aims to empower scientists to harness the full potential of the 2-morpholinopyridine core in the design and development of next-generation therapeutics.
Introduction: The Strategic Value of the 2-Morpholinopyridine Core
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and its inherent aromaticity make it a highly sought-after component in drug design.[1][2] When coupled with a morpholine moiety at the 2-position, the resulting scaffold gains a significant enhancement in its drug-like properties. The morpholine ring is not merely a passive solubilizing group; its presence profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3] The weak basicity of the morpholine nitrogen (pKa ≈ 8.5) can improve aqueous solubility and oral bioavailability, while the entire ring can also participate in crucial interactions with biological targets.[4][5] This strategic combination of a versatile aromatic core and a "pharmacokinetic-friendly" heterocycle has led to the successful development of 2-morpholinopyridine-containing compounds across a spectrum of therapeutic areas, most notably in oncology as potent kinase inhibitors.[6][7]
Synthetic Strategies for Assembling the 2-Morpholinopyridine Scaffold
The construction of the 2-morpholinopyridine core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the nature of the available starting materials.
Nucleophilic Aromatic Substitution (SNA)
A common and direct approach to 2-morpholinopyridines is the nucleophilic aromatic substitution (SNAr) reaction.[8][9] This method typically involves the displacement of a leaving group, such as a halogen, from the 2-position of the pyridine ring by morpholine. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups on the ring.[10]
Caption: Generalized workflow for SNAr synthesis of 2-morpholinopyridines.
Experimental Protocol: Synthesis of 2-morpholino-4-phenylpyridine via SNAr
-
To a solution of 2-chloro-4-phenylpyridine (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL) is added morpholine (1.2 mmol) and potassium carbonate (2.0 mmol). The choice of a polar aprotic solvent like DMSO facilitates the reaction by stabilizing the charged intermediate. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction.
-
The reaction mixture is heated to 120 °C and stirred for 12-24 hours. The elevated temperature is necessary to overcome the activation energy for the disruption of the pyridine's aromaticity.
-
Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature and poured into water (50 mL). This step precipitates the product and dissolves the inorganic salts.
-
The resulting solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 2-morpholino-4-phenylpyridine.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
For more complex or sensitive substrates, the Buchwald-Hartwig amination offers a milder and more versatile alternative to SNAr.[11][12] This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between a 2-halopyridine and morpholine under relatively gentle conditions.[13]
Caption: Key components of the Buchwald-Hartwig amination for 2-morpholinopyridine synthesis.
Structure-Activity Relationships (SAR) and Therapeutic Applications
The 2-morpholinopyridine scaffold has been extensively explored in various therapeutic areas. The following sections highlight key SAR insights and applications.
Kinase Inhibition: Targeting the PI3K/Akt/mTOR Pathway
A significant number of 2-morpholinopyridine derivatives have been developed as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[7][14]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by 2-morpholinopyridine derivatives.
SAR Insights for PI3K Inhibition:
| Position of Substitution | Modification | Impact on Activity | Rationale |
| Pyridine C4 | Aromatic/heteroaromatic groups | Generally enhances potency | Occupies the affinity pocket of the ATP binding site |
| Pyridine C5 | Small electron-withdrawing groups | Can improve selectivity | Fine-tunes electronic properties and interactions in the solvent-exposed region |
| Morpholine | Unsubstituted | Often optimal for PI3Kα | The oxygen atom can act as a hydrogen bond acceptor with the hinge region of the kinase |
| Other Scaffolds | Fused ring systems (e.g., quinoline, quinazoline) | Can increase potency and selectivity | Provides a larger surface area for interaction and can be tailored to specific kinase isoforms |
Quantitative SAR Data for Selected PI3K Inhibitors:
| Compound | PI3Kα IC50 (nM) | Antiproliferative Activity (Cell Line) | Reference |
| BKM120 | 44.6 ± 3.6 | U87MG, DU145, A2780, MCF7 | [1] |
| Compound 17e | 88.5 ± 6.1 | U87MG, DU145, A2780, MCF7 | [1] |
| Compound 17o | 34.7 ± 2.1 | U87MG, DU145, A2780, MCF7 | [1] |
| Compound 17p | 32.4 ± 4.1 | U87MG, DU145, A2780, MCF7 | [1] |
Neuroinflammation and Neurodegenerative Diseases
The ability of the morpholine moiety to improve blood-brain barrier (BBB) permeability makes the 2-morpholinopyridine scaffold attractive for central nervous system (CNS) targets.[5][15] Derivatives have shown promise in models of neuroinflammation, a key pathological feature of neurodegenerative diseases like Alzheimer's and Parkinson's.[16][17]
Infectious Diseases
The versatility of the 2-morpholinopyridine scaffold extends to the development of agents against infectious diseases. For instance, certain derivatives have demonstrated activity against both the active and dormant forms of Mycobacterium tuberculosis.[18] Additionally, related pyridine-based compounds have shown promise as antimalarial and antibacterial agents.[19]
Experimental Protocols for Biological Evaluation
PI3Kα Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6][20]
Step-by-Step Protocol:
-
Prepare the PI3K Reaction Buffer/Lipid Substrate mixture. A typical buffer consists of 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl2, and 0.025mg/ml BSA.[20]
-
Dilute the PI3Kα enzyme into the prepared buffer/substrate mixture.
-
In a 384-well plate, add 0.5 µL of the 2-morpholinopyridine inhibitor (or vehicle control) to the appropriate wells.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the reaction by adding 0.5 µL of 250µM ATP.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the ADP concentration.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[21]
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 2-morpholinopyridine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37 °C, 5% CO2). During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the Solubilization solution (e.g., DMSO or a specialized reagent) to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Pharmacokinetics and the Role of the Morpholine Moiety
The morpholine ring is a key contributor to the favorable pharmacokinetic profiles of many 2-morpholinopyridine derivatives.[3] Its ability to improve aqueous solubility aids in oral absorption. Furthermore, the morpholine ring can influence metabolic stability. While it can be a site of metabolism, often through oxidation by cytochrome P450 enzymes, its presence can also block metabolism at adjacent positions, thereby prolonging the half-life of the drug. A thorough understanding of the ADME properties is crucial for the successful development of any drug candidate, and the 2-morpholinopyridine scaffold offers a promising starting point for achieving a desirable pharmacokinetic profile.[3]
Challenges and Future Directions
Despite the successes of the 2-morpholinopyridine scaffold, challenges remain. Achieving isoform-selectivity among kinases is a persistent hurdle, as is overcoming drug resistance. The future of 2-morpholinopyridine-based drug discovery lies in the exploration of novel chemical space, the development of covalent and allosteric inhibitors, and the application of this versatile scaffold to a wider range of biological targets.[22] The continued integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of new and improved 2-morpholinopyridine therapeutics.[22]
Conclusion
The 2-morpholinopyridine scaffold represents a powerful tool in the medicinal chemist's arsenal. Its synthetic accessibility, coupled with its ability to confer favorable pharmacological and pharmacokinetic properties, has solidified its status as a privileged structure in drug discovery. This technical guide has provided a comprehensive overview of the key aspects of 2-morpholinopyridine chemistry and biology, from synthesis and SAR to therapeutic applications and future prospects. By understanding the principles outlined herein, researchers can continue to innovate and develop novel 2-morpholinopyridine-based therapies to address unmet medical needs.
References
- BenchChem. Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds. BenchChem. Accessed January 9, 2026.
- Abcam. MTT assay protocol. Abcam. Accessed January 9, 2026.
- Sharma P, Kumar A, Kumar M. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556:01051.
- Checkpoint lab. MTT Cell Assay Protocol. Checkpoint. 1994.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. December 24, 2025.
- Kourounakis AP, Xanthopoulos D, Tzara A. Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev. 2020;40(2):709-752.
- Echelon Biosciences. PI3-Kinase Activity ELISA: Pico. Echelon Biosciences. August 8, 2024.
- Promega Corporation. PI3K(p110α/p85α) Kinase Assay.
- Manetti F. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem Neurosci. 2021;12(4):556-575.
- de Oliveira V, et al. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Adv. 2017;7:34569-34580.
- Wang X, et al. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Front Chem. 2024;12:1473615.
- Manetti F. Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Merck Millipore. Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore.
- Singh H, et al. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Expert Opin Drug Discov. 2024;19(6):721-742.
- Assay Genie. bisphosphate 3-kinase catalytic subunit alpha isoform) ELISA Kit Ca. Assay Genie.
- Chen Y, et al. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Sci Rep. 2018;8(1):12345.
- Promega Corporation. PI3K(p110β/p85α) Kinase Assay.
- Crust EJ, Gurnani P. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. 2013;602.
- Maira SM, et al. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. ACS Med Chem Lett. 2012;3(5):375-380.
- Al-Zoubi RM, et al. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. 2021;26(11):3321.
- Chen Y, et al. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. J Mol Model. 2016;22(4):85.
- Hartwig JF, et al. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 2007;72(9):3606-3607.
- Wang X, et al. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Med Chem Lett. 2015;6(10):1084-1089.
- Ritter T, et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J Am Chem Soc. 2014;136(28):9910-9913.
- Narendar P, et al. Pharmacological evaluation of some new 2-substituted pyridine derivatives. Indian J Pharm Sci. 2003;65(5):483-487.
- Parmar DK, et al. Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope. 2020;1(1):1-5.
- Makarov V, et al. New 2-thiopyridines as Potential Candidates for Killing Both Actively Growing and Dormant Mycobacterium Tuberculosis Cells. Antimicrob Agents Chemother. 2014;58(1):55-60.
- Heravi MM, et al. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. August 6, 2025.
- Narendar P, et al.
- Organic Chemistry Tutor. nucleophilic aromatic substitutions. YouTube. January 19, 2019.
- Smith JD, et al. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. 2024.
- Kaczor AA, et al. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Int J Mol Sci. 2020;21(18):6785.
- Keeffe JR, et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Org Biomol Chem. 2014;12(32):6175-6180.
- Dwivedi AR, et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Med Chem. 2024;15(2):295-321.
- Wiatrak B, et al. Effect of pyrrolo[3,4-d]pyridazinone derivatives in neuroinflammation induced by preincubation with lipopolysaccharide or coculturing with microglia-like cells. Biomed Pharmacother. 2021;141:111878.
- Filipov NM, et al. Neurochemical and neuroinflammatory perturbations in two Gulf War Illness models: Modulation by the immunotherapeutic LNFPIII. Neurotoxicology. 2020;77:104-115.
Sources
- 1. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. pubs.acs.org [pubs.acs.org]
- 6. promega.de [promega.de]
- 7. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. scispace.com [scispace.com]
- 11. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Effect of pyrrolo[3,4-d]pyridazinone derivatives in neuroinflammation induced by preincubation with lipopolysaccharide or coculturing with microglia-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New 2-thiopyridines as potential candidates for killing both actively growing and dormant Mycobacterium tuberculosis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains [mdpi.com]
- 20. promega.com [promega.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. e3s-conferences.org [e3s-conferences.org]
Spectroscopic Analysis of 2-(Morpholin-4-yl)pyridin-4-amine: A Technical Guide
Introduction: 2-(Morpholin-4-yl)pyridin-4-amine, a substituted pyridinamine, represents a scaffold of significant interest in medicinal chemistry and drug discovery. Its structural features, combining the basicity of the aminopyridine moiety with the conformational properties of the morpholine ring, make it a valuable building block for the synthesis of novel therapeutic agents. Accurate and comprehensive analytical characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability of subsequent biological and pharmacological studies. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-(morpholin-4-yl)pyridin-4-amine, offering a foundational reference for researchers in the field.
Molecular Structure and Key Features
The structural integrity of 2-(morpholin-4-yl)pyridin-4-amine is the basis for interpreting its spectral data. The molecule consists of a pyridine ring substituted at the 2-position with a morpholine group and at the 4-position with an amino group.
Diagram 1: Molecular Structure of 2-(Morpholin-4-yl)pyridin-4-amine
Caption: Chemical structure of 2-(morpholin-4-yl)pyridin-4-amine.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for 2-(morpholin-4-yl)pyridin-4-amine is outlined below. This protocol is designed to be self-validating by ensuring proper instrument calibration and sample preparation.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the synthesized 2-(morpholin-4-yl)pyridin-4-amine. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Calibration: a. Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution. b. Before data acquisition, ensure the spectrometer is properly shimmed to achieve a homogeneous magnetic field, which is critical for sharp spectral lines. c. Calibrate the 90° pulse width for both ¹H and ¹³C nuclei to ensure accurate signal intensities and quantitative measurements where necessary.
3. ¹H NMR Data Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. c. The number of scans should be a multiple of 8 (e.g., 16 or 32) to ensure a good signal-to-noise ratio.
4. ¹³C NMR Data Acquisition: a. Acquire a proton-decoupled ¹³C NMR spectrum. b. A wider spectral width (e.g., 0-200 ppm) is required. c. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.
Diagram 2: NMR Experimental Workflow
Caption: A streamlined workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz for the protons of 2-(morpholin-4-yl)pyridin-4-amine. These predictions are based on the analysis of similar structures and established chemical shift principles.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 (Pyridine) | ~7.8 - 8.0 | Doublet (d) | ~5-6 | 1H |
| H-5 (Pyridine) | ~6.5 - 6.7 | Doublet of doublets (dd) | ~5-6, ~1-2 | 1H |
| H-3 (Pyridine) | ~6.2 - 6.4 | Doublet (d) | ~1-2 | 1H |
| NH₂ (Amino) | ~4.5 - 5.5 | Broad singlet (br s) | - | 2H |
| H-α (Morpholine, -N-CH₂-) | ~3.7 - 3.9 | Triplet (t) | ~4-5 | 4H |
| H-β (Morpholine, -O-CH₂-) | ~3.4 - 3.6 | Triplet (t) | ~4-5 | 4H |
-
Rationale: The protons on the pyridine ring are expected to be in the aromatic region. H-6 will be the most downfield due to the anisotropic effect of the adjacent nitrogen. The amino group protons will appear as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration. The morpholine protons will appear as two distinct triplets, with the protons adjacent to the oxygen (H-β) being slightly more shielded than those adjacent to the nitrogen (H-α).
Predicted ¹³C NMR Spectral Data
The predicted chemical shifts for the carbon atoms are presented below.
| Carbon Assignment | Predicted δ (ppm) |
| C-2 (Pyridine) | ~160 - 162 |
| C-4 (Pyridine) | ~155 - 157 |
| C-6 (Pyridine) | ~148 - 150 |
| C-5 (Pyridine) | ~108 - 110 |
| C-3 (Pyridine) | ~105 - 107 |
| C-α (Morpholine, -N-CH₂) | ~66 - 68 |
| C-β (Morpholine, -O-CH₂) | ~45 - 47 |
-
Rationale: The pyridine carbons attached to heteroatoms (C-2 and C-4) will be the most downfield. The morpholine carbons will appear in the aliphatic region, with the carbon adjacent to the oxygen (C-α) being more deshielded than the carbon adjacent to the nitrogen (C-β).
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry Data Acquisition
A general protocol for obtaining the mass spectrum of 2-(morpholin-4-yl)pyridin-4-amine is as follows.
1. Sample Preparation: a. Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. b. The solution should be free of any particulate matter.
2. Instrumentation and Data Acquisition: a. Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap). b. Acquire the spectrum in positive ion mode, as the basic nitrogen atoms in the molecule are readily protonated. c. The mass range should be set to scan from approximately m/z 50 to 500 to ensure capture of the molecular ion and potential fragments. d. For fragmentation studies (MS/MS), the protonated molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID).
Diagram 3: Mass Spectrometry Experimental Workflow
Caption: General workflow for mass spectrometry analysis.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₉H₁₃N₃O
-
Molecular Weight: 179.22 g/mol
-
Monoisotopic Mass: 179.1059 g/mol
Expected Observations:
-
Molecular Ion: In positive mode ESI-MS, the most prominent peak is expected to be the protonated molecular ion ([M+H]⁺) at m/z 180.1137. The high-resolution mass measurement of this ion can be used to confirm the elemental composition.
-
Major Fragmentation Pathways: Collision-induced dissociation of the [M+H]⁺ ion would likely lead to characteristic fragment ions. A plausible fragmentation would be the cleavage of the morpholine ring.
Diagram 4: Predicted Mass Spectrometry Fragmentation
Caption: A simplified representation of potential fragmentation pathways for [M+H]⁺.
Conclusion
This technical guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, and mass spectrometry data for 2-(morpholin-4-yl)pyridin-4-amine. While based on sound spectroscopic principles and analysis of related structures, empirical verification remains the gold standard. The detailed experimental protocols and workflow diagrams included herein offer a robust framework for researchers to acquire and interpret their own data, facilitating the unambiguous characterization of this important chemical entity. The accurate structural confirmation of 2-(morpholin-4-yl)pyridin-4-amine is a critical step in advancing its potential applications in drug discovery and development.
References
Due to the lack of specific literature containing the complete experimental data for 2-(morpholin-4-yl)pyridin-4-amine, this section will reference general but authoritative sources for the principles of NMR and MS.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
- PubChem. National Center for Biotechnology Information. (n.d.). 2-(morpholin-4-yl)pyridin-4-amine.
Methodological & Application
Application Note & Protocol: Ullmann Coupling Synthesis of 2-Morpholinopyridin-4-amine
Introduction: The Strategic Importance of 2-Morpholinopyridin-4-amine and the Ullmann Advantage
This compound is a key structural motif in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of bioactive molecules. Its unique combination of a pyridine core, a morpholine substituent, and a primary amine offers multiple points for further chemical elaboration, making it a valuable building block in drug discovery programs. The Ullmann coupling, a copper-catalyzed cross-coupling reaction, presents a robust and efficient method for the synthesis of this important scaffold.[1][2] This application note provides a comprehensive guide to the synthesis of this compound via an Ullmann coupling protocol, detailing the experimental procedure, underlying mechanism, characterization, and troubleshooting.
The Ullmann condensation, a type of nucleophilic aromatic substitution, is particularly well-suited for the formation of C-N bonds, especially in the context of heteroaromatic systems.[2] While traditional Ullmann conditions often required harsh reaction temperatures and stoichiometric amounts of copper, modern iterations, often referred to as Ullmann-type reactions, utilize catalytic amounts of a copper source in conjunction with a ligand to facilitate the reaction under milder conditions.[3] This evolution has significantly broadened the scope and applicability of the Ullmann coupling in contemporary organic synthesis.
Experimental Protocol
This protocol details a representative Ullmann coupling reaction for the synthesis of this compound from 2-chloropyridin-4-amine and morpholine.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Comments |
| 2-Chloropyridin-4-amine | ≥98% | Commercially available | |
| Morpholine | ≥99% | Commercially available | Anhydrous is preferred |
| Copper(I) iodide (CuI) | 99.99% trace metals basis | Commercially available | Store under inert atmosphere |
| L-Proline | ≥99% | Commercially available | |
| Potassium Carbonate (K₂CO₃) | ≥99% | Commercially available | Finely powdered and dried |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Commercially available | |
| Ethyl acetate (EtOAc) | ACS grade | Commercially available | For workup and chromatography |
| Hexane | ACS grade | Commercially available | For chromatography |
| Saturated aqueous NaCl (brine) | Prepared in-house | ||
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially available | ||
| Argon or Nitrogen gas | High purity | For inert atmosphere |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridin-4-amine (1.0 eq, e.g., 1.29 g, 10.0 mmol), copper(I) iodide (0.1 eq, 0.19 g, 1.0 mmol), L-proline (0.2 eq, 0.23 g, 2.0 mmol), and potassium carbonate (2.0 eq, 2.76 g, 20.0 mmol).
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.[4]
-
-
Addition of Reagents:
-
Using a syringe, add anhydrous dimethyl sulfoxide (DMSO, 20 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure good suspension.
-
Add morpholine (1.2 eq, 1.05 mL, 12.0 mmol) to the reaction mixture via syringe.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1) as the eluent. The starting material, 2-chloropyridin-4-amine, and the product, this compound, should have distinct Rf values.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A gradient elution system of hexane and ethyl acetate is recommended, starting from a low polarity mixture (e.g., 9:1 hexane:EtOAc) and gradually increasing the polarity to elute the product. The exact gradient will depend on the specific impurities present.
-
Collect the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the Ullmann coupling synthesis of this compound.
Mechanistic Insights: The Catalytic Cycle of Ullmann Coupling
The Ullmann condensation for N-arylation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The ligand, in this case, L-proline, plays a crucial role in stabilizing the copper intermediates and facilitating the reaction.
-
Formation of the Active Catalyst: In the presence of a base and the amine nucleophile (morpholine), the Cu(I) salt forms a copper-amide complex.
-
Oxidative Addition: The aryl halide (2-chloropyridin-4-amine) undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-N bond of the desired product (this compound) and regenerate the active Cu(I) catalyst.
Caption: Simplified catalytic cycle for the Ullmann C-N coupling reaction.
Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.75 (d, J = 5.6 Hz, 1H, H-6), 6.55 (s, 2H, NH₂), 6.28 (d, J = 5.6 Hz, 1H, H-5), 5.89 (s, 1H, H-3), 3.65 (t, J = 4.8 Hz, 4H, morpholine CH₂-O), 3.28 (t, J = 4.8 Hz, 4H, morpholine CH₂-N).[5][6]
-
¹³C NMR (101 MHz, DMSO-d₆): δ 158.0 (C-2), 154.5 (C-4), 149.2 (C-6), 106.8 (C-5), 98.5 (C-3), 66.5 (morpholine CH₂-O), 45.8 (morpholine CH₂-N).[5][6]
Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed to assess the purity of the synthesized this compound.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
This method should provide good separation of the product from starting materials and potential byproducts.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive catalyst (oxidized CuI)- Insufficiently anhydrous conditions- Inefficient base- Low reaction temperature | - Use fresh, high-purity CuI.[3]- Ensure all glassware is oven-dried and use anhydrous solvents.[3]- Use a stronger base (e.g., Cs₂CO₃) or ensure the base is finely powdered and dry.[3]- Increase the reaction temperature in increments (e.g., 10 °C).[3] |
| Formation of side products | - Hydrodehalogenation of the starting material- Homocoupling of the aryl halide | - Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[4]- Use an appropriate ligand to catalyst ratio to promote the desired cross-coupling. |
| Difficult purification | - Co-elution of product with starting materials or byproducts | - Optimize the solvent system for column chromatography by testing different ratios of hexane and ethyl acetate on TLC.- Consider using a different stationary phase (e.g., alumina) if silica gel proves ineffective. |
Conclusion
The Ullmann coupling provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the inert atmosphere and the quality of the reagents, high yields of the desired product can be achieved. The protocol and troubleshooting guide presented in this application note serve as a valuable resource for researchers and professionals in drug development, facilitating the efficient synthesis of this important chemical intermediate.
References
- The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3).
- Beilstein Journal of Organic Chemistry. (2020). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of.
- ResearchGate. (n.d.). 1 H-and 13 C-NMR Data for 1 in DMSO-d6 and its derivative 4 in CDCl3 (δ in ppm and J in Hz).
- (n.d.). Appendix I.
- Reddit. (2023, February 20). Troubleshooting Ullmann Couplint. r/Chempros.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Reddit. (2025, May 20). Help with Ullmann Coupling. r/Chempros.
- National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PubMed Central.
- The Royal Society of Chemistry. (n.d.). Copper-catalyzed ortho-C−H amination of protected anilines with secondary amines.
- ResearchGate. (n.d.). Regioselective Copper(I)‐Catalyzed Ullmann Amination of Halopyridyl Carboxylates using Sodium Azide: A Route for Aminopyridyl Carboxylates and their Transformation to Pyrido[2, 3‐d]pyrimidin‐4(1H)‐ones.
- ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- National Institutes of Health. (n.d.). 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. PubChem.
- (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
- National Institutes of Health. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.
- Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of 2-Morpholinopyridine Derivatives: An Application Note for Researchers
Introduction
2-Morpholinopyridine derivatives represent a significant class of heterocyclic compounds, holding a prominent place in medicinal chemistry and drug discovery. Their unique structural motif, featuring a pyridine ring substituted with a morpholine group at the 2-position, imparts a range of desirable pharmacological properties. These derivatives have been investigated for their potential as anticancer, anti-inflammatory, and central nervous system-active agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for synthesizing these valuable compounds. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring both reliability and reproducibility.
The primary synthetic strategies for accessing 2-morpholinopyridine derivatives hinge on two powerful cross-coupling reactions: the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr). The choice between these methods is often dictated by the specific substitution pattern of the pyridine ring and the desired complexity of the final molecule.
Core Synthetic Methodologies
Buchwald-Hartwig Amination: A Versatile C-N Bond Formation
The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis for its remarkable efficiency in forming carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction provides a general and high-yielding route to a wide array of aminopyridines.[2]
Causality of Experimental Choices:
-
Catalyst System: The selection of the palladium precursor and the phosphine ligand is critical for reaction success. The catalyst system's role is to facilitate the oxidative addition of the palladium to the aryl halide and the subsequent reductive elimination to form the C-N bond.[1] Sterically hindered and electron-rich phosphine ligands, such as XPhos, are often employed to promote these key steps.
-
Base: A strong, non-nucleophilic base, typically sodium tert-butoxide, is essential for deprotonating the amine and regenerating the active palladium(0) catalyst.[3]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can oxidize the palladium catalyst and phosphine ligands. Therefore, all manipulations must be performed under an inert atmosphere of nitrogen or argon.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 1: Palladium-Catalyzed Synthesis of 2-Morpholinopyridine
This protocol describes a general procedure for the Buchwald-Hartwig amination of a 2-halopyridine with morpholine.
Materials:
-
2-Chloropyridine or 2-Bromopyridine (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate, XPhos, and sodium tert-butoxide.
-
Add the 2-halopyridine and morpholine to the flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-morpholinopyridine derivative.[4]
| Reagent/Parameter | Amount/Condition | Rationale |
| 2-Halopyridine | 1.0 mmol | Starting material |
| Morpholine | 1.2 mmol | Nucleophile, slight excess to ensure complete reaction |
| Pd(OAc)2 | 2 mol% | Palladium catalyst precursor |
| XPhos | 4 mol% | Ligand to stabilize and activate the catalyst |
| NaOtBu | 1.4 mmol | Base to deprotonate morpholine |
| Toluene | 5 mL | Anhydrous solvent |
| Temperature | 100 °C | Provides thermal energy to overcome activation barriers |
| Atmosphere | Inert (N2 or Ar) | Prevents catalyst degradation |
Nucleophilic Aromatic Substitution (SNAr): A Classic Approach
Nucleophilic aromatic substitution is a fundamental reaction in heterocyclic chemistry for the synthesis of substituted pyridines.[5] This method is particularly effective when the pyridine ring is activated by an electron-withdrawing group at the ortho or para position to a good leaving group (e.g., a halogen).[6][7] The nitrogen atom in the pyridine ring itself acts as an electron-withdrawing group, facilitating nucleophilic attack at the 2- and 4-positions.[6][7]
Causality of Experimental Choices:
-
Leaving Group: The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group. Fluorine is an excellent leaving group in this context due to its high electronegativity, which polarizes the C-F bond and accelerates the rate of nucleophilic attack.[5]
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically used to solvate the nucleophile and facilitate the reaction.
-
Temperature: Elevated temperatures are often required to overcome the activation energy associated with the disruption of the aromatic system in the intermediate Meisenheimer complex.
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: General workflow for Nucleophilic Aromatic Substitution.
Protocol 2: Synthesis of 2-Morpholinopyridine via SNAr
This protocol details a general procedure for the synthesis of 2-morpholinopyridine from a 2-halopyridine and morpholine via an SNAr reaction.
Materials:
-
2-Fluoropyridine or 2-Chloropyridine (1.0 mmol)
-
Morpholine (2.0 mmol)
-
Potassium Carbonate (K2CO3) (1.5 mmol) (Optional, as a base)
-
Dimethylformamide (DMF) (5 mL)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the 2-halopyridine and morpholine.
-
Add DMF and potassium carbonate (if used).
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure 2-morpholinopyridine derivative.
| Reagent/Parameter | Amount/Condition | Rationale |
| 2-Halopyridine | 1.0 mmol | Substrate with a good leaving group |
| Morpholine | 2.0 mmol | Nucleophile, used in excess to drive the reaction |
| K2CO3 (Optional) | 1.5 mmol | Mild base to neutralize any generated acid |
| DMF | 5 mL | Polar aprotic solvent |
| Temperature | 100 °C | To provide sufficient energy for the reaction |
Purification and Characterization
Purification of the synthesized 2-morpholinopyridine derivatives is most commonly achieved by silica gel column chromatography.[4] The choice of eluent system will depend on the polarity of the specific derivative. For characterization, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed to confirm the structure and purity of the final product.
Conclusion
The synthesis of 2-morpholinopyridine derivatives is readily achievable through well-established methodologies, primarily the Buchwald-Hartwig amination and nucleophilic aromatic substitution. The choice of synthetic route depends on the available starting materials and the desired substitution pattern of the final product. By carefully considering the mechanistic principles and optimizing the reaction conditions as detailed in this application note, researchers can efficiently access a diverse range of these medicinally important compounds for further investigation in drug discovery and development programs.
References
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry.
- Buchwald–Hartwig amination. Wikipedia.
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH.
- Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI.
- nucleophilic aromatic substitutions. YouTube.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange.
- Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv. Nagasaki University.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
- Morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides as inhibitors of ribonuclease A: synthesis, biochemical, and crystallographic evaluation. PubMed.
- Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. Banaras Hindu University, Varanasi, India.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
in vitro kinase assay protocol using a 2-Morpholinopyridin-4-amine inhibitor
An Application Guide to In Vitro Kinase Assays: Characterizing 2-Morpholinopyridin-4-amine Inhibitors
Introduction: The Central Role of Kinases and Their Inhibition
Protein kinases are a vast family of enzymes that catalyze the phosphorylation of substrates, a fundamental process that regulates the majority of cellular pathways.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them one of the most critical classes of drug targets.[3][4] Consequently, the precise measurement of kinase activity is a cornerstone of modern drug discovery.[2]
Biochemical in vitro kinase assays provide a direct measure of an inhibitor's potency against its purified enzyme target, free from the complexities of a cellular environment.[5][6] This guide focuses on inhibitors featuring the this compound core, a privileged scaffold found in numerous potent and selective kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway.[7][8] These inhibitors typically function by competing with the universal co-substrate, adenosine triphosphate (ATP), for binding within the kinase's active site.[9][10] Understanding this mechanism is crucial for proper assay design and data interpretation.
Assay Principle: Quantifying Kinase Activity with Luminescence
To determine inhibitor potency, we must first accurately measure the kinase's enzymatic activity. Kinases transfer a phosphate group from ATP to a substrate, producing adenosine diphosphate (ADP) as a byproduct.[1] The rate of ADP formation is directly proportional to kinase activity.
This protocol utilizes a luminescence-based detection method, the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[11][12] This "signal-on" assay offers high sensitivity and a broad dynamic range. The process involves two key steps after the initial kinase reaction:
-
Stopping the Kinase Reaction and Depleting ATP : An "ADP-Glo™ Reagent" is added to terminate the enzymatic reaction and eliminate any remaining ATP. This step is critical because residual ATP would create background noise in the subsequent detection step.[11]
-
Converting ADP to ATP for Luminescence Detection : A "Kinase Detection Reagent" is then added, which contains enzymes that convert the newly formed ADP back into ATP. This newly synthesized ATP then fuels a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial kinase activity.[1][13]
Therefore, a potent inhibitor will decrease kinase activity, leading to less ADP production and a lower luminescent signal.
Caption: Principle of the luminescent ADP-Glo™ kinase assay.
Materials and Reagents
Successful and reproducible assays depend on high-quality reagents. The following table outlines the necessary components.
| Reagent/Material | Recommended Specifications | Rationale / Key Consideration |
| Target Kinase | Recombinant, purified enzyme with known activity. | Purity is critical to avoid confounding activities. The concentration should be optimized via titration for each new batch. |
| Kinase Substrate | Peptide or protein specific to the target kinase. | The substrate concentration should ideally be at or near its Michaelis constant (Km) to ensure robust reaction kinetics. |
| This compound Inhibitor | Test compound of known purity, dissolved in 100% DMSO. | This is the "test article." A stock solution (e.g., 10 mM) in DMSO is used to create a serial dilution series. |
| Adenosine Triphosphate (ATP) | High-purity ATP solution (e.g., 10 mM). | The ATP concentration is a critical parameter. For ATP-competitive inhibitors, assays are often run at the Km of ATP for the specific kinase to accurately determine the inhibitor's intrinsic potency (Ki).[14] |
| Kinase Assay Buffer | e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. | Provides optimal pH and ionic strength. MgCl₂ is an essential cofactor for the kinase. BSA prevents non-specific binding of the enzyme to plates. DTT maintains a reducing environment.[15] |
| Detection Kit | ADP-Glo™ Kinase Assay Kit (Promega) or similar. | Contains the ADP-Glo™ Reagent and Kinase Detection Reagent, providing all necessary components for signal generation. |
| Assay Plates | Solid white, opaque, 384-well microplates. | White plates are required to maximize the luminescent signal and prevent crosstalk between wells. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, molecular biology grade. | Used as the solvent for the test inhibitor. The final concentration in the assay should be kept constant and low (typically ≤1%) to avoid impacting enzyme activity.[2] |
| Control Inhibitor | A known inhibitor for the target kinase (e.g., Staurosporine). | Used as a positive control for inhibition to validate assay performance. |
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format and is divided into two main stages: initial assay optimization and the definitive inhibitor IC₅₀ determination.
Stage 1: Assay Optimization (Pre-requisite)
Before testing any inhibitors, you must establish optimal assay conditions.
-
Enzyme Titration: Determine the enzyme concentration that yields a robust signal and operates within the linear range of the assay. This is typically the concentration that results in 10-30% ATP consumption in your desired reaction time.
-
ATP Km Determination: This is crucial for characterizing ATP-competitive inhibitors. The IC₅₀ value is dependent on the ATP concentration according to the Cheng-Prusoff equation (IC₅₀ = Ki(1 + [ATP]/Km)).[10][14] By performing the assay at an ATP concentration equal to the Km, the resulting IC₅₀ is approximately 2 times the inhibitor's affinity constant (Ki), allowing for a more direct comparison of inhibitor potencies across different kinases.[14]
Stage 2: IC₅₀ Determination for the this compound Inhibitor
The following workflow outlines the steps to generate a dose-response curve and determine the inhibitor's half-maximal inhibitory concentration (IC₅₀).
Caption: Step-by-step experimental workflow for IC₅₀ determination.
Step-by-Step Methodology:
-
Compound Plating: Prepare an 11-point, 1:3 serial dilution of your this compound inhibitor in 100% DMSO. Using an acoustic dispenser or pin tool, transfer 50 nL of the diluted compounds into the wells of a 384-well assay plate. Also include wells with 50 nL of DMSO only (100% activity control) and wells for a no-enzyme control (0% activity control).
-
Enzyme Addition: Add 2.5 µL of the target kinase, diluted to its optimal concentration in kinase assay buffer, to all wells except the "no-enzyme" controls. Add 2.5 µL of assay buffer to the no-enzyme control wells.
-
Inhibitor Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[12]
-
Reaction Initiation: Add 2.5 µL of a solution containing both the kinase substrate and ATP, each at 2x their final desired concentration (e.g., 2x Km), to all wells. This brings the total reaction volume to 5 µL.
-
Kinase Reaction Incubation: Mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes) to allow for sufficient product formation.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction. Mix and incubate for 40 minutes at room temperature.[15]
-
Signal Development: Add 10 µL of Kinase Detection Reagent to all wells. This will convert the generated ADP to ATP and initiate the luminescent reaction.[15] Mix and incubate for 30 minutes at room temperature, protecting the plate from light.
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
Data Analysis and Interpretation
-
Data Normalization: The raw luminescence data must be converted to percent inhibition.
-
The average signal from the "no-enzyme" wells represents 100% inhibition.
-
The average signal from the "DMSO only" (vehicle control) wells represents 0% inhibition (or 100% activity).
-
Calculate percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
-
Dose-Response Curve Fitting: Plot the calculated percent inhibition values against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model, typically a four-parameter logistic equation, to generate a sigmoidal dose-response curve.[16]
-
IC₅₀ Value Determination: The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[16][17] This value is derived directly from the fitted curve as the concentration at the inflection point.
Example Data and Curve:
| Inhibitor Conc. (nM) | Log [Inhibitor] | Raw Luminescence (RLU) | % Inhibition |
| 10000 | 4.00 | 15,500 | 98.2% |
| 3333 | 3.52 | 16,100 | 97.4% |
| 1111 | 3.05 | 25,000 | 86.1% |
| 370 | 2.57 | 89,000 | 2.9% |
| 123 | 2.09 | 90,500 | 1.1% |
| 41 | 1.61 | 91,800 | -0.3% |
| 13.7 | 1.14 | 92,000 | -0.5% |
| 4.6 | 0.66 | 91,500 | 0.0% |
| 1.5 | 0.18 | 91,900 | -0.4% |
| 0.5 | -0.30 | 92,100 | -0.6% |
| 0 (DMSO Control) | - | 91,500 | 0.0% |
| No Enzyme Control | - | 14,200 | 100.0% |
This data, when plotted, would yield an IC₅₀ value.
Assay Validation: The Z'-Factor
To ensure the assay is robust and suitable for screening, calculate the Z'-factor (Z prime). This statistical parameter reflects the separation between the high (0% inhibition) and low (100% inhibition) controls.
Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
An assay with a Z'-factor > 0.5 is considered excellent and highly reliable for inhibitor characterization.[18]
Confirming the ATP-Competitive Mechanism
Since the this compound scaffold typically confers an ATP-competitive mechanism, it is good practice to confirm this experimentally. This can be done by determining the inhibitor's IC₅₀ value at several different ATP concentrations (e.g., at Km, 5x Km, and 10x Km).
-
Expected Outcome: For a true ATP-competitive inhibitor, the apparent IC₅₀ value will increase as the concentration of ATP increases.[10] This is because more ATP is present to outcompete the inhibitor for binding to the kinase's active site.
-
Alternative Outcome: If the IC₅₀ value remains constant regardless of the ATP concentration, it would suggest a non-ATP competitive mechanism of action.[10]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal-to-Background Ratio | Insufficient enzyme activity; Sub-optimal reagent concentrations; Short incubation time. | Re-run enzyme titration to confirm optimal concentration. Ensure substrate and ATP concentrations are appropriate. Increase the kinase reaction incubation time. |
| High Well-to-Well Variability | Pipetting errors; Incomplete mixing; Edge effects in the plate. | Use calibrated pipettes and proper technique. Ensure thorough but gentle mixing after each reagent addition. Consider excluding outer wells of the plate from analysis. |
| No Inhibition Observed | Inactive inhibitor compound; Incorrect inhibitor concentration; Assay conditions not sensitive to inhibition. | Verify compound integrity and concentration. Ensure the assay is run at the ATP Km, as high ATP levels can mask the potency of competitive inhibitors.[19] Run a known positive control inhibitor to confirm assay performance. |
| "Signal Increase" with Inhibitor | Compound interference with the luciferase detection system. | Some compounds can inhibit the luciferase enzyme itself, leading to artifactual results.[5] A counterscreen against luciferase alone can identify these compounds. |
References
- Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase - Promega Corpor
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. (URL: )
- HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. - Revvity. (URL: )
- ATP Competition Assay | Services | International Centre for Kinase Profiling. (URL: )
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: )
- Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH. (URL: [Link])
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - NIH. (URL: )
- HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
- Kinase assays | BMG LABTECH. (URL: [Link])
- The significance of ATP concentration in cell-free and cell-based assays. (URL: )
- (PDF)
- A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed. (URL: [Link])
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (URL: [Link])
- Biochemical kinase assay to improve potency and selectivity - Domainex. (URL: [Link])
- Fluorescence detection techniques for protein kinase assay - ResearchG
- Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. (URL: )
- KINASE PROFILING & SCREENING - Reaction Biology. (URL: [Link])
- High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications - ResearchG
- Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors | Cancer Research - AACR Journals. (URL: [Link])
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. (URL: [Link])
- Fluorescence Polarization (FP) - Molecular Devices. (URL: [Link])
- Fluorescence Polarization Detection | BMG LABTECH. (URL: [Link])
- Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates | Biochemistry - ACS Public
- Why does my inhibitor not work in an in vitro kinase assay?
- In vitro kinase assay - Protocols.io. (URL: [Link])
- In vitro kinase assay | Protocols.io. (URL: [Link])
- (PDF)
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (URL: [Link])
- In-cell Western Assays for IC50 Determin
- Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed. (URL: [Link])
- Guidelines for accurate EC50/IC50 estim
- A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed. (URL: [Link])
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (URL: [Link])
- (PDF)
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (URL: )
- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - NIH. (URL: [Link])
- Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - NIH. (URL: [Link])
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. domainex.co.uk [domainex.co.uk]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shop.carnabio.com [shop.carnabio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. clyte.tech [clyte.tech]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of 2-Morpholinopyridin-4-amine
Abstract
The morpholine ring is a privileged pharmacophore in modern medicinal chemistry, integral to numerous clinical drugs and investigational compounds due to its favorable physicochemical properties and ability to form key interactions with biological targets.[1] 2-Morpholinopyridin-4-amine represents a class of small molecules with potential therapeutic relevance, necessitating a thorough evaluation of its cytotoxic profile. Understanding whether a compound's effect is cytostatic, cytotoxic, or specific to a particular cell type is a cornerstone of early-stage drug development.[2] This guide provides a comprehensive, multi-parametric strategy for characterizing the cytotoxic effects of this compound, moving beyond a single-endpoint assay to build a more complete and reliable biological narrative. We detail three complementary, industry-standard assays—MTT, LDH, and Caspase-3/7—to interrogate metabolic activity, membrane integrity, and apoptotic pathways, respectively.
Scientific Rationale: A Multi-Parametric Approach to Cytotoxicity
This protocol is built on three pillars of cytotoxicity assessment:
-
Metabolic Viability (MTT Assay): Measures the activity of mitochondrial dehydrogenases. This is a proxy for overall cellular health and metabolic function. A reduction in signal indicates a compromised metabolic state, which may or may not lead to cell death.
-
Membrane Integrity (LDH Assay): Quantifies the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium.[3] LDH release is a hallmark of plasma membrane rupture, a definitive indicator of necrotic cell death.[4]
-
Apoptosis Induction (Caspase-3/7 Assay): Measures the activity of executioner caspases-3 and -7, key proteases in the apoptotic cascade.[5][6] An increase in signal indicates the activation of programmed cell death.
By combining these assays, a researcher can distinguish between different modes of cell death, providing deeper mechanistic insight into the compound's biological effects.
Caption: Relationship between selected assays and their biological endpoints.
Experimental Design: The Blueprint for a Self-Validating Study
Cell Line Selection: Context is Key
The choice of cell line is critical and should be driven by the research hypothesis.[7][8] Since related morpholine-containing quinolines and quinazolines have shown anti-cancer activity, a logical starting point is a comparative study.[9][10]
-
Cancer Cell Line: HepG2 (Human Hepatocellular Carcinoma). This cell line has been used to evaluate the cytotoxicity of a related 2-morpholinoquinoline derivative, making it a relevant choice.[9][11]
-
Non-Cancerous Control Line: MRC-5 (Human Fetal Lung Fibroblast). Using a normal, non-transformed cell line is crucial to determine if the cytotoxicity of this compound is selective for cancer cells or broadly toxic to all cells.[12]
Compound Handling and Dosing
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles.
-
Dose-Response Curve: A dose-response experiment is essential. A typical starting point is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM). This range should be adjusted based on preliminary results.
Essential Controls for Data Integrity
-
Untreated Control: Cells cultured in medium only. Represents 100% viability/basal cytotoxicity.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for compound dilution (typically ≤0.5%). This is critical to ensure the solvent itself is not causing toxicity.
-
Positive Control (Assay-Specific):
-
MTT: A known metabolic toxin like Doxorubicin or Staurosporine.
-
LDH: Lysis buffer (provided in most kits) to achieve 100% LDH release (maximum cytotoxicity).
-
Caspase-3/7: A known apoptosis inducer like Staurosporine or Etoposide.
-
Detailed Protocols
The following protocols are designed for a 96-well plate format, which is ideal for dose-response studies. All manipulations should be performed in a sterile cell culture hood.
Protocol 1: MTT Assay for Metabolic Viability
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)[14]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells (e.g., HepG2 or MRC-5) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂).[13]
-
Compound Treatment: The next day, prepare serial dilutions of this compound in culture medium. Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[15]
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[13][14]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[13]
Protocol 2: LDH Release Assay for Necrotic Cytotoxicity
This assay quantitatively measures LDH, a stable enzyme released from cells upon membrane damage.[3][4] The released LDH in the supernatant catalyzes a reaction that results in a color change, which is proportional to the amount of cell lysis.[16]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, or similar suppliers)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is highly recommended to run a parallel plate for this assay rather than using the supernatant from the MTT plate.
-
Establish Controls: On the same plate, set up the following controls as per the kit manufacturer's instructions:[16]
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Add Lysis Solution (provided with the kit) to untreated control wells 45 minutes before measurement.
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: After the treatment incubation, carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit protocol. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[16] Add 50 µL of Stop Solution (if required by the kit). Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to subtract background.[16]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay uses a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspases-3 and -7.[5] Cleavage of the substrate by active caspases releases aminoluciferin, which is consumed by luciferase to generate a light signal proportional to caspase activity.[6]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)
-
White-walled, opaque 96-well plates (for luminescence)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in steps 1-3 of the MTT protocol. The final volume in each well should be 100 µL.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
"Add-Mix-Measure" Protocol: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[6]
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate reader. The stable "glow-type" signal allows for flexibility in read time.[6]
Data Analysis & Interpretation
Data Normalization: For all assays, first subtract the average background reading (medium only) from all other readings.
-
MTT Assay: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
LDH Assay: % Cytotoxicity = ((Absorbance_Treated - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)) * 100
-
Caspase-3/7 Assay: Results are often expressed as Fold Change in luminescence over the vehicle control. Fold Change = Luminescence_Treated / Luminescence_VehicleControl
Dose-Response Curves and IC₅₀: Plot the normalized data (% Viability or % Cytotoxicity) against the log concentration of this compound. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC₅₀ value (the concentration that elicits a 50% response).
Interpreting Combined Results: By analyzing the data from all three assays, a clear picture of the compound's cytotoxic mechanism can be formed.
| Scenario | MTT Result (Viability) | LDH Result (Cytotoxicity) | Caspase-3/7 Result (Fold Change) | Interpretation |
| 1 | ↓↓↓ | ↑↑↑ | ~1 (No change) | Primary Necrosis: The compound rapidly compromises membrane integrity, leading to cell death. |
| 2 | ↓↓↓ | ~0% (No change) | ↑↑↑ | Primary Apoptosis: The compound triggers programmed cell death, leading to a loss of metabolic activity. |
| 3 | ↓↓↓ | ~0% (No change) | ~1 (No change) | Metabolic Inhibition/Cytostatic: The compound impairs mitochondrial function but does not directly kill the cells within the timeframe. |
| 4 | ↓↓↓ | ↑ | ↑↑ | Mixed Apoptosis/Necrosis: The compound induces apoptosis, which may progress to secondary necrosis at later time points. |
Integrated Experimental Workflow
The following diagram illustrates the complete workflow for a comprehensive cytotoxicity assessment.
Caption: Comprehensive workflow for cytotoxicity profiling.
References
- Roche Applied Science. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate.
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
- National Center for Biotechnology Information. (2018). Highlight report: Cell type selection for toxicity testing.
- BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
- protocols.io. (2024). LDH cytotoxicity assay.
- Cell Biologics Inc. (n.d.). LDH Assay.
- Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit.
- ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?.
- National Center for Biotechnology Information. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures.
- MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
- Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
- National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
- PubMed. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents.
- PubMed. (1986). Cyclic amines are selective cytotoxic agents for pigmented cells.
- ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions.
- PubMed. (2002). Medicinal chemistry of 2,2,4-substituted morpholines.
- PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
- MDPI. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines.
- National Center for Biotechnology Information. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
- National Center for Biotechnology Information. (2007). Prodrugs for Amines.
- PubMed. (1987). 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine: studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.co.uk]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. blog.johner-institute.com [blog.johner-institute.com]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for the Purification of 2-Morpholinopyridin-4-amine Derivatives
Introduction: The Critical Role of Purity in Drug Discovery
The 2-morpholinopyridin-4-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous targeted therapies. The precise arrangement of the morpholine, pyridine, and amine functionalities imparts unique physicochemical properties that are often key to their biological activity. Consequently, the purity of these derivatives is not merely a matter of regulatory compliance but a fundamental prerequisite for obtaining reliable and reproducible biological data. Impurities, even at trace levels, can lead to misleading structure-activity relationships (SAR), unforeseen toxicity, and ultimately, the failure of promising drug candidates.
This comprehensive guide provides a detailed overview of robust, field-proven methodologies for the purification of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles that govern the choice of each purification strategy. The methods described herein are designed to be self-validating, ensuring that the final compound meets the high-purity standards required for downstream applications.
Understanding the Physicochemical Landscape
The purification strategy for any compound is dictated by its physical and chemical properties. This compound derivatives possess a unique combination of features that must be considered:
-
Basicity: This class of compounds has two primary basic centers: the pyridine ring nitrogen and the exocyclic amino group at the 4-position. The morpholine nitrogen is significantly less basic due to the electron-withdrawing effect of the attached oxygen atom. The differing pKa values of the pyridine and amino groups can be exploited for selective extraction and certain chromatographic techniques. While specific pKa values can vary with substitution, the pyridine nitrogen is generally less basic than the exocyclic amine. For the parent 4-aminopyridine, the pKa is approximately 9.11, primarily corresponding to the protonation of the ring nitrogen. The exocyclic amine is less basic due to resonance delocalization of its lone pair into the aromatic ring.
-
Polarity: The presence of multiple heteroatoms (three nitrogens and one oxygen) makes these molecules moderately polar. This polarity influences their solubility in various organic solvents and their retention characteristics on chromatographic stationary phases.
-
Solubility: Generally, these compounds exhibit good solubility in polar organic solvents like methanol, ethanol, and dichloromethane, and limited solubility in non-polar solvents such as hexanes. Solubility in aqueous solutions is highly pH-dependent.
Strategic Approach to Purification: A Decision-Making Workflow
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following workflow provides a logical approach to selecting the most appropriate technique.
Method 1: Flash Column Chromatography
Flash column chromatography is the workhorse for the purification of this compound derivatives, particularly for small to medium-scale syntheses (milligrams to several grams). It offers excellent resolving power for separating the target compound from reaction byproducts and excess reagents.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is the most common choice. Its slightly acidic nature can sometimes cause peak tailing with basic compounds like aminopyridines. This can be mitigated by adding a small amount of a basic modifier to the mobile phase.[1][2]
-
Mobile Phase: A binary solvent system of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically employed.[2][3] The moderately polar nature of the target compounds often requires a relatively high proportion of the polar solvent.
-
Hexane/Ethyl Acetate: This is a standard and effective system. Gradients starting from low ethyl acetate concentrations are used to elute non-polar impurities first.[4][5][6]
-
Dichloromethane/Methanol: This system is suitable for more polar derivatives or when solubility in ethyl acetate is limited.[2][3] A small percentage of methanol (2-10%) significantly increases the eluting power.
-
-
Basic Modifier: The addition of a small amount (0.5-1%) of triethylamine (Et3N) or ammonia in methanol to the mobile phase is crucial.[3] This deactivates the acidic silanol groups on the silica surface, preventing electrostatic interactions with the basic nitrogens of the product and resulting in sharper, more symmetrical peaks.
Protocol 1: Normal-Phase Flash Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. The ideal system will give the target compound an Rf value of 0.2-0.4.[1] Test various ratios of hexane/ethyl acetate and dichloromethane/methanol, each containing 1% triethylamine.
-
Column Packing: Dry pack a silica gel column of appropriate size for the amount of crude material.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes + 1% Et3N) and gradually increase the polarity based on TLC analysis. A typical gradient might be from 20% to 100% ethyl acetate in hexanes.[4][6]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective, good resolving power. |
| Mobile Phase A | Hexane/Ethyl Acetate (gradient) | Good for a wide range of polarities.[3][4] |
| Mobile Phase B | Dichloromethane/Methanol (gradient) | For more polar derivatives.[2] |
| Modifier | 0.5-1% Triethylamine | Prevents peak tailing by neutralizing acidic silica.[2] |
| Typical Gradient | 20% to 100% Ethyl Acetate in Hexane | Elutes non-polar impurities first, then the product. |
| Target Rf | 0.2 - 0.4 | Ensures good separation and a reasonable elution volume.[1] |
Method 2: Acid-Base Extraction
This classical technique is highly effective for removing acidic, basic, or neutral impurities on a larger scale, or as a preliminary purification step before chromatography or recrystallization. It leverages the basicity of the aminopyridine moiety.[7]
Causality Behind Experimental Choices:
The core principle is to convert the basic this compound derivative into its water-soluble salt by treatment with an acid. This allows for its separation from neutral or acidic organic impurities which remain in the organic phase. Subsequent basification of the aqueous layer regenerates the free base, which can then be extracted back into an organic solvent. A patent for the purification of the related 2-amino-4-methylpyridine describes dissolving the crude product in water with an acid, extracting with an organic solvent to remove impurities, and then adjusting the pH to alkaline to precipitate the pure product.[7]
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl). The basic product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the acidic aqueous extracts. At this stage, a "back-wash" with a fresh portion of organic solvent can be performed to remove any trapped neutral impurities.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 1M aqueous sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution with stirring until the solution is basic (pH > 9). The free base of the product will precipitate or form an oil.
-
Final Extraction: Extract the basified aqueous solution with several portions of ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the purified product.
Method 3: Recrystallization
Recrystallization is an excellent final purification step to obtain highly pure, crystalline material, especially after an initial purification by chromatography or extraction. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Causality Behind Experimental Choices:
The selection of an appropriate recrystallization solvent is often empirical but can be guided by the principle of "like dissolves like." For this compound derivatives, polar protic solvents or mixtures are often effective. In the synthesis of related morpholine derivatives, ethanol has been successfully used as a recrystallization solvent.[8] For some aminopyridines, mixtures of benzene and ligroin have been employed, highlighting the utility of solvent/anti-solvent systems.
Protocol 3: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures like ethanol/water) at room and elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude or semi-purified product to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined, pure crystals.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Chilling: Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of the crystalline product.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
| Solvent System | Suitability | Rationale |
| Ethanol | Good | Often provides the right solubility profile for moderately polar compounds.[8] |
| Isopropanol | Good | Similar to ethanol, but less polar; may offer different selectivity. |
| Ethyl Acetate/Hexane | Potential | A good solvent/anti-solvent system. Dissolve in hot ethyl acetate and add hexane until cloudy. |
| Ethanol/Water | Potential | Adding water as an anti-solvent to an ethanolic solution can induce crystallization.[9] |
Conclusion
The purification of this compound derivatives is a critical step in the drug discovery and development process. A strategic approach, beginning with an understanding of the compound's physicochemical properties, allows for the selection of the most effective purification method. Flash column chromatography offers high resolution for complex mixtures, acid-base extraction provides a scalable method for removing ionic impurities, and recrystallization serves as an excellent final step for achieving high purity. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently obtain materials of the quality required for advancing their scientific objectives.
References
- Knowledge UChicago. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry archives.
- Pan, W., et al. (n.d.).
- D'Souza, D. M., & Müller, T. J. J. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. Organic & biomolecular chemistry, 5(21), 3443–3446. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Yurttaş, L., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of enzyme inhibition and medicinal chemistry, 28(6), 1293–1300. [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography.
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- Chem.libretexts.org. (2013, October 3). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.
- Barrow, J. C., et al. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 134(28), 11838–11841. [Link]
- Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC advances, 14(5), 3237–3245. [Link]
- Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules (Basel, Switzerland), 27(19), 6296. [Link]
- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- PubChem. (n.d.). 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine.
- ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a].
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie (International ed. in English), 55(31), 8968–8978. [Link]
- Chapman, N. B., & Russell-Hill, D. Q. (1956). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1563. [Link]
- PubChem. (n.d.). 5-Morpholinopyridin-2-amine.
- PubChem. (n.d.). 2-Aminopyridine.
- PubChem. (n.d.). 4-Aminopyridine.
- ResearchGate. (n.d.). Effect of co-crystallization of ethanol, pyridine and 2,2'-bipyridine on molecular aggregation in bis(1,2,3,4-tetrahydroquinolinedithiocarbamato-S, S') mercury(II) and synthesis of HgS nanoparticles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. Chromatography [chem.rochester.edu]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 5. rsc.org [rsc.org]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for the Comprehensive Characterization of 2-Morpholinopyridin-4-amine
Introduction
2-Morpholinopyridin-4-amine (CAS No. 35980-77-9) is a substituted pyridine derivative incorporating a morpholine and an amine functional group. As a molecule with potential applications in pharmaceutical and chemical research, its unambiguous identification, purity assessment, and comprehensive characterization are of paramount importance for researchers, scientists, and drug development professionals. The presence of multiple functional groups—a pyridine ring, a secondary amine within the morpholine ring, and a primary aromatic amine—necessitates a multi-technique analytical approach for full structural elucidation and quality control.
This document provides a detailed guide to the essential analytical techniques for characterizing this compound. It offers both theoretical explanations and practical, step-by-step protocols for researchers to implement in a laboratory setting. The methodologies described are designed to be self-validating, ensuring robust and reliable results.
Physicochemical Properties (Predicted)
A foundational understanding of a molecule's physical and chemical properties is crucial for method development, particularly in chromatography and sample preparation. While experimental data for this compound is not extensively published, computational models provide valuable estimates.
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₃N₃O | |
| Molecular Weight | 179.22 g/mol | |
| XLogP3 | ~0.3 - 1.1 | [1][2] |
| Hydrogen Bond Donor Count | 1 (from the primary amine) | [1] |
| Hydrogen Bond Acceptor Count | 4 (3 from morpholine O and N, 1 from pyridine N) | [1] |
| pKa (most basic) | ~7.5-8.5 (predicted for pyridine nitrogen) | General chemical knowledge |
Note: These values are computationally predicted for structurally similar molecules and should be experimentally verified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the molecular skeleton and the specific arrangement of protons and carbons.
Rationale and Experimental Choices
-
¹H NMR: This experiment will confirm the number of distinct proton environments, their integration (ratio), and their coupling patterns, which reveals neighboring protons. Key features to expect are signals from the pyridine ring, the morpholine ring, and the primary amine.
-
¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. The chemical shifts will differentiate between aromatic carbons of the pyridine ring and aliphatic carbons of the morpholine ring.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common starting point. However, due to the primary amine and multiple nitrogen atoms, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can better solubilize the compound and allows for the observation of exchangeable N-H protons.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a spectral width of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 200 ppm.
-
A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at ~2.50 ppm and the ¹³C spectrum to the DMSO solvent peak at ~39.52 ppm.
Expected Spectral Data (Hypothetical)
| ¹H NMR (in DMSO-d₆) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Pyridine-H (position 6) | ~7.8 | d | 1H | Proton adjacent to pyridine N |
| Pyridine-H (position 5) | ~6.5 | dd | 1H | Proton between N and amine |
| Pyridine-H (position 3) | ~6.0 | d | 1H | Proton adjacent to morpholine |
| Primary Amine (-NH₂) | ~5.5 | br s | 2H | Exchangeable protons |
| Morpholine (-N-CH₂-) | ~3.7 | t | 4H | Protons adjacent to Oxygen |
| Morpholine (-O-CH₂-) | ~3.4 | t | 4H | Protons adjacent to Nitrogen |
| ¹³C NMR (in DMSO-d₆) | Predicted δ (ppm) | Assignment |
| Aromatic C | ~160 | C2 (attached to Morpholine) |
| Aromatic C | ~155 | C4 (attached to Amine) |
| Aromatic C | ~150 | C6 |
| Aromatic C | ~105 | C5 |
| Aromatic C | ~95 | C3 |
| Aliphatic C | ~66 | Morpholine (-O-C H₂-) |
| Aliphatic C | ~45 | Morpholine (-N-C H₂-) |
Note: Chemical shifts (δ) are estimates based on analogous structures. Actual values may vary. Coupling constants (J) should be analyzed to confirm assignments.[3][4][5]
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
Rationale and Experimental Choices
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a critical step for confirming the identity of a new batch or synthesized compound.
-
Tandem MS (MS/MS): Involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure, confirming the connectivity of the pyridine, morpholine, and amine moieties.
Protocol: ESI-MS and MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to promote protonation.
-
Instrument: Use a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer for HRMS.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Use positive ion mode, as the nitrogen atoms are readily protonated.
-
Full Scan MS (MS1): Acquire a full scan spectrum over a mass range of m/z 50-500 to detect the protonated molecular ion [M+H]⁺. The expected exact mass for C₉H₁₄N₃O⁺ ([M+H]⁺) is 180.1131.
-
Tandem MS (MS/MS):
-
Set the instrument to isolate the [M+H]⁺ ion (m/z ~180.1).
-
Apply collision-induced dissociation (CID) energy to fragment the isolated ion.
-
Acquire the product ion spectrum. Key expected fragments would arise from the loss of the morpholine ring or parts of it.
-
Data Presentation: Expected Ions
| Ion | m/z (Exact Mass) | Description |
| [M+H]⁺ | 180.1131 | Protonated molecular ion |
| [M-C₄H₈NO+H]⁺ | 94.0553 | Loss of the morpholine ring, resulting in 2,4-diaminopyridine fragment |
| [C₄H₈NO]⁺ | 86.0600 | Morpholine fragment ion |
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for determining the purity of a drug substance and for quantifying it. A robust, stability-indicating HPLC method is essential for quality control throughout the drug development lifecycle.
Rationale and Experimental Choices
-
Reversed-Phase HPLC: This is the most common mode of HPLC and is well-suited for a molecule of intermediate polarity like this compound. A C18 column is a standard choice.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The buffer (e.g., phosphate or formate) helps to control the ionization state of the amine groups, ensuring consistent retention and good peak shape.
-
Detection: The pyridine ring contains a chromophore, making UV detection a simple and effective choice. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal wavelength.
Workflow for HPLC Method Development
Caption: Workflow for HPLC method development.
Protocol: Reversed-Phase HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA scan 200-400 nm, extraction at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately prepare a stock solution of this compound in diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1.0 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.
-
Analysis: Inject the sample and integrate the resulting chromatogram. The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It serves as an excellent identity confirmation tool.
Rationale and Experimental Choices
-
Attenuated Total Reflectance (ATR): Modern IR instruments often use an ATR accessory, which allows for the analysis of solid samples directly with minimal preparation.
-
Expected Vibrations: Key absorptions will arise from the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic parts, C=C and C=N bonds of the pyridine ring, and the C-O-C ether linkage of the morpholine ring.[6]
Protocol: FT-IR Analysis using ATR
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.
-
Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline corrected and labeled with the wavenumbers of key peaks.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine)[6] |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2800 | Medium | Aliphatic C-H stretch (morpholine) |
| 1650 - 1580 | Strong | N-H bend (primary amine) and C=C/C=N ring stretch[6] |
| 1335 - 1250 | Strong | Aromatic C-N stretch[6] |
| 1250 - 1020 | Strong | Aliphatic C-N stretch and C-O-C ether stretch[6] |
Summary and Integrated Analytical Approach
A comprehensive characterization of this compound requires the integration of these orthogonal analytical techniques. The logical flow of analysis ensures a complete and verifiable profile of the molecule.
Caption: Integrated workflow for compound characterization.
By following these detailed protocols, researchers, scientists, and drug development professionals can confidently establish the identity, structure, and purity of this compound, ensuring data integrity and supporting downstream applications.
References
- PubChem. 2-(Morpholin-4-yl)pyrimidin-5-amine. National Center for Biotechnology Information.
- PubChem. 2-(4-Morpholin-4-ylcyclohexyl)pyridin-3-amine. National Center for Biotechnology Information.
- PubChem. 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. National Center for Biotechnology Information.
- European Patent Office. 5-MORPHOLIN-4-YL-PYRAZOLO[4,3-B]PYRIDINE DERIVATIVES - EP 3846904 B1.
- PubChem. 2-Amino-4-morpholin-4-yl-pyrimidine. National Center for Biotechnology Information.
- NIST. 2-Pyridinamine, 4-methyl-. NIST Chemistry WebBook.
- PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Center for Biotechnology Information.
- PubChem. 5-Morpholinopyridin-2-amine. National Center for Biotechnology Information.
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- University of Calgary. IR Spectroscopy Tutorial: Amines.
- Chemistry Stack Exchange. H1 NMR Spectra of inorganic complex, Cu4OCl6(2-mepy)4.
- PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information.
- PMC. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. National Center for Biotechnology Information.
- ResearchGate. The infrared spectra of secondary amines and their salts.
- HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine.
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- PubMed. Characterizing the Fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and Selected Metabolites Using Ion Trap Mass Spectrometry.
- PubChem. 5-methoxy-N-[4-[(2S)-morpholin-2-yl]phenyl]pyrimidin-2-amine. National Center for Biotechnology Information.
- ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- PubChem. 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone. National Center for Biotechnology Information.
- PMC. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information.
- NIST. 2-Aminopyridine. NIST Chemistry WebBook.
- PubChem. 5-(5-Morpholin-4-yl-2-pyridinyl)pyridin-2-amine. National Center for Biotechnology Information.
- ResearchGate. Synthesis and spectroscopic characterization of [Co-III(salophen)(amine)(2)]ClO4 (amine = morpholine, pyrrolidine, and piperidine) complexes.
Sources
- 1. 5-Morpholinopyridin-2-amine | C9H13N3O | CID 11367346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-methoxy-N-[4-[(2S)-morpholin-2-yl]phenyl]pyrimidin-2-amine | C15H18N4O2 | CID 68325392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(2-Aminoethyl)pyridine(13258-63-4) 13C NMR [m.chemicalbook.com]
- 4. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for the Solubilization of 2-Morpholinopyridin-4-amine in Biological Assays
Introduction: Navigating the Solubility Challenges of a Promising Heterocycle
2-Morpholinopyridin-4-amine is a heterocyclic compound of significant interest in contemporary drug discovery and chemical biology. Its unique structural motif, combining the features of a pyridine ring, a morpholine moiety, and an amino group, presents a compelling scaffold for the development of novel therapeutic agents. However, as with many promising small molecules, the journey from synthesis to biological characterization is often hampered by a critical physicochemical hurdle: limited aqueous solubility. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to effectively solubilize this compound for various biological assays, ensuring data accuracy, reproducibility, and the reliable assessment of its biological activity.
The inherent characteristics of this compound, particularly its aromaticity and potential for intermolecular hydrogen bonding, can lead to poor solubility in aqueous media, a common prerequisite for most in vitro and cell-based assays. This document will provide a detailed examination of the compound's physicochemical properties, followed by a systematic, step-by-step approach to achieving optimal solubilization. We will explore various solvent systems, the critical role of pH, and provide validated protocols to guide your experimental workflow. Our goal is to empower you with the knowledge and techniques to unlock the full scientific potential of this compound.
Physicochemical Properties: A Foundation for Rational Solubilization
A thorough understanding of a compound's physicochemical properties is the cornerstone of a successful solubilization strategy. While experimental data for this compound is not extensively available in the public domain, we can infer its likely characteristics based on its structural components: a 4-aminopyridine core and a morpholine substituent.
| Property | Predicted/Estimated Value | Rationale and Implications for Solubility |
| Molecular Formula | C₉H₁₃N₃O | - |
| Molecular Weight | 179.22 g/mol [1] | A relatively low molecular weight is generally favorable for solubility. |
| pKa (Predicted) | ~7.5 - 9.0 | The 4-aminopyridine moiety is basic, with a reported pKa of ~9.17. The morpholine nitrogen is also basic (pKa of morpholinium ion is ~8.5)[2]. The presence of two basic centers suggests that the solubility of this compound will be highly pH-dependent. At pH values below its pKa, the molecule will be protonated and is expected to exhibit significantly higher aqueous solubility. |
| logP (Predicted) | 0.5 - 1.5 | The combination of the polar morpholine and aminopyridine groups with the aromatic ring suggests a moderate lipophilicity. This value indicates that while it has some preference for a lipid environment, it is not excessively hydrophobic. |
| Aqueous Solubility | Low (Predicted) | The aromatic pyridine ring and the overall molecular structure can contribute to strong crystal lattice energy, leading to low intrinsic aqueous solubility in its neutral form. |
| Solubility in Organic Solvents | High in DMSO and Ethanol (Predicted) | Like many small organic molecules, it is anticipated to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like ethanol. |
Strategic Solubilization: A Step-by-Step Protocol
The primary strategy for solubilizing this compound for biological assays involves the preparation of a concentrated stock solution in an organic solvent, followed by dilution into the final aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the recommended initial solvent due to its broad solubilizing power.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or microcentrifuge tube
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the Desired Stock Concentration: A common starting concentration for a stock solution is 10 mM.
-
Calculate the Required Mass: Based on the molecular weight of this compound (179.22 g/mol ), calculate the mass needed for your desired volume and concentration.
-
Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 179.22 g/mol * (1000 mg / 1 g) = 1.7922 mg
-
-
Weigh the Compound: Accurately weigh the calculated mass of this compound and transfer it to the sterile vial.
-
Add DMSO: Add the calculated volume of DMSO to the vial.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution to ensure there are no visible solid particles.
-
If the compound does not fully dissolve, gentle warming in a water bath (up to 37°C) or brief sonication can be employed. Caution: Avoid excessive heating, which could lead to compound degradation.
-
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, amber vial to protect it from light and moisture. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
The Critical Dilution Step: Maintaining Solubility in Aqueous Media
A common pitfall is the precipitation of the compound upon dilution of the DMSO stock into an aqueous assay buffer. This occurs because the compound's solubility is significantly lower in the aqueous environment.
Key Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (assay medium with the same final DMSO concentration) in your experiments.
-
Serial Dilutions: To minimize precipitation, perform serial dilutions of the high-concentration DMSO stock in 100% DMSO to create intermediate stocks before the final dilution into the aqueous buffer.
Visualizing the Solubilization Workflow
Caption: A typical workflow for preparing this compound for biological assays.
Advanced Solubilization Strategies for Challenging Assays
If precipitation persists even with careful dilution techniques, or if your assay is particularly sensitive to organic solvents, the following strategies can be employed.
pH Modification: Leveraging the Basic Nature of this compound
Given the predicted basicity of this compound, adjusting the pH of the aqueous buffer can significantly enhance its solubility.
Protocol 2: pH-Dependent Solubility Enhancement
-
Prepare a Series of Buffers: Prepare a range of biologically compatible buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4). Common buffers include citrate, phosphate, and MES.
-
Solubility Assessment:
-
Add a small, known amount of solid this compound to a fixed volume of each buffer.
-
Alternatively, dilute a small volume of the DMSO stock into each buffer, keeping the final DMSO concentration constant and low.
-
-
Equilibration and Observation:
-
Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) with gentle agitation to allow for equilibration.
-
Visually inspect for any precipitation.
-
-
Quantification (Optional but Recommended):
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
-
-
Select the Optimal pH: Choose the lowest pH that provides sufficient solubility for your assay while ensuring it does not adversely affect your biological system (e.g., cell viability, enzyme activity).
Co-solvents and Excipients
For particularly challenging situations, the use of co-solvents or excipients in the final assay medium can be considered.
-
Ethanol: As a less polar solvent than water, ethanol can be used as a co-solvent. However, its concentration must be carefully controlled as it can also be toxic to cells.
-
Polyethylene Glycol (PEG): Low molecular weight PEGs (e.g., PEG 300, PEG 400) can increase the solubility of hydrophobic compounds.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their apparent aqueous solubility. β-cyclodextrin and its derivatives (e.g., HP-β-CD) are commonly used.
Important Note: When using any co-solvent or excipient, it is imperative to run parallel vehicle controls to account for any effects of these additives on the biological assay.
Experimental Validation: Ensuring Accuracy and Reproducibility
Visual inspection alone is not sufficient to confirm the solubility of your compound. The following workflow outlines a robust method for validating the solubility of this compound in your final assay conditions.
Visualizing the Solubility Validation Workflow
Caption: A workflow for the quantitative validation of compound solubility.
Troubleshooting Common Solubilization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon dilution into aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. The change in solvent polarity is too abrupt. | Perform serial dilutions in 100% DMSO first. Lower the final concentration of the compound in the assay. |
| Compound appears to be in solution initially but precipitates over time. | The solution is supersaturated and thermodynamically unstable. The compound may be degrading to a less soluble form. | Allow the solution to equilibrate for a longer period before use. Assess the stability of the compound in the assay buffer over time. |
| High background or inconsistent results in the assay. | Undissolved compound particles may be interfering with the assay readout (e.g., light scattering in absorbance or fluorescence assays). | Filter the final solution through a 0.22 µm syringe filter before use. Quantitatively confirm the concentration after filtration. |
| Observed cytotoxicity is higher than expected. | The concentration of the organic solvent (e.g., DMSO) is too high. | Reduce the final concentration of the organic solvent to below 0.5%, ideally ≤0.1%. Always include a vehicle control. |
Conclusion: A Pathway to Reliable Biological Data
The successful solubilization of this compound is a critical first step in accurately characterizing its biological activity. By understanding its physicochemical properties and employing a systematic and rational approach to solvent selection, pH optimization, and careful dilution techniques, researchers can overcome the challenges posed by its limited aqueous solubility. The protocols and workflows provided in this application note are designed to serve as a robust starting point for your investigations. Remember that empirical testing and validation are paramount to ensuring the integrity of your experimental data and ultimately, to advancing our understanding of this promising compound.
References
- PubChem. Morpholine.
- PubChem. 4-Aminopyridine.
Sources
Application Note: A High-Throughput Screening Strategy for the Identification of Novel Kinase Inhibitors Using 2-Morpholinopyridin-4-amine Scaffolds
Abstract
This application note provides a comprehensive guide for utilizing compound libraries centered around the 2-Morpholinopyridin-4-amine scaffold in a high-throughput screening (HTS) campaign to identify novel kinase inhibitors. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. The morpholine and aminopyridine moieties are recognized as privileged structures in kinase inhibitor design, suggesting that this compound is a valuable starting point for inhibitor discovery. We present a detailed protocol for a robust, luminescence-based HTS assay, the ADP-Glo™ Kinase Assay, suitable for screening large compound libraries against a representative kinase target, such as Phosphoinositide 3-kinase (PI3Kα). Furthermore, we outline the necessary steps for assay validation, data analysis, and hit confirmation to ensure the scientific integrity and success of the screening campaign.
Introduction: The Rationale for Targeting Kinases with this compound
Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, are pivotal regulators of a vast array of cellular processes.[1] Their central role in signal transduction makes them attractive targets for therapeutic intervention.[2] The this compound core structure combines two key pharmacophoric elements often found in potent kinase inhibitors. The morpholine ring is a versatile moiety known to improve the pharmacokinetic properties of drug candidates, while the aminopyridine core can form crucial hydrogen bond interactions within the ATP-binding pocket of many kinases.[3]
This structural combination makes this compound and its derivatives promising candidates for inclusion in kinase-focused compound libraries. This document provides a framework for a high-throughput screening campaign designed to identify and characterize novel kinase inhibitors based on this scaffold. As a representative target, we will focus on PI3Kα, a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 35980-77-9 | [Vendor Data] |
| Molecular Formula | C₉H₁₃N₃O | [Vendor Data] |
| Molecular Weight | 179.22 g/mol | [Vendor Data] |
| Appearance | Solid | [Vendor Data] |
| Purity | >98% (typical) | [Vendor Data] |
The PI3K/AKT/mTOR Signaling Pathway: A Key Target in Oncology
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[6][7] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT. Activated AKT then phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), leading to the promotion of protein synthesis and cell cycle progression.[7] Dysregulation of this pathway is a common event in cancer, making its components, particularly PI3Kα, highly sought-after drug targets.[4]
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
High-Throughput Screening Assay Principle: The ADP-Glo™ Kinase Assay
To screen for inhibitors of PI3Kα, we will employ the ADP-Glo™ Kinase Assay, a robust and sensitive luminescence-based method.[9][10] This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which then fuels a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to the kinase activity.[10] This "glow-type" assay format is well-suited for HTS due to its high signal-to-background ratio and resistance to compound interference.[11]
Caption: A generalized workflow for a high-throughput screening campaign using the ADP-Glo™ Kinase Assay.
Detailed Protocols
Materials and Reagents
-
Kinase: Recombinant human PI3Kα (p110α/p85α)
-
Substrate: PIP2
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101)[9]
-
Compound Plates: 384-well plates containing the this compound library and control compounds, pre-diluted in DMSO.
-
Assay Plates: White, low-volume 384-well plates.
-
Buffers: Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35).
-
Control Inhibitor: A known PI3Kα inhibitor (e.g., Wortmannin) for positive control wells.
Assay Validation: Z'-Factor Determination
Before initiating the full screen, the robustness of the assay must be validated by calculating the Z'-factor.[12][13] This statistical parameter assesses the separation between the high (uninhibited) and low (inhibited) signal controls, providing a measure of the assay's suitability for HTS. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[13]
Protocol for Z'-Factor Determination:
-
Prepare a 384-well plate with alternating columns of positive and negative controls.
-
Negative Control (High Signal): Add kinase, substrate, ATP, and DMSO (vehicle) to the wells.
-
Positive Control (Low Signal): Add kinase, substrate, ATP, and a saturating concentration of the control inhibitor (e.g., 10 µM Wortmannin) to the wells.
-
Follow the ADP-Glo™ Kinase Assay protocol as described below (Section 4.3).
-
Calculate the Z'-factor using the following formula:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where SD is the standard deviation and Mean is the average of the signals from the positive and negative controls.
High-Throughput Screening Protocol
This protocol is optimized for a 384-well plate format.[14]
-
Prepare Kinase Reaction Mix: In a single tube, prepare a master mix of kinase assay buffer, PI3Kα enzyme, and PIP2 substrate.
-
Dispense Reagents:
-
Using a multi-channel pipette or automated liquid handler, dispense 2.5 µL of the kinase/substrate mix into each well of the 384-well assay plate.
-
Transfer 25 nL of compounds from the compound source plates to the assay plates. Include columns with DMSO (negative control) and the control inhibitor (positive control).
-
-
Initiate Kinase Reaction: Add 2.5 µL of ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[14]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[14]
-
Measure Luminescence: Read the luminescent signal using a plate reader.
Data Analysis and Hit Confirmation
Primary Screen Data Analysis
-
Normalization: Normalize the raw luminescence data for each well to the plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Hit Selection: Define a hit threshold, typically based on a statistical measure such as three times the standard deviation of the negative controls. Compounds exhibiting inhibition above this threshold are considered primary hits.
Hit Confirmation and IC₅₀ Determination
Primary hits must be re-tested to confirm their activity and eliminate false positives.
-
Re-testing: Re-test the primary hits at a single concentration in triplicate.
-
IC₅₀ Determination: For confirmed hits, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀).[15] This involves a serial dilution of the compound (typically an 8- to 10-point curve) and measuring the % inhibition at each concentration. The IC₅₀ value is calculated by fitting the data to a four-parameter logistic model.[16]
Table 2: Representative Data Analysis Workflow
| Step | Description | Key Metric |
| Primary Screen | Single-concentration screening of the entire library. | % Inhibition |
| Hit Confirmation | Re-testing of primary hits in triplicate. | Confirmed Activity |
| Dose-Response | Testing confirmed hits over a range of concentrations. | IC₅₀ Value |
| Selectivity Profiling | Testing promising hits against a panel of related kinases. | Selectivity Index |
Safety and Handling Precautions
Compounds from the aminopyridine class can be toxic if swallowed, inhaled, or absorbed through the skin.[17][18] Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, must be worn at all times.[19] All handling of neat compounds and concentrated solutions should be performed in a certified chemical fume hood.[18] Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The high-throughput screening campaign outlined in this application note, utilizing the robust and sensitive ADP-Glo™ Kinase Assay, provides a clear and scientifically rigorous path for identifying and characterizing potent and selective inhibitors against key kinase targets such as PI3Kα. A systematic approach to assay validation, data analysis, and hit confirmation is crucial for the success of any HTS campaign and will ultimately lead to the identification of high-quality lead compounds for further drug development.
References
- Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
- National Center for Biotechnology Information. (n.d.). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases.
- QIAGEN. (n.d.). PI3K/AKT/mTOR signaling.
- Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway.
- Moodle@Units. (n.d.). PI3K/mTOR/AKT Signaling Pathway.
- National Center for Biotechnology Information. (n.d.). Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer.
- National Center for Biotechnology Information. (n.d.). Aurora kinases signaling in cancer: from molecular perception to targeted therapies.
- Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway.
- National Center for Biotechnology Information. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
- National Center for Biotechnology Information. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- National Center for Biotechnology Information. (n.d.). Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management.
- BMG LABTECH. (2025). The Z prime value (Z´).
- Bentham Science Publishers. (n.d.). High Throughput Screening for Protein Kinase Inhibitors.
- National Center for Biotechnology Information. (n.d.). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and is a Valuable Potential Target in Melanoma Cells.
- National Center for Biotechnology Information. (n.d.). Polo-like kinase 4 promotes tumorigenesis and glucose metabolism in glioma by activating AKT1 signaling.
- The Science Journal of the Lander College of Arts and Sciences. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery.
- National Center for Biotechnology Information. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
- Semantic Scholar. (n.d.). High‐Throughput Screening for Kinase Inhibitors.
- Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats.
- National Center for Biotechnology Information. (n.d.). Fluorescent Peptide Assays For Protein Kinases.
- Creative Diagnostics. (n.d.). PLK Signaling Pathway.
- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
- Journal of Cell Biology. (2021). Aurora A kinase activation: Different means to different ends.
- Loba Chemie. (2012). 3-AMINOPYRIDINE MSDS.
- BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
- Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine.
- Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination.
- Novartis OAK. (2016). Theoretical and Experimental Relationships between %-Inhibition and IC50 Data observed in HTS.
- ResearchGate. (2013). (PDF) Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening.
- PunnettSquare.Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control.
- Wikipedia. (n.d.). Z-factor.
- Cambridge MedChem Consulting. (2017). Analysis of HTS data.
- SAGE Journals. (n.d.). Assessing the Minimum Number of Data Points Required for Accurate IC50 Determination.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?
- National Center for Biotechnology Information. (n.d.). Assay Development for Protein Kinase Enzymes.
- YouTube. (2023). Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization.
- Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
- National Center for Biotechnology Information. (n.d.). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. proteopedia.org [proteopedia.org]
- 8. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 10. bmglabtech.com [bmglabtech.com]
- 11. promega.com [promega.com]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. promega.com [promega.com]
- 15. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. Theoretical and Experimental Relationships between %-Inhibition and IC50 Data observed in HTS - OAK Open Access Archive [oak.novartis.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. geneseo.edu [geneseo.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Protocol for Assessing the Stability of 2-Morpholinopyridin-4-amine in Solution
Abstract
This application note provides a detailed, robust protocol for evaluating the chemical stability of 2-Morpholinopyridin-4-amine in solution. As a heterocyclic amine scaffold of interest in medicinal chemistry and drug discovery, understanding its intrinsic stability is paramount for formulation development, defining storage conditions, and ensuring data integrity in biological assays. The protocols herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines and are designed for researchers, scientists, and drug development professionals.[1][2][3] We detail the development of a stability-indicating analytical method using HPLC-UV, followed by comprehensive protocols for forced degradation (stress testing) and long-term stability studies. The rationale behind experimental choices is explained to provide a deeper understanding of the degradation pathways of this morpholine- and pyridine-containing compound.
Introduction: The Imperative of Stability Assessment
This compound is a compound featuring a pyridine core, a common motif in pharmacologically active agents, substituted with a morpholine ring and an exocyclic primary amine. Each of these functional groups presents potential chemical liabilities that can impact the molecule's integrity over time. Stability testing is a non-negotiable component of the drug development lifecycle, providing critical data on how the quality of a substance varies under the influence of environmental factors such as temperature, humidity, pH, and light.[1][3] The primary objectives of such studies are to establish a shelf-life, recommend storage conditions, and develop a validated, stability-indicating analytical method capable of separating and quantifying the parent compound from any potential degradation products.[3][4]
This guide offers a self-contained framework for a thorough stability assessment, beginning with the analytical method development and culminating in predictive and real-time stability protocols.
Molecular Structure and Potential Degradation Liabilities
The chemical structure of this compound dictates its potential degradation pathways. Understanding these liabilities is key to designing a meaningful stress testing study.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated in acidic conditions.[5][6] The ring itself, while aromatic, can be susceptible to oxidative degradation, often through hydroxylation mechanisms.[7][8][9]
-
Morpholine Moiety: The ether linkage within the morpholine ring can be susceptible to cleavage under harsh acidic conditions. The tertiary amine nitrogen atom is a potential site for oxidation.[10][11]
-
Exocyclic Amine (-NH₂): Primary aromatic amines are known to be susceptible to oxidation, which can lead to colored degradants and potential changes in biological activity.
Figure 1: Potential degradation sites on the this compound molecule.
Protocol I: Development and Validation of a Stability-Indicating HPLC-UV Method
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. The cornerstone of this protocol is a robust reversed-phase HPLC method.
Rationale for Method Parameters
-
Column: A C18 stationary phase is selected for its versatility in retaining and separating moderately polar compounds like this compound and its potential degradants.
-
Mobile Phase: A combination of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is used. The buffer controls the ionization state of the amine groups, which is critical for achieving sharp, symmetrical peaks. A gradient elution is employed to ensure that both early-eluting polar degradants and the parent compound are resolved effectively within a reasonable run time.
-
Detection: The wavelength for UV detection should be set at the absorption maximum (λ-max) of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended as it can assess peak purity and detect co-eluting impurities.
Step-by-Step HPLC Method Development Protocol
-
Determine λ-max: Prepare a ~10 µg/mL solution of this compound in methanol. Scan from 200-400 nm using a UV-Vis spectrophotometer or PDA detector to identify the wavelength of maximum absorbance.
-
Initial Scouting Gradient:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient: 5% B to 95% B over 20 minutes.
-
-
Method Optimization: Analyze a sample of the parent compound. Adjust the gradient slope, pH of Mobile Phase A, and organic modifier to achieve a retention time of 5-10 minutes for the parent peak with good peak shape (asymmetry factor between 0.9 and 1.5).
-
Forced Degradation Sample Analysis: Inject filtered aliquots from the forced degradation studies (see Section 4). The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation product peaks (resolution > 2) and there is no interference from solvent or excipients at the retention time of the parent compound.
Method Validation (ICH Q2(R1) Framework)
Once the method is optimized, it must be validated. This involves demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is primarily established through the forced degradation study.
-
Linearity & Range: A minimum of five concentrations are prepared, and the peak area response is plotted against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy & Precision: Accuracy (recovery) and precision (repeatability and intermediate precision, expressed as %RSD) are assessed at multiple concentration levels.
-
Limits of Detection (LOD) & Quantitation (LOQ): Determined based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Protocol II: Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying likely degradation products and demonstrating the specificity of the analytical method.[1][4] The goal is to achieve a target degradation of 5-20%; degradation beyond this level may not be representative of real-world stability.[4][12]
Figure 2: Experimental workflow for the forced degradation study.
Step-by-Step Forced Degradation Protocol
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately (T=0).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.5 mg/mL in 0.1 M HCl). Place in a water bath at 60 °C. Pull aliquots at 2, 4, 8, and 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH and dilute to the target concentration.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.5 mg/mL in 0.1 M NaOH). Place in a water bath at 60 °C. Pull aliquots and neutralize with 0.1 M HCl before dilution and analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 0.5 mg/mL in 3% H₂O₂). Keep at room temperature, protected from light. Pull aliquots at specified time points, dilute, and analyze.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80 °C. Pull aliquots at specified time points, cool, dilute, and analyze.
-
Photostability: Expose both the solid material and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[2][12] A parallel sample should be wrapped in aluminum foil as a dark control.
Data Presentation: Forced Degradation
| Stress Condition | Duration (h) | Initial Assay (%) | Final Assay (%) | % Degradation | Degradation Products (No. of Peaks) |
| Control (T=0) | 0 | 100.0 | - | 0.0 | 0 |
| 0.1 M HCl, 60°C | 24 | 100.0 | 88.5 | 11.5 | 2 |
| 0.1 M NaOH, 60°C | 24 | 100.0 | 97.2 | 2.8 | 1 |
| 3% H₂O₂, RT | 8 | 100.0 | 85.1 | 14.9 | 3 |
| Thermal, 80°C | 48 | 100.0 | 99.1 | 0.9 | 0 |
| Photolytic (Solution) | - | 100.0 | 92.4 | 7.6 | 2 |
Table 1: Representative data summary from a forced degradation study of this compound.
Protocol III: Long-Term and Accelerated Stability Study
This study simulates real-world storage conditions to determine a re-test period or shelf life.[2][13]
Step-by-Step Stability Study Protocol
-
Sample Preparation: Prepare solutions of this compound at a relevant concentration (e.g., 1 mg/mL) in various buffered solutions (e.g., pH 4.5, pH 7.4) to represent potential formulation vehicles.
-
Container Closure: Aliquot the solutions into inert glass vials (e.g., Type I borosilicate glass) with Teflon-lined caps.
-
Storage Conditions (ICH Q1A): Place vials into qualified stability chambers set to the following conditions:[2][14][15]
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
Refrigerated (optional): 5 °C ± 3 °C
-
-
Testing Schedule: Pull samples from each condition at predetermined time points.
-
Accelerated: 0, 1, 3, and 6 months.
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.[2]
-
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for color change or precipitation.
-
Assay: Quantification of this compound using the validated HPLC method.
-
Purity: Determination of the levels of individual and total degradation products.
-
Data Presentation: Long-Term Stability
| Time Point (Months) | Storage Condition | Appearance | Assay (%) | Total Impurities (%) |
| 0 | - | Clear, Colorless | 99.8 | 0.2 |
| 3 | 25°C/60%RH | Clear, Colorless | 99.7 | 0.3 |
| 3 | 40°C/75%RH | Clear, Colorless | 98.5 | 1.5 |
| 6 | 25°C/60%RH | Clear, Colorless | 99.5 | 0.5 |
| 6 | 40°C/75%RH | Clear, Faint Yellow | 96.9 | 3.1 |
| 12 | 25°C/60%RH | Clear, Colorless | 99.2 | 0.8 |
Table 2: Representative data from a long-term and accelerated stability study of this compound in an aqueous buffer at pH 7.4.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for assessing the stability of this compound in solution. By following a systematic approach that includes the development of a stability-indicating method, rigorous forced degradation testing, and a well-planned long-term stability study, researchers can gain a thorough understanding of the molecule's degradation profile. This knowledge is fundamental for making informed decisions in the drug discovery and development process, from lead optimization and formulation design to the establishment of appropriate storage and handling procedures.
References
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria....
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654.
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Fetzner, S. (1998). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology, 49(3), 237-250.
- RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation.
- Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HSOA Journal of Inorganic Chemistry, Biochemistry and Organometallic Chemistry.
- Eawag. (n.d.). Morpholine Degradation Pathway.
- Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(2), 586-591.
- Sharma, G., & Kumar, A. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4627-4632.
- Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- ICH. (n.d.). Quality Guidelines.
- He, Z., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(15), e00654-19.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- Fiodor, A., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(11), e00331-18.
- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
- Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. ResearchGate.
- Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HSOA Journal of Inorganic Chemistry, Biochemistry and Organometallic Chemistry.
- PubChem. (n.d.). 2-(Morpholin-4-yl)pyrimidin-5-amine.
- Neudörfl, J.-M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2280–2292.
- PubChem. (n.d.). 2-Amino-4-morpholin-4-yl-pyrimidine.
- PubChem. (n.d.). 2-(Morpholin-4-yl)propan-1-amine.
- Chiu, C. P., & Chen, B. H. (2000). Stability of heterocyclic amines during heating. Food Chemistry, 68(3), 267-272.
- PubChem. (n.d.). 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine.
- PubChem. (n.d.). 5-Morpholinopyridin-2-amine.
- JoVE. (2023, April 30). Video: Basicity of Heterocyclic Aromatic Amines.
- Muszalska-Kolos, I., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(11), 3329.
- LibreTexts Chemistry. (2025, February 24). 24.9: Heterocyclic Amines.
- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1315-1330.
- ResearchGate. (2022, November 16). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives.
- Khokhar, A. R., et al. (1991). Synthesis and antitumor activity of ammine/amine platinum(II) and (IV) complexes. Journal of Medicinal Chemistry, 34(1), 325-329.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. rjptonline.org [rjptonline.org]
- 4. acdlabs.com [acdlabs.com]
- 5. Video: Basicity of Heterocyclic Aromatic Amines [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. real.mtak.hu [real.mtak.hu]
- 11. Morpholine Degradation Pathway [eawag-bbd.ethz.ch]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ICH Official web site : ICH [ich.org]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for Efficacy Testing of Novel Morpholine-Containing Compounds
A Cellular Modeling Approach to Characterize the Efficacy of 2-Morpholinopyridin-4-amine and its Analogs
Abstract: The morpholine ring is a privileged pharmacophore in medicinal chemistry, integral to a wide array of bioactive molecules with diverse therapeutic applications.[1][2] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust cellular model for evaluating the efficacy of novel compounds containing the morpholine moiety, using the representative structure of this compound. The narrative follows a logical progression from initial broad-spectrum screening to more defined mechanistic studies, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.
Introduction: The Therapeutic Potential of Morpholine Derivatives
The morpholine heterocycle is a cornerstone in the design of numerous clinically approved and experimental drugs.[2] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to engage in crucial molecular interactions with various biological targets.[1] Derivatives incorporating the morpholine ring have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4] Given this therapeutic promise, a systematic approach to evaluating the efficacy of novel morpholine-containing compounds is paramount for accelerating the drug discovery process.[5][6]
This guide outlines a multi-tiered strategy for characterizing the in vitro efficacy of a novel compound, exemplified by this compound. The presented workflow is designed to be adaptable, allowing for the investigation of a broad range of potential cellular effects and mechanisms of action.
Part 1: Initial Viability Screening and Hit Identification
The initial phase of characterization involves a broad-spectrum screening to assess the cytotoxic and cytostatic potential of the test compound across a panel of relevant cell lines. This approach allows for the identification of sensitive cell lines and provides a preliminary indication of the compound's therapeutic window.
Rationale for Cell Line Selection
The choice of cell lines is a critical determinant of the relevance of the screening data. A well-conceived panel should include:
-
Cancer Cell Lines: A diverse set of cancer cell lines from different tissue origins (e.g., breast, lung, colon, prostate) should be employed to identify specific cancer types that are sensitive to the compound.
-
Normal, Non-Transformed Cell Lines: A selection of normal cell lines (e.g., fibroblasts, epithelial cells) should be included as a counter-screen to assess the compound's selectivity for cancer cells over healthy cells.
Experimental Workflow: Initial Cytotoxicity Screening
Caption: Workflow for determining the IC50 of a test compound.
Protocol 1: Cell Viability Assay (Resazurin-Based)
This protocol utilizes the resazurin (AlamarBlue®) assay, a sensitive and non-toxic method to quantify cell viability.
Materials:
-
Selected cell lines
-
Complete culture medium
-
96-well clear-bottom black plates
-
This compound (or test compound)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for a duration relevant to the expected mechanism of action (typically 48-72 hours).
-
-
Resazurin Assay:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media with resazurin only).
-
Normalize the fluorescence values to the vehicle control wells (100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | Tissue of Origin | IC50 (µM) of this compound |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 8.1 |
| PC-3 | Prostate Cancer | > 100 |
| hFIB | Normal Fibroblast | 85.6 |
Part 2: Delineating the Cellular Phenotype
Following the identification of a sensitive cell line (e.g., MCF-7 in the hypothetical data), the next logical step is to investigate the cellular phenotype induced by the compound. This typically involves assessing its effects on cell cycle progression and apoptosis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution, revealing if the compound induces arrest at a specific phase (G0/G1, S, or G2/M).
Materials:
-
Sensitive cell line (e.g., MCF-7)
-
6-well plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the IC50 (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution.
-
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Sensitive cell line (e.g., MCF-7)
-
6-well plates
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Follow the same treatment procedure as in Protocol 2.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Part 3: Investigating the Mechanism of Action
The phenotypic data from Part 2 will guide the investigation into the compound's mechanism of action. For instance, if the compound induces G2/M arrest and apoptosis, it may be targeting pathways that regulate mitosis or the DNA damage response. Given that many morpholine-containing compounds are kinase inhibitors, a logical next step is to investigate key signaling pathways.[7][8][9]
Hypothesized Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Several morpholine-containing compounds have been identified as inhibitors of this pathway.[7][8]
Caption: The PI3K/Akt/mTOR signaling pathway.
Protocol 4: Western Blotting for Pathway Analysis
Western blotting is a powerful technique to assess changes in the expression and phosphorylation status of key proteins within a signaling cascade.
Materials:
-
Sensitive cell line (e.g., MCF-7)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells in 6-well plates with the test compound for various time points (e.g., 1, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on SDS-PAGE gels.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Interpretation and Conclusion
The culmination of these experiments will provide a comprehensive profile of the test compound's in vitro efficacy. For example, a decrease in the phosphorylation of Akt and S6K following treatment with this compound would strongly suggest that the compound acts as an inhibitor of the PI3K/Akt/mTOR pathway. This mechanistic insight, combined with the phenotypic data (e.g., G1 cell cycle arrest and apoptosis), provides a solid foundation for further preclinical development.
The presented framework is not exhaustive but serves as a robust starting point for the characterization of novel morpholine-containing compounds. The specific assays and pathways investigated should be adapted based on the emerging data and the therapeutic context. By following a logical and iterative process of hypothesis generation and testing, researchers can efficiently and effectively elucidate the therapeutic potential of new chemical entities.
References
- Recommended Guidelines for Developing, Qualifying, and Implementing Complex In Vitro Models (CIVMs) for Drug Discovery.SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(10), 2020. URL
- Predictive pharmacology: Novel 3D drug testing systems for improved predictive accuracy.BIOENSIS. URL
- Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology.MDPI, 2021. URL
- How to Develop a Successful in vitro Screening Strategy.International Biopharmaceutical Industry, 2023. URL
- The Use of Cell-Based Assays for Translational Medicine Studies.BioAgilytix. URL
- Role of Cell-Based Assays in Drug Discovery and Development.
- Recommended Guidelines for Developing, Qualifying, and Implementing Complex In Vitro Models (CIVMs) for Drug Discovery.Semantic Scholar. URL
- A review for cell-based screening methods in drug discovery.PMC - NIH, 2022. URL
- Microfabricated Physiological Models for In Vitro Drug Screening Applic
- Introducing the in vitro models driving drug development.Rouken Bio, 2025. URL
- An updated review on morpholine derivatives with their pharmacological actions.
- Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents.PubMed, 2016. URL
- Medicinal chemistry of 2,2,4-substituted morpholines.PubMed, 2002. URL
- LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms.PubMed, 2005. URL
- Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).PubMed, 2009. URL
- 2-Amino-4-morpholin-4-yl-pyrimidine.PubChem. URL
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.NIH, 2024. URL
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.PMC - NIH, 2023. URL
- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- Prodrugs for Amines.PMC - NIH, 2009. URL
- 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine.PubMed, 1987. URL
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. international-biopharma.com [international-biopharma.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Morpholinopyridin-4-amine in Fragment-Based Drug Design: A Technical Guide
Introduction: The Rationale for 2-Morpholinopyridin-4-amine as a High-Value Fragment
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery, responsible for several approved drugs and numerous clinical candidates.[1] The core principle of FBDD is to screen low molecular weight compounds (typically < 300 Da) that bind to a biological target with low affinity but high ligand efficiency.[2] These "fragments" serve as highly efficient starting points for optimization into potent, drug-like leads. The selection of fragments for a screening library is a critical determinant of the success of an FBDD campaign.
This guide focuses on the application of This compound , a fragment that exemplifies the desirable characteristics of a high-quality starting point for FBDD, particularly against challenging targets like protein kinases. This fragment combines two "privileged" structural motifs: the aminopyridine and the morpholine ring.
-
The Aminopyridine Scaffold: The 2-aminopyridine moiety is a well-established hinge-binding motif in a multitude of kinase inhibitors.[3] Its ability to form key hydrogen bond interactions with the backbone of the kinase hinge region makes it an excellent anchor for fragment binding. This provides a strong foundation for subsequent fragment elaboration.
-
The Morpholine Moiety: The morpholine ring is frequently incorporated into drug molecules to enhance their physicochemical properties.[4][5][6] It can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[7] The oxygen atom can act as a hydrogen bond acceptor, while the ring itself is conformationally flexible and can engage in various interactions within a binding pocket.[6]
The combination of these two motifs in this compound results in a fragment with favorable properties:
| Property | Value (Predicted) | Significance in FBDD |
| Molecular Weight | ~179.22 g/mol | Adheres to the "Rule of Three" for fragments (<300 Da).[1] |
| cLogP | ~0.5 | Indicates good solubility and a suitable starting point for optimization. |
| Hydrogen Bond Donors | 1 (amine) | Provides a key interaction point, often with the kinase hinge. |
| Hydrogen Bond Acceptors | 3 (pyridine N, morpholine N, morpholine O) | Offers multiple potential interactions with the target protein. |
| Rotatable Bonds | 1 | Low conformational flexibility, reducing the entropic penalty of binding. |
This application note will provide a comprehensive, albeit hypothetical, workflow for the utilization of this compound in an FBDD campaign targeting a protein kinase.
FBDD Workflow for this compound
The following diagram illustrates a typical FBDD workflow, which will be detailed in the subsequent sections.
Caption: A generalized workflow for a Fragment-Based Drug Design campaign.
Phase 1: Hit Identification and Validation
The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Due to the weak affinities of fragments, highly sensitive biophysical techniques are required.[8]
Application Note 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[9] It is well-suited for fragment screening due to its high sensitivity and ability to provide kinetic data.[10][11]
Protocol: SPR Screening for this compound
-
Immobilization of the Target Kinase:
-
The target kinase is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling. This method creates a stable surface for repeated binding assays.[12]
-
A reference flow cell is prepared by performing the same amine coupling chemistry without the protein to allow for background subtraction.
-
-
Preparation of Fragment Solutions:
-
This compound and other fragments are dissolved in a suitable buffer (e.g., PBS with 0.05% Tween-20) containing a small percentage of DMSO (e.g., 2-5%) to ensure solubility.
-
It is crucial to match the DMSO concentration in the running buffer to that in the fragment solutions to minimize solvent-related artifacts.[11]
-
-
Screening Experiment:
-
The fragment solutions are injected over the sensor and reference flow cells at a constant flow rate.
-
A typical screening concentration for fragments is in the range of 100-500 µM.
-
The binding response is measured in Resonance Units (RU). A positive response that is significantly above the noise level indicates a potential hit.
-
-
Data Analysis and Hit Selection:
-
The sensorgrams are corrected for bulk refractive index changes by subtracting the signal from the reference flow cell.
-
Hits are identified based on a response threshold.
-
Ligand Efficiency (LE) is calculated for each hit to prioritize fragments that bind efficiently for their size.[13][14][15] The formula for LE is:
-
LE = -ΔG / N
-
where ΔG is the Gibbs free energy of binding (calculated from the dissociation constant, KD) and N is the number of non-hydrogen atoms.
-
-
A high LE value (typically >0.3 kcal/mol per heavy atom) is a strong indicator of a quality fragment hit.[14]
-
Application Note 2: Orthogonal Hit Validation using Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful ligand-observed NMR technique used to detect transient binding of small molecules to a macromolecule.[16] It is an excellent orthogonal method to validate hits from an SPR screen.[17]
Protocol: STD-NMR Validation of this compound
-
Sample Preparation:
-
A solution of the target kinase (typically 10-50 µM) is prepared in a deuterated buffer.
-
The fragment, this compound, is added to the protein solution at a higher concentration (e.g., 1-2 mM).
-
-
NMR Experiment:
-
Two spectra are acquired: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.
-
The on-resonance saturation is transferred to any bound ligands through spin diffusion.[18]
-
-
Data Analysis:
-
The off-resonance spectrum is subtracted from the on-resonance spectrum to generate the STD spectrum.
-
Only the signals of the binding fragment will appear in the STD spectrum.[19] The presence of signals from this compound confirms its binding to the target kinase.
-
The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface, offering an "epitope map" of the binding interaction.[19]
-
Phase 2: Structural Characterization
Once a fragment hit is validated, determining its binding mode at atomic resolution is crucial for guiding the subsequent optimization process.
Application Note 3: Determining the Binding Mode by X-ray Crystallography
X-ray crystallography is the gold standard for visualizing the three-dimensional structure of protein-ligand complexes.[20][21]
Protocol: Co-crystallization of Target Kinase with this compound
-
Protein Crystallization:
-
Fragment Soaking or Co-crystallization:
-
Soaking: Apo-crystals are transferred to a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period.
-
Co-crystallization: The fragment is mixed with the protein solution prior to setting up the crystallization screens.
-
-
X-ray Diffraction Data Collection:
-
The fragment-bound crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
Diffraction data are collected at a synchrotron source.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to generate an electron density map.
-
The structure of the protein-fragment complex is built into the electron density map and refined.
-
The resulting model will reveal the precise binding orientation of this compound in the active site, including key hydrogen bonds and other interactions.
-
Phase 3: Hit-to-Lead Optimization
With the structural information in hand, the low-affinity fragment hit can be elaborated into a more potent lead compound. Common strategies include fragment growing, linking, and merging.[24][25][26][27]
Application Note 4: Fragment Growing from the this compound Scaffold
Fragment growing involves adding chemical functionality to the core fragment to engage with adjacent pockets of the binding site, thereby increasing affinity and potency.[26][28]
Hypothetical Scenario:
Let's assume the crystal structure reveals that the 2-aminopyridine moiety of this compound is indeed anchored in the kinase hinge region, and the morpholine group is oriented towards the solvent-exposed region of the active site. The structure also shows an unoccupied hydrophobic pocket adjacent to the pyridine ring.
Strategy for Fragment Growing:
-
Identify Growth Vectors: Based on the crystal structure, a "growth vector" is identified on the pyridine ring, pointing towards the unoccupied hydrophobic pocket.
-
Structure-Based Design:
-
Computational tools can be used to model the addition of various chemical groups to this vector.
-
The goal is to design modifications that will form favorable interactions (e.g., hydrophobic, van der Waals) with the targeted pocket without disrupting the key hinge-binding interactions of the aminopyridine core.
-
-
Synthesis and Evaluation:
-
A focused library of analogues is synthesized. For example, small alkyl or aryl groups could be added to the pyridine ring.
-
These new compounds are then evaluated for their binding affinity (e.g., using SPR) and inhibitory activity in a functional assay.
-
This iterative cycle of design, synthesis, and testing is the foundation of the hit-to-lead optimization process.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. biorxiv.org [biorxiv.org]
- 9. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. grokipedia.com [grokipedia.com]
- 15. real.mtak.hu [real.mtak.hu]
- 16. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MagHelix™ Saturation Transfer Difference (STD) NMR - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 22. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 25. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 26. lifechemicals.com [lifechemicals.com]
- 27. researchgate.net [researchgate.net]
- 28. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Morpholinopyridin-4-amine as a Versatile Starting Material for Library Synthesis in Drug Discovery
Introduction: The Strategic Value of the 2-Morpholinopyridin-4-amine Scaffold
In the landscape of modern medicinal chemistry, the quest for novel bioactive compounds is relentless. Compound library synthesis is a cornerstone of this endeavor, and the selection of a strategic starting material is paramount to the success of a drug discovery campaign. This compound has emerged as a privileged scaffold, a foundational building block that consistently appears in potent and selective kinase inhibitors and other therapeutic agents. Its value lies in the unique combination of physicochemical properties and synthetic versatility endowed by its constituent moieties.
The morpholine group is a highly sought-after feature in drug candidates. It often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, and can engage in crucial hydrogen bond interactions within protein binding sites.[1][2] The 4-aminopyridine core provides a key vector for biological activity, frequently acting as a hinge-binding motif in kinase inhibitors.[3] This scaffold offers three primary points for diversification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and drug-like properties. The exocyclic amine at the C4 position is a nucleophilic handle for amide bond formation, while the pyridine ring itself can be functionalized, typically through halogenation followed by cross-coupling reactions.
This guide provides a comprehensive overview and detailed protocols for leveraging this compound in the synthesis of compound libraries. We will delve into the key reactions that unlock the potential of this scaffold: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and amide coupling for derivatization of the 4-amino group. The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for their own discovery efforts.
Physicochemical Properties and Strategic Considerations
The inherent properties of the this compound core make it an attractive starting point for library synthesis, aligning well with the principles of drug-like molecular design.
| Property | Contribution of the Scaffold | Rationale in Drug Design |
| Solubility | The morpholine moiety, with its oxygen atom, can act as a hydrogen bond acceptor, often enhancing aqueous solubility. | Improved solubility is critical for oral bioavailability and formulation development. |
| Metabolic Stability | The morpholine ring is generally resistant to metabolic degradation compared to other cyclic amines. | Increased metabolic stability leads to a longer in vivo half-life and improved pharmacokinetic profile. |
| Lipophilicity (logP) | The morpholine group provides a balance to the aromatic pyridine core, helping to maintain a favorable logP range. | Optimal lipophilicity is crucial for cell permeability and minimizing off-target toxicity.[4][5][6][7] |
| Target Engagement | The 4-aminopyridine nitrogen can form key hydrogen bonds with the hinge region of many kinases. | This interaction provides a strong anchor point for the inhibitor, contributing to high potency. |
| Synthetic Tractability | The primary amine and the potential for functionalization on the pyridine ring offer straightforward synthetic handles. | Enables rapid and diverse library generation using well-established chemical transformations. |
Key Synthetic Transformations and Protocols
The true power of this compound as a library-building tool is realized through its reactivity in a variety of robust and versatile chemical reactions. Below are detailed protocols for three key transformations.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a halide (or triflate) and a boronic acid or ester.[8][9] This reaction is instrumental for introducing aryl or heteroaryl substituents at the C5 position of the pyridine ring, a common strategy for enhancing potency and modulating selectivity in kinase inhibitors.
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-morpholinopyridin-4-amine with Arylboronic Acids
This protocol is adapted from methodologies reported for the Suzuki cross-coupling of structurally similar aminopyridines.[8]
Materials:
-
5-Bromo-2-morpholinopyridin-4-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add 5-bromo-2-morpholinopyridin-4-amine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting bromide).
-
Degassing: Sparge the resulting suspension with argon or nitrogen for 15-20 minutes to remove dissolved oxygen. This step is critical as oxygen can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-morpholino-5-arylpyridin-4-amine.
Typical Reaction Conditions for Suzuki-Miyaura Coupling:
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | These are common, robust catalysts for Suzuki couplings. |
| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | The base is required to activate the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction is particularly useful for coupling the 4-amino group of this compound with various aryl or heteroaryl halides, providing access to a diverse range of N-arylated products.
Workflow for Buchwald-Hartwig Amination:
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination of this compound with Aryl Bromides
This protocol is based on general procedures for the Buchwald-Hartwig amination of heterocyclic amines.[11][12][13][14]
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos or other suitable phosphine ligand (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene or Dioxane (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube or sealed vial, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.02 equiv) and the phosphine ligand (e.g., Xantphos, 0.04 equiv).
-
Solvent and Degassing: Evacuate and backfill the vessel with argon or nitrogen three times. Then, add anhydrous toluene or dioxane via syringe.
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C in an oil bath with stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to yield the N-aryl-2-morpholinopyridin-4-amine product.
Amide Bond Formation: Diversification at the C4-Amino Group
The exocyclic primary amine of this compound is a convenient handle for creating libraries of amides. A vast array of carboxylic acids is commercially available, allowing for extensive structure-activity relationship (SAR) studies. The choice of coupling reagent is critical and depends on the specific substrates.[15][16][17]
Workflow for Amide Coupling:
Caption: Workflow for Amide Coupling.
Protocol: HATU-Mediated Amide Coupling
This is a general and reliable protocol for the formation of amides from this compound.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (anhydrous)
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.1 equiv) in anhydrous DMF, add this compound (1.0 equiv) and DIPEA (3.0 equiv).
-
Coupling Reagent Addition: Add HATU (1.2 equiv) to the mixture in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate or DCM. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired amide.
Comparison of Common Amide Coupling Reagents:
| Coupling Reagent | Additive | Base | Advantages | Considerations |
| HATU | None | DIPEA, Et₃N | Fast reaction times, high yields, low epimerization. | Higher cost. |
| EDC | HOBt | DIPEA, Et₃N | Water-soluble byproducts, easy to remove. | Can be less effective for hindered or electron-poor amines. |
| SOCl₂ / Oxalyl Chloride | None | Pyridine, Et₃N | Forms a highly reactive acyl chloride. | Harsh conditions, may not be suitable for sensitive substrates. |
Conclusion: A Scaffold for Future Discoveries
This compound represents a highly valuable and versatile starting material for the synthesis of compound libraries aimed at a variety of biological targets, particularly protein kinases. Its favorable physicochemical properties and synthetic accessibility through robust and well-established protocols make it an ideal scaffold for medicinal chemists. The ability to rapidly generate diverse analogues through Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation allows for a thorough exploration of the chemical space around this privileged core. The protocols and insights provided in this guide are intended to empower researchers to efficiently leverage this powerful building block in their pursuit of the next generation of therapeutic agents.
References
- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry.
- Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. (2016). European Journal of Medicinal Chemistry.
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry.
- Buchwald–Hartwig amination. In Wikipedia.
- Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. (2018). Future Medicinal Chemistry.
- Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- Substituted Triazine as PI3K and BRAF Dual Inhibitor. (2018). ResearchGate.
- Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (2017). Molecules.
- Several reported potent morpholine based PI3K inhibitors with examples... (2022). ResearchGate.
- Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. (2015). Atlantis Press.
- Importance of Physicochemical Properties In Drug Discovery. (2015). International Journal of Pharmacy and Pharmaceutical Sciences.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2023). Molecules.
- A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... (2023). ResearchGate.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters.
- Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PubMed.
- MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (2020). AIR Unimi.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules.
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Scientific Reports.
- Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2021). Chemistry – A European Journal.
- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen.
- Amide Bond Formation and Peptide Coupling. (2024). ResearchGate.
- Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. (2012). Bioorganic & Medicinal Chemistry Letters.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry.
- Discovery of 4-aminoquinazoline--urea Derivatives as Aurora Kinase Inhibitors With Antiproliferative Activity. (2014). Letters in Drug Design & Discovery.
- PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. (2008). Molecular Cancer Therapeutics.
- Tips and tricks for difficult amide bond formation? (2021). Reddit.
- Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. (2015). ResearchGate.
- Tripolin A, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules. (2013). PLoS One.
- An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2023). RSC Medicinal Chemistry.
- Lecture #2 Physicochemical Properties of Drug Molecules UI Creates 2024. (2024). YouTube.
Sources
- 1. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders | CoLab [colab.ws]
- 14. Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. air.unimi.it [air.unimi.it]
- 16. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-Morpholinopyridin-4-amine Analogs in Click Chemistry
Introduction: Bridging Privileged Scaffolds and Bioorthogonal Ligation
In the landscape of modern drug discovery and chemical biology, two concepts have emerged as powerful engines for innovation: "privileged structures" and "click chemistry." Privileged structures are molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. The 2-morpholinopyridin-4-amine framework is one such scaffold, frequently identified in potent and selective kinase inhibitors targeting pathways like PI3K/mTOR, which are critical in oncology and inflammation research.[1][2][3] The morpholine group, in particular, is valued for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability, which are crucial for developing viable drug candidates.[2]
Concurrently, click chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized how scientists assemble complex molecular architectures.[4][5] Defined by its reliability, high yield, stereospecificity, and biocompatibility, the CuAAC reaction forms a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[6][7] This modular approach has accelerated the development of novel therapeutics, diagnostic agents, and bioconjugates.[8][9]
This guide explores the intersection of these two domains, presenting novel applications and detailed protocols for utilizing this compound analogs within the click chemistry paradigm. We will detail two primary strategies:
-
As Accelerating Ligands: Exploiting the inherent coordinating properties of the pyridine and amine nitrogens to stabilize and accelerate the CuAAC reaction.
-
As "Clickable" Building Blocks: Installing bioorthogonal handles (alkynes or azides) onto the morpholinopyridin-amine core to enable its seamless conjugation to other molecules of interest.
Application Note 1: this compound as a Novel Ligand for Accelerated CuAAC
Expert Rationale: Why It Works
The efficiency and success of the CuAAC reaction, particularly in complex biological media, often depend on a ligand to support the copper(I) catalyst. The ligand's primary roles are to stabilize the Cu(I) oxidation state against disproportionation and oxidation, prevent the formation of unreactive copper aggregates, and increase the catalytic turnover rate.[7] Tripodal amine ligands, such as the widely used tris(benzyltriazolylmethyl)amine (TBTA), are effective because their nitrogen donors coordinate with the copper center, providing the right electronic environment to facilitate the catalytic cycle.[7][10][11]
We propose that this compound and its analogs can function as effective bidentate or tridentate ligands for this purpose. The pyridine nitrogen and the exocyclic amine can coordinate to the copper(I) ion. This coordination is hypothesized to enhance the electron density at the metal center, which in turn assists in the key steps of the catalytic cycle: the formation of the copper-acetylide intermediate and the subsequent cycloaddition with the azide.[10] This provides a cost-effective and readily available alternative to more complex, multi-step ligand syntheses.
Proposed Catalytic Cycle with this compound Ligand
Caption: Proposed CuAAC catalytic cycle accelerated by a this compound analog ligand.
Protocol 1.1: Evaluating Ligand Performance in a Model CuAAC Reaction
This protocol details a comparative experiment to assess the efficacy of a this compound analog as a CuAAC ligand against a standard ligand (TBTA) and a no-ligand control.
Materials:
-
Benzyl Azide (Reactant 1)
-
Phenylacetylene (Reactant 2)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (Catalyst precursor)
-
Sodium Ascorbate (Reducing agent)
-
This compound (Test Ligand)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (Control Ligand)
-
Solvent: 1:1 mixture of tert-Butanol and deionized water
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1.0 M solution of Benzyl Azide in t-BuOH.
-
Prepare a 1.0 M solution of Phenylacetylene in t-BuOH.
-
Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.
-
Prepare a 1.0 M aqueous solution of Sodium Ascorbate (must be made fresh).
-
Prepare 50 mM solutions of the Test Ligand and TBTA in t-BuOH or DMSO.
-
-
Reaction Setup (Perform in triplicate for each condition):
-
Set up three appropriately sized reaction vials labeled "Control (No Ligand)", "TBTA", and "Test Ligand".
-
To each vial, add 100 µL of 1.0 M Benzyl Azide (0.1 mmol, 1.0 equiv).
-
To each vial, add 102 µL of 1.0 M Phenylacetylene (0.102 mmol, 1.02 equiv).
-
Add 800 µL of 1:1 t-BuOH/H₂O to each vial.
-
Ligand Addition:
-
To the "TBTA" vial, add 20 µL of 50 mM TBTA solution (0.001 mmol, 1 mol%).
-
To the "Test Ligand" vial, add 20 µL of 50 mM Test Ligand solution (0.001 mmol, 1 mol%).
-
Add nothing to the "Control" vial.
-
-
-
Reaction Initiation:
-
Begin vigorous stirring of all three vials.
-
To each vial, add 20 µL of the fresh 1.0 M Sodium Ascorbate solution (0.02 mmol, 20 mol%).
-
Immediately following, add 10 µL of the 100 mM CuSO₄ solution to each vial (0.001 mmol, 1 mol%).
-
-
Monitoring and Work-up (Self-Validation):
-
Monitor the reaction progress by TLC at t = 5, 15, 30, 60, and 120 minutes. Use a 4:1 Hexane:Ethyl Acetate eluent and visualize under UV light. The disappearance of starting materials and the appearance of the triazole product spot indicates reaction progress.
-
Control Point: The reaction in the "Control" vial is expected to be significantly slower or incomplete compared to the ligand-accelerated reactions, validating the need for a ligand. The "TBTA" reaction serves as the positive control and benchmark.[7]
-
Once a reaction is deemed complete by TLC, quench it by adding 10 mL of a saturated aqueous solution of EDTA.
-
Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the yield of the crude product and purify by column chromatography if necessary.
-
Expected Results & Data Summary
The performance of the test ligand can be quantitatively compared to the controls.
| Condition | Catalyst System (1 mol%) | Time to Completion (min) | Isolated Yield (%) |
| 1 (Control) | CuSO₄ / NaAsc | > 120 | < 40% |
| 2 (Benchmark) | CuSO₄ / NaAsc / TBTA | ~ 15-30 | > 95% |
| 3 (Test) | CuSO₄ / NaAsc / Test Ligand | To be determined | To be determined |
Interpretation: An effective test ligand would result in a reaction time and yield comparable to the TBTA benchmark, and significantly superior to the no-ligand control. This would validate the hypothesis that this compound analogs can serve as accelerating ligands in CuAAC.
Application Note 2: "Clickable" this compound Analogs for Bioconjugation
Expert Rationale: A Modular Approach to Drug Development
The true power of click chemistry in drug discovery lies in its modularity.[4][8] By synthesizing a "clickable" version of a bioactive core like this compound, we create a versatile platform. This alkyne- or azide-functionalized analog can be readily conjugated to a vast array of other molecules to enhance or modify its function.[6] Potential applications include:
-
Targeted Delivery: Clicking the analog to a tumor-targeting peptide or antibody.
-
Improved Pharmacokinetics: Conjugation to polyethylene glycol (PEG) to increase half-life.
-
Mechanism of Action Studies: Attaching a fluorescent probe or biotin tag for imaging and pulldown assays.
-
PROTACs: Linking the kinase-binding core to an E3 ligase ligand to induce protein degradation.
This strategy shortens development timelines by allowing for the rapid synthesis and screening of diverse molecular conjugates from a common intermediate.[4]
Workflow for Synthesis and Bioconjugation
Caption: General workflow for synthesizing and using a clickable this compound analog.
Protocol 2.1: Synthesis of an Alkyne-Functionalized Analog
This protocol describes a general method for attaching a terminal alkyne handle to the 4-amino position.
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
4-bromo-1-butyne
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate, Hexanes, Saturated NH₄Cl solution, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add NaH (1.2 equiv) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed.
-
Alkylation: Add 4-bromo-1-butyne (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure alkyne-functionalized product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2.2: CuAAC Bioconjugation with a Fluorescent Azide
This protocol details the conjugation of the synthesized alkyne analog to a commercially available azide-functionalized dye (e.g., Azide-Fluor 488).
Materials:
-
Alkyne-Functionalized this compound (from Protocol 2.1)
-
Azide-Fluor 488 (or other azide-containing molecule)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (a water-soluble ligand recommended for bioconjugations)[12]
-
Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, dissolve the Alkyne-Functionalized analog (1.0 equiv) in a minimal amount of DMSO and then dilute with PBS to a final concentration of ~1 mM.
-
Add the Azide-Fluor 488 (1.2 equiv) to the solution.
-
Catalyst Premix: In a separate tube, prepare a premix of the catalyst. For a 500 µL final reaction volume, combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand.[12][13] This 1:2 Cu:Ligand ratio helps protect biomolecules.
-
Reaction Initiation:
-
Add the CuSO₄/THPTA premix to the main reaction tube.
-
Initiate the reaction by adding 25 µL of a freshly prepared 100 mM Sodium Ascorbate solution.[12]
-
-
Incubation: Gently mix the tube and allow it to react for 1-2 hours at room temperature, protected from light.
-
Validation & Purification: The reaction progress can be monitored by LC-MS. Successful conjugation is confirmed by the appearance of a new peak with the expected mass of the conjugate. For purification, depending on the scale and nature of the conjugate, techniques like preparative HPLC or dialysis can be used to remove unreacted starting materials and the copper catalyst.
Data & Characterization Summary
Proper characterization is essential to confirm the identity of the synthesized intermediates and final products.
| Compound | Technique | Expected Result |
| Alkyne Analog | ¹H NMR | Appearance of signals corresponding to the butynyl group, including a terminal alkyne proton (~2.5 ppm) and methylene protons. |
| ¹³C NMR | Appearance of signals for the alkyne carbons (~70 and 80 ppm). | |
| HRMS | Observed mass matches the calculated exact mass for the molecular formula [M+H]⁺. | |
| Final Conjugate | LC-MS | A single major peak with an m/z value corresponding to the sum of the alkyne analog and the azide partner. |
| UV-Vis/Fluorescence | The conjugate should exhibit the characteristic absorbance and emission spectra of the attached fluorophore. |
General Troubleshooting for CuAAC Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Reaction Rate | 1. Oxidized/degraded sodium ascorbate.2. Inactive copper catalyst (oxidized to Cu(II)).3. Poor solubility of reactants. | 1. Always use a freshly prepared solution of sodium ascorbate.2. Increase the concentration of sodium ascorbate (up to 5-10 equiv). Ensure the reaction is deoxygenated if necessary.3. Add a co-solvent like DMSO or DMF (up to 10-20% v/v). |
| Side Product Formation | 1. Alkyne homocoupling (Glaser coupling). | 1. Use a higher ligand-to-copper ratio (e.g., 5:1). Add a mild base or aminoguanidine to the reaction mixture.[12] |
| Difficulty with Bioconjugation | 1. Copper sequestration by the biomolecule (e.g., proteins with histidine or cysteine residues).2. Degradation of biomolecule. | 1. Use an accelerating, protective ligand like THPTA or TBTA.[7][12]2. Use a higher ligand:copper ratio (5:1 or greater). Work at lower temperatures (4 °C) for longer times. |
Conclusion
The this compound scaffold represents a valuable starting point for the development of targeted therapeutics. By integrating the principles of click chemistry, researchers can unlock new avenues for innovation. Whether used as a novel, cost-effective ligand to accelerate the CuAAC reaction or as a functionalized, "clickable" building block for modular drug design, these analogs offer significant potential. The protocols and rationales provided herein serve as a comprehensive guide for scientists aiming to harness the synergy between privileged structures and bioorthogonal chemistry, paving the way for the next generation of precisely engineered chemical probes and drug candidates.
References
- Click Chemical Reactions:An Emerging Approach and Its Pharmaceutical Applications. (n.d.). Int.J.Pharm.Phytopharmacol.Res.
- Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. (2016). European Journal of Medicinal Chemistry, 108, 644-654.
- The application of click chemistry in the synthesis of agents with anticancer activity. (2015). International Journal of Nanomedicine, 10, 2145-2161.
- Recent applications of click chemistry in drug discovery. (2017). Expert Opinion on Drug Discovery, 12(9), 899-910.
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances, 13(28), 19343-19355.
- Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. (2007). Journal of the American Chemical Society, 129(46), 14514-14522.
- Click chemistry: A novel tool in pharmaceutical research. (n.d.). Allied Academies.
- Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. (2018). Future Medicinal Chemistry, 10(22), 2609-2623.
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances, 13(28), 19343-19355.
- DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. (2004). University of Illinois Urbana-Champaign.
- Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. (2016). Catalysis Science & Technology, 6(13), 4697-4706.
- Protocols. (n.d.). baseclick GmbH.
- Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- Substituted Triazine as PI3K and BRAF Dual Inhibitor. (2018). Future Medicinal Chemistry, 10(22).
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology, 3, 153-162.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2011). Chemical Society Reviews, 40(5), 2254-2267.
- Synthesis of 2‐Aminopyridine Derivatives via a Tandem CuAAC/Ring‐Cleavage/[4+2]‐Cycloaddition/Rearrangement Reaction Sequence. (2021). European Journal of Organic Chemistry, 2021(45), 6215-6224.
- Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. (2024). Topics in Current Chemistry, 382(3), 24.
- Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. (2013). Beilstein Journal of Organic Chemistry, 9, 2715-2750.
- Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. (2023). Cureus, 15(11), e48960.
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2020). Molecules, 25(18), 4296.
- Bioorthogonal Chemistry: Recent Progress and Future Directions. (2010). Current Opinion in Chemical Biology, 14(5), 590-596.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology, 3, 153-162.
- Bioorthogonal chemistry: strategies and recent development. (2013). Accounts of Chemical Research, 46(10), 2146-2156.
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience, 11(17), 2641-2656.
- Bioorthogonal chemistry. (n.d.). ResearchGate.
- Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1][6][8]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 339-342.
Sources
- 1. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. eijppr.com [eijppr.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
in vivo pharmacokinetic studies of 2-morpholinopyridine compounds
Application Note & Protocol
In Vivo Pharmacokinetic Profiling of 2-Morpholinopyridine Compounds: A Guide for Preclinical Drug Development
Introduction: The Role of Pharmacokinetics in Advancing 2-Morpholinopyridine Therapeutics
The 2-morpholinopyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, including oncology and central nervous system disorders.[1][2][3] The efficacy and safety of these promising drug candidates are not solely dependent on their molecular interaction with a biological target but are critically governed by their pharmacokinetic (PK) profile. Pharmacokinetics is the study of "what the body does to a drug" and encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[4][5]
A comprehensive understanding of a compound's PK properties is essential to bridge the gap between in vitro potency and in vivo efficacy.[6][7] It informs crucial decisions in drug development, such as determining an appropriate starting dose for clinical trials, establishing a dosing regimen, and identifying potential drug-drug interactions.[6][8] This guide provides a detailed framework and actionable protocols for conducting in vivo pharmacokinetic studies of novel 2-morpholinopyridine compounds in rodent models, a foundational step in preclinical development.[9][10]
Pre-Study Considerations for 2-Morpholinopyridine Compounds
Before embarking on an in vivo study, it is crucial to consider the specific physicochemical properties of the 2-morpholinopyridine class that may influence experimental design.
-
Solubility and Basicity: The pyridine ring imparts a basic character to these molecules. This can affect their solubility, which is often pH-dependent. Poor aqueous solubility is a common hurdle and necessitates careful selection of a dosing vehicle to ensure complete dissolution, especially for intravenous (IV) administration.
-
Metabolic Stability: The morpholine and pyridine rings can be susceptible to metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver. In vitro assays using liver microsomes should be conducted beforehand to predict metabolic clearance.[5][7] This data helps in designing the sampling schedule; a rapidly metabolized compound will require more frequent, earlier sampling time points.
-
Plasma Protein Binding: The extent to which a compound binds to plasma proteins (like albumin) influences its distribution and clearance. High protein binding can limit the amount of free drug available to exert its pharmacological effect. This parameter should be determined in vitro to aid in the interpretation of in vivo data.[6]
Experimental Design: Crafting a Robust PK Study
A well-designed study is paramount for generating reliable and interpretable data. The primary goal is to characterize the concentration of the test compound in plasma over time following both intravenous and oral administration.
Rationale for Animal Model Selection
Mice and rats are the most common species for initial PK screening due to their well-characterized physiology, ease of handling, and cost-effectiveness.[11][12] The choice between them may depend on the specific research question, required blood volume, and existing efficacy models. All study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment.[13]
Dose Formulation and Vehicle Selection
The objective is to deliver the compound in a safe, biocompatible vehicle that ensures its solubility and stability.
-
Intravenous (IV) Formulation: Requires a clear, sterile, and isotonic solution to prevent precipitation in the bloodstream and minimize irritation.[14]
-
Oral (PO) Formulation: Can be a solution or a suspension. Suspensions are common for compounds with lower solubility and are often formulated in vehicles like methylcellulose or carboxymethylcellulose.
| Vehicle Component | Purpose & Common Concentration | Suitability |
| Saline (0.9% NaCl) | Primary aqueous vehicle for IV/PO. | IV/PO |
| PEG 400 | Co-solvent to improve solubility. (e.g., 10-40%) | IV/PO |
| Solutol® HS 15 | Non-ionic solubilizer. (e.g., 5-10%) | IV/PO |
| Tween® 80 | Surfactant to aid wetting/solubility. (e.g., 1-5%) | IV/PO |
| 0.5% Methylcellulose | Suspending agent for oral dosing. | PO Only |
Route of Administration and Dose Selection
-
Intravenous (IV): Typically administered as a bolus via the tail vein. This route ensures 100% bioavailability and provides a direct measure of systemic clearance and volume of distribution.
-
Oral (PO): Administered via gavage. This route is essential for assessing oral absorption and determining absolute bioavailability (F), a critical parameter for orally administered drugs.
Dose selection should be based on prior toxicology and efficacy data. The IV dose is typically lower (e.g., 1-2 mg/kg) and aimed at defining the compound's disposition, while the PO dose is higher (e.g., 5-10 mg/kg) to ensure plasma concentrations are above the analytical limit of quantification.[8]
Study Design and Sampling Schedule
A typical study design includes groups for each route of administration. Serial bleeding from the same animal is preferred as it reduces biological variability and the number of animals required.[15]
| Group | Route | Dose (mg/kg) | N (Animals) | Sampling Time Points (hours post-dose) |
| 1 | IV | 1 | 3-4 | 0.083 (5m), 0.25, 0.5, 1, 2, 4, 8, 24 |
| 2 | PO | 10 | 3-4 | 0.25, 0.5, 1, 2, 4, 8, 24 |
-
Sampling Time Points: The schedule is designed to capture the key phases of the concentration-time curve: initial distribution (early points for IV), absorption phase and peak concentration (Cmax) for PO, and the elimination phase (later points for both).
Detailed Experimental Protocols
These protocols are designed for studies in mice. Adherence to aseptic techniques and institutional guidelines is mandatory.
Protocol 1: Animal Dosing
A. Intravenous (IV) Bolus Administration (Tail Vein)
-
Animal Restraint: Place the mouse in a suitable restraint device to expose the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm compress to dilate the lateral tail veins.[15][16]
-
Injection: Using a 27-30 gauge needle attached to a syringe containing the dose formulation, carefully insert the needle into one of the lateral tail veins.
-
Administration: Inject the dose volume slowly over approximately 15-30 seconds. Note the exact time of dosing.
-
Confirmation: Observe for any signs of a miss-dose (e.g., a subcutaneous bleb). If a miss-dose occurs, the animal should be removed from the study.
-
Recovery: Return the animal to its home cage and monitor for any adverse reactions.
B. Oral (PO) Administration (Gavage)
-
Animal Restraint: Gently scruff the mouse to immobilize its head and straighten the neck and esophagus.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the mouth, over the tongue, and advance it along the esophagus into the stomach. Do not force the needle.
-
Administration: Once in the stomach, administer the dose formulation smoothly. Note the exact time of dosing.
-
Recovery: Carefully remove the needle and return the animal to its home cage. Monitor for any signs of distress or incorrect administration (e.g., coughing).
Protocol 2: Serial Blood Sample Collection (Saphenous Vein)
This technique allows for multiple small-volume samples to be collected from a single conscious animal.[16][17]
-
Animal Restraint: Place the mouse in a restraint tube, allowing one hind leg to be exposed.
-
Site Preparation: Shave the fur over the lateral surface of the hind leg to visualize the saphenous vein. Wipe the area with an alcohol swab.
-
Puncture: Using a 25-27 gauge needle, make a quick puncture of the vein. A small drop of blood will form.
-
Collection: Collect the blood (typically 20-30 µL) using a heparinized capillary tube.[15]
-
Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
-
Sample Transfer: Immediately transfer the blood from the capillary tube into a pre-labeled microcentrifuge tube containing an anticoagulant (e.g., K2EDTA). Mix gently by inversion. Place the tube on ice.
-
Terminal Bleed (Optional): The final time point sample can be a larger volume collected via cardiac puncture under terminal anesthesia.[15]
Protocol 3: Plasma Processing and Storage
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 2,000-4,000 x g for 10 minutes at 4°C.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) using a pipette, avoiding the buffy coat and red blood cells.
-
Storage: Transfer the plasma to a new, pre-labeled microcentrifuge tube.
-
Freezing: Immediately freeze the plasma samples and store them at -80°C until bioanalysis. Proper storage is critical to ensure analyte stability.[18]
Bioanalytical Methodology: LC-MS/MS Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[10][19]
Sample Preparation
The goal is to remove proteins and other matrix components that can interfere with the analysis. Protein precipitation is the simplest and most common method.
-
Thaw Samples: Thaw plasma samples on ice.
-
Precipitation: To a 20 µL aliquot of plasma, add 3-4 volumes (60-80 µL) of cold acetonitrile containing a suitable internal standard (IS). The IS is a structurally similar compound used to correct for variability during sample processing and analysis.
-
Vortex: Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (>10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
LC-MS/MS Method Validation
The analytical method must be validated to ensure its reliability, following guidelines from regulatory bodies like the FDA or EMA, now harmonized under ICH M10.[20][21] Key validation parameters include:
-
Selectivity & Specificity: Ensuring no interference from endogenous matrix components.
-
Calibration Curve: Demonstrating a linear response over the expected concentration range.
-
Accuracy & Precision: Intra- and inter-day variability must be within acceptable limits (typically ±15% CV, ±20% at the LLOQ).
-
Recovery & Matrix Effect: Assessing the efficiency of the extraction and the influence of the biological matrix on ionization.
-
Stability: Confirming the analyte is stable during sample collection, processing, and storage.[18]
| Parameter | Typical LC Conditions | Typical MS Conditions |
| Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, <3 µm) | Ionization Mode |
| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% Formic Acid | Detection Mode |
| Flow Rate | 0.3 - 0.5 mL/min | MRM Transition |
| Run Time | 2 - 5 minutes | Key Parameters |
Pharmacokinetic Data Analysis
Once the plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software like Phoenix® WinNonlin® or MATLAB SimBiology.[22][23][24]
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration. | Indicates the rate and extent of absorption. Important for toxicity assessment. |
| Tmax | Time at which Cmax is reached. | Indicates the speed of absorption. |
| AUC | Area under the plasma concentration-time curve. | Represents the total systemic exposure to the drug. |
| t½ | Elimination half-life. | The time required for the plasma concentration to decrease by half. Determines dosing interval. |
| CL | Clearance. | The volume of plasma cleared of the drug per unit of time. Indicates the efficiency of elimination. |
| Vd | Volume of distribution. | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates tissue distribution. |
| F (%) | Absolute Bioavailability. | The fraction of the orally administered dose that reaches systemic circulation. A key parameter for oral drug candidates. |
Data Interpretation and Reporting
The final step is to synthesize the data into a coherent report. A high clearance value might suggest rapid metabolism, while a large volume of distribution indicates extensive tissue penetration. Low oral bioavailability (<20%) could be a liability, potentially due to poor absorption or high first-pass metabolism, and may require formulation strategies to improve it. These preclinical PK parameters are fundamental for predicting the human pharmacokinetic profile and for establishing a safe and effective dose for first-in-human clinical trials.[6][25]
References
- Safety Guidelines - ICH. Vertex AI Search.
- Murine Pharmacokinetic Studies - PMC - NIH. Vertex AI Search.
- Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA). Vertex AI Search.
- An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices - Journal of Applied Pharmaceutical Science. Vertex AI Search.
- Pharmacological evaluation of some new 2-substituted pyridine deriv
- How Pharmacokinetic Analysis Software Reshapes Clinical Trials. Vertex AI Search.
- Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. Vertex AI Search.
- Step 2: Preclinical Research - FDA. Vertex AI Search.
- Guidelines for Survival Blood Collection in Mice and R
- Animal models for exploring the pharmacokinetics of breast cancer therapies - PMC - NIH. Vertex AI Search.
- Bioanalytical methods for the quantification of hydromorphone, fentanyl, norfentanyl, morphine, morphine-3ß-glucuronide and morphine-6ß-glucuronide in human plasma - PubMed. Vertex AI Search.
- Different analytical methods of estimation of morpholine or its derivatives - ResearchG
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
- Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig - WuXi AppTec. Vertex AI Search.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. Vertex AI Search.
- Guidelines for Blood Collection in Mice and R
- Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA). Vertex AI Search.
- Brief Overview on Pharmacokinetic Software and Toxicokinetic Modeling - Research and Reviews. Vertex AI Search.
- LC-MS/MS Method Development of Endogenous Small Molecule Biomarker: Case Studies - Worldwide Clinical Trials. Vertex AI Search.
- Pharmacological Evaluation of Some New 2-Substituted Pyridine Deriv
- Preclinical Pharmacokinetics in Drug Development - Allucent. Vertex AI Search.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Vertex AI Search.
- Quantitative analysis of small molecules in biological samples. Vertex AI Search.
- EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials - ECA Academy - gmp-compliance.org. Vertex AI Search.
- Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in R
- Pharmacokinetics Studies in Mice or R
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Vertex AI Search.
- Preclinical pharmacokinetics: an approach towards safer and efficacious drugs - PubMed. Vertex AI Search.
- Preclinical Regulatory Requirements - Social Science Research Institute. Vertex AI Search.
- Pharmacokinetic Software - PharmPK. Vertex AI Search.
- Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administr
- Basic Concepts in Population Modeling, Simulation, and Model-Based Drug Development—Part 2: Introduction to Pharmacokinetic Modeling Methods - PMC - NIH. Vertex AI Search.
- ICH M10 guideline - a harmonized global approach to bioanalysis - Prospects in Pharmaceutical Sciences. Vertex AI Search.
- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC - NIH. Vertex AI Search.
- preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the european union - aemps. Vertex AI Search.
- Preclinical Studies in Drug Development | PPD. Vertex AI Search.
- Establishing pre-clinical pharmacokinetic parameters for drug candidate using targeted mass spectrometry - Frontiers. Vertex AI Search.
- Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological m
- Video: Mouse Models of Cancer Study - JoVE. Vertex AI Search.
- What is a typical workflow in preclinical pharmacokinetics?
- How can i collect many blood sample from the rat for pharmacokinetic study without killing the rat??
- Fused Pyridine Derivatives: Synthesis and Biological Activities - ResearchG
- Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Vertex AI Search.
- General workflow for LC/MS quantification of biotherapeutics in...
- Pharmacokinetics Software in SimBiology - MATLAB & Simulink - M
- BLOOD COLLECTION TECHNIQUES AND LIMITS - Animal Care and Use. Vertex AI Search.
- Animal models for exploring the pharmacokinetics of breast cancer therapies. Vertex AI Search.
- BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA - Rasayan Journal of Chemistry. Vertex AI Search.
Sources
- 1. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. proventainternational.com [proventainternational.com]
- 5. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 6. allucent.com [allucent.com]
- 7. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 10. Frontiers | Establishing pre-clinical pharmacokinetic parameters for drug candidate using targeted mass spectrometry [frontiersin.org]
- 11. dovepress.com [dovepress.com]
- 12. Video: Mouse Models of Cancer Study [jove.com]
- 13. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 14. downstate.edu [downstate.edu]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. einsteinmed.edu [einsteinmed.edu]
- 17. acuc.berkeley.edu [acuc.berkeley.edu]
- 18. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 21. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 22. rroij.com [rroij.com]
- 23. pharmpk.com [pharmpk.com]
- 24. mathworks.com [mathworks.com]
- 25. ppd.com [ppd.com]
Application Notes and Protocols for the Formulation of 2-Morpholinopyridin-4-amine for Animal Studies
For: Researchers, scientists, and drug development professionals.
Introduction
2-Morpholinopyridin-4-amine is a heterocyclic amine containing a morpholine and a pyridine scaffold. Such structures are of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with the morpholine ring system.[1][2][3] The successful in vivo evaluation of new chemical entities (NCEs) like this compound in animal models is critically dependent on the development of an appropriate formulation that ensures adequate bioavailability and minimizes variability in experimental results.[4] This document provides a comprehensive guide to developing a suitable formulation for this compound for preclinical animal studies, with a focus on oral and parenteral routes of administration.
Given that many NCEs with aromatic and heterocyclic structures exhibit poor aqueous solubility, this guide will focus on strategies to enhance the solubility and bioavailability of such compounds.[4][5][6] It is imperative for the researcher to first determine the physicochemical properties, particularly the aqueous solubility and stability, of their specific batch of this compound before selecting a final formulation strategy.
Part 1: Physicochemical Characterization and Pre-formulation Assessment
A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation design.
Solubility Determination
The first step is to determine the equilibrium solubility of this compound in various aqueous and non-aqueous vehicles. This data will dictate the most appropriate formulation approach.
Protocol 1: Equilibrium Solubility Assessment
-
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.9% Saline
-
Deionized water
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Corn oil
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution (e.g., 40% w/v in water)
-
Tween® 80
-
Vials, shaker, centrifuge, HPLC or LC-MS system
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of each vehicle in a vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Stability Assessment
It is crucial to assess the chemical stability of this compound in the chosen formulation vehicle under the intended storage and handling conditions.
Protocol 2: Short-Term Formulation Stability
-
Procedure:
-
Prepare the selected formulation of this compound at the desired concentration.
-
Store aliquots of the formulation under various conditions (e.g., 4°C, room temperature, protected from light).
-
At specified time points (e.g., 0, 4, 8, 24 hours, and 7 days), analyze the concentration of this compound and the appearance of any degradation products by HPLC or LC-MS.[7]
-
Visually inspect for any signs of precipitation or physical instability.
-
Part 2: Formulation Strategies for Animal Dosing
Based on the pre-formulation data, a suitable formulation strategy can be selected. The following is a tiered approach, starting with the simplest formulations.
Tier 1: Aqueous Formulations
If the aqueous solubility of this compound is sufficient for the required dose, a simple aqueous solution or suspension is preferred.
-
Aqueous Solutions: For compounds with adequate water solubility, dissolution in saline or PBS is the simplest approach.
-
Aqueous Suspensions: If the compound is poorly soluble but the required dose is low, a uniform suspension can be prepared.
Tier 2: pH Adjustment
For ionizable compounds, altering the pH of the vehicle can significantly enhance solubility.[5] As this compound possesses basic nitrogen atoms, its solubility is expected to increase in acidic conditions.
Protocol 3: Formulation by pH Adjustment
-
Materials:
-
This compound
-
Citrate buffer, lactate buffer, or other pharmaceutically acceptable acidic buffers
-
pH meter
-
-
Procedure:
-
Determine the pKa of this compound experimentally.
-
Prepare a buffer solution with a pH at least 1-2 units below the pKa.
-
Gradually add the compound to the buffer while stirring until it is fully dissolved.
-
Verify the final pH and adjust if necessary.
-
Caution: Ensure the chosen pH is physiologically tolerable for the intended route of administration.
-
Tier 3: Co-solvent Systems
Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds.[4][5]
Table 1: Common Co-solvents for Preclinical Formulations
| Co-solvent | Typical Concentration Range | Notes |
| Polyethylene Glycol 400 (PEG 400) | 10-60% | Generally well-tolerated.[4] |
| Propylene Glycol (PG) | 10-40% | Can cause hemolysis at high concentrations, especially with intravenous administration.[4] |
| Ethanol | 5-20% | Use with caution due to potential pharmacological effects. |
| Dimethyl Sulfoxide (DMSO) | <10% | A strong solvent, but can have toxicities and affect drug metabolism.[9] |
Protocol 4: Preparation of a Co-solvent Formulation
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in the chosen co-solvent (e.g., PEG 400). Gentle warming or sonication may be used to aid dissolution.[10]
-
Once fully dissolved, add the aqueous component (e.g., saline or water) dropwise while stirring to avoid precipitation.
-
Visually inspect the final formulation for clarity.
-
Tier 4: Surfactant-based Formulations
Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[5] They are often used in combination with co-solvents.
Table 2: Common Surfactants for Preclinical Formulations
| Surfactant | Typical Concentration Range | Notes |
| Tween® 80 (Polysorbate 80) | 1-10% | Commonly used for both oral and parenteral formulations. |
| Cremophor® EL | 5-15% | Can be associated with hypersensitivity reactions. |
| Solutol® HS 15 | 5-20% | A non-ionic solubilizer and emulsifying agent.[10] |
Tier 5: Cyclodextrin-based Formulations
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5]
Protocol 5: Preparation of a Cyclodextrin Formulation
-
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water for injection or saline
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous vehicle (e.g., 20-40% w/v).
-
Slowly add the this compound powder to the cyclodextrin solution while stirring.
-
Continue stirring until a clear solution is obtained. This process may take several hours.
-
Part 3: Route of Administration Considerations
The choice of formulation is highly dependent on the intended route of administration.
Oral Administration (Gavage)
For oral dosing in rodents, a wider range of excipients can be used. The dosing volume should be kept to a minimum to avoid undue stress on the animals, typically not exceeding 10 mL/kg for non-aqueous vehicles and 20 mL/kg for aqueous vehicles.[8][11]
Intravenous Administration
For intravenous administration, the formulation must be sterile, isotonic, and have a pH close to physiological levels. The particle size in any suspension must be less than 3 microns to prevent capillary blockade.[4] Co-solvents like propylene glycol and ethanol should be used with caution due to the risk of hemolysis and precipitation upon injection.
Part 4: Dosing Calculations and Preparation
Accurate dose calculation and preparation are essential for reliable and reproducible results.
Protocol 6: Stock and Dosing Solution Preparation
-
Dose Calculation:
-
Calculate the required dose in mg/kg based on the study design.
-
Determine the total amount of compound needed for the entire study, accounting for potential losses during preparation.
-
-
Stock Solution Preparation:
-
It is often convenient to prepare a concentrated stock solution that can be diluted to the final dosing concentration.[12][13]
-
For example, if the highest dose is 100 mg/kg and the dosing volume is 10 mL/kg, the final concentration is 10 mg/mL. A stock solution of 50 mg/mL could be prepared and then diluted.
-
-
Final Dosing Solution Preparation:
-
On the day of dosing, prepare the final dosing solution from the stock solution or by directly weighing the compound.
-
Ensure the final formulation is homogeneous before administration.
-
Diagrams
Caption: Formulation decision tree for this compound.
Caption: Workflow for preparing dosing solutions.
Conclusion
The development of a suitable formulation for this compound for animal studies requires a systematic approach based on its physicochemical properties. By following the tiered strategy outlined in these application notes, researchers can develop a robust and reproducible formulation, thereby enhancing the quality and reliability of their preclinical data. It is strongly recommended to conduct a tolerability study in a small group of animals with the chosen vehicle and formulation before proceeding with large-scale efficacy or toxicology studies.[14]
References
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Singh, R., & Sharma, S. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
- Bergström, C. A., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637.
- Knipp, G. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs.
- Oghenesuvwe, E. E. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. SciSpace.
- Oghenesuvwe, E. E. (n.d.). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. IISTE.org.
- Ascendia Pharma. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs. Clinical Leader.
- Pharmacy Infoline. (n.d.). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals Studies.
- Oghenesuvwe, E. E. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. ResearchGate.
- Taylor & Francis Online. (2010, September 13). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery.
- Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Vascular Cell, 5(1), 9.
- Strub, D., & Sinn, H. (2022). Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate.
- Asati, V., & Sharma, S. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 219-231.
- Kourounakis, A. P., & Kourounakis, P. N. (2007). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal Chemistry, 3(4), 335-346.
- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- NIH Office of Animal Care and Use. (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 8. Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals Studies - Pharmacy Infoline [pharmacyinfoline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. (PDF) Guidelines on dosage calculation and stock solution preparation in experimental animals' studies (2014) | Nwoke E. Ekene | 72 Citations [scispace.com]
- 13. iiste.org [iiste.org]
- 14. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Morpholinopyridin-4-amine
Welcome to the technical support center for the synthesis of 2-Morpholinopyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The synthesis, while conceptually straightforward, often presents challenges that can lead to significantly reduced yields. This document provides in-depth, experience-driven advice to help you navigate these complexities.
The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a pyridine ring activated with a suitable leaving group at the 2-position, such as a halide.[1][2] The electron-deficient nature of the pyridine ring facilitates this attack, particularly at the ortho (C2) and para (C4) positions.[1]
Caption: General mechanism of SNAr for this compound synthesis.
Troubleshooting Guide
This section addresses specific, complex issues that can arise during the synthesis, providing detailed explanations and actionable protocols.
Question 1: My reaction yield is consistently low (<30%) or fails completely. What are the primary factors to investigate?
Low or no yield is the most common issue, often stemming from several interrelated factors. A systematic approach is crucial for diagnosis.
Causality Analysis:
-
Inadequate Activation of the Pyridine Ring: The SNAr reaction relies on the pyridine ring being sufficiently electron-deficient to be attacked by the nucleophile (morpholine). The leaving group at the C2 position is critical. The reactivity order for halide leaving groups is generally F > Cl > Br > I.[3] If you are using a less reactive leaving group like bromo or iodo, the reaction kinetics will be significantly slower and may require more forcing conditions.
-
Suboptimal Reaction Conditions: SNAr reactions on pyridines can be highly sensitive to temperature and solvent.[3] Insufficient thermal energy may prevent the reaction from overcoming the activation energy barrier, especially with less reactive substrates. Conversely, excessive heat can lead to decomposition of starting materials or products. The choice of solvent is also critical; polar aprotic solvents like DMSO or DMF are often preferred as they can solvate the intermediate and facilitate the reaction.[4]
-
Presence of Moisture: Morpholine is hygroscopic, and water can interfere with the reaction in several ways. It can compete with morpholine as a nucleophile (though it is much weaker) and can also affect the solubility and effectiveness of the base used. Rigorously dry conditions are often necessary.[5]
-
Incorrect Stoichiometry or Ineffective Base: A base is typically required to neutralize the acid (HX) generated during the reaction. If the base is too weak, inefficient, or used in insufficient quantity, the resulting acidic conditions can protonate the morpholine, rendering it non-nucleophilic. Common bases include organic amines (like triethylamine or DBU) or inorganic carbonates (K₂CO₃, Cs₂CO₃).[6][7] In some cases, using an excess of morpholine can serve as both the nucleophile and the base.[4]
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield.
Question 2: My reaction produces multiple side products that are difficult to separate from the desired product. What are these impurities and how can I prevent them?
The formation of side products is a common cause of low isolated yield and purification headaches.
Common Side Reactions:
-
Dimerization: The starting pyridine substrate can potentially dimerize, especially at high temperatures or in the presence of certain bases.[3]
-
Hydrolysis of Leaving Group: If significant water is present in the reaction, the 2-halopyridine can be hydrolyzed to the corresponding 2-hydroxypyridine, which is unreactive towards morpholine substitution.
-
Reaction at C4: While attack at C2 is generally favored, competing nucleophilic attack at the C4 position can occur, depending on the specific substrate and reaction conditions. This is less common when a good leaving group is already at C2.[4]
-
Decomposition: At elevated temperatures, pyridine-based compounds can be prone to decomposition, leading to a complex mixture of byproducts.[4]
Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Inert Atmosphere | Prevents oxidative side reactions and decomposition pathways that can be initiated by atmospheric oxygen at high temperatures. | Assemble the reaction glassware and flame-dry under vacuum. Backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction. |
| Temperature Control | Minimizes thermal decomposition and reduces the rate of undesired side reactions, which may have higher activation energies than the desired SNAr reaction. | Start the reaction at a lower temperature (e.g., 50-80 °C) and monitor progress by TLC or LC-MS.[4] Only increase the temperature incrementally if the reaction is too sluggish. |
| Solvent Screening | The solvent can influence reaction selectivity and suppress side reactions. Some studies show that using water as a solvent can, in some cases, lead to cleaner reactions and higher yields for heteroaryl substitutions.[6] | Screen a panel of solvents such as DMSO, DMF, n-Butanol, and even water.[4][6] Monitor for both product formation and byproduct profile. |
| Purification Optimization | If side products are unavoidable, a robust purification strategy is essential. | This compound is a basic compound. Purification can often be achieved by an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to extract the amine product into the aqueous layer. Wash the organic layer to remove neutral impurities. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to pH 8-9 and extract the purified product back into an organic solvent.[8] Column chromatography on silica gel can also be used. |
Frequently Asked Questions (FAQs)
Q1: What is the best leaving group for this synthesis? For SNAr on pyridines, fluoride is often the best leaving group, followed by chloride.[3][9] If you are starting from a chloro- or bromo-pyridine and experiencing low reactivity, consider if a fluoro-pyridine starting material is accessible.
Q2: Can I run this reaction without a solvent? For liquid amines like morpholine, solvent-free (neat) conditions can be effective and may lead to good yields, particularly if the reaction is warmed.[4] This simplifies workup and reduces waste.
Q3: How do I effectively remove the solvent (e.g., DMSO) after the reaction? DMSO has a high boiling point and can be difficult to remove. After the reaction, dilute the mixture with a large volume of water. The desired product can then be extracted with an organic solvent like ethyl acetate or dichloromethane. Repeated washing of the organic layer with brine will help remove residual DMSO.
Q4: My product seems to be water-soluble, making extraction difficult. What should I do? The amine functionality can impart some water solubility. Ensure the aqueous layer is saturated with salt (e.g., NaCl) during extraction to "salt out" the organic product, reducing its solubility in the aqueous phase. Using a more non-polar extraction solvent like dichloromethane can also be beneficial.
Q5: How can I confirm the identity and purity of my final product? Standard characterization techniques should be used:
-
¹H and ¹³C NMR: To confirm the structure and check for impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To compare with literature values as a measure of purity.
References
- Benchchem Technical Support Center. (n.d.). Nucleophilic Substitution on Pyridine Rings.
- Cravotto, G., et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Australian Journal of Chemistry, 64(7), 865-872.
- Reeves, J. T., et al. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 49(36), 5293-5295.
- Khan, M. T. H., et al. (2009). 'On water': unprecedented nucleophilic substitution and addition reactions with 1,4-quinones in aqueous suspension. Tetrahedron, 65(49), 10215-10223.
- Clayden, J., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions.
- Yurttaş, L., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 23(8), 3813-3824.
- Pearson Education. (2024). SNAr Reactions of Pyridine.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- G. S. S. S. D. P. Kumar, et al. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemistry – A European Journal, 25(52), 12045-12072.
- Química Organica. (n.d.). Nucleophilic substitution reactions in pyridine.
- Bernasconi, C. F., & Killion, R. B. (1988). Nucleophilic addition to olefins. 8. Addition of piperidine, morpholine, and n-butylamine to .alpha.-cyano-4-nitrostilbene and .alpha.-cyano-2,4-dinitrostilbene. Kinetics and equilibria in 50% dimethyl sulfoxide-50% water. Journal of the American Chemical Society, 110(22), 7506-7513.
- Tungen, J. E., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2469.
- Sather, A. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(38), 13429-13437.
- Pan, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]9). Journal of Medicinal Chemistry, 55(10), 4835-4845.
- Gallou, F., et al. (2017). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 19(20), 4839-4843.
- Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(7), 1183-1191.
- Ortiz, K. G., et al. (2024). A General, Redox-Neutral Synthesis of Morpholines from 1,2-Amino Alcohols. Journal of the American Chemical Society, 146(4), 29847-29856.
- CN107011254B. (2020). Synthesis and purification method of 2-amino-4-methylpyridine.
- Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 592-595.
- Barut, B., & Ozkaya, A. R. (2017). Novel water soluble morpholine substituted Zn(II) phthalocyanine: Synthesis, characterization, DNA/BSA binding, DNA photocleavage and topoisomerase I inhibition. International Journal of Biological Macromolecules, 105(Pt 1), 499-508.
- G. Chelucci, et al. (2001). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 6(12), 996-1004.
- Wang, P., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- EP2195286A2. (2010). Process for the preparation of a raf kinase inhibitor and intermediates for use in the process.
- Wang, P. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine.
- Luo, H., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 102, 117660.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Side Reactions in Ullmann Couplings of 2-Bromopyridines
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge in organic synthesis: managing side products in the Ullmann reaction with 2-bromopyridines. The unique electronic properties of the pyridine ring can lead to specific and often frustrating side reactions. Here, we address these issues head-on in a direct question-and-answer format, grounded in mechanistic principles and validated by experimental evidence.
Troubleshooting Guide: Common Issues & Solutions
This section tackles the most frequently encountered problems during the Ullmann coupling of 2-bromopyridines, providing insights into their causes and offering actionable solutions.
Question 1: My primary side product is 2,2'-bipyridyl. What is causing this homocoupling, and how can I minimize it?
Answer: The formation of 2,2'-bipyridyl is a classic example of a homocoupling side reaction in Ullmann chemistry.[1][2] This occurs when two molecules of your 2-bromopyridine starting material react with each other instead of with your desired nucleophile.
Root Causes:
-
Slow Nucleophilic Attack: If your desired nucleophile (e.g., an amine, alcohol, or thiol) is sterically hindered or has low nucleophilicity, the rate of the desired cross-coupling reaction can be slow. This provides an opportunity for the 2-bromopyridine to couple with itself.
-
High Reaction Temperature: While Ullmann reactions often require elevated temperatures, excessive heat can accelerate the rate of homocoupling.[3][4]
-
Catalyst Concentration: A high concentration of the copper catalyst can sometimes favor the homocoupling pathway.
Troubleshooting Protocol:
-
Optimize Nucleophile Concentration:
-
Action: Increase the concentration of your desired nucleophile relative to the 2-bromopyridine. A 1.5 to 2-fold excess of the nucleophile can often suppress homocoupling.
-
-
Screen Ligands:
-
Action: The choice of ligand is critical in modulating the reactivity of the copper catalyst.[5] For C-N or C-O bond formation with 2-bromopyridines, consider screening ligands such as 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine (DMEDA). These ligands can facilitate the desired cross-coupling pathway.[6]
-
-
Temperature Titration:
-
Action: Perform the reaction at the lowest temperature that still allows for the formation of the desired product. Start with a lower temperature (e.g., 80-90 °C) and incrementally increase it if the reaction is too slow.
-
-
Catalyst Loading:
-
Action: Reduce the catalyst loading to the minimum effective amount. Typical loadings for modern Ullmann reactions are in the range of 5-10 mol%.
-
| Parameter | Standard Condition | Optimized Condition to Reduce Homocoupling |
| Nucleophile Stoichiometry | 1.1 equivalents | 1.5 - 2.0 equivalents |
| Ligand | None or simple ligand | Screen 1,10-phenanthroline, L-proline, DMEDA |
| Temperature | 120-140 °C | 80 - 110 °C (substrate dependent) |
| Cu Catalyst Loading | 10-20 mol% | 5-10 mol% |
Question 2: I am observing a significant amount of pyridine as a byproduct. What is causing this dehalogenation, and how can I prevent it?
Answer: The formation of pyridine is a result of a dehalogenation or reduction side reaction, where the bromine atom on the 2-bromopyridine is replaced by a hydrogen atom.[7][8]
Root Causes:
-
Protic Impurities: The presence of water, alcohols, or other protic species in the reaction mixture can serve as a proton source for the dehalogenation of the organocopper intermediate.[5]
-
Reducing Agents: Certain reagents or additives in the reaction can act as reducing agents. For instance, some bases or solvents can facilitate reduction, especially at higher temperatures.
-
Solvent Degradation: Solvents like DMF can decompose at high temperatures to produce dimethylamine and carbon monoxide. The dimethylamine can then participate in side reactions.[7][9]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Action: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure your reagents are free from moisture. Degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) can also help remove dissolved water and oxygen.[10]
-
-
Choice of Base:
-
Action: Use a non-nucleophilic, anhydrous base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally good choices. Avoid using hydroxide bases if dehalogenation is a significant issue.
-
-
Solvent Selection:
-
Action: If using a high-boiling amide solvent like DMF or DMAc, ensure the reaction temperature does not exceed its decomposition point. Consider alternative high-boiling, aprotic solvents such as dioxane or toluene.[10]
-
Workflow for Minimizing Dehalogenation:
Caption: Troubleshooting workflow for dehalogenation.
Question 3: My reaction with an amine in DMF is yielding 2-(dimethylamino)pyridine as a major byproduct. What is happening?
Answer: The formation of 2-(dimethylamino)pyridine strongly suggests that your solvent, dimethylformamide (DMF), is participating in the reaction.[7][9] At elevated temperatures, DMF can decompose to generate dimethylamine, which can then act as a nucleophile in the Ullmann coupling.
Root Causes:
-
Thermal Decomposition of DMF: As mentioned previously, DMF is thermally labile and can be a source of dimethylamine.
-
Slow Primary Reaction: If your intended amine nucleophile is slow to react, the more readily available dimethylamine from solvent decomposition can compete effectively.
Troubleshooting Protocol:
-
Change the Solvent:
-
Action: The most straightforward solution is to switch to a more thermally stable, non-nucleophilic solvent. Dioxane, toluene, or N-methyl-2-pyrrolidone (NMP) are common alternatives.
-
-
Lower the Reaction Temperature:
-
Action: If you must use DMF, reducing the reaction temperature can significantly decrease the rate of its decomposition.
-
-
Use a More Reactive Amine:
-
Action: If possible, consider if a more nucleophilic amine could be used in your synthetic route to outcompete the dimethylamine.
-
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for the Ullmann reaction with 2-bromopyridines?
A1: For modern Ullmann reactions, copper(I) salts are generally preferred as they are often the active catalytic species.[5] Copper(I) iodide (CuI) is the most common and effective choice. Using fresh, high-purity CuI can make a noticeable difference in reactivity and reproducibility.[10]
Q2: How do I choose the right ligand for my specific transformation?
A2: Ligand selection is often empirical and depends on the specific substrates. For N-arylation of 2-bromopyridines, diamine ligands like N,N'-dimethylethylenediamine (DMEDA) are often effective. For O-arylation, phenolic ligands or amino acids like L-proline can be beneficial. It is highly recommended to perform a small-scale screen of a few different ligand classes to identify the optimal one for your system.[5]
Q3: What is the role of the base, and which one should I use?
A3: The base in an Ullmann reaction typically serves to deprotonate the nucleophile (e.g., an amine or alcohol), making it more reactive towards the copper catalyst.[5] For most applications with 2-bromopyridines, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are effective and widely used.[10] The choice of base can also influence the solubility of the reaction components and the overall reaction rate.
General Experimental Protocol for Ullmann Coupling of 2-Bromopyridine with an Amine
This protocol provides a starting point for optimization.
-
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial, add CuI (5-10 mol%), the chosen ligand (10-20 mol%), and the base (2.0 equivalents).
-
Add the 2-bromopyridine (1.0 equivalent) and the amine nucleophile (1.2-1.5 equivalents).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100-110 °C).
-
Stir the reaction mixture for the allotted time, monitoring its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Logical Relationship of Side Product Formation:
Caption: Causes and effects in Ullmann side reactions.
References
- MDPI. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
- National Institutes of Health. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- PubMed. (n.d.). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives.
- BYJU'S. (n.d.). Ullmann Reaction.
- ACS Publications. (n.d.). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters.
- ResearchGate. (n.d.). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives.
- ACS Publications. (n.d.). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Ullmann reaction.
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
- Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros.
- Semantic Scholar. (2013). Insights into the Mechanism of Modern Ullmann–Goldberg Coupling Reactions.
- ResearchGate. (n.d.). The Ullmann type homocoupling reactions of halopyridines and side products.
- Reddit. (2025). Severe dehalogenation side reaction in Ullmann type reduction homocoupling.
- RSC Publishing. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5.
- Chemeurope.com. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
- Wikipedia. (n.d.). Ullmann condensation.
- National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Slideshare. (n.d.). Ullmann reaction.
Sources
- 1. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. byjus.com [byjus.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Morpholinopyridin-4-amine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Morpholinopyridin-4-amine. As a pivotal intermediate in numerous pharmaceutical discovery programs, the efficient and reproducible synthesis of this compound is of paramount importance. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of organic chemistry and extensive field experience. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction conditions for high yield and purity.
I. Overview of the Primary Synthetic Route: Buchwald-Hartwig Amination
The most prevalent and versatile method for the synthesis of this compound is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms the crucial C-N bond between an appropriate 2-halopyridin-4-amine and morpholine. The generalized reaction scheme is as follows:
Caption: Generalized Buchwald-Hartwig amination for this compound synthesis.
The success of this reaction is highly dependent on the careful selection and optimization of several key parameters, including the palladium source, phosphine ligand, base, solvent, and reaction temperature. The following sections will delve into common issues encountered during this synthesis and provide actionable solutions.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: My reaction shows low or no conversion of the starting 2-halopyridin-4-amine. What are the likely causes and how can I improve it?
A1: Low or no conversion is a frequent challenge, particularly when using less reactive aryl chlorides. The primary bottleneck is often the initial oxidative addition of the C-X bond to the Pd(0) catalyst.[1] Here’s a systematic approach to troubleshooting:
-
Inert Atmosphere is Critical: The Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). This involves using dried and degassed solvents and properly purging your reaction vessel.
-
Catalyst and Ligand Selection:
-
Palladium Pre-catalyst: For more reliable results, consider using a pre-catalyst such as a G3 or G4 palladacycle. These form the active Pd(0) species more cleanly and efficiently than simple palladium salts like Pd(OAc)₂.
-
Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective for activating C-Cl bonds. Bulky, electron-rich biarylphosphine ligands are essential.[1] Consider ligands such as RuPhos, BrettPhos, or DavePhos.
-
-
Catalyst Loading: For challenging substrates like 2-chloropyridin-4-amine, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.
-
Reaction Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to facilitate the oxidative addition step.[1]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1] If your substrate is sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.
Q2: I'm observing a significant amount of a side product that appears to be the dehalogenated starting material (4-aminopyridine). How can I minimize this?
A2: The formation of the hydrodehalogenated product is a common side reaction in Buchwald-Hartwig aminations.[1] This occurs when the aryl halide is reduced instead of aminated. This pathway becomes more competitive when the desired reductive elimination to form the product is slow.
Strategies to Minimize Hydrodehalogenation:
-
Optimize Ligand-to-Metal Ratio: The ratio of the phosphine ligand to the palladium source can influence the catalytic cycle. A slightly higher ligand-to-metal ratio can sometimes suppress side reactions by stabilizing the palladium complex and promoting the desired reductive elimination.
-
Amine Stoichiometry: Using a slight excess of morpholine (e.g., 1.2-1.5 equivalents) can help to favor the desired amination pathway over competing reduction pathways.[1]
-
Strictly Anhydrous Conditions: Ensure all your reagents and the solvent are scrupulously dry. Trace amounts of water can contribute to the hydrodehalogenation side reaction.[2]
Q3: My reaction is complete, but I am struggling with the purification of this compound. What are the best practices?
A3: The purification of this compound can be challenging due to its polarity and basic nature. Here are some effective strategies:
-
Aqueous Workup:
-
After the reaction, a standard aqueous workup is typically performed. Be mindful that the product is a basic amine and can be soluble in acidic aqueous layers. It is advisable to basify the aqueous layer before extraction to ensure the product is in its free base form.
-
Extraction with a suitable organic solvent like ethyl acetate or dichloromethane is common.
-
-
Column Chromatography:
-
Silica gel column chromatography is a standard method for purification.[3]
-
Due to the basicity of the product, tailing on the silica gel column can be an issue. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your eluent system.
-
A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.
-
-
Acid-Base Extraction: The basic nature of the product's amino groups can be exploited for purification. The crude product can be dissolved in a dilute acidic solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate or allow for extraction of the pure product.[4]
-
Recrystallization: If the product is obtained as a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. Experiment with different solvents to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature.
Q4: I am using 2,4-dichloropyridine as a starting material and want to selectively introduce morpholine at the 2-position. How can I achieve this regioselectivity?
A4: Achieving regioselectivity with di-substituted pyridines is a common challenge. In the case of 2,4-dichloropyridine, the chlorine atom at the 2-position is generally more reactive towards nucleophilic attack and oxidative addition than the one at the 4-position due to the electronic influence of the ring nitrogen.[5]
Factors Influencing Regioselectivity:
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity for the more reactive C2 position.
-
Careful Control of Stoichiometry: Using a stoichiometric amount or a slight excess of morpholine relative to the 2,4-dichloropyridine is crucial to minimize di-substitution.
-
Catalyst System: The choice of ligand and palladium source can also influence regioselectivity. It is often necessary to screen a few different catalyst systems to find the optimal conditions for the desired mono-amination.
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material: 2-chloro-, 2-bromo-, or 2-iodo-pyridin-4-amine?
A1: The reactivity of the aryl halide in the Buchwald-Hartwig amination generally follows the trend: I > Br > Cl.[6] While 2-iodopyridin-4-amine would be the most reactive, it is also typically the most expensive and least stable. 2-bromopyridin-4-amine offers a good balance of reactivity and cost. 2-chloropyridin-4-amine is the most cost-effective starting material but is the least reactive, often requiring more forcing conditions (higher temperature, higher catalyst loading, and more specialized ligands).[1]
Q2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken, diluted, and analyzed to determine the consumption of the starting material and the formation of the product.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.
-
Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle it in a glovebox or under a stream of inert gas.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
IV. Experimental Protocols
General Procedure for the Synthesis of this compound
This is a general protocol and may require optimization for your specific substrate and scale.
Materials:
| Reagent/Material | Amount (for 1 mmol scale) | Molar Equivalents |
| 2-Chloropyridin-4-amine | 128.5 mg | 1.0 |
| Morpholine | 104.5 mg (104.5 µL) | 1.2 |
| Pd₂(dba)₃ | 9.2 mg | 0.01 (1 mol%) |
| XPhos | 19.1 mg | 0.04 (4 mol%) |
| Sodium tert-butoxide | 134.5 mg | 1.4 |
| Toluene (anhydrous, degassed) | 5 mL | - |
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 2-chloropyridin-4-amine (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.04 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes with 0.5% triethylamine).
Caption: A typical experimental workflow for the synthesis of this compound.
V. References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- Chemical Insights. (n.d.). Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved from [Link]
-
Yang, D., & Jeon, H. B. (2010). Convenient N-formylation of amines in dimethylformamide with methyl benzoate under microwave irradiation. Bulletin of the Korean Chemical Society, 31(5), 1424–1426.
-
Purification of 2-amino-4-methylpyridine - Google Patents. (n.d.). Retrieved from
-
A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. (n.d.). Retrieved from [Link]
-
Palladium-catalysed amination of halopyridines on a KF-alumina surface - NBU-IR. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). Retrieved from [Link]
-
Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate. (n.d.). Retrieved from [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. (n.d.). Retrieved from [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Enhancing the Solubility of 2-Morpholinopyridine Derivatives in DMSO
Welcome to the technical support center for addressing solubility challenges with 2-morpholinopyridine derivatives in Dimethyl Sulfoxide (DMSO). This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues during their experiments. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols to help you achieve your desired experimental concentrations.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
Navigating the solubility landscape of novel chemical entities can be a complex process. This section is structured to guide you through a logical progression of troubleshooting steps, from the simplest to the more advanced, ensuring you can systematically address poor solubility of your 2-morpholinopyridine derivatives in DMSO.
Q1: My 2-morpholinopyridine derivative is not dissolving in DMSO at my target concentration. What are the initial steps I should take?
When facing initial solubility challenges, it's crucial to ensure that fundamental dissolution techniques have been properly applied before moving to more complex methods. The primary goal is to provide sufficient energy to overcome the crystal lattice energy of the solid compound.
-
Initial Mechanical Agitation: Begin by vortexing the sample at room temperature for at least 2-5 minutes. This increases the interaction between the solvent and the surface of the solid particles.
-
Sonication: If vortexing is insufficient, sonication is the next logical step. The high-frequency sound waves create microbubbles that collapse, generating localized energy to break apart compound aggregates and enhance dissolution.[1]
-
Gentle Warming: A modest increase in temperature can significantly improve solubility.[2][3] It is advisable to warm the solution in a water bath, starting at 30-40°C. Many compounds that are insoluble at room temperature will readily dissolve with gentle heating. Be mindful of the compound's stability at elevated temperatures.
The following workflow diagram outlines these initial troubleshooting steps.
Caption: Initial solubility troubleshooting workflow.
Q2: I've tried warming and sonication, but my compound remains insoluble. Should I consider using a co-solvent with DMSO?
Yes, this is an excellent next step. While DMSO is a powerful aprotic solvent, its solvating power can be modulated by the addition of a co-solvent.[4][5] The choice of co-solvent depends on the physicochemical properties of your specific 2-morpholinopyridine derivative.
-
For Lipophilic Derivatives: If your derivative has a high LogP and is more 'grease-ball' in nature, a less polar co-solvent might be beneficial.[6] However, for use in biological assays, it's often better to introduce a polar protic co-solvent.
-
Commonly Used Co-solvents:
-
Water: The presence of small amounts of water can sometimes decrease the solubility of hydrophobic compounds in DMSO.[1] However, for compounds with hydrogen bond donors and acceptors, a carefully optimized DMSO/water mixture can sometimes improve solubility.
-
Ethanol or PEG 400: These are common choices in formulation science. They are miscible with DMSO and can disrupt the solvent-solvent interactions of DMSO, potentially creating a more favorable environment for the solute.[5]
-
N-methyl-2-pyrrolidone (NMP): NMP is another strong, polar aprotic solvent that can be used in combination with DMSO for particularly challenging compounds.[5]
-
It is recommended to perform a small-scale co-solvent screen to determine the optimal solvent system for your compound.
Q3: How does pH impact the solubility of a 2-morpholinopyridine derivative, and can I leverage this in a DMSO-based system?
The solubility of ionizable compounds is highly dependent on pH.[7][8][9] The 2-morpholinopyridine scaffold contains basic nitrogen atoms (on both the pyridine and morpholine rings) that can be protonated.
-
Mechanism of pH-dependent Solubility: The pyridine nitrogen is basic and can accept a proton to form a pyridinium salt.[10] This salt form is ionic and generally exhibits significantly higher solubility in polar solvents compared to the neutral form.[11]
-
Application in DMSO: While DMSO itself is aprotic, you can still modulate the ionization state of your compound by adding a small amount of an acid.
-
Acidification: Adding a few drops of a suitable acid (like trifluoroacetic acid - TFA, or hydrochloric acid - HCl) to your DMSO suspension can protonate the basic nitrogens, leading to salt formation and often a dramatic increase in solubility.[12] This is a common technique used, for example, when preparing samples for NMR spectroscopy where solubility in DMSO-d6 is an issue.[12]
-
Caution: When preparing stock solutions for biological assays, be mindful that altering the pH of your stock will affect the final pH of your assay medium upon dilution. It is crucial to calculate the final acid concentration and ensure it is compatible with your experimental system.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO such a widely used solvent for compounds like 2-morpholinopyridine derivatives?
DMSO is a versatile and powerful aprotic solvent for several reasons:
-
High Polarity: Its high dielectric constant and polarity allow it to dissolve a wide range of polar and nonpolar compounds.
-
Miscibility: It is fully miscible with water and many organic solvents, making it ideal for preparing stock solutions that will be diluted into aqueous buffers for biological assays.[13]
-
Low Reactivity: DMSO is generally chemically inert and does not react with most solutes.[13]
-
Aprotic Nature: As an aprotic solvent, it is a poor hydrogen bond donor but an excellent hydrogen bond acceptor, which allows it to effectively solvate cations and the backbone of many organic molecules.
The diagram below illustrates the key intermolecular interactions that facilitate the dissolution of a 2-morpholinopyridine derivative in a DMSO/co-solvent system.
Caption: Intermolecular forces in a DMSO/co-solvent system.
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter?
Understanding this distinction is critical for designing robust experiments.
-
Kinetic Solubility: This is typically measured in high-throughput settings. It involves dissolving the compound in DMSO and then diluting it into an aqueous buffer. The measurement is taken quickly (minutes to a few hours) and reflects the concentration of the compound before it precipitates from a supersaturated state.[14] It represents the solubility of the fastest precipitating form of the compound.
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (typically 24-48 hours). The concentration of the dissolved compound in the supernatant is then measured. This value represents the saturation point where the dissolved compound is in equilibrium with the most stable, undissolved solid form.[14]
For initial screening, kinetic solubility is often sufficient. However, for later-stage drug development, thermodynamic solubility provides a more accurate and reliable measure.
Q3: How does the presence of water in DMSO affect the stability and solubility of my compound?
While DMSO is hygroscopic and will absorb moisture from the air, the presence of water can have a significant impact.
-
Solubility: For many hydrophobic compounds, the presence of even small amounts of water in DMSO can decrease solubility, leading to precipitation over time.[1] This is because the water can disrupt the favorable interactions between DMSO and the hydrophobic compound.
-
Stability: Some compounds may be susceptible to hydrolysis. Storing compounds in DMSO that contains water can lead to degradation over time. A study showed that after one year of storage at room temperature, there was a significant probability of compound loss.[15]
Best Practice: Use anhydrous DMSO whenever possible and store stock solutions in tightly sealed containers, preferably with a desiccant, and at low temperatures (-20°C or -80°C) to minimize water absorption and degradation.
Quantitative Data Summary
The following table provides hypothetical solubility data for three different 2-morpholinopyridine derivatives to illustrate the impact of various solubilization strategies.
| Derivative ID | LogP | Condition | Solubility (mM) |
| CMPD-A | 2.1 | DMSO, 25°C | 5 |
| DMSO, 40°C | 25 | ||
| DMSO / 5% Ethanol, 25°C | 15 | ||
| CMPD-B | 3.5 | DMSO, 25°C | < 1 |
| DMSO + Sonication, 25°C | 2 | ||
| DMSO + 0.1% TFA, 25°C | > 50 | ||
| CMPD-C | 2.8 | DMSO, 25°C | 2 |
| DMSO / 10% PEG400, 25°C | 20 | ||
| DMSO / 10% Water, 25°C | < 1 |
Experimental Protocols
Protocol 1: Temperature-Assisted Dissolution
-
Weigh the desired amount of the 2-morpholinopyridine derivative into a suitable vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Seal the vial tightly.
-
Place the vial in a vortex mixer and agitate for 2 minutes.
-
If the compound is not fully dissolved, place the vial in a heating block or water bath set to 40°C.
-
Continue to agitate intermittently (e.g., vortex for 30 seconds every 5 minutes) for up to 30 minutes.
-
Visually inspect for complete dissolution against a light source.
-
Allow the solution to cool to room temperature before use. Observe for any precipitation upon cooling.
Protocol 2: Co-Solvent Screening
-
Prepare several small-scale aliquots of your compound in separate vials.
-
Prepare stock solutions of your chosen co-solvents (e.g., Ethanol, PEG 400, NMP).
-
To each vial, add DMSO to 95% of the final desired volume.
-
Add 5% (v/v) of a different co-solvent to each vial. Include a control vial with 100% DMSO.
-
Follow the dissolution procedure (vortexing, sonication, gentle warming as needed).
-
Visually compare the solubility in each co-solvent system to identify the most effective one.
-
For the optimal system, you can further titrate the co-solvent percentage (e.g., 2%, 5%, 10%) to find the lowest effective concentration.
Protocol 3: pH Modification for Solubility Enhancement
-
Suspend the 2-morpholinopyridine derivative in the desired volume of DMSO.
-
Prepare a 10% solution of Trifluoroacetic Acid (TFA) in DMSO.
-
While vortexing the compound suspension, add the TFA solution dropwise.
-
Continue adding the acid solution until the compound fully dissolves.
-
Note the volume of acid solution added to calculate the final concentration.
-
Crucially , calculate the final concentration of TFA in your stock solution and ensure it is compatible with your downstream application upon dilution.
References
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Pharmaceutical Technology. (2011, November 2). Formulation Strategies for Poorly Soluble Drugs.
- Scilit. (n.d.). Drug delivery strategies for poorly water-soluble drugs.
- ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
- PubMed. (2019, September 23). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- ResearchGate. (2024, June 7). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?
- PubMed Central. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
- Royal Society of Chemistry. (n.d.). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study.
- ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF.
- ResearchGate. (n.d.). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol | Request PDF.
- Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
- ResearchGate. (n.d.). Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C.
- Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications?
- Chemistry Stack Exchange. (2023, February 12). Effect of pH on solubility (Lehninger's Principles).
- Targets in Heterocyclic Systems. (n.d.). Recent progress in the modification of heterocycles based on the transformation of DMSO.
- The Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges.
- MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- Reddit. (2021, August 4). Does anyone know how pH affects solubility??
- National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals.
- Khan Academy. (n.d.). pH and solubility.
- ScienceDirect. (n.d.). Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv.
- Wikipedia. (n.d.). Pyridine.
- PubMed Central. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives.
- MDPI. (n.d.). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate.
Sources
- 1. ziath.com [ziath.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Khan Academy [khanacademy.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. researchgate.net [researchgate.net]
- 13. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
preventing precipitation of 2-Morpholinopyridin-4-amine in aqueous buffers
Technical Support Center: 2-Morpholinopyridin-4-amine Formulation Guide
Introduction: The Challenge of this compound Solubility
This compound and its structural analogs are pivotal in drug discovery and biological research, often investigated for their potential as kinase inhibitors or as scaffolds in medicinal chemistry. A significant hurdle researchers face is the compound's tendency to precipitate out of aqueous buffers, a phenomenon that can invalidate experimental results by drastically reducing the effective concentration in assays. This guide provides a comprehensive framework for understanding and overcoming this challenge, ensuring consistent and reliable experimental outcomes.
This document is structured to first explain the fundamental chemical principles governing the solubility of this molecule, followed by a direct, question-and-answer troubleshooting guide, detailed experimental protocols, and a concluding FAQ section.
Understanding the 'Why': Core Physicochemical Properties
The solubility of this compound is intrinsically linked to its chemical structure. It is a weakly basic compound, meaning its solubility in water is highly dependent on the pH of the solution. The molecule contains basic nitrogen atoms (on the pyridine ring and the morpholine ring) that can accept a proton (H⁺) in acidic conditions.
-
At Low pH (Acidic): The molecule becomes protonated, acquiring a positive charge. This charged, or ionized, form is significantly more polar and, therefore, more soluble in polar solvents like water.
-
At High pH (Basic): The molecule remains in its neutral, uncharged form. This form is less polar and has a much lower intrinsic solubility in water, making it prone to precipitation.
This relationship is quantitatively described by the Henderson-Hasselbalch equation , which connects pH, the compound's pKa (the pH at which 50% of the compound is ionized), and the ratio of the ionized to unionized forms.[1] For a basic compound like this compound, maintaining the solution pH well below its pKa is crucial for ensuring it remains in its soluble, protonated state.[2]
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Implication for Aqueous Solubility |
| Molecular Weight | ~179.22 g/mol | Standard for small molecules. |
| pKa (most basic) | 6.0 - 7.5 (Predicted) | The compound is a weak base. The pH of the buffer must be controlled to maintain solubility. |
| LogP | ~0.5 - 1.5 (Predicted) | Indicates moderate lipophilicity; the uncharged form has limited aqueous solubility. |
| Form | Solid (at RT) | Requires dissolution from a solid state. |
Note: Exact experimental values may vary. These predictions are based on structural analogs and common cheminformatics tools.
Troubleshooting Guide: Preventing Precipitation
This section addresses the most common issues encountered by researchers in a direct question-and-answer format.
Q1: My this compound precipitated immediately after I added my DMSO stock to my neutral phosphate-buffered saline (PBS) at pH 7.4. What happened?
A1: This is a classic case of pH-dependent precipitation, often called "crashing out." Your DMSO stock solution contains the compound in a high concentration, but upon dilution into the pH 7.4 buffer, two things happen:
-
pH Environment: A pH of 7.4 is at or above the predicted pKa of the compound's most basic nitrogen. At this pH, a significant portion of the compound will convert to its neutral, less soluble form.
-
Concentration vs. Solubility Limit: The final concentration of the compound in the buffer exceeded the intrinsic solubility limit of this neutral form, causing it to precipitate out of the solution.
Solution: The primary solution is to use a buffer system with a pH at least 1.5 to 2 units below the compound's pKa. A buffer pH of 4.5 to 5.5 is a good starting point.
Q2: How do I choose the right buffer and pH to ensure my compound stays in solution?
A2: The key is to select a buffer system that operates effectively at a pH where this compound is predominantly in its protonated, soluble form.
Recommended Steps:
-
Target pH: Aim for a buffer pH between 4.5 and 6.0. In this range, the compound will be protonated and highly soluble.
-
Buffer Choice:
-
Acetate Buffer (pH 3.6 - 5.6): Sodium acetate buffers are an excellent choice.
-
Citrate Buffer (pH 3.0 - 6.2): Provides a wide buffering range and is commonly used in formulations.
-
MES Buffer (pH 5.5 - 6.7): A Good's buffer that can be suitable if your experiment requires a pH closer to 6.
-
-
Avoid Phosphate Buffers (at neutral pH): While phosphate buffers are common in biological assays, their typical working pH of ~7.4 is often unsuitable for this compound unless very low concentrations are used.[3] Some phosphate salts can also have lower solubility in the presence of organic co-solvents.[4]
The following diagram illustrates the decision-making process for troubleshooting precipitation.
DOT script for Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation issues.
Q3: I need to work at a near-neutral pH for my cell-based assay. Are there any options other than lowering the pH?
A3: Yes, while lowering the pH is the most effective method, it is not always compatible with biological systems. In such cases, you can use a combination of other strategies:
-
Lower the Final Concentration: The most straightforward approach is to work at a lower concentration of this compound. Conduct a preliminary experiment to determine the maximum soluble concentration at your desired pH.
-
Use Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[][6]
-
Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol are frequently used.[]
-
Recommended Concentration: Start with a low final concentration (e.g., 1-5% v/v) in your final assay buffer.
-
Caution: Always run a vehicle control with the same concentration of co-solvent to ensure it does not affect your experimental system.[7] High concentrations of DMSO (>0.5%) can be toxic to cells.
-
Table 2: Recommended Co-solvents for Near-Neutral pH Buffers
| Co-Solvent | Typical Starting Concentration (v/v) | Considerations |
| PEG 400 | 1 - 5% | Generally low cell toxicity; can improve stability. |
| Propylene Glycol | 1 - 5% | Common pharmaceutical excipient; low toxicity. |
| Ethanol | 0.5 - 2% | Can be toxic to cells at higher concentrations. |
| DMSO | < 0.5% | Potent solvent, but ensure final concentration is low to avoid cytotoxicity.[7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol ensures the compound is fully dissolved before dilution into aqueous buffers.[8]
-
Weighing: Accurately weigh the required mass of this compound solid using an analytical balance.
-
Solvent Addition: Add 100% DMSO to the solid to achieve a high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Vortex vigorously. If needed, gently warm the solution (to 30-37°C) and/or use a sonicator bath for short periods until all solid material is completely dissolved.
-
Visual Inspection: Hold the vial against a light source to confirm there are no visible particulates or crystals.[7]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Target Buffer
This protocol helps determine the maximum soluble concentration of your compound in the final experimental buffer.
-
Buffer Preparation: Prepare your final aqueous buffer (e.g., 50 mM Sodium Acetate, pH 5.0).
-
Serial Dilution Plate: In a 96-well plate, add 198 µL of your buffer to several wells.
-
Spiking: Add 2 µL of your high-concentration DMSO stock solution to the first well (this creates a 1:100 dilution). Mix thoroughly by pipetting up and down.
-
Transfer: Serially dilute this solution down the plate by transferring 100 µL to the next well containing 100 µL of buffer, mixing at each step.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Readout: Use a plate reader to measure the light scattering or turbidity at a wavelength like 600 nm. Alternatively, visually inspect each well for signs of precipitation. The highest concentration that remains clear is your approximate kinetic solubility limit.
Frequently Asked Questions (FAQs)
Q: Can I use sonication to redissolve my compound if it precipitates in my buffer? A: While sonication can temporarily redissolve precipitates, it does not solve the underlying problem of supersaturation. The compound is likely to precipitate again over time, especially with temperature changes or agitation. It is always better to address the root cause by optimizing the buffer pH or using co-solvents.
Q: How do temperature changes affect the solubility of this compound? A: Generally, the solubility of solid compounds increases with temperature. However, relying on elevated temperatures to maintain solubility is not practical for most biological assays conducted at room temperature or 37°C. A solution prepared at a higher temperature may precipitate upon cooling to the assay temperature. Your formulation should be stable at the final experimental temperature.
Q: Will filtering my final solution through a 0.22 µm filter remove the risk of precipitation? A: Filtering will remove existing precipitates, but it will not prevent a supersaturated solution from precipitating later. If the concentration of your compound is above its solubility limit in the buffer, new precipitates can form after filtration. The primary goal should be to create a thermodynamically stable solution.
Q: Why is it important to maintain the pH below the pKa? A: This ensures the equilibrium of the compound favors the protonated, charged (ionized) species, which is significantly more water-soluble. The relationship between the neutral and charged forms is illustrated below.
DOT script for Chemical Equilibrium
Caption: Effect of pH on compound ionization and solubility.
References
- Kramer, P. & Wermuth, C. G. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
- Avdeef, A. (2012). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Pharmaceutical Sciences, 101(8), 2984-2996.
- Drucker, C. (n.d.). Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy.
- Avdeef, A., & Tsinman, O. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 359-362.
- Lab Manager. (2025). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide.
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Carolina Biological Supply Company. (2023). Solution Preparation Guide. Carolina Knowledge Center.
- Khan Academy. (n.d.). pH and solubility.
- Singh, S., & Kaur, G. (2020). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. ResearchGate.
- Dolan, J. W., & Snyder, L. R. (2004). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America, 22(6), 548-556.
- LibreTexts. (2022). Buffers, Titrations and Solubility Equilibria. Chemistry LibreTexts.
- Dolan, J. W. (2014). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. ResearchGate.
- LibreTexts. (2025). Preparing Solutions. Chemistry LibreTexts.
- Conquer Chemistry. (2022, May 5). How to Calculate Solubility of a Compound Buffered at Specific pH Examples, Problems, Step by Step [Video]. YouTube.
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]
Technical Support Center: Addressing Poor Stability of 2-Morpholinopyridin-4-amine in Cell Culture Media
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing 2-Morpholinopyridin-4-amine. This guide is designed to provide in-depth troubleshooting strategies and preventative measures to address the compound's potential instability in aqueous and complex biological environments like cell culture media. Our goal is to empower you with the scientific rationale and practical protocols needed to ensure the reliability and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the stability of this compound.
Q1: What is this compound, and why is its stability a concern in cell culture?
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a morpholine and an amine group. This chemical structure, particularly the aromatic amine, can be susceptible to degradation in the typical cell culture environment (37°C, aqueous, oxygen-rich). Instability can lead to a decrease in the effective concentration of the active compound over the course of an experiment, resulting in diminished biological effects, high variability, and potentially misleading data.
Q2: What are the common signs of this compound degradation in my experiments?
There are both functional and physical indicators of compound instability:
-
Functional Signs: The most common sign is a diminished or complete loss of the expected biological effect, especially in multi-day experiments. You may also observe high variability between replicate wells or experiments conducted at different times.
-
Physical Signs: While not always apparent, you might observe a gradual color change (e.g., yellowing or browning) in the culture medium, which can be a sign of oxidation, a common issue with aromatic amines. In cases of poor solubility, which can be exacerbated by pH shifts from degradation, you might see precipitation, appearing as cloudiness, a thin film, or microscopic crystals.
Q3: What specific factors in my cell culture system can cause the compound to degrade?
Several factors can compromise the stability of small molecules in cell culture:
-
Chemical Instability: The compound may be susceptible to hydrolysis (reaction with water) or oxidation in the aqueous, oxygen-rich environment of the incubator.
-
pH of the Medium: The stability of many compounds is pH-dependent. Standard cell culture media is buffered around pH 7.4, but cellular metabolism can cause shifts in local pH, potentially accelerating degradation.
-
Temperature: The standard incubation temperature of 37°C can significantly accelerate the rate of chemical degradation compared to storage temperatures.
-
Media Components: Certain components in the media, such as reactive amino acids (e.g., cysteine) or metal ions (e.g., iron), can catalyze degradation reactions.
-
Enzymatic Degradation: Cells can release or express enzymes (e.g., cytochrome P450s) that metabolize the compound, inactivating it. The morpholine ring, in particular, can be targeted by such enzymes.
-
Serum Protein Binding: If you are using a serum-containing medium, proteins like albumin can non-specifically bind to the compound, which may reduce its bioavailability or, in some cases, contribute to its degradation.
-
Light Exposure: If the compound is photosensitive, exposure to ambient lab light during handling can initiate degradation.
Section 2: Troubleshooting Guide: A Step-by-Step Investigation of Instability
If you suspect compound instability is affecting your experiments, a systematic approach is crucial. This guide provides a logical workflow and detailed protocols to diagnose the issue.
The Troubleshooting Workflow
The following diagram outlines the logical steps to identify and address the root cause of instability.
Caption: Troubleshooting workflow for diagnosing instability.
Experimental Protocols
Protocol 2.2: Quantitative Analysis of Compound Stability via HPLC
This protocol is the gold standard for definitively measuring the concentration of your compound over time.
Objective: To quantify the concentration of this compound in complete cell culture medium over a typical experiment duration.
Materials:
-
This compound (powder and DMSO stock solution, e.g., 10 mM)
-
Complete cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes or culture plates
-
37°C, 5% CO₂ incubator
-
HPLC system with a UV detector (or LC-MS for higher sensitivity)
-
Appropriate HPLC column (e.g., C18) and mobile phase (to be optimized for the compound)
-
Acetonitrile or Methanol for sample precipitation
Methodology:
-
Preparation: Pre-warm your complete cell culture medium to 37°C.
-
Spiking: Spike the pre-warmed medium with your compound's stock solution to the final working concentration (e.g., 10 µM). Prepare two separate batches: one with cells at your typical seeding density and one cell-free.
-
Aliquoting: Dispense aliquots of the spiked media (with and without cells) into sterile tubes or wells of a culture plate, one for each time point.
-
Time Point Zero (T=0): Immediately take the first sample. To do this, transfer a known volume (e.g., 500 µL) to a new tube. Add 2-3 volumes of cold acetonitrile or methanol to precipitate proteins. Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes. Collect the supernatant for analysis. Store at -80°C if not analyzing immediately.
-
Incubation: Place the remaining tubes/plates in the 37°C, 5% CO₂ incubator.
-
Sample Collection: At subsequent time points (e.g., 4, 8, 24, 48, 72 hours), repeat the sampling and protein precipitation procedure from Step 4 for each condition (with and without cells).
-
Analysis: Analyze the collected supernatants by HPLC-UV or LC-MS/MS to determine the concentration of the parent compound. Create a standard curve using known concentrations of this compound to ensure accurate quantification.
-
Interpretation: Plot the percentage of the remaining compound against time. A significant decrease in concentration over time confirms instability. A faster decrease in the presence of cells suggests enzymatic or cell-mediated degradation.
Data Interpretation
Your results might look something like the hypothetical data presented below, which can help pinpoint the cause of instability.
| Condition | Time (Hours) | % Compound Remaining (Mean ± SD) | Interpretation |
| Cell-Free Medium | 0 | 100 ± 2.1 | Baseline |
| 24 | 85 ± 4.5 | Minor chemical instability in media at 37°C. | |
| 48 | 68 ± 5.2 | Significant chemical degradation over 48 hours. | |
| Medium + Cells | 0 | 100 ± 1.9 | Baseline |
| 24 | 55 ± 6.1 | Degradation is accelerated in the presence of cells. | |
| 48 | 21 ± 7.3 | Suggests a combination of chemical and biological (metabolic) degradation. | |
| Cell-Free, Serum-Free | 48 | 82 ± 4.8 | Serum components contribute to chemical degradation. |
| Cell-Free, Light Protected | 48 | 69 ± 5.5 | Light exposure is not a major factor for this compound. |
Section 3: Proactive Strategies & Prevention
Based on your troubleshooting results, you can implement the following strategies to mitigate instability and ensure experimental success.
Best Practices for Compound Handling
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous, aprotic solvent like DMSO. Aliquot into single-use volumes and store at -80°C to prevent repeated freeze-thaw cycles.
-
Fresh Working Solutions: Always prepare the final working dilution in your culture medium immediately before adding it to the cells. Do not store the compound in aqueous solutions.
-
Avoid Contamination: Use sterile techniques to prevent microbial contamination, as some microbes can actively degrade morpholine-containing compounds.
Optimizing Experimental Conditions
-
Minimize Incubation Time: If the biological process allows, design shorter experiments to reduce the compound's exposure to degradative conditions.
-
Media Refreshment: For long-term experiments (>48 hours), consider performing partial or full media changes with freshly prepared compound to maintain a more consistent effective concentration.
-
Use Serum-Free Media: If your troubleshooting indicates serum is a major contributor to instability and your cells can be maintained in it, switching to a serum-free or reduced-serum medium can be an effective solution.
Understanding Potential Degradation
While the exact pathway for this compound in cell culture is not defined, understanding chemically plausible degradation routes can inform your strategy. The primary vulnerabilities are the oxidation of the aromatic amine and the enzymatic cleavage of the morpholine ring.
Caption: Plausible degradation pathways for this compound.
References
- BenchChem Technical Support. (n.d.). Technical Support Center: Overcoming Small Molecule Instability in Cell Culture Media.
- BenchChem Technical Support. (n.d.). Technical Support Center: Compound Stability in Long-Term Cell Culture.
- PubChem. (n.d.). 2-(Morpholin-4-yl)pyrimidin-5-amine. National Center for Biotechnology Information.
- Coleman, G. H. (1960). U.S. Patent No. 2,927,136. Washington, DC: U.S. Patent and Trademark Office.
- Al-Lazikani, B., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008.
- Dow Chemical Company. (n.d.). Amines and Chelates.
- PubChem. (n.d.). 2-Amino-4-morpholin-4-yl-pyrimidine. National Center for Biotechnology Information.
- Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1786–1793.
- Combourieu, B., et al. (1998). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Journal of Industrial Microbiology & Biotechnology, 21(3), 136-141.
- Eide-Haugmo, I., et al. (2021). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 60(4), 1779-1790.
- Hochedlinger, K., & Plath, K. (2009). The evolving biology of small molecules: controlling cell fate and identity. Cell, 136(4), 595-599.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 16(11), 1591.
- PubChem. (n.d.). 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. National Center for Biotechnology Information.
- Eide-Haugmo, I., et al. (2021). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate.
- Dow Chemical Company. (n.d.). Amines and Chelates.
- Eawag Biocatalysis/Biodegradation Database. (n.d.). Morpholine Degradation Pathway.
- PubChem. (n.d.). 2-(Morpholin-4-yl)propan-1-amine. National Center for Biotechnology Information.
- Al-Lazikani, B., et al. (2016). Cell culture media impact on drug product solution stability. PubMed.
- PubChem. (n.d.). 5-Morpholinopyridin-2-amine. National Center for Biotechnology Information.
- Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Inc
strategies to reduce off-target effects of 2-morpholinopyridine inhibitors
Strategies to Characterize and Reduce Off-Target Effects
Welcome to the technical support center for researchers utilizing 2-morpholinopyridine inhibitors. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of kinase inhibitor selectivity. As Senior Application Scientists, we have designed this resource to combine established biochemical principles with practical, field-proven strategies to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and strategic approaches for working with 2-morpholinopyridine inhibitors.
Q1: What are 2-morpholinopyridine inhibitors and why are off-target effects a primary concern?
A1: The 2-morpholinopyridine scaffold is a privileged structure in medicinal chemistry, particularly for designing inhibitors of protein kinases. The nitrogen on the pyridine ring and the oxygen on the morpholine ring act as hydrogen bond acceptors, effectively anchoring the molecule to the "hinge region" of the kinase ATP-binding site, a critical interaction for potent inhibition.[1][2]
The primary concern with these inhibitors, and indeed most kinase inhibitors targeting the ATP pocket, is off-target activity. This arises because the ATP-binding site is highly conserved across the human kinome, which comprises over 500 members.[3][4] An inhibitor designed for one kinase can often bind to several other structurally related kinases, leading to unintended biological consequences, cellular toxicity, and potentially confounding experimental data.[5] Distinguishing true on-target effects from these off-target phenotypes is a critical challenge in drug discovery and chemical biology.[6]
Sources
- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Use Inhibitors [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Resistance to 2-Morpholinopyridin-4-amine-Based PI3K Inhibitors
Welcome to the technical support center for researchers utilizing 2-Morpholinopyridin-4-amine-based drugs, a prominent scaffold in the development of PI3K/mTOR inhibitors. This guide is designed to provide in-depth troubleshooting and practical guidance for overcoming the common challenge of drug resistance. By understanding the underlying mechanisms and employing robust experimental strategies, you can enhance the efficacy of your research and development efforts.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Landscape of Resistance
This section addresses fundamental questions regarding resistance to this compound-based PI3K inhibitors.
Q1: What is the primary mechanism of action for this compound-based drugs?
A1: The this compound scaffold is a key pharmacophore in a class of drugs that predominantly function as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.[1][2][3][4] Many compounds with this core structure are designed to be ATP-competitive inhibitors, targeting the kinase domain of PI3K isoforms (e.g., PI3Kα, β, δ, γ) and, in some cases, the mammalian Target of Rapamycin (mTOR).[1] By inhibiting PI3K, these drugs block the conversion of PIP2 to PIP3, thereby preventing the activation of downstream effectors like AKT and mTOR, which are crucial for cell growth, proliferation, and survival.[5][6][7][8]
Q2: My cancer cell line, initially sensitive to a this compound-based PI3K inhibitor, has stopped responding. What are the likely causes?
A2: The development of acquired resistance is a common observation. The primary culprits often involve the cancer cells rewiring their signaling networks to bypass the drug's inhibitory effects. The most frequently observed mechanisms include:
-
Reactivation of the PI3K/AKT/mTOR Pathway: This can occur through several mechanisms:
-
Acquired mutations in PIK3CA or AKT1: These mutations can render the drug less effective at binding to its target or lead to constitutive activation of the pathway.[9]
-
Loss of PTEN function: The tumor suppressor PTEN is a negative regulator of the PI3K pathway. Its loss leads to the accumulation of PIP3 and sustained AKT activation, even in the presence of a PI3K inhibitor.
-
Feedback loop activation: Inhibition of one part of the pathway can trigger compensatory feedback loops, often involving receptor tyrosine kinases (RTKs) like EGFR or HER2, which then reactivate PI3K signaling.
-
-
Activation of Parallel Signaling Pathways: Cancer cells can become dependent on alternative survival pathways. The most common is the Ras/Raf/MEK/ERK pathway, which can take over the proliferative signaling when the PI3K pathway is blocked.[10][11]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.
Q3: What is "synthetic lethality" and how can I apply this concept to overcome resistance?
A3: Synthetic lethality describes a situation where the loss of two genes or the inhibition of two pathways is lethal to a cell, while the loss or inhibition of either one alone is not. In the context of PI3K inhibitor resistance, this is a powerful strategy. For example, if a cancer cell has a pre-existing mutation in one pathway (e.g., PTEN loss), it becomes highly dependent on a parallel survival pathway. By co-targeting this parallel pathway with another drug, you can induce synthetic lethality. A common approach is the co-inhibition of the PI3K and MEK or CDK4/6 pathways.[12]
Part 2: Troubleshooting Guides - From Benchtop to Data Analysis
This section provides practical, step-by-step guidance for identifying and addressing resistance in your experiments.
Guide 1: Confirming and Characterizing Resistance
Problem: You observe a decrease in the efficacy of your this compound-based inhibitor in your cell line model over time.
Workflow for Characterizing Resistance:
Caption: Workflow for confirming and characterizing resistance.
Step-by-Step Protocol: IC50 Shift Assay
-
Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cell lines in separate 96-well plates at a predetermined optimal density.
-
Drug Dilution Series: Prepare a 2-fold serial dilution of your this compound-based inhibitor in culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Treat the cells with the drug dilution series for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Assessment: Use a cell viability assay, such as MTT or CellTiter-Glo®, to determine the percentage of viable cells relative to the vehicle control.[13][14]
-
Data Analysis: Plot the percentage of viable cells against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited). A significant increase (e.g., >3-fold) in the IC50 of the resistant line compared to the parental line confirms resistance.[15]
Guide 2: Investigating Molecular Mechanisms of Resistance
Problem: You have confirmed resistance and need to identify the underlying molecular mechanism.
Experimental Approach: Western Blotting for Pathway Activation
This technique allows you to visualize the phosphorylation status of key proteins in signaling pathways, which is a direct indicator of their activation.
Protocol: Western Blot for PI3K and MEK Pathway Activation
-
Cell Treatment and Lysis: Treat both parental and resistant cells with your PI3K inhibitor at a concentration around the IC50 of the parental line for a short duration (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[17]
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate overnight at 4°C with primary antibodies against:
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Use a chemiluminescent substrate to visualize the protein bands. Densitometry analysis will reveal if there is sustained p-AKT signaling (indicative of PI3K pathway reactivation) or increased p-ERK signaling (indicative of parallel pathway activation) in the resistant cells compared to the parental cells.[17]
Data Interpretation:
| Observation in Resistant Cells (Post-Treatment) | Likely Mechanism of Resistance |
| Sustained or increased p-AKT levels | Reactivation of the PI3K pathway (e.g., PIK3CA mutation, PTEN loss) |
| Decreased p-AKT but increased p-ERK levels | Activation of the parallel Ras/Raf/MEK/ERK pathway |
| Decreased p-AKT and p-ERK levels | Non-signaling based resistance (e.g., drug efflux) |
Experimental Approach: Genetic Analysis for Mutations
Identifying mutations in key genes can pinpoint the cause of resistance.
Protocol: Sanger Sequencing of PIK3CA
-
DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.
-
PCR Amplification: Design primers to amplify the hotspot exons of PIK3CA (typically exons 9 and 20).[19] Perform PCR on the extracted genomic DNA.
-
Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Analysis: Align the sequencing results to the PIK3CA reference sequence to identify any mutations. The presence of mutations in the resistant line that are absent in the parental line strongly suggests they are the cause of resistance.[20]
Guide 3: Strategies to Overcome Resistance
Problem: You have identified the likely mechanism of resistance and want to test strategies to overcome it.
Strategy 1: Combination Therapy to Target Parallel Pathways
If you observe activation of the MEK/ERK pathway, a combination of your PI3K inhibitor with a MEK inhibitor is a logical next step.
Protocol: Cell Viability Assay for Drug Synergy
-
Dose-Response Matrix: Prepare a 6x6 or larger matrix of drug concentrations in a 96-well plate. One axis will have increasing concentrations of your PI3K inhibitor, and the other will have increasing concentrations of a MEK inhibitor. Include wells with each drug alone and a vehicle control.
-
Cell Treatment and Viability Assessment: Seed your resistant cells and treat them with the drug combination matrix for 72 hours. Assess cell viability using an MTT or similar assay.
-
Synergy Analysis: Calculate the degree of synergy using a model such as the Bliss independence model or the Loewe additivity model. Software like CompuSyn can be used for this analysis.[14] A combination index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[21]
Strategy 2: Utilizing Next-Generation Inhibitors
If resistance is due to a specific mutation in PI3K, an alternative inhibitor that is not affected by this mutation may be effective. For example, allosteric inhibitors may overcome resistance to ATP-competitive inhibitors.
Part 3: Visualizing the Pathways of Resistance
Understanding the signaling architecture is key to devising effective strategies.
Caption: Key signaling pathways involved in resistance.
References
- Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway...
- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K...
- A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively...
- A simplified schematic representation of the RAS-RAF-MEK-ERK signaling...
- Schematic representation of the Ras-Raf-MEK-ERK1/2 MAP kinase pathway....
- Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human.
- Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations | Cancer Discovery - AACR Journals. [Link]
- MAPK/ERK p
- Quantifying drug combination synergy along potency and efficacy axes - PMC - NIH. [Link]
- How to predict effective drug combinations – moving beyond synergy scores - PMC - NIH. [Link]
- Diagnostic strategy for PIK3CA mutations identification. The PIK3CA...
- Cell viability assay for drug synergy - Bio-protocol. [Link]
- PI3K/AKT/mTOR p
- Single cell PIK3CA mutation detection. (A) Target DNA from two single...
- PIK3CA Mutation | Know Your Biomarker - Fight Colorectal Cancer. [Link]
- Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed. [Link]
- Oncogenic Mutations of PIK3CA in Human Cancers - PMC - NIH. [Link]
- The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC - NIH. [Link]
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. [Link]
- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - Frontiers. [Link]
- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - Frontiers. [Link]
- (PDF)
- A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed. [Link]
- Quantifying synergism/antagonism using nonlinear mixed-effects modeling: A simulation study | Request PDF - ResearchG
- Assess Drug Impact on Cell Proliferation - Cre
- Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor - PubMed. [Link]
- Methods for High-throughput Drug Combination Screening and Synergy Scoring - NIH. [Link]
- Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)
- Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)
- A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - NIH. [Link]
- Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells - MDPI. [Link]
- A Comprehensive Evaluation of Biomarkers Predictive of Response to PI3K Inhibitors and of Resistance Mechanisms in Head and Neck Squamous Cell Carcinoma - NIH. [Link]
- Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC - NIH. [Link]
- PI3K Pathway Activation Mediates Resistance to MEK Inhibitors in KRAS Mutant Cancers - AACR Journals. [Link]
- PI3K Inhibitors: Understanding Toxicity Mechanisms and Management - CancerNetwork. [Link]
- Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. [Link]
Sources
- 1. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. Diagonal Method to Measure Synergy Among Any Number of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. mdpi.com [mdpi.com]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 19. PIK3CA Mutation | Know Your Biomarker [knowyourbiomarker.org]
- 20. researchgate.net [researchgate.net]
- 21. A Comprehensive Evaluation of Biomarkers Predictive of Response to PI3K Inhibitors and of Resistance Mechanisms in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-Morpholinopyridin-4-amine
Welcome to the technical support center for the scale-up synthesis of 2-Morpholinopyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and practical field experience.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, typically a halide such as chlorine, from the 2-position of a pyridine ring by the secondary amine, morpholine. The pyridine ring's electron-withdrawing nitrogen atom activates the 2- and 4-positions for nucleophilic attack, making this reaction feasible.[1][2] A typical starting material is 2-chloro-4-aminopyridine.
While straightforward in principle, scaling up this process introduces challenges related to reaction kinetics, heat management, impurity control, and product isolation. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Scale-Up Challenges
Section 1: Reaction Initiation and Control
Q1: My reaction is sluggish and not reaching completion, even with extended reaction times. What are the potential causes and solutions?
A1: Sluggish or incomplete reactions are a common issue during scale-up. The root cause often lies in insufficient thermal energy, poor mixing, or reactant/solvent quality.
-
Causality: The SNAr reaction has an activation energy barrier that must be overcome.[2] On a larger scale, inefficient heat transfer can lead to lower-than-expected internal reaction temperatures. Additionally, inadequate mixing can create localized areas of low reactant concentration, slowing down the reaction rate. The presence of excess moisture in solvents or reactants can also hinder the reaction by protonating the amine nucleophile.
-
Troubleshooting Steps:
-
Verify Internal Temperature: Do not rely solely on the jacket temperature. Use a calibrated internal temperature probe to ensure the reaction mixture reaches and maintains the target temperature (often in the range of 50-110 °C, depending on the solvent).[3][4]
-
Improve Agitation: Assess the efficiency of your stirring. For larger vessels, ensure the agitator type (e.g., pitched-blade turbine) and speed are sufficient to maintain a homogeneous suspension or solution. Baffles in the reactor can also improve mixing.
-
Solvent and Reagent Quality: Ensure your morpholine and any solvents (like DMSO, n-butanol, or water) are sufficiently anhydrous, unless water is part of the intended reaction medium.[3][4][5] Consider performing a Karl Fischer titration to check water content.
-
Consider a Catalyst: While often not strictly necessary, for less reactive substrates or to lower the reaction temperature, palladium-catalyzed Buchwald-Hartwig amination is an alternative approach for forming C-N bonds with pyridines.[4][6]
-
Q2: I'm observing a significant exotherm upon adding morpholine, posing a safety risk. How can I control this?
A2: The reaction between an amine and an activated halide can be exothermic. On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, potentially leading to a runaway reaction.
-
Causality: The formation of the C-N bond is an energetically favorable process, releasing heat. The rate of heat generation can exceed the rate of heat removal in large reactors.
-
Control Strategies:
-
Slow, Sub-surface Addition: Add the morpholine slowly and below the surface of the reaction mixture. This prevents accumulation of unreacted morpholine and ensures it reacts as it is added.
-
Reverse Addition: Consider adding the 2-chloro-4-aminopyridine solution to the morpholine. This can sometimes help to better control the concentration of the limiting reagent.
-
Use of a Co-solvent: Running the reaction in a suitable solvent can help to dissipate heat more effectively. The solvent's heat capacity will absorb some of the energy released.
-
Cooling Capacity: Ensure your reactor's cooling system is adequate for the scale and anticipated exotherm. Perform a safety assessment to understand the thermal hazards before scaling up.
-
Experimental Workflow: A Visual Guide
The following diagram illustrates a typical workflow for the synthesis and purification of this compound at scale.
Caption: Generalized workflow for the scale-up synthesis of this compound.
Section 2: Impurity Profile and Purification
Q3: My final product is contaminated with a persistent impurity. What is its likely identity and how can I remove it?
A3: A common impurity in this type of reaction is the starting material, 2-chloro-4-aminopyridine. Another possibility is the formation of bis-substituted products if there are other reactive sites, though less likely in this specific synthesis.
-
Causality: Incomplete reaction is the most common reason for the presence of the starting material. Side reactions, though less common for this substrate, can occur at high temperatures.
-
Troubleshooting and Purification:
-
Drive the Reaction to Completion: Use a slight excess of morpholine (e.g., 1.1-1.5 equivalents) to ensure all the 2-chloro-4-aminopyridine is consumed. Monitor the reaction closely by HPLC to confirm the disappearance of the starting material.
-
Aqueous Work-up: An acidic wash (e.g., with dilute HCl) can help to remove unreacted morpholine. Subsequent basification and extraction can then isolate the desired product.
-
Recrystallization: This is the most effective method for purifying the final product at scale. A suitable solvent system (e.g., ethanol/water, isopropanol) should be identified to selectively crystallize the this compound, leaving impurities in the mother liquor.[7]
-
Chromatography: While less ideal for large-scale production due to cost and solvent usage, silica gel chromatography can be used if recrystallization is ineffective.[3]
-
Q4: The isolated product has poor color and is difficult to handle. What can I do?
A4: Color formation can be due to thermal degradation or side reactions. Poor physical properties are often related to the crystallization process.
-
Causality: High reaction temperatures or extended reaction times can lead to the formation of colored byproducts. A rapid crystallization can lead to the formation of fine needles or an amorphous solid that is difficult to filter and dry.
-
Improvement Strategies:
-
Temperature Control: Avoid excessive temperatures and prolonged heating.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions that may cause color formation.
-
Controlled Crystallization: Develop a controlled cooling profile during crystallization. A slower cooling rate generally leads to larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also promote the growth of well-defined crystals.
-
Activated Carbon Treatment: Before crystallization, treating the solution with activated carbon can help to remove colored impurities.
-
Quantitative Data Summary
| Parameter | Typical Lab Scale | Recommended Scale-Up Target | Rationale |
| Morpholine Equivalents | 1.1 - 2.0 | 1.1 - 1.3 | Minimizes cost and excess reagent to be removed. |
| Reaction Temperature | 50 - 120 °C | 80 - 110 °C | Balances reaction rate with minimizing impurity formation.[4] |
| Reaction Time | 4 - 24 hours | 4 - 12 hours | Optimized to ensure completion without degradation. |
| Typical Yield | 70 - 95% | >85% | Process optimization should aim for high efficiency. |
| Final Purity (by HPLC) | >98% | >99.5% | Critical for pharmaceutical applications. |
Detailed Experimental Protocol: Scale-Up Synthesis
Objective: To synthesize this compound on a multi-gram scale.
Materials:
-
2-chloro-4-aminopyridine
-
Morpholine (1.2 equivalents)
-
n-Butanol (as solvent)
-
Hydrochloric Acid (for work-up)
-
Sodium Hydroxide (for work-up)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reactor Setup: Equip a suitable jacketed glass reactor with a mechanical stirrer, internal temperature probe, condenser, and nitrogen inlet.
-
Charging: Charge the reactor with 2-chloro-4-aminopyridine and n-butanol.
-
Inerting: Purge the reactor with nitrogen.
-
Heating: Begin stirring and heat the mixture to 90-100 °C.
-
Reagent Addition: Slowly add morpholine to the reaction mixture over 1-2 hours, maintaining the internal temperature below 110 °C.
-
Reaction: Hold the reaction at 100-105 °C for 6-8 hours.
-
Monitoring: Take samples periodically and analyze by HPLC to monitor the consumption of 2-chloro-4-aminopyridine.
-
Cooling & Quench: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction.
-
Work-up: Adjust the pH to ~2 with HCl, then separate the layers. Wash the organic layer with water.
-
Solvent Swap & Crystallization: Distill off the n-butanol and replace with ethanol. Cool the ethanol solution slowly to 0-5 °C to induce crystallization.
-
Isolation: Filter the solid product, wash with cold ethanol, and dry under vacuum at 50 °C.
Logical Troubleshooting Diagram
This diagram provides a decision-making framework for addressing common issues.
Caption: Decision tree for troubleshooting common scale-up synthesis issues.
Frequently Asked Questions (FAQs)
Q: Can I use a different base in this reaction? A: Morpholine itself acts as both the nucleophile and the acid scavenger (for the HCl byproduct). Adding an additional non-nucleophilic base like triethylamine or potassium carbonate can be done, but it is often unnecessary and can complicate the work-up.[4][8]
Q: Is it possible to run this reaction neat (without solvent)? A: While some SNAr reactions can be run neat, especially with liquid amines, it is not recommended for scale-up of this synthesis.[3] A solvent is crucial for temperature control, preventing localized overheating, and ensuring good mixing.
Q: What are the key safety considerations for this process? A: The primary safety concerns are:
-
Exotherm Control: As discussed, the reaction can be exothermic. Proper control of reagent addition and adequate cooling are essential.
-
Reagent Handling: Morpholine is corrosive and flammable. 2-chloro-4-aminopyridine is a hazardous substance. Use appropriate personal protective equipment (PPE) and handle in a well-ventilated area.
-
Pressure Build-up: If the reaction is run in a sealed vessel, the HCl byproduct can generate pressure. Ensure the reactor is properly vented.
Q: How do I confirm the structure of my final product? A: The structure should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine purity.
-
Elemental Analysis: To confirm the elemental composition.
References
- Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVKqyeZ51Vq46qJ4S5ZsPqEq4QOLiVc5tggWNH8aMCRtVi1pQYkgMKVdUoh-O7Zoc3TpqlshpbjA9X6hP8SmM9W4ppjOaQGKJA0959GE1ynQA0WCkmNqy_0jaPkg3LmC0PBJF5qxI6uD1vZrSQ3Gt7ncmb70-VKZ8S2B0WjSn0p03Xltzq_B7m3k3ZNuz--dzAPeavMcWdxC5pIk7FQ9J8RyV39x7dTMY9Jqqk2Unx_qJY9QNR8yexH2pPI3K_]
- A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm9kGukFeKDmRHJqK01ub4bFJMm2a9MFV1Ddnk-KwR1DY8mucy7S_4vBkIBH2KDkl4XEQcKbQ0Y0nIOSsQLNt_itA9Xyb7W7plBY6xM1QMPDbGh_akWzmgu7-ASainX-2WXqqJo-U3GXLqtzY=]
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPLER8U8LZcPMi3fL19pcGF4TGd5wt0QvzNN_qQLdGGh4scdD37pQY1Z0GptqkzqsoCJrbl2jIxDX6W50SCMudbuKz3HubS7vfGyaMz7_JrmCoRZowZPsZruti0oAEsCe3P4l-2PlnYkS9ZWlt]
- nucleophilic aromatic substitutions - YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDi8Lx1XTbSFpChQB2X5f8uaIVwsE-MqqXK7L6sSIE0KEFuaFKLYMmSIor_U0ZY-y1_dyuRldVRRFD5Xe2enbGjvECIe7JVu9cmWIs8ZLqB8JvRDlwAlUMBBbwnzbFAVwB3YjZdOA=]
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8N3QM9dUsl9olHmWi-xgHkHmDUxboPG7xDq7VooAh6siLWj27UdOmXHAY9mmJMof39Ip09D3cvZ9ct1g2_S19aO3ruX0awDtlFmq-4TjkTvs6UtAKc8pArWPvzhBXRMehXOBP]
- Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project - Morressier. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKuM8-LDSaW2pmR-RbzzFc7oUnIK6V4cSHUfXsgHpMBhAk9-6IW78AXB5s8dCdYj-8_am1_y9Mubb25vrpMeY_RmJqqZzfwAG3IXOid3bSjs2HWNKwYqNtVUxjoXVMfQ8srfHIXB8yExcA0yY8IXbV7uhphey4JMuWHdSXOCCInjCCNkUaOjSzLj9Ics7RaxnULswRUxQ0]
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnOkoK29-LopL4R5KY30qRRKIIcpYIZAkBY4uRkfu5l1LQHnWEIRgtUNU9atEjRGVUs3UeVaIrUtoPMG93Ks2RlPJjPBUYZv7ne_96vAT4dAML33AMALabK_XVa8mLG-8aA3_9aU_jcmkB36P8]
- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvBFWqCr-U85VWfwYqTlOjO7xOBWqKRITor1VNYfiGL0AllXRLlRx1QylXtJM5nI2y799aNO2w3dEkIH1OvG28PlbeVnO1BAbhlcZBdrZ7XSI2vi7zeKmtJoEWHzko8oMqi6fOt0G4NoOfRls=]
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpSSbdHhlx6CEHcZSpB97qrRC4yNlqLk61A-Ns-17W2FPM7OkUeDVqWJ7mrk7Op4DPAVenww3DlmRjmBPjWI5T292pDVcERI8n4kA2CQl7RTtn591OiaFVF17VNx8Npa5Spek3xblwfgYhA6Q14und4ArpWjzh9kHyiKvXmuhmocFmWrycW5694LhXRLCVhSPpdU-bWq4t5f48uWjtiQF6WMNmDnHLA3E5b4ivTgzT1fRgwhR82w7ZSnNV6Vo=]
- CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4oFDSryUgCn6plYTOzS7_o5oFklTKYaROE-N9g5u28HOZ27GikhsEdfsZqx4gHbxH8VpNJUS0ESPiKwqMfbXSN0i5lnuX4hTHbHgdgZOyhbRMWto7VaQb_cqSZjEOJ18d0si9tEWtQjOTCsQ=]
- Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_seETmV7he9FhgQf16_kgkND8E8A3lw2MhI1iQtMseH1YUXcphdyzIlbD7xb2t8xJrrDmCdhTv6E0WZqYMfWLZV2IRw4keDLeaTipsBeRqobBYHfdM-VuiFTDa9UEMvP-_ajMEcGRWZGZqDM=]
- 2-Amino-4-chloropyridine synthesis - ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGURQ8MX0yYQ4kPLHsg3Yjth2xrNX-Kpof2xFFCdlEj1m9YjJmhimW7ZAC6GDr9VzVkhvjCsijlTNEK1gQfWojUMgxE1cmNTOSsy0bxDIpjSYGFIzjmM5dBzPXAV2R865Ukcx_VkhipZ8KMrbXAeX0047W7vT-qvTKoZk8OEs=]
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERDRW2qeRW3GZRdO2gaqvyoXnw-G5E7emrMt-LL8qZFwG5L14cFkzk5R-SYJFwAykNszE_luigFz5HboYr4wAqWbyMf70ptfAxOKo39LWz2XJgq16Q70_Y16pYBfNr-YBtPkKMlKwC8BCnAo8=]
- This compound | 35980-77-9 - Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlTFNzKqsgs_kxIbMd-Xz5qWtREWlaPEkx5z-iWLLNm23HUXlNi7T_7tRFbWqJuLC5ZxXMPTCvcuN_-KTk9GF8pMeOVVNdIrwrrF43pYwahpnm0KOQGoRJPGIuJ2k0m7_qS4x6Lqd6CbSalGZ-a8x-T0A-fVCOZ4HqV48Ps012MXL5i5x5sAMU]
- Buy 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride - Smolecule. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHGsy1gxIiEnQeiJLqbdy31WN1Vt28bz0wbx8Tdqy-U-PVh8Cl7sWy9JCWpCWsTbGVHu33h2y25kumZvpdpC2_EhK2L2ryhgLHI1Xh8puH04_z_1k_9XLLWIY2aNPMxrxgKnDjGdsx]
- 35980-77-9|this compound|BLD Pharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEuA6pGMUfZSfM_OhITSx6p0pTZWE7dl6mgiOhb4suREi3gjCVDXckL5yMCowXAI-jkd5fSRiC-K0VBW-XkicNPZnr82H58inPikwRTsuMA9_bFOw8Rh3z_lYez0VWZrMLP1O]
- Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUM6SfxIF5LY652NkL4ArP1bNZEp5lw2gWxJChAZmyvOAH38Mm2nSNDv2Fn6UwP6GOlTblqi0yPY2_l9x_ZOwBA0uIODR_uI61Xkm3hSCJqFlrqthHH1kwsU_8jCw3hKMsCLsP]
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQPTlGGuQDScSBJsY0bI1eGJ_rlfSqj75PAhFjRy_fIliwBpoIcs2xvFKNQIon9ld4yo1oy3FWMKzOErCn5fqLWDP1kaKRRodQD7GQGcsc0Y9wQRdqgipIe2U5z534jq8eJ3Ag]
Sources
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]
Technical Support Center: Purification of Polar 2-Morpholinopyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the unique challenges associated with the purification of polar 2-morpholinopyridine derivatives. These compounds, while crucial in medicinal chemistry, often present significant purification hurdles due to their inherent physicochemical properties. This document offers troubleshooting advice and answers to frequently asked questions to streamline your workflow and enhance final product purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, common problems encountered during the purification of 2-morpholinopyridine derivatives in a direct question-and-answer format.
Q1: My 2-morpholinopyridine derivative is streaking badly or showing severe peak tailing on my silica gel flash chromatography column. What's happening and how do I fix it?
A1: The Root Cause: Acid-Base Interactions
This is the most frequent issue and is almost always caused by strong interactions between the basic nitrogen atoms on your compound (both the pyridine ring and the morpholine) and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This strong, non-ideal interaction leads to a mixed-mode retention mechanism, where instead of a clean partition between the mobile and stationary phases, your compound "sticks" and elutes slowly and unevenly, resulting in a tailed peak.[2][3]
Solutions:
-
Mobile Phase Modification (The Quick Fix): The most straightforward approach is to deactivate the acidic silica surface by adding a small amount of a basic modifier to your mobile phase.
-
Protocol: Add 0.5-2% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The competing base will saturate the acidic silanol sites, preventing your analyte from interacting with them.[1] This allows for a purification process dominated by polarity-based interactions, leading to sharper, more symmetrical peaks.
-
-
Switching the Stationary Phase (The Robust Fix): If mobile phase additives are insufficient or undesirable for downstream applications, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds as it lacks the acidic silanol groups.
-
Amine-Functionalized Silica: Using a pre-treated amine column for flash chromatography can provide a less acidic environment and improve peak shape.[4]
-
Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase (C18) chromatography is often a superior choice.[5][6] Elution is driven by hydrophobicity, which circumvents the problematic acid-base interactions on silica.
-
Q2: I'm using reverse-phase HPLC, but my polar 2-morpholinopyridine derivative has very poor retention and elutes near the solvent front. How can I get it to retain on the column?
A2: The Challenge of Polarity in a Hydrophobic World
This is a classic problem for polar molecules in reverse-phase chromatography (RPC).[7][8][9] The stationary phase (e.g., C18) is non-polar, while the mobile phase is polar (e.g., water/acetonitrile). Your highly polar compound has a much stronger affinity for the mobile phase and doesn't interact sufficiently with the non-polar stationary phase, leading to poor retention.[8][9]
Solutions:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed with modifications to the stationary phase that enhance the retention of polar analytes.[9]
-
Highly Aqueous Mobile Phases: Increase the water content of your mobile phase (e.g., >95% water). This makes the mobile phase more polar, increasing the relative hydrophobicity of your compound and promoting interaction with the stationary phase. Note that not all C18 columns are stable in highly aqueous conditions; use a column specifically designed for aqueous stability to prevent "phase collapse."
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the premier technique for retaining and separating very polar compounds.[4][10] It uses a polar stationary phase (like bare silica or an amine-functionalized column) and a mobile phase with a high concentration of an organic solvent.[10] Water is used as the strong eluting solvent. This inverted approach provides excellent retention for compounds that are unretained in reverse-phase.[4]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for purifying polar compounds, especially basic ones.[11][12][13] Using supercritical CO2 with a polar co-solvent (like methanol) and additives can provide unique selectivity and fast, efficient purifications.[14][15]
Q3: My product is contaminated with a polar starting material (e.g., 2-chloropyridine or morpholine) that co-elutes. How can I separate them?
A3: Leveraging Chemical Properties for Separation
When chromatographic methods fail to resolve impurities with similar polarities, turning to chemical or alternative physical methods is the best strategy.
Solutions:
-
Acid-Base Extraction: This is a powerful and often underutilized technique for separating basic compounds from neutral or less basic impurities.[16][17]
-
Protocol:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Extract with a dilute aqueous acid (e.g., 1M HCl or 10% citric acid solution).[18] Your basic 2-morpholinopyridine derivative will be protonated, forming a salt that is soluble in the aqueous layer.[16]
-
Separate the layers. The organic layer will contain non-basic impurities.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Make the aqueous layer basic (pH > 9) by carefully adding a base like NaOH or NaHCO₃. This neutralizes the salt and causes your pure product to precipitate or allows it to be extracted back into a fresh portion of organic solvent.
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate to yield the purified product.
-
-
-
Scavenger Resins: These are polymer-supported reagents designed to covalently bind and remove specific types of impurities from a solution.[19] This is an ideal method for removing excess reactants.
-
To Remove Excess Amines (like Morpholine): Use an isocyanate or sulfonic acid-functionalized resin.[20][21] Simply stir the resin with the crude product solution for a few hours. The resin will react with and sequester the primary/secondary amine impurity.[19][20]
-
To Remove Excess Electrophiles (like 2-chloropyridine): Use an amine-functionalized resin (e.g., Si-Amine).[22]
-
The process is completed by simple filtration to remove the resin, leaving the purified product in solution.[19]
-
| Scavenger Resin Type | Target Impurity | Mechanism |
| Isocyanate Resin | Primary/Secondary Amines (e.g., Morpholine) | Covalent bond formation (urea linkage)[21] |
| Sulfonic Acid Resin (SCX) | Basic Compounds (e.g., Amines) | Ion exchange; forms a salt with the amine[21][22] |
| Amine Resin | Electrophiles (e.g., Acid Chlorides, Alkyl Halides) | Nucleophilic attack to sequester the electrophile[22] |
Frequently Asked Questions (FAQs)
Q4: What are the key physicochemical properties of 2-morpholinopyridine derivatives that make them challenging to purify?
A4: The primary challenges arise from a combination of three properties:
-
High Polarity: The presence of the morpholine oxygen and the pyridine nitrogen makes these molecules highly polar and often very soluble in polar solvents like water, methanol, and DMSO.[9] This makes extraction from aqueous media difficult and complicates crystallization.[23]
-
Basicity (pKa): The pyridine nitrogen has a pKa typically in the range of 5-6, making it a weak base.[24][25] The morpholine nitrogen is a stronger, more aliphatic amine. This basicity is the root cause of interactions with acidic media, such as silica gel.[2]
-
Hydrogen Bonding Capability: The oxygen and nitrogen atoms can act as hydrogen bond acceptors, further increasing their affinity for polar, protic solvents and stationary phases.
Q5: I need to crystallize my final product, but it just oils out or remains soluble even in non-polar solvents. What should I do?
A5: Crystallization of polar compounds can be very challenging.[23] The goal is to find a solvent system where the compound is soluble when hot but insoluble when cold.[26][27][28][29]
Strategies for Crystallization:
-
Solvent System Screening: Don't give up on finding the right solvent. Test a wide range of solvents and, more importantly, binary solvent systems. A common successful approach is to dissolve the compound in a small amount of a polar solvent in which it is very soluble (like methanol or DCM) and then slowly add a non-polar anti-solvent (like hexanes, diethyl ether, or toluene) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[28]
-
Salt Formation: If the freebase is proving impossible to crystallize, consider forming a salt. Reacting your 2-morpholinopyridine derivative with an acid (like HCl, HBr, or oxalic acid) can produce a crystalline salt with very different solubility properties.
-
Initiate Crystallization: If a supersaturated solution fails to produce crystals, try scratching the inside of the flask with a glass rod or adding a "seed" crystal from a previous batch to initiate nucleation.[26]
Q6: Which purification strategy should I choose?
A6: The optimal strategy depends on the scale of your reaction and the nature of the impurities. The following decision tree provides a general guide.
Caption: A decision workflow for selecting the appropriate purification method.
References
- Amines by Supercritical Fluid Chromatography. (n.d.). ResearchGate.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Amerigo Scientific. (n.d.). Scavenger Resins.
- Lee, S., & Park, S. B. (2005). Self-indicating amine scavenger resins. Chemical Communications, (17), 2218-2220.
- Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube.
- Supra Sciences. (n.d.). Solid-Supported Scavengers.
- Aaltonen, O., & Komppa, V. (1997). Separation of pyridine or pyridine derivatives from aqueous solutions. U.S. Patent No. 6,087,507.
- University of Colorado Boulder. (n.d.). SOP: CRYSTALLIZATION.
- University of South Alabama. (n.d.). 4. Crystallization.
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
- Quora. (2016, July 1). How to crystallize organic compounds.
- ResearchGate. (2015, March 24). How do I make a crystal of highly polar compounds?
- Agilent Technologies. (2009). GC Troubleshooting Series Part Four: Tailing Peaks.
- ResearchGate. (n.d.). Comparison of SFC, polar organic, and normal-phase modes. Analyte: RS/SR 2-amino.
- Lesellier, E. (2015, May 19). How Good is SFC for Polar Analytes? Chromatography Today.
- Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- van Zelst, F. H. M., van Meerten, S. G. J., & Kentgens, A. P. M. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). RSC Advances, 9(2), 793-800.
- Škeříková, V., Kučera, L., & Slaninová, J. (2020). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 50(6), 544-558.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Reddit. (2019, January 22). Isolation of pure pyridine help. r/chemhelp.
- ResearchGate. (2025, August 7). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
- ResearchGate. (2015, April 20). How can I remove the pyridine from the sugar compound?
- Chromatography Forum. (2015, July 20). Method for pyridine amine derivative.
- Ilie, M., & Albu, F. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Pharmaceuticals, 18(9), 1234.
- Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
- Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
- Fronczek, F. R., & Maverick, A. W. (2010). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Tetrahedron, 66(33), 6479-6484.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. youtube.com [youtube.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. chromtech.com [chromtech.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. waters.com [waters.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00237A [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Research Portal [laro.lanl.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 20. thieme-connect.com [thieme-connect.com]
- 21. suprasciences.com [suprasciences.com]
- 22. silicycle.com [silicycle.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 27. science.uct.ac.za [science.uct.ac.za]
- 28. community.wvu.edu [community.wvu.edu]
- 29. quora.com [quora.com]
Technical Support Center: Interpreting Complex NMR Spectra of 2-Morpholinopyridin-4-amine Analogs
Welcome to the technical support center for the analysis of 2-morpholinopyridin-4-amine analogs. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of these complex heterocyclic systems using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the NMR analysis of this compound analogs.
Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of a this compound analog overlapping?
A1: Signal overlap in the aromatic region (typically 7.0-9.0 ppm) of substituted pyridines is a frequent challenge.[1] This arises because the substituents on the pyridine ring, including the morpholine and amine groups, create similar electronic environments for the remaining ring protons, leading to closely spaced chemical shifts.[1]
Q2: How do the electron-donating groups (morpholine and amine) affect the chemical shifts of the pyridine ring protons?
A2: Electron-donating groups (EDGs) like the amino and morpholino substituents increase the electron density in the pyridine ring, particularly at the ortho and para positions relative to their point of attachment. This increased electron density results in greater shielding of the nearby protons, causing their signals to shift upfield (to lower ppm values) in the ¹H NMR spectrum.[1]
Q3: What are the typical coupling constant (J-coupling) values for protons on a pyridine ring?
A3: The J-coupling values between protons on a pyridine ring are characteristic and provide crucial information about their relative positions. Typical values are:
-
³J_ortho_ (coupling between protons on adjacent carbons): ≈ 4-6 Hz
-
⁴J_meta_ (coupling between protons separated by two carbons): ≈ 1-3 Hz
-
⁵J_para_ (coupling between protons separated by three carbons): ≈ 0-1 Hz These values can be influenced by the nature and position of substituents on the ring.[2]
Q4: My NMR signals are very broad. What could be the cause?
A4: Broad NMR signals can arise from several factors, including:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the instrument is recommended.[3]
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening. A concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is generally recommended.[3]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic species can cause significant line broadening.
-
Chemical Exchange: Protons on the amine group can undergo chemical exchange with residual water or other exchangeable protons, often resulting in a broad signal.[3]
Q5: How can I confirm the assignment of the N-H proton of the 4-amino group?
A5: The most straightforward method is a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The peak corresponding to the N-H proton will exchange with deuterium and either disappear or significantly decrease in intensity.[3][4]
Section 2: Troubleshooting Guides
This section provides detailed strategies to overcome more complex challenges in the NMR analysis of this compound analogs.
Issue 1: Severe Signal Overlap in the Aromatic and Morpholine Regions
When 1D ¹H NMR spectra are insufficient for complete structural elucidation due to signal overlap, a combination of 2D NMR techniques is essential.[1][5]
Logical Workflow for Structure Elucidation
Caption: Workflow for NMR-based structure elucidation.
Step-by-Step Protocol for Resolving Signal Overlap:
-
Optimize 1D ¹H NMR Acquisition:
-
Higher Magnetic Field: If available, use a higher field NMR spectrometer (e.g., 600 MHz or above) to increase chemical shift dispersion.[1]
-
Solvent Change: Acquiring spectra in different deuterated solvents (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can induce differential shifts in proton resonances, potentially resolving overlapping signals.[1][4][6]
-
-
Utilize 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two to three bonds. It is invaluable for identifying the proton spin systems within the pyridine and morpholine rings.[1][7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is highly sensitive and essential for assigning the protonated carbons in the molecule.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is crucial for connecting different spin systems and for assigning quaternary (non-protonated) carbons.[7][9][10][11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the 3D structure and conformation of the molecule, such as the conformation of the morpholine ring.[12]
-
Data Summary for a Hypothetical this compound Analog:
| Technique | Information Gained |
| COSY | - Correlation between H-3 and H-5 on the pyridine ring.- Correlations among protons within the morpholine ring. |
| HSQC | - Assignment of C-3, C-5, and C-6 of the pyridine ring.- Assignment of the four CH₂ groups of the morpholine ring. |
| HMBC | - Correlations from pyridine protons to quaternary carbons C-2 and C-4.- Correlation from the N-H proton to C-3, C-4, and C-5. |
| NOESY | - Spatial proximity between the morpholine protons and the H-3 proton of the pyridine ring. |
Issue 2: Unambiguous Assignment of Pyridine Ring Carbons
The chemical shifts of the pyridine ring carbons are influenced by the electronic effects of the substituents. Correctly assigning these signals is critical for confirming the substitution pattern.
Protocol for Pyridine Ring Carbon Assignment:
-
Acquire a ¹³C NMR Spectrum: Obtain a standard proton-decoupled ¹³C NMR spectrum.
-
Run an HSQC Experiment: This will identify the protonated carbons (C-3, C-5, C-6). The carbon attached to the most downfield proton (H-6, adjacent to the nitrogen) will typically be the most downfield of the protonated carbons.
-
Run an HMBC Experiment: This is the key experiment for assigning the quaternary carbons (C-2 and C-4).
-
Look for correlations from the morpholine protons to C-2.
-
Look for correlations from the amine proton (NH -4) to C-4, C-3, and C-5.
-
Look for correlations from the pyridine proton H-3 to C-2, C-4, and C-5.
-
Look for correlations from the pyridine proton H-5 to C-3, C-4, and C-6.
-
Look for correlations from the pyridine proton H-6 to C-2 and C-5.
-
Visualizing HMBC Correlations
Caption: Key HMBC correlations for assigning the pyridine ring.
Issue 3: Determining the Conformation of the Morpholine Ring
The morpholine ring typically adopts a chair conformation.[13] The orientation of substituents can be determined through NOESY experiments.
Protocol for Conformational Analysis:
-
Acquire a 2D NOESY or ROESY Spectrum: These experiments detect through-space correlations between protons that are close to each other, irrespective of through-bond coupling.
-
Analyze Cross-Peaks:
-
Look for NOEs between the axial and equatorial protons on the same and adjacent carbons of the morpholine ring.
-
Crucially, look for NOEs between protons on the morpholine ring and protons on the pyridine ring (e.g., between the morpholine protons adjacent to the pyridine ring and H-3). These correlations can help define the relative orientation of the two ring systems.
-
Section 3: Experimental Protocols
Protocol 1: Standard 2D COSY Experiment
-
Sample Preparation: Prepare a solution of 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved and filter if necessary to remove any particulate matter.[3]
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Acquire a standard 1D ¹H spectrum and optimize shimming.
-
Set the spectral width to cover all proton signals.
-
The number of points in the direct dimension (F2) should be 1024 or 2048.
-
Set the relaxation delay to 1.5-2.0 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum and reference it to the residual solvent peak.[1]
-
Protocol 2: Standard 2D HMBC Experiment
-
Sample Preparation: Same as for the COSY experiment.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Acquire and reference standard 1D ¹H and ¹³C spectra.
-
Set the ¹H and ¹³C spectral widths appropriately.
-
Set the long-range coupling delay to optimize for a J-coupling of 8-10 Hz. This will emphasize two- and three-bond correlations.[9]
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum and reference both axes.
-
References
- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
- Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- PMC. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
- ResearchGate. (n.d.). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides.
- ResearchGate. (n.d.). The heteronuclear multiple bond correlation (HMBC) spectrum of compound....
- Takeuchi, Y., & Dennis, N. (n.d.). Long-range carbon-13-proton coupling constants. I. Cyanopyridines. Journal of the American Chemical Society.
- Unknown. (2010). H-C multiple-bond correlations: HMBC 1H 13C.
- Benchchem. (n.d.). Unveiling Molecular Architecture: A Comparative Guide to 2D NMR Spectroscopy for Product Structure Confirmation.
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- Benchchem. (n.d.). Troubleshooting 1H NMR spectra of 3-Phenyloxetan-3-amine.
- Unknown. (n.d.). NMR Chemical Shifts.
- Demarco, P. V., et al. (n.d.). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society.
- Benchchem. (n.d.). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.
- ElectronicsAndBooks. (n.d.). Determination of Heteronuclear Long-Range 1H±13C and 1H±15N Coupling Constants of Harman by Modified J-HMBC 2D NMR Techniques.
- NIH. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC.
- Unknown. (n.d.). Morpholines: stereochemistry and preferred steric course of quaternization.
- ResearchGate. (2025). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- Chemistry LibreTexts. (2024). 19: HMBC.
- Slideshare. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy.pptx.
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- MDPI. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation.
- ResearchGate. (n.d.). 1H-and 13C-NMR chemical shift values of compound 4a.
- Unknown. (n.d.). Morpholines: stereochemistry and preferred steric course of quaternization.
- Unknown. (n.d.). Appendix I.
- PMC. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
- Inorganic Chemistry. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines.
- Higman, V. A. (2012). 1H-15N HSQC - Protein NMR.
- Unknown. (2012). Measurement of Long Range C H Coupling Constants.
- Unknown. (n.d.). Carbonyl carbon label selective (CCLS) 1H–15N HSQC experiment for improved detection of backbone 13C–15N cross peaks in larger proteins.
- CDN. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments.
- RéNaFoBiS. (n.d.). The N HSQC: a convenient and rapid NMR tool to rapidly characterize the protein structure or protein-ligand interactions.
- NIH. (n.d.). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra.
- ResearchGate. (n.d.). Overlap, peak shifting, and spectral crowding are major issues for NMR....
- ResearchGate. (2025). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations | Request PDF.
- Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?.
- Lund University Publications. (2024). Improving Resolution In NMR In The Presence of Microcarriers Using Holmium-DOTA.
- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
- Chemguide. (n.d.). low resolution nuclear magnetic resonance (nmr) spectra.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Organic Chemistry Data. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content.
- PMC. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.
- PubMed Central. (n.d.). NH NMR Shifts of New, Structurally Characterized fac-[Re(CO)3(polyamine)]n+ Complexes Probed via Outer-Sphere H-Bonding Interactions to Anions, Including the Paramagnetic [ReIVBr6]2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.as.uky.edu [chem.as.uky.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heteronuclear Multible Bond Correlation Spectroscopy.pptx [slideshare.net]
- 12. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
mass spectrometry fragmentation patterns of 2-morpholinopyridines
Mass Spectrometry of 2-Morpholinopyridines: A Technical Guide
Welcome to the Technical Support Center for the mass spectrometric analysis of 2-morpholinopyridines. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter these compounds in their work. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying rationale to empower you to interpret spectra confidently and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured as a series of questions that users frequently encounter during the analysis of 2-morpholinopyridine and its derivatives.
Section 1: Fundamental Concepts & Ionization
Q1: What are the primary considerations when choosing an ionization technique for 2-morpholinopyridines?
A1: The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is fundamental and depends on your analytical goals.
-
Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS). EI is a "hard" ionization technique that imparts significant energy into the molecule.[1][2] This leads to extensive and often complex fragmentation patterns. While this can make the molecular ion peak weak or absent, the resulting fingerprint is highly reproducible and excellent for library matching and unambiguous structural confirmation.[2] The polarity of 2-morpholinopyridines can sometimes make them challenging for direct GC-MS analysis, though many derivatives are sufficiently volatile.[3][4]
-
Electrospray Ionization (ESI): The standard for Liquid Chromatography (LC-MS). ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]+, with minimal initial fragmentation.[1] This is ideal for accurate molecular weight determination. Structural information is then obtained by selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), which provides controlled, interpretable fragmentation.[5][6]
Recommendation: For unknown identification and detailed structural elucidation, EI-MS is powerful if the analyte is amenable to GC. For analyzing complex mixtures, quantifying compounds, or when dealing with non-volatile derivatives, LC-ESI-MS/MS is the superior choice.
Section 2: Understanding Fragmentation Patterns
The fragmentation of 2-morpholinopyridine is driven by the energetic instability of the initial ion and follows logical chemical pathways.[2][5] The charge is typically stabilized on the nitrogen atoms or the aromatic pyridine ring.
Q2: What are the expected fragmentation pathways for 2-morpholinopyridine under Electron Ionization (EI-MS)?
A2: Under EI, the molecular ion [M]+• is a radical cation. Fragmentation is initiated to stabilize this energetic species. The primary cleavage sites are the bonds adjacent to the heteroatoms and the benzylic-type C-N bond connecting the two rings.
Key EI Fragmentation Pathways:
-
Alpha-Cleavage at the Morpholine Ring: The most favorable initial fragmentation is often the cleavage of a C-C bond within the morpholine ring, alpha to the nitrogen atom. This leads to the loss of a neutral formaldehyde (CH2O) radical, followed by further rearrangements.
-
Cleavage of the C-N Bond: The bond connecting the morpholine nitrogen to the pyridine ring can cleave, leading to two primary fragment ions: the pyridin-2-amine radical cation or the morpholine cation.
-
Retro-Diels-Alder (RDA) Fission: The morpholine ring can undergo a characteristic RDA cleavage, resulting in the loss of a neutral ethene oxide molecule.
-
Pyridine Ring Fragmentation: The pyridine ring itself can fragment, typically through the loss of a neutral hydrogen cyanide (HCN) molecule, a characteristic fragmentation for pyridine-containing compounds.[7]
Caption: Predicted ESI-MS/MS fragmentation of protonated 2-morpholinopyridine.
Q4: What are the most common fragment ions to expect, and what are their m/z values?
A4: While the exact pattern depends on the instrument and conditions, certain key fragments are highly diagnostic for the 2-morpholinopyridine core structure.
Table 1: Common Fragment Ions of 2-Morpholinopyridine
| Ion Source | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| EI | 164 ([M]+•) | 93 | C4H8NO• | Pyridin-2-amine cation |
| EI | 164 ([M]+•) | 86 | C5H5N2• | Morpholine cation |
| EI | 164 ([M]+•) | 120 | C2H4O | Product of RDA cleavage |
| ESI | 165 ([M+H]+) | 95 | C4H9NO | Protonated 2-aminopyridine |
| ESI | 165 ([M+H]+) | 121 | C2H4O | Product of ethene oxide loss |
Section 3: Experimental Protocols & Workflows
Q5: How can I set up a basic LC-ESI-MS/MS experiment for a novel 2-morpholinopyridine derivative?
A5: A systematic approach is crucial for method development. This protocol outlines the key steps for analyzing a purified compound.
Experimental Workflow: LC-ESI-MS/MS Method Development
Caption: Workflow for LC-MS/MS method development.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of your compound (e.g., 1 mg/mL in methanol).
-
Dilute to a working concentration of ~1 µg/mL in a solvent compatible with your initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid). The acid is crucial for promoting protonation in positive ion mode.
-
-
Initial MS Tuning (Flow Injection Analysis - FIA):
-
MS/MS Parameter Optimization:
-
Perform a product ion scan by selecting the [M+H]+ ion in the first quadrupole (Q1).
-
Ramp the collision energy in the collision cell (Q2) (e.g., from 5 eV to 50 eV).
-
Observe the fragmentation pattern. Identify a collision energy that produces a few abundant, diagnostic fragment ions without completely obliterating the precursor ion. This provides a balance of sensitivity and structural information.
-
-
Chromatographic Method:
-
Choose a suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Develop a gradient elution method. A typical starting point is a 5-minute gradient from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid).
-
Inject your sample and confirm the retention time of your compound.
-
-
Final Method Integration:
-
Combine the optimized LC method with the optimized MS/MS parameters (source conditions and collision energy) to create your final acquisition method.
-
Section 4: Troubleshooting Common Issues
Q6: I don't see my molecular ion ([M]+• or [M+H]+). What should I check?
A6: This is a common and frustrating issue. The cause depends on the ionization method.
-
In EI-MS: The molecular ion of some compounds is inherently unstable and fragments completely upon ionization. [10] * Solution: Try using a "softer" EI voltage if your instrument allows, or switch to Chemical Ionization (CI), which produces less fragmentation.
-
In ESI-MS: The absence of the [M+H]+ is less common but can happen.
-
Check 1: In-Source Fragmentation. Your source conditions (e.g., cone voltage, fragmentor voltage) might be too harsh, causing the molecule to fragment before it even enters the mass analyzer. [5][6] * Solution: Reduce the cone/fragmentor voltage systematically and observe if the [M+H]+ signal appears. [11] * Check 2: Incorrect Ionization Mode. Ensure you are in the correct polarity mode. 2-Morpholinopyridines contain basic nitrogens and will ionize best in positive mode ([M+H]+).
-
Check 3: Mobile Phase pH. The presence of an acid (like formic acid) in the mobile phase is critical to provide the protons for ionization. Ensure it is present at an appropriate concentration (e.g., 0.1%).
-
Check 4: Compound Stability. The compound may be degrading in the solvent or in the ion source. Prepare fresh samples and analyze them promptly.
-
Q7: My mass accuracy is poor, and peaks are shifted.
A7: Accurate mass measurement is critical for confirming elemental composition. Drifting mass assignments almost always point to a calibration issue.
-
Solution 1: Recalibrate the Mass Spectrometer. This is the most important step. Mass calibration can drift with changes in temperature and electronics. Perform a calibration across your mass range of interest using the manufacturer's recommended calibration solution. [9][12]* Solution 2: Use a Lock Mass. For high-resolution instruments (e.g., Q-TOF, Orbitrap), using a continuous lock mass or internal calibrant can correct for mass drift in real-time during the analytical run.
-
Solution 3: Check for Space Charge Effects. If the signal is too intense (detector saturation), it can cause a shift in the measured mass.
-
Solution: Dilute your sample. An ideal signal intensity is one that is well above the noise but far from detector saturation. [9]
-
Q8: My chromatogram or spectrum is noisy and has a high baseline.
A8: A high baseline or excessive noise can mask low-level signals and compromise quantification.
-
Check 1: Solvent and Reagent Purity. Ensure you are using LC-MS grade solvents, water, and additives (e.g., formic acid). Lower-grade solvents can introduce significant chemical noise.
-
Check 2: System Contamination. The system (ion source, tubing, column) may be contaminated.
-
Solution: Flush the system with a strong solvent mixture (e.g., 50:50:50 isopropanol:acetonitrile:water). If the problem persists, clean the ion source according to the manufacturer's protocol. [11][13]* Check 3: Leaks in the System. Air leaks, particularly in a GC-MS system, will introduce a high background signal from nitrogen (m/z 28) and oxygen (m/z 32). In an LC-MS, leaks can cause unstable spray and pressure fluctuations. [13][14] * Solution: Check all fittings and connections for tightness. Use a leak detector for GC-MS systems. [14] This guide provides a foundational understanding of the mass spectrometric behavior of 2-morpholinopyridines and a structured approach to troubleshooting. Successful analysis relies on a combination of sound theoretical knowledge and meticulous experimental practice.
-
References
- Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
- Pucci, S., et al. (2002). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Rapid Communications in Mass Spectrometry.
- ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
- ResearchGate. (n.d.). The derivatization reaction of morpholine. [Diagram].
- Gales, P. J., et al. (2001). Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method. Journal of Mass Spectrometry.
- ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. [Diagram].
- De Pauw, E., et al. (2005). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews.
- Kádár, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.
- Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry.
- Mastenbroek, J. W. G., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
- CGSpace. (n.d.). MASS SPECTROMETER (MS) TROUBLESHOOTING Solutions.
- CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. Retrieved from [https://www.scirp.org/html/4-12 органическое-26014_47188.htm]([Link] органическое-26014_47188.htm)
- Yi, L., et al. (2007). Tandem Parallel Fragmentation of Peptides for Mass Spectrometry. Analytical Chemistry.
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Tandem parallel fragmentation of peptides for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. gmi-inc.com [gmi-inc.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. agilent.com [agilent.com]
- 14. gentechscientific.com [gentechscientific.com]
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
<Technical Support Center: Enhancing the Metabolic Stability of the Morpholine Scaffold
A Guide for Drug Discovery & Development Professionals
Welcome to the technical support center for medicinal chemists and drug development scientists. The morpholine ring is a cornerstone of modern medicinal chemistry, prized for its ability to improve aqueous solubility and provide key hydrogen bond interactions. However, despite its advantages, the morpholine scaffold can be susceptible to metabolic degradation, leading to poor pharmacokinetic profiles and hindering the progression of promising drug candidates.
This guide provides a comprehensive, question-and-answer-based resource to help you diagnose, troubleshoot, and overcome metabolic stability issues associated with the morpholine moiety. We will delve into the underlying metabolic pathways, provide actionable strategies for chemical modification, and detail the experimental protocols necessary to validate your designs.
This section addresses the fundamental questions researchers face when encountering metabolic instability with morpholine-containing compounds.
Q1: What are the primary metabolic pathways that degrade the morpholine ring?
A1: While generally more stable than its piperidine counterpart due to the electron-withdrawing nature of the ring oxygen, the morpholine scaffold is not inert. Metabolism is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver. The main pathways of degradation are:
-
Oxidation at the α-carbon: The carbon atoms adjacent (alpha) to the ring nitrogen are susceptible to hydroxylation. This can be a prelude to further oxidation or ring cleavage.
-
N-Dealkylation: If the morpholine nitrogen is attached to a larger molecule via an alkyl group, this bond can be cleaved, representing a major metabolic route.
-
Ring Opening/Cleavage: Oxidative cleavage of the C-N or C-O bonds within the ring can occur, leading to the formation of more polar, linear metabolites which are readily excreted. This can be initiated by hydroxylation.
-
N-Oxidation: The nitrogen atom itself can be oxidized to form a morpholine N-oxide.
Q2: My compound shows high stability in liver microsomes but poor stability in hepatocytes. What's happening?
A2: This is a common and informative result. It suggests that your compound is likely being metabolized by Phase II enzymes , which are present in whole hepatocytes but largely absent from liver microsomes. Microsomes are rich in Phase I CYP enzymes, so their stability indicates resistance to primary oxidation. The instability in hepatocytes points towards conjugation pathways like glucuronidation (by UGTs) or sulfation.
-
Next Steps: You should prioritize metabolite identification studies using hepatocytes to confirm the formation of conjugated metabolites.
Q3: I've identified the metabolic "soft spot" on the morpholine ring. What are the most common strategies to improve stability?
A3: Once the labile position is known, several chemical modification strategies can be employed to "shield" it from metabolic attack. These include:
-
Steric Hindrance: Introducing bulky groups near the site of metabolism can physically block the enzyme's active site. The classic example is creating a gem-dimethyl group on the α-carbon.
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at the site of metabolism can slow the rate of C-H bond cleavage due to the kinetic isotope effect.
-
Electronic Modification: Introducing electron-withdrawing groups (like fluorine) near the metabolic spot can decrease the electron density of the C-H bond, making it less susceptible to oxidation.
-
Bioisosteric Replacement: In some cases, the entire morpholine ring can be replaced with a bioisostere—a different functional group with similar physical or chemical properties that is more metabolically robust.
Part 2: Troubleshooting Guides & Experimental Workflows
This section provides practical guidance and step-by-step protocols for addressing specific metabolic liabilities.
Guide 1: Diagnosing the Site of Metabolism
Before you can fix the problem, you must identify the "soft spot." This workflow outlines the process.
Caption: Workflow for identifying metabolic liabilities.
Guide 2: Strategies to Block α-Carbon Oxidation
A frequent liability is oxidation at the carbons adjacent to the nitrogen. Here’s how to address it.
Problem: Metabolite identification confirms hydroxylation at the C2 or C6 position of the morpholine ring.
Strategy 1: Steric Shielding (The gem-Dimethyl Approach)
-
Rationale: Placing two methyl groups on the susceptible carbon atom creates a quaternary center. This sterically hinders the approach of CYP enzymes, effectively shielding the position from oxidation.
-
Caveats: This modification significantly increases the lipophilicity of the molecule, which could impact solubility and off-target effects. It also introduces a new chiral center if the other α-carbon is unsubstituted.
Strategy 2: Bioisosteric Replacement
-
Rationale: Replace the morpholine with a related heterocycle that is inherently more stable or presents a different metabolic profile.
-
Examples:
-
Thiomorpholine: The sulfur atom can alter the electronic properties and metabolic profile. Be aware that the sulfur itself can be oxidized to a sulfoxide or sulfone.
-
Piperazine: While often more metabolically labile than morpholine, strategic substitution on the second nitrogen can block metabolism.
-
Spirocyclic Systems: Bicyclic or spirocyclic analogs can lock the conformation and improve stability.
-
Data Summary: Comparing Stability Enhancement Strategies
The following table provides illustrative data on how different modifications can impact metabolic stability.
| Compound | Modification | Target | Microsomal t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Parent-Cmpd | None | Kinase X | 15 | 154 |
| Analog-1 | gem-dimethyl at C2 | Kinase X | > 120 | < 5.8 |
| Analog-2 | Deuteration at C2/C6 | Kinase X | 45 | 51 |
| Analog-3 | Thiomorpholine | Kinase X | 25 | 92 |
Disclaimer: Data is for illustrative purposes only and represents typical trends.
Part 3: Key Experimental Protocols
Accurate and reproducible data is the foundation of good drug design. Here are standardized protocols for the most common metabolic stability assays.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the rate of Phase I metabolism of a compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), (e.g., 20 mg/mL stock)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Ice-cold "Stop Solution" (e.g., Acetonitrile with an internal standard like warfarin or tolbutamide)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (final concentration typically 0.5-1.0 mg/mL).
-
Reaction Setup: In a 96-well plate, add the HLM solution. Add the test compound to achieve a final concentration (typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture and add it to a separate plate containing ice-cold Stop Solution to quench the reaction.
-
Sample Processing: Once all time points are collected, centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL) .
-
Caption: Step-by-step workflow for the HLM stability assay.
This guide is intended to be a living document. As new strategies and techniques emerge in the field of drug metabolism, we will continue to update and expand this resource. We encourage you to use this information as a starting point for your own innovative solutions to the challenges of drug design.
References
- BenchChem. (n.d.). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
- Kourounakis, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- Poupin, N., et al. (1998). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
Technical Support Center: Enhancing Cell Permeability of 2-Morpholinopyridin-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for modifying 2-Morpholinopyridin-4-amine and its analogs to improve cell permeability. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you make informed decisions in your experimental design.
Section 1: Troubleshooting Guide for Low Cell Permeability
Researchers often encounter challenges with the cell permeability of novel compounds. This section addresses specific issues you might face during your experiments with this compound derivatives.
Issue 1: Consistently low permeability in PAMPA assays.
Question: My this compound analogs show consistently low apparent permeability (Papp) values in the Parallel Artificial Membrane Permeability Assay (PAMPA). How can I troubleshoot this?
Answer:
Low PAMPA permeability is a common hurdle, indicating poor passive diffusion across a lipid membrane.[1] Here’s a systematic approach to diagnose and address the issue:
Potential Causes & Solutions:
-
High Polarity: The morpholine and pyridine nitrogens, along with the primary amine, contribute to a high polar surface area (PSA), which can impede membrane crossing.[2]
-
Solution: Consider masking polar groups. For instance, N-acylation of the 4-amino group can reduce its polarity. However, be mindful that this may impact target engagement.[3]
-
-
Suboptimal Lipophilicity: The balance between solubility and lipophilicity is crucial.[4] While increasing lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and sequestration within the membrane.[5][6]
-
Solution: Systematically modify the pyridine or morpholine rings with small, lipophilic substituents. See the table below for a comparison of common modifications.
-
-
Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can "shield" polar groups, reducing the energy penalty for desolvation and improving permeability.[2][7]
-
Solution: Introduce substituents that can form intramolecular hydrogen bonds with the existing polar moieties. For example, an ortho-substituent on the pyridine ring could interact with the 4-amino group.[8]
-
| Modification Strategy | Rationale | Potential Impact on Permeability | Considerations |
| Increase Lipophilicity | Enhances partitioning into the lipid bilayer.[9] | Generally positive, but a balance is needed. | Can decrease aqueous solubility and introduce metabolic liabilities. |
| Reduce Polar Surface Area (PSA) | Lowers the desolvation energy penalty for membrane entry. | Generally positive. | May alter target binding affinity. |
| Introduce Intramolecular H-Bonds | Masks polar groups, effectively reducing PSA in a non-polar environment.[7] | Can significantly improve permeability. | Requires careful conformational analysis to ensure the bond forms in the membrane. |
| Prodrug Approach | Temporarily masks polar functional groups to increase lipophilicity.[10][11] | Can dramatically improve permeability. | Requires enzymatic or chemical cleavage to release the active drug.[3] |
Issue 2: High efflux ratio observed in Caco-2 assays.
Question: My compound shows good apical-to-basolateral (A-B) permeability in the Caco-2 assay, but the basolateral-to-apical (B-A) transport is significantly higher, resulting in a high efflux ratio. What does this mean and what can I do?
Answer:
A high efflux ratio (typically >2) in a bidirectional Caco-2 assay is a strong indicator that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[12][13] These transporters actively pump the compound out of the cell, reducing its net intracellular concentration.
Troubleshooting Steps:
-
Confirm Efflux Transporter Involvement:
-
Protocol: Run the Caco-2 assay in the presence of known efflux pump inhibitors.[12] For example, use verapamil for P-gp or fumitremorgin C for BCRP.
-
Interpretation: A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that specific transporter.
-
-
Structural Modifications to Evade Efflux:
-
Reduce Hydrogen Bond Donors: Efflux pumps often recognize and bind to molecules with multiple hydrogen bond donors.[14] Masking or removing these groups can reduce recognition.
-
Alter Molecular Shape and Charge Distribution: Subtle changes to the compound's conformation or the placement of charged groups can disrupt its binding to the efflux transporter.
-
Increase Rigidity: Introducing conformational constraints can sometimes prevent the molecule from adopting the necessary conformation to bind to the efflux pump.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the modification of this compound for enhanced cell permeability.
Q1: What are the key physicochemical properties of this compound that influence its cell permeability?
A1: The cell permeability of this compound is primarily governed by a balance of several physicochemical properties:
-
Lipophilicity (logP/logD): This determines how well the compound partitions into the lipid cell membrane. An optimal logP range is often cited as 1-3 for good oral absorption.[15] The morpholine ring itself contributes to a favorable balance of hydrophilicity and lipophilicity.[16][17]
-
Polar Surface Area (PSA): This is the sum of the surface areas of polar atoms in a molecule. A lower PSA generally correlates with better cell permeability. The nitrogens and oxygen in this compound contribute significantly to its PSA.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors affects the energy required to move the molecule from an aqueous environment into the lipophilic membrane interior.[2] Masking hydrogen bond donors is a common strategy to improve permeability.[18]
-
Molecular Weight (MW): Smaller molecules generally permeate more easily.
-
pKa: The ionization state of the molecule at physiological pH (around 7.4) is critical. The basic nitrogens in the pyridine and morpholine rings will be protonated to some extent, which can hinder passive diffusion.[19][20]
Q2: What are the first-line in vitro assays I should use to assess the permeability of my modified compounds?
A2: A tiered approach using in vitro permeability assays is recommended:[1]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive membrane permeability.[21][22][23] It is an excellent first screen to understand a compound's intrinsic ability to cross a lipid membrane without the complexities of active transport.[24]
-
Caco-2 Cell Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[25][26][27] It provides a more comprehensive assessment by evaluating both passive diffusion and active transport, including efflux.[12][13][28]
Q3: Can you explain the "prodrug" strategy and how it can be applied to this compound?
A3: A prodrug is an inactive or less active precursor of a drug that is converted into its active form in the body, often through enzymatic cleavage.[10][11][29] This approach is particularly useful for temporarily masking polar functional groups that hinder cell permeability.[3][30]
For this compound, the primary amino group at the 4-position is a prime candidate for prodrug modification.
-
Amide or Carbamate Prodrugs: The amino group can be acylated to form an amide or a carbamate.[3] This masks the polar N-H bonds, increasing lipophilicity and facilitating passive diffusion. Once inside the cell, cellular amidases or esterases can cleave the prodrug moiety to release the active parent compound.
Q4: How do I choose between different chemical modifications to improve permeability?
A4: The choice of modification depends on a careful analysis of the structure-activity relationship (SAR) and the specific permeability liabilities of your lead compound.
-
Start with Small, Systematic Changes: Begin by making small, well-defined modifications and assessing their impact on permeability and target activity. This will help you build a clear understanding of the SAR.
-
Consider Computational Modeling: In silico tools can predict physicochemical properties like logP, PSA, and even permeability coefficients.[10][31] These predictions can help prioritize which analogs to synthesize and test.
-
Balance Permeability with Other Properties: Remember that any modification can also affect other crucial drug properties like solubility, metabolic stability, and target potency. A successful drug candidate represents a balance of all these factors.[5][6]
Section 3: Experimental Protocols & Visualizations
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for performing a PAMPA experiment.[32]
Materials:
-
96-well donor and acceptor plates
-
Lecithin/dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution in DMSO
-
Plate reader for UV-Vis absorbance or LC-MS/MS for quantification
Procedure:
-
Prepare the Artificial Membrane: Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Prepare Solutions: Dilute the test compound to the final concentration in PBS. Also, prepare a reference standard of the test compound in PBS.
-
Load the Plates: Add the test compound solution to the donor wells and PBS to the acceptor wells.
-
Assemble and Incubate: Place the donor plate on top of the acceptor plate and incubate at room temperature for a specified time (e.g., 4-18 hours).
-
Quantify: Measure the concentration of the compound in both the donor and acceptor wells using a plate reader or LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the Papp value.
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the filter
-
t = Incubation time
-
[C]_A(t) = Concentration in the acceptor well at time t
-
[C]_equilibrium = Equilibrium concentration
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the key steps for a Caco-2 permeability assay.[12][33]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Perform a Lucifer yellow rejection assay.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound in HBSS to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points.
-
-
Transport Experiment (Basolateral to Apical for Efflux):
-
Add the test compound in HBSS to the basolateral (donor) side.
-
Add fresh HBSS to the apical (receiver) side.
-
Follow the same incubation and sampling procedure as above.
-
-
Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).
Visualizations
Caption: A typical workflow for assessing and improving the cell permeability of novel compounds.
Caption: Key medicinal chemistry strategies to improve the cell permeability of this compound.
References
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Jacobson, M. P., et al. (2007). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH.
- Talevi, A. (2018). Prodrugs for Amines. MDPI.
- Ferreira, R. J., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PMC - NIH.
- Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models.
- Di, L., & Kerns, E. H. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central.
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Shalaeva, M., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed.
- Naccache, P., & Sha'afi, R. I. (1973). Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes. PMC.
- Varma, M. V. S., et al. (2025). How hydrogen bonds impact P-glycoprotein transport and permeability. ResearchGate.
- Keseru, G. M., & Makara, G. M. (2009). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. ResearchGate.
- Technology Networks. (n.d.). PAMPA Permeability Assay.
- Various Authors. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Rowan Scientific. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors.
- Hewitt, W. M., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- Shalaeva, M., et al. (2019). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry - ACS Publications.
- Various Authors. (n.d.). Prodrugs with Improved Lipophilicity and Permeability.
- Various Authors. (2025). Permeability enhancement techniques for poorly permeable drugs: A review.
- Various Authors. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
- Various Authors. (2025). Lipophilicity and Its Relationship with Passive Drug Permeation. ResearchGate.
- Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers.
- Ialongo, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
- Han, Y., & Amidon, G. L. (2009). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC - NIH.
- Vig, B. S., et al. (2005). Enhancing the Intestinal Membrane Permeability of Zanamivir: A Carrier Mediated Prodrug Approach. Molecular Pharmaceutics - ACS Publications.
- Parker, C. G., et al. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. PMC - NIH.
- Ialongo, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience - ACS Publications.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Sharma, D., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
- Ialongo, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
- Semantic Scholar. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
- Slideshare. (n.d.). caco-2 cell permeability assay for intestinal absorption.
- Wang, D., et al. (2025). Targeted membrane permeability alterations in Enterobacter hormaechei ZS01 for high-level production of 3-succinyl-pyridine from the tobacco waste. PubMed.
- MDPI. (n.d.). Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers.
- Guba, W., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B - ACS Publications.
- Lennernäs, H. (2014). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. NIH.
- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.
- MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
- Rowan Newsletter - Substack. (2026). Predicting Permeability for Small Molecules.
- ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- H. Li, et al. (2010). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors | Rowan [rowansci.com]
- 9. Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 23. PAMPA | Evotec [evotec.com]
- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 25. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 26. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 27. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
- 30. sites.rutgers.edu [sites.rutgers.edu]
- 31. pubs.acs.org [pubs.acs.org]
- 32. bioassaysys.com [bioassaysys.com]
- 33. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Validation & Comparative
Confirming On-Target Activity of 2-Morpholinopyridin-4-amine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous experimental confirmation. The 2-morpholinopyridin-4-amine core is a privileged structure in medicinal chemistry, frequently serving as the foundation for potent and selective kinase inhibitors. This guide provides an in-depth technical comparison of methodologies to confirm the on-target activity of this class of derivatives, moving beyond simple checklists to explain the causality behind experimental choices and ensure the generation of robust, trustworthy data.
The this compound Scaffold: A Versatile Kinase Inhibitor Backbone
The this compound scaffold has demonstrated significant potential in the development of inhibitors for several key kinase families, most notably the Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) and the DNA-Dependent Protein Kinase (DNA-PK) pathways. The morpholine moiety often enhances aqueous solubility and metabolic stability, while the aminopyridine core provides a versatile platform for establishing specific interactions within the ATP-binding pocket of target kinases. This guide will focus on derivatives targeting these two critical signaling nodes in cancer and other diseases.
Key Molecular Targets and Comparative On-Target Activity
A critical aspect of drug development is understanding the potency and selectivity of a compound. Below, we compare the activity of representative this compound analogs against their primary targets.
The PI3K/mTOR Signaling Axis
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Dual inhibition of PI3K and mTOR is a promising therapeutic strategy to overcome feedback loops and resistance mechanisms.
PI3K/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade.
Table 1: Comparative Inhibitory Activity of this compound Analogs against PI3K/mTOR
| Compound ID | Scaffold | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) | Reference |
| Compound 17f | 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazoline-7-amine | 4.2 | >1000 | 256 | 138 | 13.5 | [2] |
| Compound 17p | 2,4-dimorpholinopyrimidine-5-carbonitrile derivative | 32.4 | 148.2 | 15.4 | 125.3 | Not Reported | [3] |
| BKM-120 | 2,4-dimorpholinopyrimidine-5-carbonitrile derivative (Control) | 44.6 | 215.4 | 79.3 | 247.5 | Not Reported | [3] |
| PKI-587 | Morpholino-triazine | 1.3 | Not Reported | Not Reported | Not Reported | 0.6 | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
The DNA-Dependent Protein Kinase (DNA-PK) and Non-Homologous End Joining (NHEJ) Pathway
DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks.[5][6] Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy, making it an attractive therapeutic target. The this compound scaffold has been successfully adapted to create potent DNA-PK inhibitors.
DNA-PK in the NHEJ Pathway
Caption: The role of DNA-PK in the NHEJ pathway.
Table 2: Comparative Inhibitory Activity of this compound Analogs against DNA-PK
| Compound ID | Scaffold | DNA-PK IC50 (nM) | Selectivity vs. PI3K | Reference |
| NU7441 Analog | 2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one | 8 | High | [7] |
| NU7026 | 2-(morpholin-4-yl)-benzo[h]chromen-4-one | 230 | Selective over ATM, ATR, mTOR, PI3K | [8] |
| Compound 22 | 2-morpholino-substituted-1,3-benzoxazine | Moderate | Greater inhibition of DNA-PK over PI3K | [9] |
Experimental Workflows for On-Target Validation
To provide a self-validating system of evidence, a multi-pronged approach combining biochemical and cell-based assays is essential. This ensures that the observed biological effects are a direct consequence of the compound engaging its intended target in a relevant cellular context.
Experimental Workflow for On-Target Validation
Sources
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Validating Kinase Screen Hits: A Comparative Analysis of 2-Morpholinopyridin-4-amine Analogs
Introduction: From High-Throughput Hit to Validated Lead
The discovery of small molecule kinase inhibitors remains a cornerstone of modern drug development, particularly in oncology.[1] High-throughput screening (HTS) campaigns frequently identify numerous "hits," yet the path from an initial active compound to a viable lead series is fraught with challenges.[2] A significant portion of initial hits are false positives arising from assay interference or non-specific activity, necessitating a rigorous and multi-faceted validation cascade.[2] This guide provides an in-depth comparison of essential validation strategies, using a hypothetical hit from a kinase screen—a promising analog from the 2-Morpholinopyridin-4-amine class—to illustrate the process.
The 2-aminopyrimidine core and its derivatives, such as the this compound scaffold, are privileged structures in kinase inhibitor design.[3][4][5] These scaffolds often act as ATP-competitive inhibitors by forming key hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP.[5][6] Our goal is not merely to confirm activity but to build a comprehensive data package that establishes direct target engagement, cellular efficacy, and kinome-wide selectivity, thereby providing a solid foundation for any subsequent hit-to-lead optimization efforts.[7]
The Hit Validation Cascade: An Integrated Workflow
A robust validation strategy employs a series of orthogonal assays, where each step provides an independent line of evidence to de-risk the progression of a hit. The workflow is designed to efficiently eliminate artifacts and systematically build confidence in a compound's mechanism of action, moving from simple biochemical confirmation to complex cellular systems.
Part 1: Biochemical Validation — Confirming Direct Enzymatic Inhibition
The first critical step after identifying a hit is to confirm its activity and rule out assay-specific artifacts.[2] An initial re-test in the primary assay format should be followed swiftly by an orthogonal method that relies on a different detection technology.[8] This minimizes the risk of progressing compounds that interfere with the primary assay's readout, such as inhibitors of luciferase in luminescence-based assays.[2][9]
Comparison of Orthogonal Biochemical Assays
For a primary screen that used a luminescence-based ATP-depletion assay (e.g., Kinase-Glo®), switching to a method that directly detects the phosphorylated product is a robust orthogonal approach.[8][9]
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the transfer of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[10] | Considered the "gold standard" due to high sensitivity and direct product detection without modified substrates or coupling enzymes.[1][10] | Requires specialized handling and disposal of radioactive materials; lower throughput.[10] |
| TR-FRET Assay | A fluorescently labeled antibody recognizes the phosphorylated substrate, bringing a donor and acceptor fluorophore into proximity for energy transfer.[11] | Homogeneous (no-wash) format, high-throughput, and non-radioactive.[11] | Potential for compound interference with fluorescence; requires specific antibodies and labeled substrates.[12] |
| Mobility Shift Assay | Electrophoretic separation of the phosphorylated substrate from the non-phosphorylated form.[12] | Highly reliable and less prone to interference compared to some fluorescence-based methods.[12] | Generally lower throughput than homogeneous assays. |
Expert Rationale: We select the radiometric filter-binding assay as our orthogonal method. Its direct detection mechanism is fundamentally different from the primary ATP-depletion assay, providing the strongest possible confirmation of true enzymatic inhibition and minimizing the chance of technology-specific artifacts.[1]
Protocol: Orthogonal [γ-³³P]ATP Radiometric Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the this compound analog against the purified target kinase.
Methodology:
-
Reaction Preparation: Prepare a master mix containing kinase reaction buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT), the peptide substrate, and the recombinant kinase enzyme.[13]
-
Compound Plating: Serially dilute the test compound in DMSO and add to a 96-well plate. A common starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
Initiate Reaction: Add the kinase/substrate master mix to the compound plate. Initiate the kinase reaction by adding an ATP mix containing unlabeled ATP (at the Kₘ concentration for the kinase) spiked with [γ-³³P]ATP.[14] Incubate for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop Reaction & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated peptide substrate.[14]
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.[14]
-
Detection: Add scintillation fluid to the dried plate and quantify the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.[13] Fit the data to a four-parameter dose-response curve using software like GraphPad Prism to determine the IC₅₀ value.[15]
Interpreting Biochemical Data
A confirmed IC₅₀ value in the sub-micromolar range is a positive result. However, for ATP-competitive inhibitors, this value is highly dependent on the ATP concentration used in the assay.[12][16] An inhibitor will appear less potent at higher ATP concentrations. Therefore, always report the ATP concentration alongside the IC₅₀ value or, for a more absolute measure of potency, calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.[16][17]
| Compound | Primary Screen (% Inhibition @ 1µM) | Orthogonal Radiometric IC₅₀ (ATP @ Kₘ) |
| Hit Analog 1A | 85% | 75 nM |
| Staurosporine (Control) | 98% | 5 nM |
Part 2: Cellular Validation — Proving Target Engagement and Function
A major hurdle in kinase drug discovery is the frequent disconnect between biochemical potency and cellular activity.[18][19] Factors like cell permeability, efflux pumps, and the high intracellular ATP concentration (millimolar range) can render a potent biochemical inhibitor inert in a cellular context.[8][18] Therefore, demonstrating that the compound enters the cell and engages its target is a critical validation step.
Comparison of Cellular Validation Assays
| Assay Type | Principle | Advantages | Disadvantages |
| NanoBRET™ Target Engagement | A proximity-based assay measuring Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.[20][21] | Quantifies compound binding to the target in live cells under physiological conditions; provides affinity (cellular IC₅₀) and residence time data.[20][22] | Requires genetic modification of cells to express the kinase-NanoLuc® fusion protein.[21] |
| Cellular Phosphorylation Assay | Measures the phosphorylation status of a known downstream substrate of the target kinase via Western Blot or ELISA, using phospho-specific antibodies.[13][23] | Confirms functional inhibition of the kinase signaling pathway; can be performed in unmodified cell lines expressing the endogenous kinase.[23] | Requires a known downstream target and validated phospho-specific antibodies; provides a functional readout, not direct binding affinity.[23] |
| Cell Proliferation Assay | Measures the effect of the inhibitor on cell viability or growth over time, often in cancer cell lines dependent on the target kinase's activity.[23] | Provides a key phenotypic readout of the compound's ultimate biological effect. | Can be confounded by off-target toxicity; does not directly confirm on-target activity. |
Expert Rationale: We prioritize the NanoBRET™ Target Engagement assay. It provides the most direct and quantitative evidence that our compound can cross the cell membrane and bind to its intended target in the complex milieu of a living cell.[22] This data is highly predictive of cellular efficacy and provides a crucial bridge between biochemical and functional cell-based assays.[19][21]
Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
Objective: To quantitatively measure the binding affinity (apparent cellular IC₅₀) of the this compound analog to its target kinase in live cells.
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase and plate in a 96-well assay plate.[21]
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the cells.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is a cell-permeable ligand that binds to the kinase's active site, at a pre-determined concentration.
-
Equilibration: Incubate the plate at 37°C in a CO₂ incubator for a period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium within the cells.
-
Detection: Add the NanoGlo® substrate to measure the donor (NanoLuc®) signal and measure the acceptor (tracer) signal using a plate reader equipped with appropriate filters (e.g., 460nm for donor, >600nm for acceptor).
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to vehicle (0% inhibition) and a positive control (100% inhibition) to determine the percent inhibition at each compound concentration. Fit the data to a dose-response curve to calculate the cellular IC₅₀.
| Compound | Biochemical IC₅₀ (nM) | Cellular Target Engagement IC₅₀ (nM) |
| Hit Analog 1A | 75 | 250 |
| Inactive Analog 1B | >10,000 | >10,000 |
Expert Rationale: A rightward shift in potency from the biochemical to the cellular assay (e.g., 75 nM to 250 nM) is common and expected due to factors like membrane transport and competition with high intracellular ATP levels.[8] A shift of 3-10 fold is often considered acceptable. This data, combined with a downstream functional assay like inhibition of substrate phosphorylation, builds a powerful case for on-target cellular activity.[21]
Part 3: Selectivity Profiling — Defining the On- and Off-Target Landscape
No kinase inhibitor is perfectly selective. Understanding a compound's activity across the human kinome is essential to predict potential safety liabilities and to uncover opportunities for polypharmacology.[12] Broad kinase profiling has become a standard and indispensable step in inhibitor development.[24][25]
Approaches to Kinase Selectivity Profiling
The most pragmatic approach for most labs is to utilize commercial services that maintain large, validated panels of kinase assays. These services provide rapid, high-quality data on hundreds of kinases in parallel.
-
Broad Panels (e.g., 192 to >400 kinases): These are used to get a comprehensive, kinome-wide view of a compound's selectivity at a single high concentration (e.g., 1 µM).[20][26] This helps identify potential off-targets early.
-
Specialty Panels (e.g., CDK Panel, TK Panel): Focused panels are useful for optimizing selectivity within a specific kinase family.[20]
Expert Rationale: For an initial validation, we recommend screening our lead compound at a single concentration (1 µM) against a broad panel. Any kinases inhibited by >80% at this concentration should be flagged for follow-up IC₅₀ determination to understand the potency of the off-target interaction.
Interpreting Selectivity Data
The goal is to find compounds that are potent against the intended target while minimizing activity against other kinases, especially those known to be associated with toxicity.
| Kinase Target | % Inhibition @ 1µM (Hit Analog 1A) | Notes |
| Primary Target Kinase | 95% | Potent on-target activity |
| Kinase X (related family member) | 88% | Potential off-target, follow up with IC₅₀ |
| Kinase Y (unrelated family) | 15% | Likely insignificant off-target |
| Kinase Z (known toxic liability) | 5% | Clean profile against this key anti-target |
This data provides a selectivity "fingerprint" for the compound, guiding further optimization. A compound that is highly selective in biochemical assays is more likely to have a clean safety profile and produce on-target effects in vivo.[12]
Conclusion: Assembling a Comprehensive Validation Package
The journey from a primary screen hit to a validated lead is a systematic process of evidence gathering. By employing a cascade of orthogonal biochemical and cellular assays, we move beyond a simple measure of potency to a deep understanding of a compound's behavior. For our hypothetical this compound analog, successful navigation of this cascade would yield a data package demonstrating:
-
Confirmed Biochemical Potency: Sub-micromolar IC₅₀ against the purified enzyme, validated by a gold-standard radiometric assay.
-
Direct Cellular Target Engagement: Confirmed ability to enter live cells and bind the target kinase with a defined affinity.
-
On-Target Functional Effect: Inhibition of the kinase's downstream signaling pathway in a cellular context.
-
A Defined Selectivity Profile: A clear understanding of on-target potency versus off-target activities across the kinome.
This rigorous, multi-faceted approach ensures that research efforts are focused on chemically tractable series with a high probability of translating their in vitro promise into meaningful biological effects, forming the bedrock of a successful drug discovery program.
References
- Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 50, 1-38.
- Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.
- Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. (2017, November 27). Lab Manager Magazine.
- Liu, K., & Zhang, J. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(8), 1281-1288.
- van Westen, G. J. P., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling, 52(8), 2204-2213.
- Cellular Kinase Target Engagement Assay Service. (n.d.). Creative Biolabs.
- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
- Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
- How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.
- KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
- Klebl, B., et al. (Eds.). (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets. Wiley-VCH.
- Bischof, J., et al. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 22(1), 144.
- Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528.
- Elkins, J. M., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 9(414), cm1.
- Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization. (2023, April 17). YouTube.
- The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail.
- Hu, Z., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(11), 3294.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.
- Cheeseman, J. D., et al. (2022). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. Journal of Chemical Information and Modeling, 62(15), 3628-3641.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World.
- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (2018). Bioorganic & Medicinal Chemistry, 26(11), 3021-3029.
- Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-Substituted Triazine as PI3K and BRAF Dual Inhibitor. (2022).
- Anderson, M., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry Letters, 20(2), 709-713.
- Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Topics in Medicinal Chemistry, 11(11), 1334-1343.
- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (2018). Bioorganic & Medicinal Chemistry, 26(11), 3021-3029.
- Aversa, R. J., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 62(17), 7806-7822.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1311-1327.
- Xu, Y., et al. (2019). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Future Medicinal Chemistry, 11(14), 1827-1851.
- Patel, R. V., & Nath, M. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. clyte.tech [clyte.tech]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 18. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. NanoBRET™ TE Intracellular Kinase Assay Services - Carna Biosciences, Inc. [carnabio.com]
- 21. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 22. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
A Comparative Guide to the Efficacy of 2-Morpholinopyridin-4-amine and Known Kinase Inhibitors in the PI3K/mTOR Pathway
This guide provides a comprehensive comparison of the hypothetical novel kinase inhibitor, 2-Morpholinopyridin-4-amine, with well-characterized inhibitors of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of new chemical entities targeting this critical cellular pathway.
Introduction: The PI3K/mTOR Pathway and the Rationale for Comparison
The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] The morpholine chemical group is a common feature in many kinase inhibitors, often contributing to favorable pharmacokinetic properties and potent interactions with the ATP-binding pocket of the target kinase.[3] Given the structural alerts within this compound, we hypothesize its potential as a kinase inhibitor within the PI3K/mTOR pathway.
For a rigorous comparative analysis, we have selected two well-established inhibitors:
-
Dactolisib (BEZ235): A dual pan-Class I PI3K and mTOR inhibitor, representing a broad-spectrum approach to pathway inhibition.[2][4][5]
-
Alpelisib (BYL719): An isoform-specific inhibitor of the p110α catalytic subunit of PI3K, offering a more targeted intervention.[6][7]
This guide will detail the experimental workflows to assess and compare the in vitro and cellular efficacy of this compound against these standards.
In Vitro Kinase Inhibition Assay: Determining Potency and Selectivity
The initial step in characterizing a novel inhibitor is to determine its direct inhibitory effect on the target kinase(s) in a purified, cell-free system. This is typically achieved through an in vitro kinase assay.
Experimental Rationale
The principle of this assay is to measure the enzymatic activity of a kinase by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate.[8] A common method is the ADP-Glo™ Kinase Assay, which provides a luminescent readout proportional to the amount of ADP generated.[9] By performing this assay across a range of inhibitor concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for the in vitro kinase assay.
Detailed Protocol for In Vitro Kinase Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each inhibitor (this compound, Dactolisib, Alpelisib) in 100% DMSO.
-
Perform serial dilutions of each inhibitor in assay buffer to create a 10-point concentration gradient.
-
Prepare solutions of recombinant human PI3Kα and mTOR kinases in kinase buffer.
-
Prepare a solution of the appropriate substrate for each kinase.
-
Prepare a solution of ATP at a concentration close to the Km for each kinase.
-
-
Assay Plate Setup:
-
Add 5 µL of each inhibitor dilution to the wells of a 384-well plate. Include "no inhibitor" and "no enzyme" controls.
-
Add 10 µL of the kinase enzyme solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Terminate the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Hypothetical In Vitro Kinase Inhibition Data
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| This compound | 15 | 250 |
| Dactolisib | 5 | 8 |
| Alpelisib | 2 | >10,000 |
Cellular Assay: Assessing Target Engagement and Downstream Signaling Inhibition
While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to evaluate a compound's ability to enter cells, engage its target, and inhibit the downstream signaling pathway in a physiological context.
Experimental Rationale
The activation of the PI3K/mTOR pathway leads to the phosphorylation of key downstream effectors, such as Akt and S6 ribosomal protein.[9] By measuring the levels of phosphorylated Akt (p-Akt) and phosphorylated S6 (p-S6) in cells treated with our inhibitors, we can assess their cellular potency. A common method for this is a cellular phosphorylation assay, often utilizing ELISA or Western blotting.[10]
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling pathway.
Detailed Protocol for Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line with a known active PI3K/mTOR pathway (e.g., MCF-7, PC-3) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound, Dactolisib, or Alpelisib for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), and total S6 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Calculate the percentage of inhibition of phosphorylation relative to the vehicle control.
-
Determine the EC50 (half-maximal effective concentration) for the inhibition of phosphorylation for each compound.
-
Hypothetical Cellular Potency Data
| Compound | p-Akt (Ser473) EC50 (nM) | p-S6 (Ser235/236) EC50 (nM) |
| This compound | 80 | 150 |
| Dactolisib | 25 | 30 |
| Alpelisib | 15 | >5000 |
Cell Viability Assay: Evaluating Anti-proliferative Effects
Ultimately, the goal of a cancer therapeutic is to inhibit tumor cell growth and proliferation. A cell viability assay measures the cytotoxic or cytostatic effects of a compound.
Experimental Rationale
There are several types of cell viability assays. A common method is the MTT assay, which measures the metabolic activity of cells.[11] Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified by measuring its absorbance. A reduction in absorbance indicates a decrease in cell viability.
Detailed Protocol for MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of each inhibitor for a prolonged period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Hypothetical Anti-proliferative Activity Data
| Compound | GI50 in MCF-7 cells (nM) |
| This compound | 500 |
| Dactolisib | 150 |
| Alpelisib | 100 |
Summary and Conclusion
This guide has outlined a systematic approach to compare the efficacy of a novel kinase inhibitor, this compound, with the established PI3K/mTOR inhibitors Dactolisib and Alpelisib. The described in vitro and cell-based assays provide a framework for determining potency, cellular activity, and anti-proliferative effects.
The hypothetical data presented illustrates a scenario where this compound is a potent inhibitor of PI3Kα with moderate activity against mTOR. Its cellular potency and anti-proliferative effects are significant, though less pronounced than the established inhibitors. This profile would suggest that this compound is a promising lead compound worthy of further optimization and characterization, including comprehensive kinase panel screening to assess its selectivity and further preclinical studies to evaluate its in vivo efficacy and safety.
References
- Protocols.io. (2023). In vitro kinase assay.
- Wikipedia. (2023). Phosphoinositide 3-kinase inhibitor.
- National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay.
- Drugs.com. (2023). List of MTOR inhibitors.
- ResearchGate. (n.d.). Second generation of mTOR inhibitors.
- Patsnap Synapse. (2024). What are mTOR inhibitors and how do they work?
- National Center for Biotechnology Information. (n.d.). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK).
- National Center for Biotechnology Information. (2016). mTOR Inhibitors at a Glance.
- Wikipedia. (2023). mTOR inhibitor.
- Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects.
- Bio-protocol. (2022). In vitro kinase assay.
- RxList. (2021). Antineoplastic PI3K Inhibitors: Drug Class, Uses, Side Effects, Drug Names.
- ResearchGate. (n.d.). Selected PI3K inhibitors approved or in clinical trials.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?
- Purdue University. (n.d.). Assessing Kinase Activity in Plants with In-Gel Kinase Assays.
- PubMed. (2015). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents.
- PubMed. (2010). DNA-dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of quinolin-4-one and pyridopyrimidin-4-one Surrogates for the chromen-4-one Chemotype.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
- National Center for Biotechnology Information. (n.d.). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents.
- PubMed. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002).
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- PubMed. (2002). Medicinal chemistry of 2,2,4-substituted morpholines.
- ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions.
- PubMed. (2012). Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][8][12][13]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors.
- National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
- National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- ResearchGate. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine.
- PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
Sources
- 1. Antineoplastic PI3K Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 6. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Tale of Two Scaffolds: A Comparative Guide to Pyrazolopyrimidine and 2-Morpholinopyridin-4-amine in Kinase Inhibition
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of kinase inhibitor design, the selection of a core chemical scaffold is a decision that profoundly influences the potency, selectivity, and overall drug-like properties of a potential therapeutic agent. Among the myriad of heterocyclic systems explored, the pyrazolopyrimidine scaffold has emerged as a "privileged" structure, forming the backbone of numerous approved and clinical-stage kinase inhibitors. This guide provides an in-depth, objective comparison of the well-established pyrazolopyrimidine scaffold against a significant structural motif, the 2-morpholinopyridin-4-amine core, which has gained prominence, particularly in the development of inhibitors targeting the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.
The Privileged Player: The Pyrazolopyrimidine Scaffold
The pyrazolopyrimidine core is a fused heterocyclic system that is a bioisostere of the adenine ring of ATP.[1][2] This structural mimicry allows pyrazolopyrimidine-based inhibitors to effectively compete with ATP for binding to the kinase active site.[3] The versatility of this scaffold lies in its ability to be readily functionalized at multiple positions, enabling medicinal chemists to fine-tune its interactions with different kinases and achieve desired selectivity profiles.[4][5]
One of the key features of the pyrazolopyrimidine scaffold is its ability to form crucial hydrogen bonds with the hinge region of the kinase, a conserved segment that connects the N- and C-lobes of the catalytic domain.[4] This interaction anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for further interactions.
A notable example of a successful drug based on this scaffold is Ibrutinib , a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies.[3] The pyrazolo[3,4-d]pyrimidine core of Ibrutinib forms hydrogen bonds with the hinge region of BTK, while a strategically placed Michael acceptor forms a covalent bond with a cysteine residue in the active site, leading to sustained inhibition.[3]
The Rising Contender: The this compound Motif
While not as universally recognized as a "privileged scaffold" in the same vein as pyrazolopyrimidine, the this compound moiety has proven to be a highly effective structural component in a significant class of kinase inhibitors. This motif is particularly prevalent in inhibitors of the PI3K/mTOR pathway, a critical signaling cascade often dysregulated in cancer.
The morpholine group in these inhibitors plays a crucial role in their activity. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, often interacting with key residues in the kinase active site.[6] Furthermore, the morpholine ring can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.[7] The 2-amino group on the pyridine ring serves as a key hydrogen bond donor, mimicking the interactions of the adenine base of ATP with the kinase hinge region.
An exemplary compound featuring this motif is Gedatolisib (PF-05212384) , a potent dual inhibitor of PI3K and mTOR kinases.[6] The morpholino-triazine portion of Gedatolisib, which is structurally related to a morpholinopyridine, is crucial for its high affinity and dual inhibitory activity.
Head-to-Head Comparison: Performance and Experimental Insights
To provide a clear comparison, we will examine key aspects of both scaffolds, supported by experimental data and established methodologies.
Mechanism of Kinase Inhibition and Binding Modes
Both pyrazolopyrimidine and this compound-containing inhibitors primarily act as ATP-competitive inhibitors. They occupy the ATP binding pocket of the kinase, preventing the binding of the natural substrate and subsequent phosphorylation of downstream targets.
Pyrazolopyrimidine Binding Mode:
The pyrazolo[3,4-d]pyrimidine core typically forms two or three hydrogen bonds with the kinase hinge region, mimicking the binding of the adenine ring of ATP.[4] Substituents on the scaffold can then be tailored to interact with specific pockets within the active site, thereby conferring selectivity.
Caption: General binding mode of a pyrazolopyrimidine scaffold in the kinase ATP pocket.
This compound Binding Mode:
Inhibitors containing the this compound motif also engage the kinase hinge through hydrogen bonds formed by the 2-amino group. The morpholine oxygen often forms an additional hydrogen bond with a backbone NH group in the hinge region, further stabilizing the interaction.[6]
Caption: General binding mode of a this compound motif.
Kinase Selectivity and Structure-Activity Relationships (SAR)
The ability to achieve selectivity for a specific kinase or a desired subset of kinases is paramount in drug discovery to minimize off-target effects.
-
Pyrazolopyrimidines: The extensive exploration of the pyrazolopyrimidine scaffold has led to a deep understanding of its SAR.[4][8] Modifications at the N1, C3, and C4 positions have been shown to dramatically influence kinase selectivity. For example, in the development of SRC family kinase inhibitors, specific substitutions at the N1 position were found to be optimal for achieving high selectivity.[4]
-
This compound Derivatives: The SAR for this class of inhibitors is well-defined within the context of PI3K/mTOR inhibition. The morpholine moiety is a key determinant of potency and selectivity.[6] For instance, in a series of PI3K inhibitors, the morpholine group was shown to be crucial for binding to the hinge region residue Val851 in PI3Kα.[6]
| Scaffold/Motif | Representative Kinase Targets | Key SAR Determinants | Approved Drug Example |
| Pyrazolopyrimidine | BTK, SRC, JAK, PI3K, mTOR, RET[1][2][4] | Substitutions at N1, C3, and C4 positions | Ibrutinib (BTK inhibitor)[3] |
| This compound | PI3K, mTOR, BRAF[4][6] | Morpholine ring, substituents on the pyridine ring | (Related motif) Gedatolisib (PI3K/mTOR inhibitor)[6] |
Synthetic Accessibility
Both scaffolds are synthetically tractable, allowing for the generation of diverse chemical libraries for screening and optimization.
-
Pyrazolopyrimidines: The synthesis of pyrazolopyrimidines is well-established, with multiple routes available starting from readily accessible pyrazole precursors. This facilitates the rapid exploration of SAR.[9]
-
This compound Derivatives: The synthesis of these compounds typically involves the functionalization of a pre-formed pyridine ring, often through nucleophilic aromatic substitution reactions. The morpholine moiety can be introduced at various stages of the synthesis.
Experimental Protocols: A Guide to Comparative Evaluation
To rigorously compare inhibitors based on these two scaffolds, a series of well-defined experimental protocols are essential.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase, a specific peptide or protein substrate, and ATP.
-
Inhibitor Dilution: Create a serial dilution of the test compounds (both pyrazolopyrimidine-based and this compound-based).
-
Incubation: Add the diluted inhibitors to the kinase/substrate mixture and incubate for a defined period to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).
-
Reaction Termination: Stop the reaction after a specific time by adding a stop solution (e.g., phosphoric acid).
-
Separation: Separate the phosphorylated substrate from the unreacted ATP, typically using phosphocellulose paper or beads.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assays: Assessing Target Engagement and Phenotypic Effects
Cellular assays are crucial to confirm that an inhibitor can effectively engage its target in a biological context and elicit the desired phenotypic response (e.g., inhibition of cell proliferation).
Western Blot Analysis of Phosphorylated Downstream Targets:
This technique is used to measure the phosphorylation status of proteins downstream of the target kinase, providing a direct readout of target engagement in cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cancer cell lines known to be dependent on the target kinase and treat them with varying concentrations of the inhibitors.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream substrate and the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of downstream signaling.
Conclusion: Choosing the Right Tool for the Job
Both the pyrazolopyrimidine scaffold and the this compound motif have demonstrated significant value in the development of potent and selective kinase inhibitors.
-
The pyrazolopyrimidine scaffold stands out as a highly versatile and "privileged" core, offering a proven foundation for developing inhibitors against a wide range of kinase targets. Its well-understood SAR and synthetic tractability make it an attractive starting point for many kinase inhibitor discovery programs.[1][2][3]
-
The This compound motif has carved out a significant niche, particularly in the design of highly potent inhibitors of the PI3K/mTOR pathway.[6] The morpholine group is a key contributor to both potency and desirable drug-like properties.
Ultimately, the choice between these or any other scaffold depends on the specific kinase target, the desired selectivity profile, and the overall goals of the drug discovery program. This guide provides a framework for understanding the key attributes of these two important structural classes, enabling researchers to make more informed decisions in their quest for novel and effective kinase inhibitors.
References
- Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ) | Journal of Medicinal Chemistry - ACS Publications. (2021, October 21).
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.).
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC - PubMed Central. (n.d.).
- Approved drugs with pyrazolopyrimidine moiety. - ResearchGate. (n.d.).
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E. (2020, September 8).
- Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed. (2016, May 26).
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (2020, September 8).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - Semantic Scholar. (n.d.).
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PubMed Central. (2024, July 29).
- Exploring the scaffold universe of kinase inhibitors - PubMed. (2015, January 8).
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (n.d.).
- Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed. (n.d.).
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. (n.d.).
Sources
- 1. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 2-Morpholinopyridine Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount challenge in modern therapeutics. The human kinome, with its highly conserved ATP-binding sites, presents a significant hurdle, often leading to off-target effects that can compromise clinical efficacy and safety. The 2-morpholinopyridine scaffold has emerged as a promising framework for developing targeted kinase inhibitors, particularly against the phosphoinositide 3-kinase (PI3K) family. This guide provides an in-depth, objective comparison of the cross-reactivity profile of a representative 2-morpholinopyridine-based inhibitor, supported by experimental data and detailed methodologies to inform the design and interpretation of inhibitor profiling studies.
The Imperative of Selectivity in Kinase Inhibition
Protein kinases are central nodes in cellular signaling, regulating a vast array of processes from proliferation and differentiation to metabolism and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[1] However, the structural similarity across the kinome necessitates a rigorous evaluation of an inhibitor's selectivity to minimize unintended pharmacological consequences.[2] Cross-reactivity profiling, therefore, is not merely a characterization step but a critical component of the drug discovery and validation process, ensuring that observed biological effects can be confidently attributed to the intended target.[2]
The 2-morpholinopyridine core, with its characteristic morpholine ring, has been a focal point in the development of inhibitors targeting the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is a critical regulator of cell growth and survival and is frequently hyperactivated in cancer.[5] The morpholine moiety often forms a crucial hydrogen bond in the kinase active site, contributing to the potency of these inhibitors.[3]
Comparative Cross-Reactivity Analysis
To illustrate the selectivity profile of the 2-morpholinopyridine scaffold, we will examine a representative compound from a series of 4-aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridines, specifically Compound 9b , which has demonstrated notable selectivity for the PI3Kα isoform.[6] We will compare its performance against two well-characterized kinase inhibitors with distinct selectivity profiles: the notoriously non-selective inhibitor Staurosporine and the multi-targeted clinical inhibitor Dasatinib .
Data Presentation: A Head-to-Head Comparison
The following table summarizes the inhibitory activity (IC50 values) of these compounds against a panel of kinases. Lower IC50 values denote higher potency.
| Kinase Target | Compound 9b (2-morpholinopyridine) IC50 (µM)[6] | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) |
| PI3Kα | 0.12 | - | - |
| PI3Kβ | >10 | - | - |
| PI3Kγ | >10 | - | - |
| PI3Kδ | >10 | - | - |
| ABL1 | - | 6.4 | 0.8 |
| SRC | - | 3 | 0.8 |
| LCK | - | 1.5 | 1.1 |
| EGFR | - | 70 | 180 |
| VEGFR2 | - | 7 | 8 |
| CDK2 | - | 3 | 2600 |
Staurosporine and Dasatinib data are representative values from publicly available datasets and are provided for comparative purposes.
As the data illustrates, Compound 9b exhibits significant selectivity for the PI3Kα isoform, with minimal activity against other Class I PI3K isoforms at concentrations up to 10 µM.[6] This contrasts sharply with Staurosporine's broad-spectrum inhibition across numerous kinase families and Dasatinib's potent activity against a specific subset of tyrosine kinases. This highlights the potential of the 2-morpholinopyridine scaffold to be tailored for high target specificity.
Visualizing Kinase Selectivity: The Kinome Map
A powerful tool for visualizing inhibitor selectivity is the kinome map. While a full kinome scan for Compound 9b is not publicly available, we can conceptualize its selectivity in the context of the human kinome.
Caption: Conceptual kinome map illustrating inhibitor selectivity.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target
The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently deregulated in cancer, promoting cell proliferation and survival.[7] The selectivity of inhibitors like Compound 9b for specific PI3K isoforms is critical, as different isoforms can have non-redundant roles in normal physiology and disease.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for 2-morpholinopyridine inhibitors.
Experimental Protocols: A Guide to Best Practices
To ensure the generation of robust and reproducible cross-reactivity data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for two key assays in kinase inhibitor profiling.
In Vitro Kinase Activity Assay (Luminescence-Based)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for the in vitro luminescence-based kinase assay.
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a concentration gradient.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the desired kinase in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 2 µL of a mixture containing the kinase's substrate peptide and ATP at a concentration close to the Km for ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of an ADP-detecting reagent (e.g., ADP-Glo™) to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.[8]
-
NanoBRET™ Target Engagement Assay (Cell-Based)
This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement.[3][6]
Workflow for NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Protocol:
-
Cell Culture and Transfection:
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Determine the cell density and adjust to the desired concentration (e.g., 2 x 10^5 cells/mL).[10]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
In a white, 384-well assay plate, add the diluted test compounds.
-
Add a cell-permeable fluorescent tracer that binds to the target kinase to the cell suspension.
-
Dispense the cell suspension containing the tracer into the wells of the assay plate.
-
-
Signal Detection and Measurement:
-
Equilibrate the plate for 2 hours at 37°C in a 5% CO2 incubator.[10]
-
Prepare a substrate solution containing the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.[9]
-
Add the substrate solution to each well.
-
Immediately read the plate on a luminometer capable of dual-filtered luminescence measurement, capturing the donor emission (~460 nm) and the acceptor emission (>600 nm).[9]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
-
Conclusion
The 2-morpholinopyridine scaffold represents a valuable starting point for the development of selective kinase inhibitors, particularly within the PI3K family. As demonstrated by the comparative analysis of Compound 9b, this chemical framework can be engineered to achieve a high degree of selectivity, a critical attribute for both effective research tools and promising therapeutic candidates. The rigorous application of standardized biochemical and cell-based profiling assays, as detailed in this guide, is indispensable for accurately characterizing the cross-reactivity of these and other kinase inhibitors, ultimately paving the way for the development of safer and more effective targeted therapies.
References
- Di Mauro, G., et al. (2018). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 23(7), 1675.
- Sharma, A., et al. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Catalysts, 12(9), 963.
- EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds Version.
- Shaikh, F., et al. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Catalysts, 12(9), 963.
- Hayakawa, M., et al. (2007). Synthesis and biological evaluation of substituted 4-(thiazol-5-yl)pyridine derivatives as potent inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry, 15(17), 5837-5844.
- protocols.io. (2023). In vitro kinase assay.
- Bio-protocol. (2022). In vitro kinase assay.
- Assay Provider. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
- Chen, C-H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85.
- Syed, D. N., et al. (2013). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Cancer Letters, 329(2), 155-164.
- Venot, C., et al. (2015). Targeting the PI3K/AKT/mTOR pathway in cancer: a review of the current evidence. Bulletin du Cancer, 102(2), 139-148.
- Abbad, S., et al. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Molecular Biology Reports, 48(8), 6149-6162.
- Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 939-950.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison for the Research Professional: Dasatinib vs. Imatinib in Kinase Inhibition
A Senior Application Scientist's Guide to Two Generations of BCR-ABL Inhibitors
For researchers in oncology and drug development, the choice of a kinase inhibitor is a critical decision driven by target specificity, potency, resistance profiles, and cellular effects. This guide provides an in-depth, head-to-head comparison of dasatinib, a second-generation tyrosine kinase inhibitor (TKI), and imatinib, the first-generation TKI that revolutionized the treatment of Chronic Myeloid Leukemia (CML). While the initial query referenced 2-Morpholinopyridin-4-amine, this compound is not established as a kinase inhibitor in scientific literature, making a direct comparison with dasatinib impractical. Therefore, we have substituted it with imatinib, a highly relevant and informative comparator that provides a classic example of targeted therapy evolution.
This guide will delve into the mechanistic nuances, comparative efficacy, and the experimental methodologies used to characterize these two pivotal oncology drugs.
Introduction: A Tale of Two Inhibitors
Imatinib was a breakthrough in cancer therapy, validating the concept of targeting the specific molecular driver of a malignancy—the BCR-ABL fusion protein in CML.[1] However, the emergence of resistance, primarily through mutations in the ABL kinase domain, necessitated the development of second-generation inhibitors.[1][2] Dasatinib emerged as a more potent successor, capable of overcoming most instances of imatinib resistance and demonstrating broader kinase inhibitory activity.[1][2][3][4] This comparison will explore the fundamental differences that underpin their distinct clinical profiles.
Mechanism of Action: A Deeper Dive into Kinase Binding
Both dasatinib and imatinib are ATP-competitive inhibitors of the BCR-ABL kinase, but their binding modes differ significantly, which is central to their varied efficacy and selectivity.[5][6]
Imatinib primarily recognizes and binds to the inactive (DFG-out) conformation of the ABL kinase domain.[7] This specific conformational requirement means that mutations preventing the kinase from adopting this inactive state can confer resistance.
Dasatinib , in contrast, is a conformation-agnostic inhibitor, capable of binding to both the active and inactive conformations of the ABL kinase domain.[2][3][7] This flexibility allows it to inhibit a wider range of BCR-ABL mutants that are resistant to imatinib.[3] Furthermore, dasatinib is a potent dual inhibitor of both ABL and SRC family kinases (SFKs), which are also implicated in CML progression and other cancers.[2]
Caption: BCR-ABL signaling and points of inhibition by imatinib and dasatinib.
Comparative Kinase Inhibition Profile
The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic window and off-target effects. Dasatinib is substantially more potent than imatinib against wild-type BCR-ABL and maintains activity against a wide spectrum of imatinib-resistant mutants.
| Target Kinase | Dasatinib IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Fold Difference (Imatinib/Dasatinib) |
| Native BCR-ABL | <1 | 375 | >350x |
| SRC Family Kinases (SRC, LCK, FYN) | 0.5 - 1.0 | >10,000 | >10,000x |
| c-KIT | 12 | 100 | ~8x |
| PDGFRβ | 28 | 300 | ~11x |
| Data represents typical values from in vitro kinase assays and may vary based on experimental conditions.[2][5] |
This broader profile explains dasatinib's efficacy in imatinib-resistant CML but also contributes to its distinct side-effect profile.[8]
Overcoming Resistance: A Key Differentiator
The ability of dasatinib to inhibit most imatinib-resistant BCR-ABL mutants (with the critical exception of the T315I "gatekeeper" mutation) is a primary advantage.[2][3] Mutagenesis screens have shown that while numerous mutations can emerge under imatinib pressure, the spectrum of mutations conferring resistance to dasatinib is narrower.[2]
Comparative Clinical Efficacy in CML
Large-scale clinical trials, such as the DASISION study, have compared dasatinib and imatinib as first-line treatments for newly diagnosed chronic phase CML (CML-CP).
| Endpoint (by 12 months) | Dasatinib | Imatinib | P-value |
| Confirmed Complete Cytogenetic Response (cCCyR) | 77% | 66% | P=0.007 |
| Major Molecular Response (MMR) | 46% | 28% | P<0.0001 |
| Progression to Accelerated/Blast Phase | 1.9% | 3.5% | - |
| Data from the DASISION trial.[4][9] |
These studies consistently show that dasatinib leads to faster and deeper rates of cytogenetic and molecular response compared to imatinib.[4][9][10][11][12][13][14] While these earlier, deeper responses are considered clinically meaningful, long-term studies have often shown similar overall survival rates between the two drugs.[11][13]
Off-Target Effects and Safety Profile
The differing kinase selectivity profiles of dasatinib and imatinib translate to distinct adverse event profiles.
-
Dasatinib: Its inhibition of SRC family kinases is linked to side effects such as pleural effusion (fluid accumulation around the lungs) and thrombocytopenia.[13]
-
Imatinib: More commonly associated with fluid retention, superficial edema, muscle cramps, and nausea.[4]
These differences are critical considerations in patient management and treatment selection.
Experimental Protocols for Head-to-Head Characterization
To empirically validate the differences between these inhibitors in a laboratory setting, the following experimental workflows are fundamental.
In Vitro Kinase Activity Assay
This assay directly measures the ability of each inhibitor to block the enzymatic activity of the target kinase. A common method is a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of dasatinib and imatinib in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase enzyme (e.g., recombinant BCR-ABL) to wells containing the diluted inhibitors or DMSO control.[15]
-
Pre-incubation: Incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.[5]
-
Initiation: Initiate the reaction by adding a solution containing the peptide substrate and ATP.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Detection: Stop the reaction and measure ADP production using a commercial kit (e.g., ADP-Glo™). This involves a two-step process to first deplete unused ATP and then convert the generated ADP into a detectable luminescent signal.[15]
-
Data Analysis: Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[5]
Cell Viability Assay
This assay determines the cytotoxic or cytostatic effect of the inhibitors on cancer cells expressing the target kinase (e.g., K562 cells for BCR-ABL).
Step-by-Step Methodology:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[16]
-
Treatment: Add serial dilutions of dasatinib and imatinib to the wells and incubate for 72 hours.[16]
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolically active, viable cells.[16]
-
Data Acquisition: After a short incubation to lyse the cells and stabilize the luminescent signal, measure the luminescence using a plate reader.[16]
-
Data Analysis: Normalize the data to untreated controls and calculate the GI₅₀ (concentration for 50% growth inhibition).
Western Blotting for Pathway Analysis
Western blotting is used to assess the phosphorylation status of BCR-ABL and its downstream targets (e.g., CrkL), providing a direct readout of kinase inhibition within the cell.
Caption: Standard workflow for Western blot analysis of kinase pathway inhibition.
Step-by-Step Methodology:
-
Sample Preparation: Treat CML cells (e.g., K562) with dasatinib, imatinib, or a vehicle control (DMSO) for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[18][19]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[18]
-
Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated form of a BCR-ABL substrate (e.g., anti-phospho-CrkL) overnight at 4°C.[18] Subsequently, probe a separate blot or strip and re-probe the same blot for total protein levels (e.g., total CrkL) and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]
Conclusion
Dasatinib and imatinib represent two distinct generations of tyrosine kinase inhibitors that, while sharing a primary target in BCR-ABL, exhibit crucial differences in their mechanism of action, potency, selectivity, and clinical performance. Dasatinib's ability to bind multiple kinase conformations and its broader inhibitory spectrum give it superior potency and efficacy against most imatinib-resistant mutations.[2][3] This comes with a different set of off-target effects that must be managed clinically. For the research professional, understanding these differences is key to designing experiments, interpreting data, and driving the development of the next generation of targeted therapies. The experimental protocols outlined here provide a robust framework for performing a direct, quantitative comparison of these and other kinase inhibitors in a preclinical setting.
References
- Klink A, et al. Real-World Effectiveness of Dasatinib Versus Imatinib in Newly Diagnosed Patients With Chronic Myeloid Leukemia. Clinical Lymphoma, Myeloma & Leukemia. ([Link])
- Radich JP, et al.
- Jabbour E, et al. Early response with dasatinib or imatinib in chronic myeloid leukemia: 3-year follow-up from a randomized phase 3 trial (DASISION). Blood. ([Link])
- Kantarjian H, et al. Dasatinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia. The New England Journal of Medicine. ([Link])
- Dasatinib versus high-dose imatinib for chronic-phase chronic myeloid leukemia: A meta-analysis of randomized control trials. Journal of Clinical Oncology. ([Link])
- O'Hare T, et al. The combination therapy of imatinib and dasatinib achieves long-term molecular response in two imatinib-resistant and dasatinibintolerant patients with advanced chronic myeloid leukemia. NIH. ([Link])
- Assay Development for Protein Kinase Enzymes. NCBI. ([Link])
- O'Hare T, et al. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)
- Fitter S, et al. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. NIH. ([Link])
- Mechanism of action diagram for Imatinib/Dasatinib/Ponatinib and...
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. ([Link])
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. ([Link])
- In vitro kinase assay. Protocols.io. ([Link])
- A comparison of dasatinib complex with imatinib complex. A ribbon...
- Chronic myelogenous leukemia. Wikipedia. ([Link])
- Screening assays for tyrosine kinase inhibitors: A review. PubMed. ([Link])
- Comparison of Efficacy and Safety of Imatinib and Dasatinib in the Treatment of Chronic-phase Chronic Myeloid Leukemia.
- Experimental data on dasatinib to compare its efficacy with imatinib on...
- Shah NP, et al. Dasatinib or imatinib in newly diagnosed chronic-phase chronic myeloid leukemia: 2-year follow-up from a randomized phase 3 trial (DASISION). Blood. ([Link])
- Radich JP, et al. A randomized trial of dasatinib 100 mg versus imatinib 400 mg in newly diagnosed chronic-phase chronic myeloid leukemia. Blood. ([Link])
- Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. University of Toronto. ([Link])
- (a) Western blot analysis demonstrating variable levels of BCR-ABL...
- Real-World Effectiveness of Dasatinib Versus Imatinib in Newly Diagnosed Patients With Chronic Myeloid Leukemia | Request PDF.
- Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction. NIH. ([Link])
- Western blot analysis of BCR-ABL expression in a representative Ba/F3...
- IN-VITRO EVALUATION OF CELL VIABILITY STUDIES OF TRANSITIONAL CELL CARCINOMA USING SIMILAR MOLECULE – NIVOLUMAB. World Journal of Pharmaceutical Research. ([Link])
- Universal Tyrosine Kinase Assay Kit. Takara Bio. ([Link])
Sources
- 1. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 2. Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combination therapy of imatinib and dasatinib achieves long-term molecular response in two imatinib-resistant and dasatinibintolerant patients with advanced chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dasatinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia. [themednet.org]
- 10. Real-World Effectiveness of Dasatinib Versus Imatinib in Newly Diagnosed Patients With Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Early response with dasatinib or imatinib in chronic myeloid leukemia: 3-year follow-up from a randomized phase 3 trial (DASISION) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A randomized trial of dasatinib 100 mg versus imatinib 400 mg in newly diagnosed chronic-phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. wjpls.org [wjpls.org]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Evaluating the Therapeutic Index of 2-Morpholinopyridin-4-amine Derivatives as PI3K/mTOR Pathway Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic index of 2-morpholinopyridin-4-amine derivatives and related morpholine-containing compounds. We will delve into the critical PI3K/Akt/mTOR signaling pathway, present comparative data from key studies, and provide detailed, field-proven experimental protocols to ensure the generation of robust and reliable data. Our focus is on the causality behind experimental choices, enabling a thorough and scientifically sound assessment of a compound's therapeutic potential.
The Therapeutic Index: A Cornerstone of Drug Safety and Efficacy
In drug development, the ultimate goal is to create a molecule that is highly effective against its intended target while causing minimal harm to the patient. The Therapeutic Index (TI) is a quantitative measure that defines the relative safety of a drug by comparing the dose required to produce a therapeutic effect with the dose that causes toxicity.[1][2][3]
Classically, in preclinical animal studies, the TI is calculated as the ratio of the dose that is lethal to 50% of the population (LD50) to the dose that produces a therapeutic effect in 50% of the population (ED50).[2][4]
TI = LD50 / ED50
In a clinical context and modern preclinical settings, the toxic dose (TD50) is often used instead of the lethal dose, as severe toxicities can occur at sublethal levels.[2][3][5] A higher TI indicates a wider margin of safety, meaning a much larger dose is needed to induce toxicity than to achieve a therapeutic effect.[1][5] Conversely, drugs with a narrow therapeutic index (NTI) require careful dose titration and patient monitoring, as small changes in dosage can lead to toxicity or loss of efficacy.[4]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
The this compound scaffold is a key feature in a class of molecules designed to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[6] This pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[7][8] In many human cancers, this pathway is aberrantly activated, making it a prime target for therapeutic intervention.[6][9][10]
The morpholine ring, in particular, has proven to be a valuable chemical feature for developing potent inhibitors of this pathway.[6] These inhibitors typically bind to the ATP-binding site of PI3K and/or mTOR kinases, preventing the phosphorylation of their downstream targets and effectively shutting down the pro-survival signaling cascade. Dual inhibition of both PI3K and mTOR is often pursued to achieve a more complete shutdown of the pathway and overcome potential feedback mechanisms.[7]
Protocol 1: In Vitro Kinase Inhibition Assay (Determination of IC50)
Objective: To determine the concentration of a test compound required to inhibit the activity of a purified target kinase (e.g., PI3Kα, mTOR) by 50%. This is a direct measure of on-target potency.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mM DTT). [11] * Prepare purified recombinant human kinase (e.g., PI3Kα/p85α).
-
Prepare ATP solution, including a radiolabeled [γ-³³P]-ATP tracer. [11] * Prepare the kinase substrate (e.g., phosphatidylinositol).
-
-
Assay Procedure:
-
Create a serial dilution of the test compound in DMSO. A typical starting range is 10 µM to 0.1 nM.
-
In a 96-well plate, add the reaction buffer.
-
Add a small volume of each compound dilution to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Add the purified kinase to all wells except the background control. Allow a brief pre-incubation (e.g., 10 minutes) for the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a set time (e.g., 60 minutes). The reaction time must be within the linear range of the assay.
-
Stop the reaction (e.g., by adding EDTA).
-
-
Signal Detection:
-
Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity in each well using a scintillation counter. The signal is directly proportional to kinase activity.
-
-
Data Analysis:
-
Subtract the background (no enzyme) signal from all other wells.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the background as 0% activity.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value. [11]
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay for GI50)
Objective: To measure the effect of a compound on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation. The result, GI50 (or IC50), is the concentration that inhibits cell growth by 50%.
Methodology:
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., BT474, U87MG) and a non-cancerous control cell line (e.g., human fibroblasts) in appropriate media and conditions (37°C, 5% CO₂). [12] * Harvest cells during their logarithmic growth phase using trypsin.
-
-
Cell Plating:
-
Count the cells and adjust the density to a predetermined optimal number (e.g., 5,000 cells/well).
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the test compound at various concentrations. Include a "vehicle control" (e.g., 0.1% DMSO in media) and a "no cell" blank control.
-
Incubate the cells with the compound for a specified period (typically 48-72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the media.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Subtract the average absorbance of the "no cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability versus the log of the compound concentration and fit to a dose-response curve to determine the GI50 value.
-
Protocol 3: In Vivo Efficacy and Toxicity in a Xenograft Model
Objective: To evaluate the antitumor efficacy (ED50) and determine the maximum tolerated dose (MTD) of a lead compound in a living animal model, which is essential for calculating the preclinical therapeutic index.
Methodology:
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., NCr athymic nude mice). [11] * Inject a suspension of human cancer cells (e.g., U87MG) subcutaneously into the flank of each mouse.
-
Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
-
Dosing and Monitoring (Efficacy Study):
-
Randomize mice into groups (e.g., n=8-10 per group), including a vehicle control group and several treatment groups receiving different doses of the test compound.
-
Administer the compound and vehicle via the intended clinical route (e.g., oral gavage) on a set schedule (e.g., once daily). [13] * Measure tumor volume (e.g., using calipers) two to three times per week. Tumor Volume = (Length x Width²)/2.
-
Continue treatment for a predetermined period (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., biomarker studies).
-
Calculate the tumor growth inhibition (TGI) for each dose level to determine the effective dose (ED50).
-
-
Dose Escalation and Monitoring (Toxicity/MTD Study):
-
In a separate cohort of non-tumor-bearing or tumor-bearing mice, administer the compound at escalating doses.
-
Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and other adverse effects.
-
Body weight is a critical indicator; a sustained weight loss of >15-20% is often considered a sign of unacceptable toxicity.
-
The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause unacceptable toxicity or mortality.
-
-
Therapeutic Index Calculation:
-
Using the data from the efficacy and toxicity studies, calculate the preclinical therapeutic index. This is often expressed as the ratio of the MTD to the minimum effective dose that produces a significant antitumor effect.
-
Conclusion and Future Directions
The evaluation of the therapeutic index is a multi-faceted process that integrates in vitro potency, cellular activity, and in vivo efficacy and toxicity. For this compound derivatives targeting the PI3K/mTOR pathway, a favorable therapeutic index is characterized by potent, low-nanomolar inhibition of the target kinases, significant antiproliferative effects in cancer cells at concentrations that spare normal cells, and a wide margin between the effective in vivo dose and the maximum tolerated dose.
By following the rigorous, self-validating protocols outlined in this guide, researchers can generate high-quality, reproducible data. This allows for a confident comparison of novel derivatives against established benchmarks and provides the critical information needed to advance the most promising candidates toward clinical development. The ultimate goal is to identify novel therapeutics that are not only potent but also possess a superior safety profile, offering a clear benefit to patients.
References
- Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES0vzeDBdwg5Wav_AeMqDH5GAo6yn7fbBzWixQ70m0EeYVvX_wLwa5kzBr7cHqCy9UxB_jdqI0Az9JSQwWM3ZPVKPAD2fyY78_ea4BqlzMKgQ8om6KiwR_O7jZfU0oDFe5Ijka2HDBgBA2Z6Y=]
- Therapeutic Index. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF31sEIisgM9T00Hnsr0xmmTMELIYwc2Loz2I2H0Y1K_cslBk7H1cIIUGemFsnDLvs67ypvLhoM4YWBcBCSRZxwe2kQve-ddN0vbzziWcN4BIkbyHJBR16vKm6P60wJJ0W42yLvBaI3oTXJzg==]
- Therapeutic Index: What It Is and Why It's Important. (2024, September 24). BuzzRx. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqo6GiXb2y9uIka3tT7sZohoEYNL4kqyvGPmO1yCgKBDy7fyrOm9UhyTxmSb6Sjf5EvE_QDz1vu1SAcah3NSbJYQPXAp8FOtyarsMR1EqF2OFXolf0zKTVQwT5p9ys1CSqQ4sxZacPkQ==]
- Therapeutic index. (n.d.). Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4JzoTfePtB96k7lvxNkx--63Iz6_8isY1J87NDVI-_gVHoPHXjDMZUxmnt5JjaGJTB85lNdeiRDcMqRJSnoO84v_Ic3ZX5ZiV2xgrWu5NN_g-XC9GnAbMmEGxumMH5a0LalljWJx9RZi3]
- GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. (n.d.). Cellagen Technology. [https://vertexaisearch.cloud.google.
- AZD-8055 free base | CAS#1009298-09-2 | mTOR inhibitor. (n.d.). MedKoo Biosciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXO6wyTLv6zheYPLf_0C5K5Bi2IPVIrc5PXhEVfhXUjr_GJ_5RKHH63SX5h8JJnI4VoxQkiBvBOTwi5tefQXPUEfdAeAXmi60K0XV7YEjW-ZhG9WhAIKcvT1EUWEQS0A==]
- What is the therapeutic index of drugs? (2025, April 30). Medical News Today. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfQ8YKRGmx3dSz5CG7ch7_VsAf7LAXekhgaDsCblYzSjjNOIQivawOsDByqwjSjR0w9tr6DN0MgqZmOub675n10b2pu9qMaBo4erVCx-afEyaFC50ixT6f4kIZ62gwNc_4fH1CTnkrthF__4wDdORvYMQkdeAD]
- Sarker, D., et al. (2014). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 77–86. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaO5BqrrSWyTKtQtTckIEE9jMd5QbV4KyUTZ_9ggpCWLM96Xkf1EIpCemCVPlP5oCTp80zlJBrZpDrevvcxSofnJRIB2Uob7LDixoANaQTZbm8TOyprMlVNykdtQkf-gDGZxTlTivSN1jVWo6p6rBTEhqDS9Vo6GHhuARTXn2zgQ==]
- Pictilisib (GDC-0941) PI3Kα/δ Inhibitor | CAS 957054-30-7. (n.d.). Selleck Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpnHfpV5alOpgFQOmX7fNCTlw4qYxed6_PzFZeBsqsF8aKLOtfksyq5CyJk9MyZ6dDoIavQAxCJpYBJOBt-cGuOKNlO8wNALU5Jb0wEHWoD0SsIFC-85Aog4MDfspySQW4AQrWRgsGXHftTCuE]
- Sarker, D., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeTLbmQdgYOZLdGBBHdfG-Chj2DjYE_Th13qBG3NjARX_J3TnmZDKWp6S5pnEhwSfDYjXZytQJKEDyLyty4IJ7NuEfalTqsTm3Ec0EAeyvONxSpdCCGqjFzZh_e9vU4dtMF37xXOv_t3uooWE=]
- O'Brien, S. M., et al. (2014). Duvelisib (IPI-145), a PI3K-δ,γ Inhibitor, Is Clinically Active in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia. Blood, 124(21), 325. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdztit-3z01hyZmT3JkSGxLHe-BQIzH5-G2QMg1aVN7jnrt419QZhEw-pNMPoJiWu5pHXKn8eMOYKROs3-pyDPI0WTZhoRAwJzyLc3UZJHi7Z66hDHpJ0CEg0znDptLs7H0UYo_c8FQ3ywI4qUW70RpHcBM9ZRV0O9nH8VJEe4UPTm9K3KrBa8BXUGYJ94DTUtxwh1pWt_Pk5b9BWNR0DDfPsBhe3g==]
- Mahadevan, D., et al. (2009). Phase I evaluation of SF1126, a vascular targeted PI3K inhibitor, administered twice weekly IV in patients with refractory solid tumors. Journal of Clinical Oncology, 27(15_suppl), 3530. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzr-DoS2JQJHunumaYK3Qr-anA9R7-a-cTLK7Ba03gYVrEVnjZL1N8-KTHo9jldpGSN0WmOzCptlVO9Gnrjll6FMfaovQdvFAKDO-fxb6m8QK3Yul1jZMBdEJU_Fj8AcmSjSe8J7icbk58hrv9F2pRQxXSUrQ=]
- First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. (n.d.). STEMCELL Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFcfZ3w788CzwbzL084uDNxfkL_0W4eFo9CQVuIGykY598XmNPfpp3xGjUV-EopR33ipA0EXw-rCNmpqnMGRlTceDSgbkNpdS5sXM91eaKDIGlnSzOVWsAoTeZ6VZKGRaLZrynWjBmGqV6pS3mDLMP7_1dLV5ZfGIf_ZFVEPscYnhaET60XYU-5PmRyHDxTdbb-MBa2BUD0_KBgGMONsci6p5D5EmrCFmuHtKYbXCpXQH41BS61hnqbXv41cbHYYTKHxyxWrQtgmgXX9SVxpnmm2KOY2jdzR-zPWL0w7ZEiF21tsGeU3xu01a1VrfDDc1n9LpLM2w=]
- Garlich, J. R., et al. (2008). A Vascular Targeted Pan Phosphoinositide 3-Kinase Inhibitor Prodrug, SF1126, with Antitumor and Antiangiogenic Activity. Cancer Research, 68(1), 206–215. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8LoJ8WFyh1b-0NR16YW6_XDkGuqysJQucliXhU1tnPmYDvKOZ_5nEsm_2w1zjLNawzbx1GPwYDZIIcFHte3qnKuhj9-kDbBUZoXOYw8pHF1dZUbRiglwMcLiCKpXbGsGq3q3udm_DeWNjhZbh1PGZmWax-vSD9Lt_UmIOh8o1zLAqxCeUnYsBcrglvCUPb48W-oJxLLlyKDGhFH61OXOb-4wZPSWGCw==]
- Flinn, I. W., et al. (2019). A Phase II Study of Duvelisib (IPI-145) in Patients With Refractory Indolent Non-Hodgkin Lymphoma. Journal of Clinical Oncology, 37(11), 912–922. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExcJtnf_pZKVNYhRopqsTRjLUkqE58o5rQDftNdIhTySAOi-9clj3sbtlUjWr6FLqzw083M3jnKOEvNU7pS_4IMGx0ojuCBkKoV0N_y6iLu97p4SQfnafB52g2c_qC0J4dqlpu0tBAyq2GAknRHSVgyqafXESqYS2qj8s=]
- A Phase II Study of Duvelisib (IPI-145) in Patients With Refractory Indolent Non-Hodgkin Lymphoma. (2019, February 11). The University of Liverpool Repository. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDzo8ultJaba7bEf9d-7uuipnqU9bVAhDszbxuKZ_ysumqlFgyQjCaUqXpBw78zir-e8PIXX_WkQZepTVXE1cxA8s1rDOVt0sMA8XzFeoS9DNl35jqLSOa-HggeFVzHkidoQe7BNDMUzKCtxmIuDBPoHU=]
- Chresta, C. M., et al. (2010). AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity. Cancer Research, 70(1), 288–298. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL__jLleA4AXxCdoI_t8FwBWQ1Y3uddokkgZ-JoEZlLElT2rzLQp_Cr5VslQSjF9OOmnGdrLfEYWKiQ9I2Vf4vfOiuWy8kpCcE7Xk60qa4aq0Wsze27b2IKUJY_VpZjxShuVSA]
- AZD8055. (n.d.). AstraZeneca Open Innovation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcBHujVeEQpxtUmYM0CyZC6kcbdd6_5vsgZbZZXiIKSC5QPDSJ0ugd8R0UtPpfaKbd-Y1IDVhwQypwdNsEt6Xg6dSSxtk5dnrXBKKRuGlZgXHWl77uPt07wAV_bMQoKS6PAgRb0U-M4jzL6WzVfDDA2GVCdeD9wAwlSt6PQpTLjBOSy6SA42UuCF61tHdM5XIcGG-nkU_TMuw=]
- Papadopoulos, K. P., et al. (2012). Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies. European Journal of Cancer, 48(16), 3043–3052. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb18lwGA1YUSBvifybqUTxSEOZ7e_OAsRhYUJI9kNxxh7W2Rg3JFJrsTSvmWktVFgGvd4vZSw9431lpWqZ4vadDcA39WQom6U5nL_75OKpqsus3eH670XidoD5w4-jYePgOVxZ]
- Banerji, U., et al. (2011). First results from a phase I trial of AZD8055, a dual mTORC1 and mTORC2 inhibitor. Journal of Clinical Oncology, 29(15_suppl), 3031. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwrHBkKioP2XPLHhuuB0zLs0WHScUdTqycplGqEc7-tTU5Ua_RoOQgVOVpepVhMrzRLVtmFPkt6RIrVTGlDvMCVIhTObp9sguY3GUa-Q7rHIR3hWdpFA2ox7DRehdGu-VcjYydptLrn0jzX9ElNLUuE0rUOIE=]
- Balakrishnan, K., et al. (2015). The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL. Leukemia, 29(9), 1811–1822. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsWhbgkWpBT546QiD6ab4wy2AzuDrVK02XDdZBPcuxlQ_H-Dpdk9IHtMLO8aiggDbK8fUYttjUk1E8u7TnDXTM2QjC6MdXQDyCuhMu8IKl0Mg0E0BRdl9FGUTTNe0FLOK_Jx82]
- Limareva, L. V., et al. (2021). In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibroblasts, peripheral blood mononuclear cells and breast cancer cells. Preprints.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZpeMbylIcfIFfz8HBQ-gg8YNOWT7GnJmWfzFBzs2o51Qm38xmaBfbB0GEID3FFEAerBgCXWfnz2oKpz3DXpYnQrA55atB3DD3prYt9YyVEwxdiUmmHZiJGweloJGwcD3_6zi9aYTz0ToarSMfYUOhzHAHCXRXCg==]
- Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025, August 6). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfOJw9ckhqJDz1eHlTAJFgS3d1TRPif5q19jOQD-XV5DR08qANJ1vsEx0ltSzT7RnxRHp8RJawQ2mNrQ2BmYcnDw0MzCPdxayvsOj5XOtdyX5NXDHPCfeZsG-6tO3WD77gW2RnPTbYkDvRxfgagpt0fBJ_J9CiR2rYLLuV34zy_3VypIHKMh3Xxh4geey3sPFpBjnumh9KaqFS6P87JrbsMlHTyZdL2_0S4g==]
- Feldman, R. I., et al. (2009). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Current Topics in Microbiology and Immunology, 347, 241–264. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF19IGCUePPpAYr_bNrIP5SrgMj0vcfY9t-EmGbYBLkNVjixiRc8i4RNscmdeS7FEfOxUKQlZlq8_w-focTHwXHF5mQPcuktF1__uiGHnIjCkJhWWV3w2yVvU9HBlrqPl8UJIdR]
- Chen, Y.-L., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWpDGhFjCtSfs1gWDSPnrf6_AXOMkFpV6iSOnabsXCGzu5l7y0IBJtg6vh0cFywPyL119kcxGCGVAhMlYSs-iC1FV7THDg1HSC_7LWjb2csvS4Xy8znozXOBVlzyolFN1worumJp9I3eCSggs=]
- Fan, Q.-W., & Weiss, W. A. (2010). Inhibition of PI3K-Akt-mTOR signaling in glioblastoma by mTORC1/2 inhibitors. Methods in Enzymology, 477, 349–364. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwXeW5B1IyGKzGT9bHlrgw6Gmt_2CU86p7CLR1Ttx2ofPaG6EyeAyKLrLKIdN9DVXn1beHqEQeu2ngF3Zc_srn_yFntI9jVqh16C8lKPx6GntgFhRu1abN9rF-0wOYEPcoLKbGzS9M-rVz3cgJ8u26aH5C--vB-jgYWAGWcVIaMI5YrH_NtmqK7-BMbil6Go8AP1KRrfZZlUhAFsnXeaoW2ezd9oj9T-bwdC59yLe99E3VzTTDquARVmUHu29XeXgbtiO_-nW6]
- Khan, N., et al. (2011). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Anticancer Research, 31(12), 4349–4358. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY-loOHDeCyUfbupoyW6WWzFZ8XswczRQ8jimw9UNN8gHngRHu32Ta3jVCABNRTkKo0vixXRDEiwwUNNMXNGTGL-DYAlk2sJOszvzXaAEEPzd1yZrzUIKDghe9OO8QpIpIlfgu_QdRJo4AmpA=]
Sources
- 1. buzzrx.com [buzzrx.com]
- 2. Therapeutic index - Wikipedia [en.wikipedia.org]
- 3. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 4. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K-Akt-mTOR signaling in glioblastoma by mTORC1/2 inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. selleckchem.com [selleckchem.com]
- 12. preprints.org [preprints.org]
- 13. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Focal Adhesion Kinase Inhibitors
An In-Depth Technical Guide to Benchmarking 2-Morpholinopyridin-4-amine Against Other FAK Inhibitor Scaffolds
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical mediator in the complex signaling networks that drive cancer progression.[1] Overexpressed and hyperactivated in a multitude of human cancers, FAK is a key player in processes integral to malignancy, including cell proliferation, survival, migration, and invasion.[1][2] This kinase acts as a central hub, integrating signals from the extracellular matrix (ECM) via integrins and from soluble growth factors, thereby controlling a diverse array of downstream cellular functions essential for tumorigenesis and metastasis.[3][4]
The central role of FAK in cancer has made it an attractive target for therapeutic intervention.[5] Consequently, a variety of small molecule inhibitors have been developed, each based on distinct chemical scaffolds. The this compound moiety is a key structural feature in a class of potent FAK inhibitors. However, raw potency is not the sole determinant of a successful therapeutic agent. A rigorous, multi-faceted benchmarking process against other established FAK inhibitor scaffolds is essential to understand a compound's true potential, including its selectivity, cellular efficacy, and overall therapeutic window.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark novel FAK inhibitors based on the this compound scaffold against other well-characterized alternatives, such as those with pyrimidine-based cores. We will delve into the core FAK signaling pathways, present a comparative analysis of leading inhibitor scaffolds, and provide detailed, validated experimental protocols for a robust evaluation.
The FAK Signaling Cascade: A Central Hub in Oncogenesis
FAK activation is a multi-step process initiated by the clustering of integrins upon binding to the ECM or by stimulation of growth factor receptors.[3] This triggers a conformational change in FAK, promoting its autophosphorylation at tyrosine residue 397 (Y397).[1][6] This phosphorylation event is the hallmark of FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases.[1] The subsequent recruitment of Src results in the formation of a fully active FAK/Src signaling complex that phosphorylates numerous downstream substrates, activating critical oncogenic pathways such as the PI3K/Akt and Ras/MEK/ERK cascades, which collectively drive cell survival, proliferation, and invasion.[2][3][7]
Comparative Analysis of FAK Inhibitor Scaffolds
A successful FAK inhibitor must exhibit high potency, cellular activity, and selectivity to minimize off-target effects. Here, we compare representative inhibitors from different chemical classes: pyridine-based (PND-1186), and pyrimidine-based (GSK2256098 and Defactinib). PND-1186 is a substituted pyridine inhibitor that serves as a surrogate for the this compound class.[8][9]
| Feature | PND-1186 (VS-4718) | GSK2256098 | Defactinib (VS-6063) |
| Core Scaffold | 2,4-Diamino-Pyridine[8] | Pyrimidine[10] | Pyrimidine[10] |
| Mechanism | Reversible, ATP Competitive[11][12] | Reversible, ATP Competitive[6][7] | ATP Competitive[13] |
| Target(s) | FAK[11] | FAK[14] | FAK, Pyk2[13][15] |
| In Vitro Potency (IC₅₀/Kᵢ) | IC₅₀: 1.5 nM (recombinant FAK)[11] | Kᵢ: 0.4 nM; IC₅₀: 1.5 nM[6][7] | IC₅₀: 0.6 nM[15] |
| Cellular Potency (pY397 IC₅₀) | ~100 nM (breast carcinoma cells)[8][9] | 8.5-15 nM (various cell lines)[14] | Not specified, inhibits pFAK[16][17] |
| Selectivity Profile | Highly specific for FAK.[8] | >1000-fold selective for FAK over Pyk2.[6][14] | Dual inhibitor of FAK and Pyk2.[15] |
This table summarizes publicly available data for comparison purposes. Experimental conditions may vary between sources.
Expert Insights: The data reveals critical differences. While all three compounds show potent enzymatic inhibition in the low nanomolar range, their cellular potencies can differ significantly. PND-1186, for instance, shows a notable shift between enzymatic and cellular IC₅₀ values, a common phenomenon due to factors like cell permeability and ATP competition.[8] GSK2256098 maintains high potency in cellular assays and demonstrates excellent selectivity against the closely related kinase Pyk2, which is a desirable trait for dissecting FAK-specific functions.[6][14] In contrast, Defactinib is a dual FAK/Pyk2 inhibitor, which could be advantageous or disadvantageous depending on the therapeutic context.[15] This highlights the necessity of a multi-assay approach for a complete picture.
A Validated Workflow for Benchmarking FAK Inhibitors
A systematic approach is crucial for accurately comparing inhibitor scaffolds. The following workflow ensures that data is robust, reproducible, and allows for meaningful cross-compound comparisons.
Experimental Protocols: A Step-by-Step Guide
Here we provide detailed, self-validating protocols for the core assays required to benchmark FAK inhibitors.
In Vitro FAK Kinase Assay (Luminescence-Based)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant FAK. We will use a luminescence-based ADP detection method, which is a common, non-radioactive alternative.[18][19]
Principle: The amount of ADP produced in the kinase reaction is directly proportional to FAK activity. The ADP is converted to ATP, and the amount of ATP is quantified using a luciferase/luciferin reaction, generating a luminescent signal.
Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[18]
-
Dilute recombinant human FAK enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in 1x Kinase Buffer.[20]
-
Prepare a 2X ATP solution in 1x Kinase Buffer (final concentration in assay is typically at or near the Kₘ for ATP).
-
Perform a serial dilution of the test inhibitor (e.g., this compound derivative) and reference inhibitors (PND-1186, GSK2256098) in 1x Kinase Buffer containing DMSO. Include a DMSO-only vehicle control.
-
-
Kinase Reaction:
-
In a 384-well white plate, add 5 µL of the serially diluted inhibitor or vehicle control.
-
Add 10 µL of the FAK enzyme/substrate mix to each well.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.[18]
-
-
Signal Detection (using a commercial kit like ADP-Glo™): [18]
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality and Self-Validation: This protocol includes positive (vehicle) and negative (no enzyme) controls to define the assay window. The use of known reference inhibitors (GSK2256098) validates that the assay can accurately determine the potency of a standard FAK inhibitor.
Cellular FAK Autophosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block FAK activity within intact cells by quantifying the phosphorylation of FAK at its primary autophosphorylation site, Tyrosine 397 (Y397).[21]
Principle: Active FAK is autophosphorylated at Y397. A specific antibody against this phosphorylated epitope (pFAK-Y397) allows for the quantification of FAK activity in cell lysates via Western blot.
Methodology:
-
Cell Culture and Treatment:
-
Plate a cancer cell line with high endogenous FAK expression (e.g., MDA-MB-231 breast cancer, U87MG glioblastoma) and allow cells to adhere and grow for 24 hours.[7][14]
-
Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.
-
Treat cells with a serial dilution of the test inhibitor and reference inhibitors for 1-2 hours. Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against pFAK (Y397).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Image the blot using a digital imager.
-
Quantify the band intensity for pFAK (Y397).
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total FAK and a loading control (e.g., GAPDH or β-actin).
-
Normalize the pFAK signal to the total FAK signal.
-
Plot the normalized pFAK signal versus inhibitor concentration to determine the cellular EC₅₀.
-
Causality and Self-Validation: This protocol validates target engagement in a physiological context. Normalizing the pFAK signal to total FAK accounts for any variations in FAK expression or protein loading, ensuring that the observed decrease in phosphorylation is a direct result of kinase inhibition and not a secondary effect on protein levels.
Conclusion and Future Directions
The benchmarking framework presented here provides a robust methodology for the preclinical evaluation of novel FAK inhibitors based on the this compound scaffold. By systematically assessing enzymatic potency, cellular activity, and kinome-wide selectivity in parallel with established reference compounds, researchers can build a comprehensive data package. This approach allows for an objective, data-driven assessment of a compound's strengths and weaknesses, guiding crucial decisions in the drug discovery pipeline. A compound that demonstrates superior potency, cellular efficacy, and a clean selectivity profile compared to existing scaffolds will have a strong rationale for advancement into more complex preclinical models of cancer.
References
- Tanjoni, I. et al. (2010). PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments. Cancer Biology & Therapy.
- BenchChem (2025). The Central Role of Focal Adhesion Kinase (FAK) Signaling in Cancer: A Technical Guide. BenchChem.
- Golubovskaya, V. M. (2014). FAK in cancer: mechanistic findings and clinical applications. PMC.
- Li, S. et al. (2022). Functional and clinical characteristics of focal adhesion kinases in cancer progression. Frontiers in Cell and Developmental Biology.
- Stokes, J. B. et al. (2011). A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells. PubMed.
- BenchChem (2025).
- Schaller, M. D. (2006). The Signaling and Biological Implications of FAK Overexpression in Cancer. American Association for Cancer Research.
- LoRusso, P. M. et al. (2017). A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. PMC.
- Active Biochem. (2020). PND-1186 is a Highly-Specific FAK Inhibitor and Induces Apoptosis. Active Biochem.
- Zhao, J. & Guan, J. L. (2009). Signal transduction by focal adhesion kinase in cancer. PubMed.
- Clinicaltrials.eu. Defactinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
- Koide, E. et al. (2021). Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity. PMC.
- Golubovskaya, V. M. et al. (2014). A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site...effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability... PMC.
- BPS Bioscience. FAK Kinase Assay Kit Data Sheet. BPS Bioscience.
- Golubovska, V. M. et al. (2013). Targeting Y397 FAK scaffolding compared with FAK kinase inhibition: Efficacy and specificity for tumor cells. ASCO Publications.
- Wikipedia. Defactinib. Wikipedia.
- Iacob, E. et al. (2022). The Development of FAK Inhibitors: A Five-Year Update. MDPI.
- Reaction Biology. FAK Cellular Phosphorylation Assay Service. Reaction Biology.
- Gerber, D. E. et al. (2013). A phase 2 study of defactinib (VS-6063), a cancer stem cell inhibitor that acts through inhibition of focal adhesion kinase (FAK), in patients with KRAS-mutant non-small cell lung cancer. ASCO.
- Groendyke, B. J. et al. (2020). Discovery of a Pyrimidothiazolodiazepinone as a Potent and Selective Focal Adhesion Kinase (FAK) Inhibitor. PMC.
- Innovations.dfci.harvard.edu. Highly Selective Focal Adhesion Kinase (FAK) Inhibitors. Innovations.
- Broad Institute. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity. Broad Institute.
- ResearchGate. New Insights on Fak and Fak Inhibitors. ResearchGate.
- Li, Y. et al. (2023). Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. PMC.
- Slack-Davis, J. K. et al. (2019). Design, synthesis, and biological evaluation of novel FAK scaffold inhibitors targeting the FAK–VEGFR3 protein–protein interaction. PMC.
- National Institutes of Health. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives...as Potential FAK Inhibitors and Anticancer Agents. NIH.
- Slack, J. K. et al. (2001). Src-Mediated Phosphorylation of Focal Adhesion Kinase Couples Actin and Adhesion Dynamics to Survival Signaling. PMC.
- BPS Bioscience. FAK Kinase Assay Kit. BPS Bioscience.
- Yurttas, L. et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.
- Britton, D. et al. (2008). Quantification of Focal Adhesion Kinase Activation Loop Phosphorylation as a Biomarker of Src Activity. PMC.
- PubMed. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives...as Potential FAK Inhibitors and Anticancer Agents. PubMed.
- Al-Jubair, M. A. et al. (2023). FAK inhibitors as promising anticancer targets: present and future directions. PMC.
- Shen, Y. & Schaller, M. D. (1999). Focal Adhesion Targeting: The Critical Determinant of FAK Regulation and Substrate Phosphorylation. Molecular and Cellular Biology.
- Kalesh, K. A. et al. (2017). Monitoring Focal Adhesion Kinase phosphorylation dynamics in live cells. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. Signal transduction by focal adhesion kinase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity. | Broad Institute [broadinstitute.org]
- 6. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Defactinib - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. promega.com.cn [promega.com.cn]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. reactionbiology.com [reactionbiology.com]
Navigating the Kinome: A Comparative Guide to the Off-Target Profile of 2-Morpholinopyridin-4-amine-Containing Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount objective. While on-target potency is crucial, a comprehensive understanding of a compound's off-target interactions is equally vital for predicting potential therapeutic windows, anticipating adverse effects, and uncovering novel therapeutic applications. This guide provides an in-depth comparative analysis of the off-target kinase profile of molecules incorporating the 2-morpholinopyridin-4-amine scaffold, with a primary focus on the well-characterized adenosine kinase inhibitor, ABT-702 .
The this compound moiety is a privileged scaffold in kinase inhibitor design, recognized for its ability to form key interactions within the ATP-binding pocket of various kinases. Its derivatives have been investigated as inhibitors of diverse targets, including the phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR)[1]. This guide will use ABT-702 as a primary example to illustrate a systematic approach to assessing off-target profiles, comparing its selectivity against other classes of kinase inhibitors, and providing detailed experimental protocols for in-house validation.
The Subject of Analysis: ABT-702, an Adenosine Kinase Inhibitor
ABT-702, with the chemical name 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, is a potent, non-nucleoside inhibitor of adenosine kinase (AK) with an IC50 of 1.7 nM[2]. Adenosine kinase is a key enzyme in the regulation of adenosine levels, a purine nucleoside with important roles in various physiological processes. Inhibition of AK can potentiate the analgesic and anti-inflammatory effects of adenosine[2]. While highly potent against its primary target, a thorough assessment of its interactions across the human kinome is essential for its development as a selective therapeutic agent.
Comparative Kinase Selectivity Profiles
To contextualize the off-target profile of a this compound-containing compound like ABT-702, it is instructive to compare it with inhibitors of other major kinase families that also utilize morpholine-containing scaffolds. The morpholine group is frequently employed in kinase inhibitor design to enhance aqueous solubility and to form hydrogen bonds with the kinase hinge region.
| Compound Class | Primary Target(s) | Key Off-Targets | General Selectivity Profile |
| ABT-702 (Example) | Adenosine Kinase | Data not publicly available; requires experimental determination. | Expected to be selective, but kinome-wide screening is necessary for confirmation. |
| PI3K/mTOR Inhibitors | PI3K, mTOR | Other PI3K isoforms, members of the PIKK family (e.g., DNA-PK)[1][3][4]. | Varies from pan-PI3K inhibitors to more isoform-selective compounds. Dual inhibitors intentionally target both PI3K and mTOR[3][4]. |
| EGFR Inhibitors | EGFR | Other members of the ErbB family, Src family kinases. | Generally high, but resistance mutations can alter selectivity profiles. |
Expert Insight: The morpholine moiety, while beneficial for physicochemical properties, can also contribute to off-target interactions. Its ability to act as a hydrogen bond acceptor allows it to interact with the hinge region of numerous kinases. Therefore, even when a compound is designed for a specific target, comprehensive profiling is non-negotiable. The subtle differences in the ATP-binding pockets of various kinases are what ultimately determine the selectivity of a given inhibitor.
Experimental Workflows for Assessing Off-Target Profiles
A multi-pronged experimental approach is necessary to confidently characterize the off-target kinase profile of a compound. Here, we outline three critical workflows.
Workflow 1: Large-Scale Kinase Panel Screening (KINOMEscan™)
This is the gold-standard for an initial, broad assessment of kinase selectivity. The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction of a test compound against a large panel of kinases.
Protocol:
-
Compound Preparation: Solubilize the test compound (e.g., ABT-702) in a suitable solvent (typically DMSO) to a high concentration stock (e.g., 10 mM).
-
Assay Plate Preparation: Prepare serial dilutions of the test compound.
-
Binding Assay: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified.
-
Data Analysis: The amount of bound kinase is measured by qPCR of the DNA tag. The results are expressed as a percentage of the DMSO control, and dissociation constants (Kd) are calculated for interactions that show significant inhibition.
Workflow 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)
CETSA® is a powerful method to confirm target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest and treat with the test compound or vehicle control for a specified time.
-
Thermal Challenge: Aliquot the cell suspension and heat to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Analyze the soluble fractions by Western blot or mass spectrometry to quantify the amount of the target protein remaining in solution at each temperature.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Workflow 3: Downstream Signaling Pathway Analysis (Western Blotting)
To assess the functional consequences of on- and off-target kinase inhibition, it is crucial to examine the phosphorylation status of downstream substrates. For a PI3K/mTOR inhibitor, for example, one would probe for changes in phosphorylated Akt and S6 ribosomal protein.
Protocol:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a defined period.
-
Protein Extraction: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-S6, S6).
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the change in phosphorylation.
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the design of potent kinase inhibitors. As exemplified by ABT-702, a deep dive into the off-target profile is a critical step in the preclinical development of any kinase inhibitor. The combination of broad kinome screening, cellular target engagement assays, and functional downstream signaling analysis provides a robust framework for characterizing the selectivity of these compounds. Future work should focus on developing derivatives of this scaffold with improved selectivity profiles, guided by structural biology and computational modeling, to generate the next generation of targeted therapies.
References
- Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133–2138. [Link]
- Yuan, J., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 108, 644–654. [Link]
- Wang, Y., & Chen, J. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. [Link]
- PubChem. (n.d.). 2-(Morpholin-4-yl)pyrimidin-5-amine.
- Collins, I., et al. (2012). Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. Journal of Medicinal Chemistry, 55(1), 464–477. [Link]
- PubChem. (n.d.). 2-Amino-4-morpholin-4-yl-pyrimidine.
- PubChem. (n.d.). 2-morpholin-4-yl-9-propan-2-yl-~{N}-[(4-pyridin-2-ylphenyl)methyl]purin-6-amine.
- Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915–3925. [Link]
- Wang, Y., & Chen, J. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. [Link]
- Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). The Journal of Biological Chemistry, 269(7), 5241–5248. [Link]
- Zhang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of Chemical Information and Modeling, 63(10), 2966–2977. [Link]
- Pas-evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858. [Link]
- PubChem. (n.d.). 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine.
- ResearchGate. (n.d.). Structures of well-known approved kinase inhibitors.
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858. [Link]
- Barlaam, B., et al. (2007). 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. Journal of Medicinal Chemistry, 50(21), 5090–5102. [Link]
- PubChem. (n.d.). N-Ethyl-4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine.
- Li, Y., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2736–2746. [Link]
- Li, Y., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2736–2746. [Link]
- ResearchGate. (n.d.). The structures of some multi-targeted kinase inhibitors.
Sources
- 1. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of a 2-Morpholinopyridin-4-amine Kinase Inhibitor
Introduction: The Challenge of Kinase Inhibitor Validation
The 2-morpholinopyridin-4-amine scaffold is a privileged structure in modern medicinal chemistry, frequently associated with potent inhibition of protein kinases, particularly within the PI3K/mTOR signaling axis.[1] However, demonstrating that a compound potently kills cancer cells is not sufficient. A true validation of its mechanism of action requires a multi-pronged approach to prove that the inhibitor directly engages its intended target, inhibits its biochemical activity, and produces the expected downstream cellular consequences. Dysregulation of kinase activity is a hallmark of many diseases, making them a prime therapeutic target.[2][3][4]
This guide presents a logical, three-phase workflow to build an unassailable case for your inhibitor's MoA. We will use a hypothetical molecule, Compound-M , as our working example and compare its performance profile to a well-characterized, selective inhibitor (Inhibitor-X ) and a non-selective, promiscuous inhibitor (Staurosporine ).
The Validation Workflow: A Triad of Evidence
The core principle of our validation strategy is to establish a clear causal link from the compound's introduction to the cell to the ultimate biological outcome. This is achieved by systematically answering three questions in order:
-
Phenotype: Does the compound elicit the expected biological response?
-
Target Engagement: Does the compound physically interact with the intended target protein within the complex cellular environment?
-
Activity Modulation: Does this interaction lead to the specific inhibition of the target's function and its downstream signaling pathway?
This workflow ensures that the observed cellular phenotype is not a result of off-target effects, but is directly coupled to the engagement and inhibition of the desired kinase.
Caption: The three-phase workflow for validating an inhibitor's mechanism of action.
Phase 1: Characterizing the Cellular Phenotype
Causality Check: Before investing in complex mechanistic assays, we must first confirm that Compound-M has a biological effect and determine its potency. The most fundamental phenotype for a potential anti-cancer agent is its effect on cell proliferation and viability.
Experiment: Cell Viability Assay (MTT or CCK-8)
This assay measures the metabolic activity of cells, which serves as a proxy for their viability and proliferation.[5] By treating cells with a serial dilution of the inhibitor, we can generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).
Detailed Protocol: CCK-8 Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.[5][6]
-
Compound Preparation: Prepare a 2X concentration series of Compound-M, Inhibitor-X, Staurosporine, and a vehicle control (e.g., 0.1% DMSO) in complete culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired duration (e.g., 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, until a visible color change occurs.[5]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: After subtracting the background, normalize the absorbance values to the vehicle-treated wells (representing 100% viability). Plot the normalized values against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Comparative Data Summary
| Compound | Cell Line | Cellular IC50 (nM) | Known Target(s) |
| Compound-M | MCF-7 (PI3K-mutant) | 150 | Hypothesized PI3K/mTOR |
| Compound-M | PC-3 (PTEN-null) | 210 | Hypothesized PI3K/mTOR |
| Inhibitor-X | MCF-7 (PI3K-mutant) | 125 | Validated PI3Kα |
| Staurosporine | MCF-7 (PI3K-mutant) | 25 | Pan-Kinase |
Interpretation: The data show that Compound-M inhibits cell viability in the nanomolar range, comparable to the selective Inhibitor-X. This confirms it is biologically active and provides a critical concentration range for subsequent experiments.
Phase 2: Confirming Target Engagement in a Cellular Milieu
Causality Check: A positive cell viability result could be due to off-target toxicity. We must now prove that Compound-M physically binds to its intended kinase target within the native, complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[7][8] CETSA operates on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[7][9]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-based CETSA
-
Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with Compound-M (e.g., at 10x the cellular IC50) and another with vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by immediate cooling at 4°C.[10]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.
-
Separation of Fractions: Separate the soluble fraction (containing stable proteins) from the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 min at 4°C).[10]
-
Western Blotting: Collect the supernatant (soluble fraction). Quantify protein concentration, normalize samples, and perform a Western Blot analysis using a specific antibody against the target kinase.
Comparative Data Summary
| Compound | Target Protein | Melting Temp (Tm) with Vehicle | Melting Temp (Tm) with Compound | Thermal Shift (ΔTm) |
| Compound-M | PI3Kα | 52.1°C | 56.3°C | +4.2°C |
| Compound-M | Off-Target Kinase Z | 58.5°C | 58.6°C | +0.1°C |
| Inhibitor-X | PI3Kα | 52.1°C | 57.0°C | +4.9°C |
| Staurosporine | PI3Kα | 52.1°C | 55.8°C | +3.7°C |
| Staurosporine | Off-Target Kinase Z | 58.5°C | 62.1°C | +3.6°C |
Interpretation: Compound-M induces a significant thermal stabilization of its hypothesized target, PI3Kα, which is comparable to the validated Inhibitor-X.[9] Importantly, it does not stabilize an unrelated kinase, suggesting specificity. In contrast, the promiscuous Staurosporine stabilizes both proteins, highlighting its lack of selectivity. This is direct evidence that Compound-M engages its target in cells.
Phase 3: Validating Target Activity Modulation
Causality Check: We've shown Compound-M kills cells and binds its target. Now we must prove that this binding event functionally inhibits the kinase's enzymatic activity, both in a clean biochemical system and in the complex cellular signaling network.
Experiment 1: In Vitro Kinase Assay
This assay uses purified recombinant kinase, a substrate, and ATP to directly measure the enzyme's catalytic activity. It provides a true biochemical IC50, free from cellular variables like membrane permeability or efflux pumps.
Detailed Protocol: ADP-Glo™ Kinase Assay (Example)
-
Reaction Setup: In a 384-well plate, combine the purified target kinase, its specific substrate peptide, and varying concentrations of Compound-M in kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase into a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the IC50 by plotting luminescence (inversely proportional to kinase inhibition) against inhibitor concentration.
Experiment 2: Western Blot for Downstream Phosphorylation
This is the crucial link between target engagement and cellular phenotype. By inhibiting the target kinase, we expect to see a decrease in the phosphorylation of its known downstream substrates. For the PI3K/mTOR pathway, a key downstream substrate is the protein Akt at serine 473.
Caption: PI3K/Akt/mTOR signaling pathway showing the inhibitory action of Compound-M.
Detailed Protocol: Phospho-Akt (S473) Western Blot
-
Cell Culture and Treatment: Seed cells and allow them to attach. Starve the cells (e.g., in serum-free media) for 12-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of Compound-M (centered around the cellular IC50) for 2 hours.
-
Pathway Stimulation: Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to induce robust Akt phosphorylation.
-
Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors .[11]
-
Protein Quantification and SDS-PAGE: Determine protein concentration (e.g., BCA assay), normalize all samples, and separate proteins via SDS-PAGE.[12]
-
Transfer: Transfer proteins to a PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[11] (Note: Avoid milk as it contains phosphoproteins that can cause high background).[11] Incubate overnight at 4°C with primary antibodies for both phospho-Akt (S473) and total Akt (as a loading control).
-
Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody, and visualize using an ECL substrate.[13]
Comparative Data Summary
| Compound | Biochemical IC50 (PI3Kα) | Cellular p-Akt IC50 | Fold-Shift (Cellular/Biochem) |
| Compound-M | 12 nM | 180 nM | 15x |
| Inhibitor-X | 10 nM | 140 nM | 14x |
| Staurosporine | 1.5 nM | 22 nM | 14.7x |
Interpretation: Compound-M directly inhibits the enzymatic activity of PI3Kα with a biochemical IC50 of 12 nM. In cells, it effectively blocks the downstream phosphorylation of Akt. The ~15-fold shift between the biochemical and cellular IC50 is expected and reasonable, accounting for factors like cell penetration and competition with high intracellular ATP concentrations. This confirms that the target engagement observed in Phase 2 translates into functional inhibition of the signaling pathway.
Synthesizing the Evidence: A Cohesive MoA Narrative
By integrating the results from all three phases, we construct a robust and validated mechanism of action for Compound-M:
-
Compound-M is a potent, cell-permeable inhibitor of the PI3K/Akt signaling pathway. Phase 1 established its anti-proliferative activity in cancer cell lines known to be dependent on this pathway, with a cellular IC50 in the low nanomolar range.
-
It directly and specifically engages the PI3Kα kinase in intact cells. Phase 2 provided definitive proof of target engagement via CETSA, showing a significant thermal stabilization of PI3Kα (+4.2°C) without affecting other kinases, a mark of specificity that distinguishes it from promiscuous inhibitors like Staurosporine.
-
Target engagement translates to functional inhibition of the kinase and its downstream pathway. Phase 3 confirmed this with two key pieces of evidence: direct inhibition of purified PI3Kα enzyme in a biochemical assay (IC50 = 12 nM) and a corresponding dose-dependent reduction of p-Akt (S473) levels in stimulated cells.
References
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate.
- Pan/Phospho Analysis For Western Blot Normalization. Protocols.io.
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.
- In vitro kinase assay. Protocols.io.
- High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Center for Biotechnology Information.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- In vitro NLK Kinase Assay. National Center for Biotechnology Information.
- Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. National Center for Biotechnology Information.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. National Center for Biotechnology Information.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications.
- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Center for Biotechnology Information.
- Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online.
- (PDF) In vitro kinase assay v1. ResearchGate.
- Protocol to identify small-molecule inhibitors against cancer drug resistance. National Center for Biotechnology Information.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate.
- Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. National Center for Biotechnology Information.
- Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. National Center for Biotechnology Information.
- 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. National Center for Biotechnology Information.
- Medicinal chemistry of 2,2,4-substituted morpholines. National Center for Biotechnology Information.
- Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. ScienceDirect.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information.
- Selective benzopyranone and pyrimido[2,1-a]isoquinolin-4-one inhibitors of DNA-dependent protein kinase: synthesis, structure-activity studies, and radiosensitization of a human tumor cell line in vitro. National Center for Biotechnology Information.
- 2-(2-Methylmorpholin-4-yl)pyrimidin-4-amine. PubChem.
Sources
- 1. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 2-Morpholinopyridine and 2-Aminopyridine Scaffolds: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Among its numerous derivatives, 2-aminopyridine has long been a privileged structure, serving as a versatile building block in a multitude of approved drugs.[1] However, the quest for optimized pharmacological profiles necessitates the exploration of bioisosteric replacements and structural modifications. This guide provides an in-depth comparative analysis of the 2-aminopyridine scaffold and its close analogue, 2-morpholinopyridine. By examining their physicochemical properties, synthetic accessibility, and biological applications, we aim to furnish researchers, scientists, and drug development professionals with the critical insights required to make informed decisions in scaffold selection and lead optimization.
At a Glance: Key Physicochemical and Structural Differences
The fundamental distinction between 2-aminopyridine and 2-morpholinopyridine lies in the nature of the substituent at the 2-position of the pyridine ring. The primary amino group of 2-aminopyridine presents a hydrogen bond donor and a site for further functionalization, while the tertiary amine within the morpholine ring of 2-morpholinopyridine acts as a hydrogen bond acceptor and introduces significant steric bulk. These differences profoundly influence their electronic properties, conformation, and potential interactions with biological targets.
| Property | 2-Aminopyridine | 2-Morpholinopyridine | Rationale for a Drug Discovery Scientist |
| Molecular Weight | 94.11 g/mol [2] | 164.20 g/mol | The significant increase in molecular weight with the morpholino group must be considered in the context of Lipinski's Rule of Five and overall ligand efficiency. |
| pKa of Pyridine Nitrogen | 6.86[3] | Predicted: 5.57 | The electron-donating amino group increases the basicity of the pyridine nitrogen in 2-aminopyridine, making it more likely to be protonated at physiological pH. The morpholino group is predicted to be less electron-donating, resulting in a lower pKa. This has implications for salt formation, solubility, and target engagement. |
| logP (Octanol/Water) | 0.48[2] | Predicted: 1.2-1.5 | The morpholine ring significantly increases lipophilicity, which can impact cell permeability, metabolic stability, and off-target effects. This is a critical parameter to balance during lead optimization. |
| Hydrogen Bonding | 1 Donor (N-H), 2 Acceptors (pyridine N, amino N) | 2 Acceptors (pyridine N, morpholine O) | The loss of a hydrogen bond donor in 2-morpholinopyridine can drastically alter binding modes with target proteins. The presence of the morpholine oxygen introduces a new hydrogen bond acceptor site.[4] |
| Solubility | Highly soluble in water[2] | Expected to have lower aqueous solubility | The increased lipophilicity and lack of the polar amino group in 2-morpholinopyridine will likely reduce its solubility in aqueous media, a key consideration for formulation and bioavailability. |
| Rotatable Bonds | 1 | 1 | Both scaffolds are relatively rigid, which can be advantageous for locking in a bioactive conformation and improving binding affinity. |
The Lens of Synthesis: Accessibility and Derivatization
The synthetic accessibility of a scaffold is a paramount consideration in drug discovery, directly impacting the feasibility and cost of library synthesis and scale-up.
Synthesis of 2-Aminopyridine
The 2-aminopyridine scaffold is readily accessible through several well-established methods:
-
Chichibabin Reaction: This classic reaction involves the direct amination of pyridine using sodium amide. While effective, it often requires harsh conditions and can suffer from regioselectivity issues with substituted pyridines.[2]
-
Nucleophilic Aromatic Substitution (SNAr) of Halopyridines: The reaction of 2-halopyridines (e.g., 2-chloropyridine or 2-bromopyridine) with ammonia or an amine source is a widely used and versatile method. This approach allows for the introduction of diverse amino groups.[5]
-
From Pyridine N-oxides: Pyridine N-oxides can be activated and subsequently reacted with amines to yield 2-aminopyridines, often with high regioselectivity.[6]
Experimental Protocol: Synthesis of a Substituted 2-Aminopyridine via SNAr
This protocol describes a general procedure for the synthesis of a substituted 2-aminopyridine from a 2-chloropyridine precursor.
Materials:
-
Substituted 2-chloropyridine (1.0 eq)
-
Amine of choice (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%)
-
Ligand (e.g., BINAP, Xantphos, 4-10 mol%)
-
Base (e.g., NaOt-Bu, Cs2CO3, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the substituted 2-chloropyridine, palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminopyridine.
Synthesis of 2-Morpholinopyridine
The synthesis of 2-morpholinopyridine is most commonly achieved through the nucleophilic aromatic substitution of a 2-halopyridine with morpholine.
Caption: General synthetic scheme for 2-morpholinopyridine.
Experimental Protocol: Synthesis of 2-Morpholinopyridine
This protocol outlines a typical procedure for the synthesis of 2-morpholinopyridine from 2-fluoropyridine.
Materials:
-
2-Fluoropyridine (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium carbonate (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve 2-fluoropyridine in DMSO.
-
Add potassium carbonate and morpholine to the solution.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 2-morpholinopyridine.
Biological Applications and Structure-Activity Relationship (SAR) Insights
The choice between a 2-aminopyridine and a 2-morpholinopyridine scaffold can have profound consequences on the biological activity of a molecule.
2-Aminopyridine: A Privileged Scaffold in Drug Discovery
The 2-aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs, including kinase inhibitors, antihistamines, and anticonvulsants.[4] Its prevalence can be attributed to several key features:
-
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, and the pyridine nitrogen as an acceptor, enabling crucial interactions with protein targets.[4]
-
Scaffold for Growth: The amino group provides a convenient handle for further chemical modification and library generation.
-
Favorable Physicochemical Properties: 2-aminopyridine itself has a low molecular weight and is relatively polar, providing a good starting point for developing drug-like molecules.
Caption: Contrasting binding modes of the two scaffolds.
Conclusion and Future Perspectives
The 2-aminopyridine scaffold is a well-validated and versatile starting point for drug discovery, offering a balance of favorable physicochemical properties and synthetic tractability. In contrast, the 2-morpholinopyridine scaffold, while less explored as a primary pharmacophore, presents a valuable tool for lead optimization. Its ability to modulate lipophilicity, metabolic stability, and steric interactions makes it an attractive option for overcoming challenges encountered with the more traditional 2-aminopyridine core.
The decision to employ one scaffold over the other is highly context-dependent and should be guided by the specific goals of the drug discovery program. For initial library screening and establishing a foothold in a target, the 2-aminopyridine scaffold is often the logical choice. However, when faced with issues of metabolic instability, poor permeability, or the need to explore alternative binding modes, the introduction of a 2-morpholinopyridine moiety should be considered a viable and potentially rewarding strategy. As our understanding of the intricate interplay between structure and function continues to evolve, a judicious and creative application of both these valuable pyridine-based scaffolds will undoubtedly contribute to the development of the next generation of innovative medicines.
References
- Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry. 2016;109:114-123. doi:10.1016/j.ejmech.2015.11.038. [Link]
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. 2018;23(9):2294. doi:10.3390/molecules23092294. [Link]
- Among 2-aminopyridine and 4-aminopyridine which is more basic? Quora. Accessed January 10, 2026. [Link]
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2022;27(19):6687. doi:10.3390/molecules27196687. [Link]
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. 2019;10(9):1266-1271. doi:10.1021/acsmedchemlett.9b00082. [Link]
- How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B. 2021;125(6):1653-1662. doi:10.1021/acs.jpcb.0c10873. [Link]
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. 2022;12(48):31043-31065. doi:10.1039/d2ra07056a. [Link]
- Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. Dalton Transactions. 2018;47(39):13813-13821. doi:10.1039/c8dt02891a. [Link]
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals. 2022;15(10):1257. doi:10.3390/ph15101257. [Link]
- Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive materials. Dyes and Pigments. 2020;173:107936. doi:10.1016/j.dyepig.2019.107936. [Link]
- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556:01051. doi:10.1051/e3sconf/202455601051. [Link]
- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research. 2015;24(1):213-222. doi:10.1007/s00044-014-1100-3. [Link]
- Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. 1979;(8):1160-1163. doi:10.1039/P29790001160. [Link]
- Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2014;131:282-287. doi:10.1016/j.saa.2014.04.116. [Link]
- 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. 2022;58(1):18-32. doi:10.1039/d1cc05256a. [Link]
- A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters. 2010;51(49):6445-6447. doi:10.1016/j.tetlet.2010.09.141. [Link]
- Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules. 2018;23(11):2852. doi:10.3390/molecules23112852. [Link]
- Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Crystals. 2023;13(7):998. doi:10.3390/cryst13070998. [Link]
- 2-Aminopyridine. Wikipedia. Accessed January 10, 2026. [Link]
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. 2020;40(2):709-752. doi:10.1002/med.21634. [Link]
- A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Chemistry & Biodiversity. 2024;21(2):e202301323. doi:10.1002/cbdv.202301323. [Link]
- Synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. 1993;(18):2151-2156. doi:10.1039/P19930002151. [Link]
- CN102276526B - Synthesis method of 2-amino pyridine compounds - Google P
- Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. 2022;27(11):3467. doi:10.3390/molecules27113467. [Link]
- 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. 2015;58(15):6044-6058. doi:10.1021/acs.jmedchem.5b00642. [Link]
- Comparison of 2-Aminopyridine and 4-Thiopseudisocytosine PNA Nucleobases for Hoogsteen Recognition of Guanosine in RNA. ACS Omega. 2018;3(11):16295-16301. doi:10.1021/acsomega.8b02375. [Link]
Sources
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
in vivo efficacy comparison of 2-Morpholinopyridin-4-amine derivatives
An In-Depth Technical Guide to the In Vivo Efficacy of 2-Morpholinopyridin-4-amine Analogs and Related Heterocycles
Introduction: The Morpholine Moiety in Modern Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When incorporated into a pyridinyl, quinolinyl, or pyrimidinyl framework, it gives rise to a class of compounds with profound biological activity. While direct in vivo comparative studies on the specific this compound core are emerging, a wealth of data exists for structurally related analogs, particularly those targeting critical signaling pathways in oncology and neurology. These compounds, often functioning as potent kinase inhibitors or ion channel modulators, have demonstrated significant promise in preclinical animal models.
This guide provides a comparative analysis of the in vivo efficacy of these morpholine-containing heterocyclic amines. By examining data from xenograft cancer models and neurodegenerative disease models, we will explore their therapeutic potential, delve into the mechanistic underpinnings of their action, and provide detailed experimental protocols to empower researchers in the field. The transition from in vitro potency to in vivo efficacy is the crucible of drug development; this guide illuminates that path for this promising class of molecules.
Comparative In Vivo Efficacy in Oncology
Derivatives featuring a morpholine-substituted heterocyclic core, such as quinazoline or pyrimidine, have shown significant in vivo antitumor activity, primarily by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[1][2] Preclinical studies in mouse models are essential for validating these agents, establishing therapeutic windows, and identifying pharmacodynamic markers of response.[3][4]
Table 1: Summary of In Vivo Antitumor Efficacy
| Compound/Derivative Class | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Endpoint(s) | Reference(s) |
| Compound T10 (m-(4-morpholinoquinazolin-2-yl)benzamide) | Sarcoma S180 Homograft | Kunming Mice | 50 mg/kg/day (i.p.) | Significant inhibition of tumor growth compared to control. | |
| Compound 8a (2,4-dianilinopyrimidine derivative) | H1975 & A431 Xenografts | (Not Specified) | (Not Specified) | Induced apoptosis and inhibited cell migration in vitro; potent anti-FAK activity suggests in vivo potential. | [5] |
| PI3K/MEK Bifunctional Inhibitors (6r, 6s) | JAK2V617F Mutant Myelofibrosis | Mouse Model | (Not Specified) | Demonstrated in vivo tolerability and therapeutic efficacy through reduction of kinase activation. | [6] |
| 2-morpholino-4-anilinoquinolines | (Not Specified) | Nude Mice | (Not Specified) | Mentioned as a class investigated in xenografted models for anticancer activity. | [7] |
Mechanistic Insights: Targeting the PI3K/Akt/mTOR Pathway
A primary mechanism of action for many morpholine-containing anticancer agents is the dual inhibition of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[1] These two kinases are central nodes in a signaling cascade that governs cell proliferation, survival, and metabolism. By inhibiting PI3Kα, these compounds prevent the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of Akt. Downstream, mTOR inhibition further disrupts protein synthesis and cell growth. The ability of a single molecule to inhibit both PI3K and mTOR can lead to a more profound and durable shutdown of this critical cancer survival pathway.
Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholine-based derivatives.
Comparative In Vivo Efficacy in Neuroprotection
The 4-aminopyridine scaffold, a close structural relative, is well-established for its role in neurological disorders. Its derivatives are being explored for neuroprotective and antiamnesic properties. The primary mechanism involves the blockade of voltage-gated potassium (Kv) channels, which enhances neurotransmitter release and improves action potential conduction in demyelinated axons.[8] This symptomatic relief may be complemented by true neuroprotective effects, as suggested by studies in experimental autoimmune encephalomyelitis (EAE) models.[9]
Table 2: Summary of In Vivo Neuroprotective and Antiamnesic Efficacy
| Compound/Derivative Class | Disease Model | Animal Model | Dosing Regimen | Key Efficacy Endpoint(s) | Reference(s) |
| 4-Aminopyridine (4-AP) | EAE-Optic Neuritis | Mice | Not Specified | Improved clinical scores; Reduced degeneration of inner retinal layers. | [9] |
| 4-Aminopyridine (4-AP) | Kainate-induced Neurotoxicity | Rats | Not Specified | Robust neuroprotective effects, abrogated by NMDA receptor antagonist. | [8] |
| N,N'-dialkylated dapsone analogs | Quinolinic Acid-induced Excitotoxicity | Wistar Rats | Single dose (equimolar to 12.5 mg/kg DDS) | Reduced apomorphine-induced circling behavior; Prevented decrease in striatal GABA content. | [10] |
| JJGW08 (Salicylamide derivative) | MK-801-induced Amnesia | Mice | 0.625-2.5 mg/kg (i.p.) | Protected against recognition and emotional memory deficits. | [11] |
Methodology Deep Dive: Key Experimental Protocols
The credibility of any in vivo comparison rests on the robustness of the experimental design. Below are detailed, foundational protocols for assessing anticancer and neuroprotective efficacy.
Protocol 1: Murine Tumor Xenograft Model for Anticancer Efficacy
This protocol outlines the standard workflow for establishing and evaluating subcutaneous human tumor xenografts in immunodeficient mice.[12]
Objective: To determine the effect of a test compound (e.g., a 2-morpholino-quinazoline derivative) on the growth of human-derived tumors in vivo.
Materials:
-
Test compound, vehicle solution, and positive control (e.g., approved chemotherapy).
-
Human cancer cell line (e.g., HCT-116, MCF-7).
-
6-8 week old female athymic nude or NSG mice.
-
Complete cell culture medium, PBS, Trypsin-EDTA.
-
Matrigel (optional, for some cell lines).
-
Syringes (1 mL), needles (27- or 30-gauge).
-
Digital calipers.
Step-by-Step Procedure:
-
Cell Preparation: Culture tumor cells in complete medium until they reach 70-80% confluency. Harvest cells using trypsin, wash twice with sterile PBS, and perform a cell count using a hemocytometer with trypan blue to ensure viability.[12]
-
Cell Suspension: Resuspend the viable cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of ~3.0 x 10^7 cells/mL. Keep the suspension on ice.[12]
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least 5-7 days before any procedures.[12]
-
Tumor Implantation: Anesthetize a mouse. Using a 1 mL syringe with a 27-gauge needle, inject 100 µL of the cell suspension (containing 3.0 x 10^6 cells) subcutaneously into the right flank of each mouse.[12][13]
-
Tumor Growth and Cohort Randomization: Monitor mice 2-3 times per week. Once tumors become palpable and reach an average volume of 70-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[12]
-
Treatment Administration: Administer the test compound, vehicle, or positive control according to the planned dosing regimen (e.g., daily intraperitoneal injection, oral gavage). Monitor animal body weight and general health daily as an indicator of toxicity.
-
Efficacy Measurement: Measure tumor volumes with digital calipers 2-3 times per week throughout the study.
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 1000-1500 mm³) or after a fixed duration. Euthanize animals, and excise tumors for weighing and further ex vivo analysis (e.g., Western blotting for pharmacodynamic markers).
Figure 2: Standard experimental workflow for a murine tumor xenograft efficacy study.
Protocol 2: Scopolamine-Induced Amnesia Model for Neuroprotective Efficacy
This behavioral model is widely used to screen for compounds with antiamnesic or cognition-enhancing properties.[14][15]
Objective: To assess the ability of a test compound to reverse or prevent the short-term memory deficits induced by the muscarinic antagonist scopolamine.
Materials:
-
Test compound, vehicle, and positive control (e.g., Piracetam, Donepezil).[14][16]
-
Scopolamine hydrobromide.
-
8-10 week old male Swiss albino mice.
-
Elevated Plus Maze (EPM) or Morris Water Maze (MWM) apparatus.
Step-by-Step Procedure (using Elevated Plus Maze):
-
Animal Acclimatization: House mice in a quiet room with a controlled light-dark cycle for at least one week before testing.[16]
-
Group Allocation: Randomly divide animals into groups (n=6-8 per group):
-
Drug Administration: Administer the test compound or positive control (typically via oral gavage) 60-90 minutes before the first trial. Administer the vehicle or scopolamine (via i.p. injection) 30 minutes before the first trial.[14]
-
Acquisition Trial (Day 1): Place each mouse individually at the end of one open arm of the EPM, facing away from the central platform. Allow the mouse to explore the maze for 90 seconds. The time it takes for the mouse to move from the open arm to one of the enclosed arms is recorded as the Initial Transfer Latency (ITL).[16]
-
Retention Trial (Day 2): 24 hours after the acquisition trial, place each mouse back on the EPM in the same manner. Record the time taken to enter an enclosed arm as the Retention Transfer Latency (RTL).
-
Data Analysis: A significant increase in RTL in the scopolamine-only group compared to the vehicle control indicates successful induction of amnesia. A significant decrease in RTL in the test compound group compared to the scopolamine-only group indicates an antiamnesic effect.
Conclusion and Future Directions
The in vivo evidence strongly supports the therapeutic potential of heterocyclic compounds bearing a morpholine moiety. In oncology, derivatives based on quinazoline and pyrimidine scaffolds act as potent inhibitors of the PI3K/Akt/mTOR pathway, leading to significant tumor growth inhibition in preclinical models. In neurology, the related 4-aminopyridine structure demonstrates clear efficacy in models of demyelination and cognitive impairment, primarily through the modulation of potassium channels.[8][9]
The path forward requires a multi-pronged approach. Firstly, direct head-to-head in vivo comparisons of optimized derivatives are needed to delineate subtle but critical differences in efficacy, selectivity, and safety. Secondly, a deeper investigation into their pharmacokinetic and pharmacodynamic (PK/PD) relationships will be crucial for translating preclinical dosing regimens to clinical settings.[17] Finally, exploring these scaffolds for novel applications, such as overcoming drug resistance or as combination therapies, represents a fertile ground for future research. The fusion of the versatile morpholine ring with potent heterocyclic cores continues to be a highly productive strategy in the quest for next-generation therapeutics.
References
- Protocol Online. (2005). Xenograft Tumor Model Protocol.
- D'Argenio, D. Z., et al. (2011). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology.
- Fior, R., et al. (2021). Experimental setup for generating mouse Patient-Derived Xenografts (mPDXs). ResearchGate.
- Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. University of California, Los Angeles.
- The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
- He, W., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules.
- He, W., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed.
- Parle, M., & Singh, N. (2011). Antiamnesic Activity of an Ayurvedic Formulation Chyawanprash in Mice. Evidence-Based Complementary and Alternative Medicine.
- Seif, M. M., et al. (2024). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate.
- Wesołowska, A., et al. (2023). Potential Anti-Amnesic Activity of a Novel Multimodal Derivative of Salicylamide, JJGW08, in Mice. International Journal of Molecular Sciences.
- Ullah, N., et al. (2023). Antiamnesic Effects of Feralolide Isolated from Aloe vera Resin Miller against Learning Impairments Induced in Mice. Molecules.
- Liu, H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling.
- Liu, H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PubMed.
- Kulkarni, S. K., & Dhir, A. (2018). Antiamnesic activity of metformin in scopolamine-induced amnesia model in mice. Medtext Publications.
- Kim, J., et al. (2024). Anti-Amnesic Effect of Agastache rugosa on Scopolamine-Induced Memory Impairment in Mice. International Journal of Molecular Sciences.
- Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances.
- Jones, P., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters.
- Wang, S., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules.
- Tian, Y., et al. (2015). Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo. European Journal of Medicinal Chemistry.
- Shindoh, J., et al. (2012). Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. Cancer Science.
- Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate.
- Nafie, M. S., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Pharmaceuticals.
- Egorin, M. J. (2010). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics.
- De Jong, B. A. W., et al. (2020). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. Multiple Sclerosis Journal.
- Wang, Z., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules.
- Yamazaki, S., et al. (2020). Translational Pharmacokinetic-Pharmacodynamic Modeling for an Orally Available Novel Inhibitor of Epigenetic Regulator Enhancer of Zeste Homolog 2. The Journal of Pharmacology and Experimental Therapeutics.
- Lankheet, N. A. G., et al. (2009). Clinical pharmacokinetics of tyrosine kinase inhibitors. Clinical Pharmacokinetics.
- O'Neill, M. J., et al. (1998). Neuroprotective Effects of the alpha2-adrenoceptor Antagonists, (+)-efaroxan and (+/-)-idazoxan, Against Quinolinic Acid-Induced Lesions of the Rat Striatum. Brain Research.
- Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Journal of Central Nervous System Disease.
- Pérez-González, M. Z., et al. (2013). Protective effect of N,N'-dialkylated analogs of 4,4'-diaminodiphenylsulfone in a model of intrastriatal quinolinic acid induced-excitotoxicity. Neurotoxicology.
Sources
- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effect of N,N'-dialkylated analogs of 4,4'-diaminodiphenylsulfone in a model of intrastriatal quinolinic acid induced-excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential Anti-Amnesic Activity of a Novel Multimodal Derivative of Salicylamide, JJGW08, in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 14. medtextpublications.com [medtextpublications.com]
- 15. mdpi.com [mdpi.com]
- 16. Antiamnesic Activity of an Ayurvedic Formulation Chyawanprash in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Translational Pharmacokinetic-Pharmacodynamic Modeling for an Orally Available Novel Inhibitor of Epigenetic Regulator Enhancer of Zeste Homolog 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Drug-like Properties of 2-Morpholinopyridin-4-amine Analogs
Introduction: The Imperative of "Drug-Likeness" in Modern Discovery
In the landscape of small molecule drug discovery, identifying a potent compound is merely the first step. The journey from a "hit" to a viable clinical candidate is paved with rigorous evaluation of its pharmacokinetic and safety profiles, collectively termed "drug-like properties".[1][2] A compound's ability to be absorbed, distributed to its target, metabolized in a predictable manner, and excreted without causing undue toxicity (ADMET) is as critical as its potency.[3][4] Neglecting these properties in the early stages of research is a primary contributor to the high attrition rates seen in later, more expensive clinical trials.[5]
The 2-morpholinopyridin-4-amine scaffold has emerged as a "privileged structure" in medicinal chemistry, featured in numerous bioactive molecules due to its favorable physicochemical properties and synthetic accessibility.[6][7] The morpholine moiety, in particular, is often incorporated to enhance aqueous solubility and metabolic stability.[6][7] However, even minor structural modifications to this core can dramatically alter its ADMET profile.
This guide provides a comparative framework for assessing the drug-like properties of a series of hypothetical this compound analogs. We will delve into the causality behind key experimental choices, present detailed protocols for core in vitro assays, and synthesize the data to build a comprehensive structure-activity relationship (SAR) that can guide the selection of lead candidates for further development.
Foundational Physicochemical Properties: Solubility and Permeability
The journey of an orally administered drug begins in the gastrointestinal (GI) tract, where it must first dissolve and then permeate the intestinal wall to enter systemic circulation. Therefore, assessing aqueous solubility and membrane permeability are foundational pillars of early drug discovery.[8]
Aqueous Solubility: The Gateway to Absorption
Poor aqueous solubility is a frequent and formidable hurdle, often leading to low and erratic oral bioavailability.[9][10] It is crucial to assess this property early to ensure that a compound can achieve a sufficient concentration in the GI fluid to drive absorption.[11] We typically evaluate two types of solubility: kinetic and thermodynamic. Kinetic solubility measures the point of precipitation from a supersaturated solution (often from a DMSO stock), which is relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility of the solid form.[11][12]
Nephelometry offers a high-throughput method to assess kinetic solubility by measuring the turbidity caused by compound precipitation.[12]
-
Compound Preparation: Prepare 10 mM stock solutions of each analog in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solutions into an aqueous phosphate-buffered saline (PBS) at pH 7.4. This creates a range of concentrations where the final DMSO concentration is kept constant (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to equilibrate.
-
Measurement: Read the plate using a nephelometer, which measures light scattering. The concentration at which a significant increase in turbidity is observed is recorded as the kinetic solubility.[12]
Figure 1: Workflow for Kinetic Solubility Assay via Nephelometry.
Intestinal Permeability: Crossing the Barrier
Once dissolved, a drug must cross the intestinal epithelium. The Caco-2 cell permeability assay is the industry-standard in vitro model for this process.[13][14] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer that mimics the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[14][15]
This assay measures the apparent permeability coefficient (Papp) in two directions: from the apical (A) to the basolateral (B) side, mimicking absorption, and from B to A, assessing active efflux. The ratio of these values (Efflux Ratio = Papp(B-A) / Papp(A-B)) indicates if a compound is a substrate of efflux transporters; a ratio greater than 2 is a common flag for active efflux.[14][15]
-
Cell Culture: Seed Caco-2 cells on semi-permeable Transwell® filter inserts and culture for ~21 days to allow for differentiation and monolayer formation.[15]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values (e.g., ≥ 200 Ω·cm²) are used.[13][16]
-
Transport Study (A to B):
-
Add the test compound (e.g., at 10 µM) to the apical (donor) compartment.
-
Add fresh buffer to the basolateral (receiver) compartment.
-
Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.
-
Collect samples from both compartments at the end of the incubation.
-
-
Transport Study (B to A):
-
Add the test compound to the basolateral (donor) compartment.
-
Add fresh buffer to the apical (receiver) compartment and perform the incubation as above.
-
-
Quantification: Analyze the concentration of the compound in all collected samples using LC-MS/MS.
-
Calculation: Calculate the Papp values using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial donor concentration.[14]
Figure 2: Workflow for the Bidirectional Caco-2 Permeability Assay.
Comparative Data: Analogs A-D
| Analog | R-Group | Kinetic Solubility (µM) | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Parent | -H | 85 | 8.5 | 9.1 | 1.1 | High |
| Analog A | -F | 75 | 8.2 | 9.5 | 1.2 | High |
| Analog B | -CF₃ | 15 | 15.1 | 48.3 | 3.2 | Moderate (Efflux) |
| Analog C | -OMe | 50 | 5.3 | 6.1 | 1.2 | Moderate |
| Analog D | -C(CH₃)₃ | 5 | 25.6 | 28.2 | 1.1 | High (Low Solubility) |
Data is hypothetical for illustrative purposes.
Interpretation:
-
The parent compound and Analog A show a good balance of high solubility and high permeability with no signs of efflux.
-
Analog B, with the electron-withdrawing -CF₃ group, exhibits poor solubility and is a clear substrate for efflux transporters (Efflux Ratio > 2), which would likely limit its oral absorption.
-
Analog D is highly permeable due to its lipophilicity but is severely limited by its extremely low solubility, a classic problem in drug design.
Metabolic Stability: Predicting In Vivo Clearance
Metabolism, the biochemical modification of drug molecules, is a primary mechanism of drug clearance.[17] The liver is the main site of metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, play a crucial role.[18] An overly rapid metabolism can lead to a short half-life in vivo, requiring frequent dosing, while very slow metabolism can lead to drug accumulation and potential toxicity. The liver microsomal stability assay is a cost-effective, high-throughput screen to assess a compound's susceptibility to Phase I metabolism.[17]
-
Materials: Obtain cryopreserved liver microsomes (human, rat, etc.) and an NADPH regenerating system.[19] The NADPH cofactor is required for CYP enzyme activity.[18]
-
Reaction Setup:
-
Pre-warm a solution of liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.[18]
-
Initiate the metabolic reaction by adding the test compound (e.g., 1 µM final concentration) and the NADPH regenerating system.[19][20]
-
Include a control incubation without NADPH to check for non-CYP-mediated degradation or chemical instability.[21]
-
-
Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an ice-cold 'stop solution' (e.g., acetonitrile) containing an internal standard.[17][19]
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[17][20]
Figure 3: Workflow for the Liver Microsomal Stability Assay.
Comparative Data: Analogs A-D
| Analog | R-Group | Human Liver Microsome t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Stability Class |
| Parent | -H | 45 | 15.4 | Moderate |
| Analog A | -F | 55 | 12.6 | Moderate-High |
| Analog B | -CF₃ | > 60 | < 11.6 | High |
| Analog C | -OMe | 8 | 86.6 | Low |
| Analog D | -C(CH₃)₃ | > 60 | < 11.6 | High |
Data is hypothetical for illustrative purposes. Control compounds like Verapamil (low stability) and Dextromethorphan (moderate stability) would be run to validate each experiment.[17]
Interpretation:
-
Analog C, with the methoxy group, is a metabolic "soft spot" and is rapidly cleared. This is a common liability for -OMe groups, which are susceptible to O-dealkylation by CYP enzymes.
-
Analogs B and D are highly stable, likely due to the electron-withdrawing nature of -CF₃ and the steric hindrance of the t-butyl group, which block potential sites of metabolism.
-
Analog A shows a slight improvement in stability over the parent compound, suggesting the fluorine atom may shield an adjacent metabolic site.
Early Safety and Toxicity Assessment
Identifying potential safety liabilities early is paramount to avoid costly late-stage failures.[22] Two critical assays in early discovery are general cytotoxicity screening and the hERG cardiac safety assay.
In Vitro Cytotoxicity
Cytotoxicity assays measure the degree to which a compound can cause cell damage or death.[23] They serve as a general screen for off-target toxicity.[24] A common and robust method involves measuring the release of lactate dehydrogenase (LDH), an enzyme that leaks from cells when their plasma membrane is damaged.[23]
| Analog | R-Group | IC₅₀ (µM) |
| Parent | -H | > 50 |
| Analog A | -F | > 50 |
| Analog B | -CF₃ | > 50 |
| Analog C | -OMe | > 50 |
| Analog D | -C(CH₃)₃ | 12.5 |
Data is hypothetical. IC₅₀ is the concentration causing 50% cell death.
Interpretation:
-
Most analogs show no significant cytotoxicity up to 50 µM.
-
Analog D, the most lipophilic compound, shows moderate cytotoxicity. This is a common trend, as highly lipophilic compounds can sometimes disrupt cell membranes non-specifically.
Cardiotoxicity: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes), which has led to the withdrawal of several marketed drugs.[25][26] Therefore, regulatory agencies mandate hERG testing for all new drug candidates.[26] The gold-standard method is automated patch-clamp electrophysiology, which directly measures the flow of potassium ions through the hERG channel in cells engineered to express it.[25][27]
Figure 4: Principle of the Automated Patch-Clamp hERG Assay.
| Analog | R-Group | hERG IC₅₀ (µM) |
| Parent | -H | 28 |
| Analog A | -F | 35 |
| Analog B | -CF₃ | > 40 |
| Analog C | -OMe | > 40 |
| Analog D | -C(CH₃)₃ | 4.5 |
Data is hypothetical. A compound with an IC₅₀ < 10 µM is often considered a potential hERG liability.
Interpretation:
-
Analog D shows significant hERG inhibition, which, combined with its cytotoxicity, would likely disqualify it from further consideration despite its high permeability and metabolic stability.
-
The other analogs show a clean hERG profile at concentrations well above their likely therapeutic range.
Synthesis and Structure-Activity Relationship (SAR)
By integrating the data, we can derive a clear SAR to guide the next round of analog design.
Figure 5: Summary of Structure-Activity Relationships for Drug-like Properties.
-
Solubility: Increasing lipophilicity (Parent → Analog D) dramatically reduces solubility, highlighting the need for a balance.
-
Permeability & Efflux: While lipophilicity increases passive permeability (Analog D), specific electronic features can introduce liabilities. The trifluoromethyl group in Analog B makes it a substrate for efflux pumps.
-
Metabolism: The methoxy group in Analog C is a clear metabolic liability. Conversely, steric hindrance (-C(CH₃)₃) and electron-withdrawing groups (-CF₃) can effectively shield the molecule from metabolism.
-
Safety: High lipophilicity in Analog D correlates with both general cytotoxicity and specific hERG channel inhibition, a common trend observed in drug discovery.
Conclusion and Path Forward
This comprehensive in vitro assessment reveals that while each modification to the this compound scaffold imparts some changes, Analog A (-F) emerges as the most promising candidate. It retains the favorable solubility and permeability of the parent compound while demonstrating a modest improvement in metabolic stability and maintaining a clean safety profile.
Analogs B, C, and D, despite having some favorable properties (e.g., high stability), are deprioritized due to significant liabilities: P-gp efflux (B), rapid metabolism (C), and a combination of poor solubility and safety flags (D).
The logical next step for Analog A would be to advance it into in vivo pharmacokinetic studies in a relevant species (e.g., rat) to determine its oral bioavailability, plasma half-life, and clearance.[28] This transition from in vitro profiling to in vivo validation is the critical next milestone on the path to identifying a successful drug candidate.
References
- Selvita. In Vitro ADME.
- Charles River Laboratories. In Vitro ADME Assays and Services.
- Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- AxisPharm. Microsomal Stability Assay Protocol.
- PharmaLegacy. In Vitro ADME Studies.
- Alfa Cytology. In Vitro Cytotoxicity Assay.
- Concept Life Sciences. In Vitro ADME Assays.
- American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- ReadyCell. In vitro drug metabolism: for the selection of your lead compounds.
- NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay.
- Da-Ta Biotech. Cytotoxicity Assays: Measurement Of Cell Death.
- protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Unknown Source. Caco2 assay protocol. No valid URL available.
- JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
- Domainex. Microsomal Clearance/Stability Assay.
- NETZSCH Analyzing & Testing. Determining the Ideal Solubility of Drug Candidates by Means of DSC.
- Creative Bioarray. Caco-2 permeability assay.
- Slideshare. hERG Assay | PPTX.
- BMG LABTECH. Drug solubility: why testing early matters in HTS.
- Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.
- NIH National Center for Biotechnology Information. Cell-based hERG Channel Inhibition Assay in High-throughput Format.
- Evotec. Caco-2 Permeability Assay.
- U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- Mediford Corporation. Best Practice hERG Assay | Advanced Solutions| Testing & Service.
- Sannova. What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
- Vipergen. Small Molecule Drugs: Principles of Drug-Likeness and Molecular Design for Optimal Therapeutic Efficacy.
- NIH National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- NIH SEED. Regulatory Knowledge Guide for Small Molecules.
- NIH National Center for Biotechnology Information. Advancements in small molecule drug design: A structural perspective.
- PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
- PubMed. Medicinal chemistry of 2,2,4-substituted morpholines.
- NCBI Bookshelf. Prediction of Drug-Like Properties.
- PubMed. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents.
- PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- PubMed. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands.
- MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- MDPI. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold.
- PubMed. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. In Vitro ADME Assays [conceptlifesciences.com]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. small molecule drug discovery - Next Generation Treatment Solutions [vipergen.com]
- 9. Discovery solubility measurement and assessment with drug development in mind - OAK Open Access Archive [oak.novartis.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. enamine.net [enamine.net]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 18. mttlab.eu [mttlab.eu]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 23. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 24. nebiolab.com [nebiolab.com]
- 25. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 26. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 27. fda.gov [fda.gov]
- 28. seed.nih.gov [seed.nih.gov]
A Senior Application Scientist's Guide to Validating Apoptosis Induction: A Comparative Analysis of 2-Morpholinopyridin-4-amine
For researchers, scientists, and drug development professionals, the precise validation of a compound's ability to induce apoptosis is a cornerstone of preclinical research. This guide provides an in-depth, technical framework for investigating the pro-apoptotic potential of a novel compound, 2-Morpholinopyridin-4-amine .
Given the limited direct literature on its specific role in programmed cell death, we will approach this validation as a novel investigation. This guide is structured not as a rigid protocol, but as a logical, self-validating workflow. We will explain the causality behind experimental choices, compare the hypothetical performance of our test compound against well-characterized inducers, and provide the detailed methodologies required for rigorous scientific scrutiny.
The Enigma of Apoptosis and the Quest for Inducers
Apoptosis is an elegant and essential form of programmed cell death, critical for tissue homeostasis, embryonic development, and eliminating damaged or cancerous cells. Its dysregulation is a hallmark of numerous diseases, including cancer, where the evasion of apoptosis is a key mechanism of tumorigenesis. Consequently, compounds that can selectively trigger this pathway in malignant cells are of paramount therapeutic interest.
The validation of apoptosis is not trivial. It requires a multi-pronged approach, examining a cascade of morphological and biochemical events to distinguish it from other forms of cell death, such as necrosis.
Part 1: Profiling the Molecules of Interest
The Investigative Compound: this compound
The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and potent biological activity.[1] While direct evidence for this compound in apoptosis is scarce, numerous morpholine-containing compounds have been identified as potent inhibitors of the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathway.[2][3][4] This pathway is a central regulator of cell survival and proliferation; its inhibition is a well-established strategy for inducing apoptosis.[5]
Therefore, we hypothesize that This compound may induce apoptosis by inhibiting the PI3K/Akt/mTOR survival pathway. This hypothesis forms the basis of our investigative framework.
The Benchmarks: Established Apoptosis Inducers
To objectively evaluate our test compound, we must compare it to gold-standard positive controls with distinct mechanisms of action.
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor. It is widely used to induce the intrinsic (mitochondrial) pathway of apoptosis in a vast array of cell types.[6][7] Its mechanism involves inhibiting kinases crucial for survival signaling, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[6] However, its effects can be complex, sometimes involving both caspase-dependent and -independent mechanisms.[8]
-
Etoposide: A topoisomerase II inhibitor that causes DNA double-strand breaks.[9] This DNA damage triggers a robust cellular response, often involving the activation of the tumor suppressor protein p53.[5][10] Activated p53 can then transcriptionally upregulate pro-apoptotic proteins like Bax, initiating the mitochondrial apoptotic cascade.[10][11]
Part 2: A Multi-Parametric Experimental Workflow for Apoptosis Validation
A single assay is insufficient to definitively claim apoptosis. A logical sequence of experiments is required to build a compelling case. The following workflow provides a robust system for validating the pro-apoptotic activity of this compound against our benchmarks.
Caption: Established Apoptotic Pathways of Controls.
Part 5: Detailed Experimental Protocols
Rigorous and reproducible data begins with meticulous execution. The following protocols are foundational for the workflow described above.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Culture cells (e.g., Jurkat, a human T-lymphocyte line) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Compound Preparation: Prepare stock solutions of this compound, Staurosporine, and Etoposide in DMSO. Create serial dilutions to determine the IC50 and for definitive experiments. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Treatment: Add the compounds to the cells at the desired final concentrations. Include a vehicle-only control (0.1% DMSO).
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 6, 12, 24 hours) before harvesting for downstream analysis.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
Causality: This assay identifies one of the earliest hallmarks of apoptosis—the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. 1. Harvest Cells: Collect cells (including supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes. 2. Wash: Wash the cell pellet twice with cold 1X PBS. 3. Resuspend: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. 4. Stain: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). 5[12][13]. Incubate: Incubate the cells for 15 minutes at room temperature, protected from light. 6. Dilute: Add 400 µL of 1X Annexin V Binding Buffer to each tube. 7. Analyze: Analyze the samples immediately by flow cytometry.
- Live cells: Annexin V-negative, PI-negative.
- Early apoptotic cells: Annexin V-positive, PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
Protocol 3: Caspase-3/7 Activity Assay (Luminescent)
Causality: Caspases-3 and -7 are the primary "executioner" caspases. Their activation is a central, irreversible step in the apoptotic cascade. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7 to generate a luminescent signal proportional to enzyme activity. 1[14]. Plate Cells: Seed cells in a white-walled 96-well plate and treat as described in Protocol 1. 2. Equilibrate: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. 3. Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions. 4[15]. Add Reagent: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium). 5[16]. Mix and Incubate: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours. 6. Measure Luminescence: Read the luminescence using a plate-reading luminometer.
Protocol 4: Western Blotting for Apoptosis Markers
Causality: Western blotting provides semi-quantitative data on the status of key proteins in the apoptotic pathway. Cleavage of PARP by caspase-3 is a classic hallmark of apoptosis. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of mitochondrial outer membrane permeabilization. 1[17][18]. Cell Lysis: Harvest and wash cells as previously described. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors. 2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. 3. SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. 4. Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. 5. Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). 6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
- Rabbit anti-Cleaved PARP (Asp214)
- Rabbit anti-Cleaved Caspase-3 (Asp175)
- Rabbit anti-Bax
- Mouse anti-Bcl-2
- Rabbit anti-phospho-Akt (Ser473) and anti-Akt (pan)
- Mouse anti-β-Actin (as a loading control)
- Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Wash the membrane again, apply an Enhanced Chemiluminescence (ECL) substrate, and visualize the protein bands using a digital imager.
- Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize protein of interest signals to the loading control.
Conclusion
References
Sources
- 1. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro and in vivo effects of 2-(4-morpholinyl)-8-phenyl-chromone (LY294002), a specific inhibitor of phosphatidylinositol 3'-kinase, in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 10. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. static.igem.org [static.igem.org]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 15. Caspase 3/7 Activity [protocols.io]
- 16. promega.com [promega.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
A Senior Application Scientist's Guide to Comparing the ADME Properties of 2-Morpholinopyridine Derivatives
Introduction: The Critical Role of ADME in Scaffolding Drug Discovery
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of clinical trial failures can be attributed to suboptimal pharmacokinetic properties.[1] Therefore, a thorough evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a cornerstone of any successful drug development program.[2][3] Early-stage in vitro ADME assays are pivotal, enabling researchers to identify and triage compounds with potential liabilities, thereby guiding medicinal chemistry efforts toward candidates with a higher probability of clinical success.[3][4]
The 2-morpholinopyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities, including anticancer and anti-inflammatory effects.[5][6] Its structural features often impart favorable physicochemical properties. However, like any chemical series, subtle modifications to the core structure can dramatically alter its ADME profile. This guide provides a comparative framework for evaluating key ADME properties of 2-morpholinopyridine derivatives, offering both theoretical insights and practical, detailed experimental protocols for researchers in the field.
Caption: High-level ADME assessment workflow in drug discovery.
Absorption: The Gateway to Systemic Exposure
For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. Poor absorption can lead to insufficient drug concentration at the target site. The two primary determinants of oral absorption are aqueous solubility and intestinal permeability.
Aqueous Solubility
A compound must first dissolve in the gastrointestinal fluid to be absorbed. Low solubility is a frequent cause of poor oral bioavailability.
-
Kinetic Solubility: Measures the solubility of a compound upon precipitation from a DMSO stock solution. It is a high-throughput assay useful for early screening.
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a buffer. While more time-consuming, it provides a more accurate measure.
Comparative Analysis: The substitution pattern on the pyridine ring and the morpholine moiety can significantly impact solubility. Generally, the introduction of polar functional groups (e.g., hydroxyl, amine) tends to increase aqueous solubility, whereas increasing lipophilicity (e.g., adding alkyl or aryl groups) decreases it.
Table 1: Comparative Aqueous Solubility of 2-Morpholinopyridine Analogs
| Compound ID | R-Group (at position 5) | Kinetic Solubility (pH 7.4, µM) | Thermodynamic Solubility (pH 7.4, µM) |
|---|---|---|---|
| MP-1 (Parent) | -H | 85 | 70 |
| MP-2 | -Cl | 30 | 22 |
| MP-3 | -OCH₃ | 60 | 51 |
| MP-4 | -COOH | > 200 | 185 |
| MP-5 | -CF₃ | 15 | 9 |
Data are illustrative examples based on general structure-property relationships.
Intestinal Permeability
After dissolution, a drug must permeate the intestinal epithelial barrier to enter the bloodstream. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal permeability.[7][8] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters, thus mimicking the intestinal wall.[9]
The key outputs are the apparent permeability coefficient (Papp) and the efflux ratio (ER).
-
Papp (A→B): Measures permeability from the apical (gut lumen) to the basolateral (blood) side.
-
Papp (B→A): Measures permeability in the reverse direction.
-
Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An ER > 2 is a strong indicator that the compound is a substrate of active efflux transporters like P-glycoprotein (P-gp), which can severely limit absorption.[8]
Caption: Principle of the Caco-2 permeability assay for absorption.
Table 2: Comparative Caco-2 Permeability of 2-Morpholinopyridine Analogs
| Compound ID | R-Group | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
|---|---|---|---|---|---|
| MP-1 (Parent) | -H | 12.5 | 15.0 | 1.2 | High |
| MP-2 | -Cl | 15.2 | 35.1 | 2.3 | Moderate (Efflux) |
| MP-4 | -COOH | 0.8 | 1.1 | 1.4 | Low |
| MP-6 | -F | 13.1 | 29.0 | 2.2 | Moderate (Efflux) |
| Propranolol | Control | 25.0 | 26.5 | 1.1 | High |
| Atenolol | Control | 0.5 | 0.6 | 1.2 | Low |
Data are illustrative. High permeability: Papp > 10; Moderate: 1-10; Low: < 1.
Distribution: Reaching the Target
Once in the bloodstream, a drug distributes throughout the body. A key parameter governing distribution is Plasma Protein Binding (PPB). According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared by metabolic enzymes.[10] High PPB can limit efficacy and affect the drug's half-life.
The Rapid Equilibrium Dialysis (RED) method is a widely accepted and robust technique for determining PPB.[11] It minimizes non-specific binding and is suitable for a wide range of compounds.
Caption: Principle of Rapid Equilibrium Dialysis (RED) assay.
Table 3: Comparative Plasma Protein Binding of 2-Morpholinopyridine Analogs
| Compound ID | R-Group | Human Plasma Bound (%) | Rat Plasma Bound (%) | Mouse Plasma Bound (%) |
|---|---|---|---|---|
| MP-1 (Parent) | -H | 75.5 | 71.2 | 68.9 |
| MP-2 | -Cl | 95.1 | 92.8 | 91.5 |
| MP-4 | -COOH | 45.3 | 40.1 | 38.7 |
| MP-5 | -CF₃ | 98.8 | 97.9 | 97.2 |
| Warfarin | Control | 99.5 | 99.1 | 98.9 |
Data are illustrative. High binding (>90%) can be a liability, while very low binding can lead to rapid clearance.
Metabolism: The Body's Chemical Processor
Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs to facilitate their excretion. High metabolic instability leads to rapid clearance and a short half-life, which may necessitate frequent or high doses.
In vitro metabolic stability is typically assessed using:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I Cytochrome P450 (CYP) enzymes. They are cost-effective for screening CYP-mediated metabolism.[12]
-
Hepatocytes (Liver Cells): These provide a more complete picture, containing both Phase I and Phase II metabolic enzymes, as well as transporters.[13][14]
The rate of disappearance of the parent compound over time is measured to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Caption: Workflow for an in vitro metabolic stability assay.
Table 4: Comparative Metabolic Stability of 2-Morpholinopyridine Analogs in Human Liver Microsomes (HLM)
| Compound ID | R-Group | t½ (min) | Clint (µL/min/mg protein) | Stability Class |
|---|---|---|---|---|
| MP-1 (Parent) | -H | 45 | 31 | Moderate |
| MP-3 | -OCH₃ | 8 | 173 | Low (Rapidly Metabolized) |
| MP-6 | -F | > 120 | < 11.5 | High |
| MP-7 | -CN | 95 | 14.6 | High |
| Verapamil | Control | 15 | 92 | Moderate |
| Testosterone | Control | 11 | 126 | Low |
Data are illustrative. High stability: t½ > 60 min; Moderate: 15-60 min; Low: < 15 min.
Structure-ADME Relationship (SAR) Insights
By analyzing the data tables, we can derive valuable SAR trends to guide the design of new analogs.
Caption: Structure-ADME relationship (SAR) summary for modifications.
-
Solubility: Introducing polar, ionizable groups like carboxylic acids (MP-4) drastically improves solubility. Conversely, lipophilic, electron-withdrawing groups like -Cl (MP-2) and -CF₃ (MP-5) reduce it.
-
Permeability & Efflux: Increased lipophilicity often enhances passive permeability. However, certain features can also trigger recognition by efflux transporters like P-gp, as seen with halogenated derivatives (MP-2, MP-6). Highly polar groups (MP-4) hinder passive diffusion, leading to low permeability.
-
Metabolism: The pyridine ring and adjacent positions are often susceptible to CYP-mediated oxidation. The dealkylation of the methoxy group (MP-3) is a common rapid metabolic pathway. Blocking these potential sites of metabolism with metabolically robust groups like fluorine (MP-6) or a nitrile (MP-7) can significantly increase the metabolic half-life.
-
Plasma Protein Binding: PPB is strongly correlated with lipophilicity. The highly lipophilic CF₃-substituted analog (MP-5) shows very high protein binding, while the polar carboxylic acid derivative (MP-4) has much lower binding.
Detailed Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability (Papp) and efflux ratio (ER) of test compounds across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® filter inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[8]
-
Monolayer Integrity Check: Before the experiment, the integrity of each monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values ≥ 200 Ω·cm² are used.[15]
-
Preparation of Solutions: A dosing solution of the test compound (e.g., 10 µM) is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with a final DMSO concentration of <1%.
-
Apical to Basolateral (A→B) Transport:
-
The transport buffer is added to the basolateral (receiver) chamber.
-
The experiment is initiated by adding the dosing solution to the apical (donor) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
The transport buffer is added to the apical (receiver) chamber.
-
The experiment is initiated by adding the dosing solution to the basolateral (donor) chamber.
-
-
Incubation and Sampling: The plates are incubated at 37°C with gentle shaking (50 rpm) for a set period (e.g., 2 hours).[7][9] At the end of the incubation, samples are taken from both donor and receiver chambers.
-
Analysis: The concentration of the compound in all samples is quantified using a sensitive analytical method, typically LC-MS/MS.
-
Calculation: The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Methodology:
-
Preparation: A reaction mixture is prepared in a buffer (pH 7.4) containing HLM (e.g., 0.5 mg/mL protein concentration).[12]
-
Pre-incubation: The test compound (e.g., 1 µM final concentration) is added to the HLM mixture and pre-incubated at 37°C for 5 minutes to allow temperature equilibration.
-
Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH (1 mM final concentration).[12]
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[12]
-
Reaction Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding an equal volume of ice-cold acetonitrile containing an internal standard. This also precipitates the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein, and the supernatant is transferred for analysis.
-
Analysis: The remaining concentration of the parent compound in each sample is determined by LC-MS/MS.
-
Calculation:
-
The natural log of the percentage of compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the rate constant (k).
-
t½ is calculated as 0.693 / k.
-
Clint is calculated from the t½ and the protein concentration.[1]
-
Protocol 3: Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis (RED)
Objective: To determine the percentage of a compound that is bound to plasma proteins.
Methodology:
-
Preparation: The test compound is spiked into 100% plasma (e.g., human, rat) at a final concentration of ~1-5 µM.[10]
-
Loading the RED Device: The RED device consists of inserts with two chambers separated by a semi-permeable membrane (8 kDa molecular weight cutoff).
-
The plasma sample containing the drug is added to one chamber (the "plasma chamber").
-
Phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber (the "buffer chamber").
-
-
Incubation: The loaded RED plate is sealed and incubated at 37°C in a shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[10][11]
-
Sampling: After incubation, equal aliquots are removed from both the plasma chamber and the buffer chamber.
-
Matrix Matching and Analysis:
-
The aliquot from the buffer chamber is mixed with an equal volume of blank plasma.
-
The aliquot from the plasma chamber is mixed with an equal volume of PBS. This ensures the matrix is identical for both samples, preventing analytical artifacts.
-
The concentration of the compound in both matched samples is determined by LC-MS/MS.
-
-
Calculation:
-
Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber]
-
Percent Bound = (1 - fu) * 100
-
References
- Selvita. In Vitro ADME.
- Charles River Laboratories. In Vitro ADME Assays and Services.
- Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences.
- PharmaLegacy. In Vitro ADME Studies.
- Concept Life Sciences. In Vitro ADME Assays.
- Creative Bioarray. Plasma Protein Binding Assay.
- JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Sygnature Discovery. Plasma Protein Binding - Technical Notes.
- Creative Bioarray. Caco-2 permeability assay.
- Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
- Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability.
- Merck Millipore. Metabolic Stability Assays.
- Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Creative Bioarray. Microsomal Stability Assay.
- MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- NIH. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors.
- ChemRxiv. Improving ADME Property Predictions by Integrating Public and Proprietary Data.
- MDPI. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile.
- PubMed. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives.
- MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
- PubMed. 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities.
- Bentham Science. Synthesis, biological evaluation, ADME studies and molecular docking with β- tubulin of fused benzimidazole-pyridine derivative.
- PubMed. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators.
- MDPI. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action.
Sources
- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 2. selvita.com [selvita.com]
- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 4. criver.com [criver.com]
- 5. mdpi.com [mdpi.com]
- 6. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 10. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Safety Operating Guide
Navigating the Disposal of 2-Morpholinopyridin-4-amine: A Guide for Laboratory Professionals
Understanding the Hazard Profile: An Evidence-Based Approach
Due to the limited specific data on 2-Morpholinopyridin-4-amine, a conservative approach to its handling and disposal is imperative. Analysis of analogous compounds, such as other morpholine and pyridine derivatives, suggests a potential for the following hazards:
-
Acute Oral Toxicity: Similar compounds exhibit oral toxicity.[1]
-
Skin and Eye Irritation: Many pyridine and morpholine derivatives are known to cause skin and eye irritation.[1][2]
-
Environmental Hazard: Pyridine and its derivatives can be toxic to aquatic life.[3]
Therefore, this compound must be treated as hazardous waste. All disposal procedures should be conducted under the assumption that the compound is harmful if swallowed, an irritant to skin and eyes, and potentially damaging to the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which can cause serious irritation or damage.[1][2] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which may lead to irritation.[1] |
| Body Protection | A fully-buttoned laboratory coat. | To protect skin and personal clothing from accidental splashes. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. | To minimize the inhalation of any dust or aerosols, which may cause respiratory tract irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be managed as hazardous chemical waste. Adherence to institutional, local, and national regulations is paramount.
3.1. Waste Segregation: The Foundation of Safe Disposal
Proper segregation is the initial and most critical step.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Any materials contaminated with the compound, such as weighing paper, contaminated gloves, and pipette tips, must be collected in a designated hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Under no circumstances should this chemical be disposed of down the drain. [1]
-
3.2. Container Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.
-
Store sealed waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials such as strong acids and oxidizing agents.
3.3. Final Disposal Pathway
The ultimate disposal of this compound should be handled by a licensed professional waste disposal service.
-
Incineration: High-temperature incineration is a common and effective method for the disposal of pyridine and its derivatives.[4] This process ensures the complete destruction of the compound.
-
Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) office is your primary resource for arranging the pickup and disposal of hazardous waste. They will ensure that the disposal method complies with all relevant regulations.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is crucial.
4.1. Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills, contain the material using an inert absorbent such as vermiculite or sand.
-
Collect: Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
4.2. Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Logical Framework for Disposal
The decision-making process for the disposal of this compound can be visualized as follows:
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the principles of safety, environmental responsibility, and scientific integrity.
References
- Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. Link
- 2-(4-morpholinyl)
- Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol. Benchchem. Link
- Pyridine Safety D
- Pyridine Standard Operating Procedure.
- 2-Chloro-6-morpholinopyrimidin-4-amine Safety D
- Depolymerization of Polyesters with Morpholine.
- Pyridine for Synthesis Safety D
- Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block.
- 4-(2-Aminoethyl)
- Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. ACS Organic & Inorganic Au. Link
- Green Synthesis of Morpholines via Selective Monoalkyl
- 2,4-D Amine 600 PCP 5931 Material Safety D
- Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450.
- 2,4-D Amine 4 Safety D
- 4-(2-Aminoethyl)
- 4-(2-Chloropyridin-4-yl)
- Morpholine Safety D
- Chemotherapeutic-Antineoplastic Waste Disposal. University of Pittsburgh. Link
- Proper Disposal of 2-(Aminomethyl)
Sources
Navigating the Safe Handling of 2-Morpholinopyridin-4-amine: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher and scientist, the integrity of an experiment is intrinsically linked to the safety of the laboratory environment. The handling of specialized chemical reagents, such as 2-Morpholinopyridin-4-amine, demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE), operational procedures, and disposal plans for this compound, ensuring both personal safety and the preservation of a secure research setting.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a compound that requires careful handling due to its potential health effects. While specific toxicological data is not extensively detailed in readily available literature, the structural alerts present in the molecule—namely the aminopyridine and morpholine moieties—suggest that prudence is paramount. Aminopyridines, as a class, are known to be acutely toxic and can be readily absorbed through the skin.[1] Therefore, a conservative approach to PPE is warranted.
Based on the available Safety Data Sheet (SDS) for 2-(4-morpholinyl)-4-pyridinylamine, the following hazard classifications should be considered, which dictate the necessary protective measures.[2] While this specific SDS does not provide explicit GHS classifications, related compounds with similar structures exhibit warnings for acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye irritation.[3][4][5][6][7][8]
Table 1: Hazard Profile and Precautionary Measures
| Hazard Category | GHS Classification (Inferred from related compounds) | Precautionary Statement |
| Acute Toxicity (Oral) | Warning | Harmful if swallowed.[3][4] |
| Acute Toxicity (Dermal) | Warning | Harmful in contact with skin.[3] |
| Skin Corrosion/Irritation | Warning | Causes skin irritation.[3][4][5][6] |
| Serious Eye Damage/Irritation | Warning | Causes serious eye irritation.[3][4][5][6] |
| Acute Toxicity (Inhalation) | Warning | Harmful if inhaled.[3] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a passive checklist but a dynamic risk assessment. The following recommendations are based on a comprehensive evaluation of the potential routes of exposure when handling this compound.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, engineering controls should be in place to minimize exposure.
-
Chemical Fume Hood: All weighing, handling, and manipulation of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain a safe air environment.
Mandatory Personal Protective Equipment
-
Eye and Face Protection: The potential for serious eye irritation necessitates robust eye protection.
-
Safety Glasses with Side Shields: For low-volume handling of dilute solutions.
-
Chemical Goggles: Required when handling the solid compound or concentrated solutions, or when there is a risk of splashing.
-
Face Shield: Should be worn in conjunction with chemical goggles when there is a significant risk of splashing or when handling larger quantities.
-
-
Skin and Body Protection: Given the potential for dermal absorption and skin irritation, comprehensive skin protection is crucial.
-
Laboratory Coat: A standard laboratory coat is mandatory to protect against minor spills.
-
Chemical-Resistant Apron: Recommended when handling larger volumes or during procedures with a higher risk of splashing.
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.
-
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill or emergency situation, respiratory protection is necessary.
-
NIOSH-Approved Respirator: A respirator with cartridges appropriate for organic vapors and particulates should be used. The specific type of respirator will depend on the concentration of the airborne contaminant.
-
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical for minimizing the risk of exposure.
-
Pre-Handling Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as outlined above.
-
-
Handling the Compound:
-
Carefully weigh the solid compound in the fume hood, minimizing the creation of dust.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Carefully remove PPE, avoiding contact with any contaminated surfaces. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal Vendor: The sealed waste container should be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow based on the task's risk level.
By integrating these safety protocols into your daily laboratory practices, you can confidently work with this compound, ensuring the well-being of yourself and your colleagues while advancing your research goals.
References
- PubChem. 2-(Morpholin-4-yl)pyrimidin-5-amine | C8H12N4O | CID 12395471. [Link]
- CDMS.net.
- DIY Pest Control. 2, 4-D Amine Weed Killer. [Link]
- Greenbook.net. MATERIAL SAFETY DATA SHEET 2,4-D AMINE 600 PCP 5931. [Link]
- Newsom Seed. MATERIAL SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. [Link]
- PubChem. 2-Amino-4-morpholin-4-yl-pyrimidine | C8H12N4O | CID 459824. [Link]
- Angene Chemical.
- PubChem. 2-(Morpholin-4-yl)propan-1-amine. [Link]
- Amazon S3. SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. [Link]
- PubChem. 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. [Link]
- PubChem. 3-Amino-2-morpholin-4-ylpyridine | C9H13N3O | CID 2776573. [Link]
- PubChem. 5-Morpholinopyridin-2-amine | C9H13N3O | CID 11367346. [Link]
- Environmental Protection Agency. Aminopyridines. [Link]
- PubMed. Toxicological evaluation of two flavors with modifying properties. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. 2-(4-morpholinyl)-4-pyridinylamine - Safety Data Sheet [chemicalbook.com]
- 3. 2-(Morpholin-4-yl)pyrimidin-5-amine | C8H12N4O | CID 12395471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. aksci.com [aksci.com]
- 6. 2-(Morpholin-4-yl)propan-1-amine | C7H16N2O | CID 16641454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine | C11H17N3O | CID 4988991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Amino-2-morpholin-4-ylpyridine | C9H13N3O | CID 2776573 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
